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(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one Documentation Hub

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  • Product: (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one
  • CAS: 120693-49-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Natural Sources, Isolation, and Pharmacological Profiling of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one

Executive Summary (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4), presenting physically as a colorless oil, is a highly lipophilic, naturally occurring quinolone alkaloid[1]. It is predominantly isola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4), presenting physically as a colorless oil, is a highly lipophilic, naturally occurring quinolone alkaloid[1]. It is predominantly isolated from the dried fruits of Evodia rutaecarpa (Juss.) Benth, a plant extensively utilized in traditional phytomedicine[1][2]. In modern drug discovery, this compound has garnered significant attention for its potent inhibition of 5-lipoxygenase (5-LOX)—thereby suppressing leukotriene biosynthesis—as well as its notable cytotoxicity against human cancer cell lines[2][3]. This guide details its botanical origins, pharmacological mechanisms, and the causality-driven methodologies required for its extraction and validation.

Botanical Origin and Phytochemical Context

The primary natural source of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is Evodia rutaecarpa (Rutaceae)[2]. The fruit of this plant is a rich reservoir of bioactive alkaloids, specifically indoloquinazolines (e.g., evodiamine) and quinolones.

The quinolone alkaloids in E. rutaecarpa are characterized by a 1-methyl-4-quinolone core substituted at the C-2 position with straight-chain aliphatic groups of varying lengths and degrees of unsaturation[2][3]. The C-2 undec-6-enyl chain (an 11-carbon chain with a cis double bond at position 6) in this specific compound confers high lipophilicity. This structural feature is critical; it dictates the compound's ability to penetrate cell membranes and competitively bind to the lipid-binding domains of target enzymes[4].

Pharmacological Profiling & Mechanism of Action

5-Lipoxygenase (5-LOX) Inhibition

The most well-documented bioactivity of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is its targeted inhibition of leukotriene biosynthesis[2]. In bioassays utilizing human polymorphonuclear granulocytes, the compound demonstrated an IC50 of 10.0 µM[2]. The causality of this inhibition lies in the structural homology between the compound's C-2 aliphatic chain and arachidonic acid. This allows the alkaloid to competitively bind to the lipid-binding site of 5-LOX, preventing the oxidation of arachidonic acid into Leukotriene A4 (LTA4), thereby halting the downstream inflammatory cascade[4].

G AA Arachidonic Acid (Cell Membrane) LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Translocation FLAP FLAP (5-Lipoxygenase-activating protein) FLAP->LOX5 Activation LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Oxidation LTB4 Leukotriene B4 (LTB4) Inflammation LTA4->LTB4 LTA4 Hydrolase Inhibitor (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one Inhibitor->LOX5 Competitive Binding at Lipid Site

Diagram: 5-LOX signaling pathway and competitive inhibition by the quinolone alkaloid.

Cytotoxicity and Antimycobacterial Activity

Beyond anti-inflammatory pathways, this alkaloid exhibits moderate cytotoxicity against human cancer cell lines, including HL-60 (leukemia), N-87 (gastric), H-460 (lung), and HepG2 (liver), with IC50 values ranging between 14 µM and 22 µM[3]. Additionally, quinolone alkaloids from this plant have shown efficacy against mycobacteria, expanding their potential utility as antimicrobial scaffolds[4].

Quantitative Data Summary

To contextualize the efficacy of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one, the following table summarizes the 5-LOX inhibitory activity of structurally related quinolone alkaloids isolated from the same natural source[2].

Compound NameAliphatic Side Chain (C-2)IC50 for Leukotriene Inhibition (µM)
1-Methyl-2-nonyl-4(1H)-quinolinoneNonyl (C9, saturated)12.1
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one Undec-6-enyl (C11, monounsaturated) 10.0
1-Methyl-2-(4Z,7Z)-4,7-tridecadienyl-4(1H)-quinolinoneTridecadienyl (C13, diunsaturated)10.1
EvocarpineTridecenyl (C13, monounsaturated)14.6
1-Methyl-2-(6Z,9Z)-6,9-pentadecadienyl-4(1H)-quinolinonePentadecadienyl (C15, diunsaturated)12.3

Experimental Protocol: Bioassay-Guided Isolation and Validation

Due to the highly lipophilic nature of the C11 aliphatic chain, polar solvents are ineffective for primary extraction. Furthermore, traditional silica gel column chromatography often leads to irreversible adsorption or poor resolution of these structurally similar homologs. Therefore, High-Performance Counter-Current Chromatography (HPCCC) is the gold standard for isolating this compound[5].

Workflow Fruit Evodia rutaecarpa Fruits (Dried & Pulverized) Ext n-Hexane Extraction (Lipophilic Target) Fruit->Ext Maceration Frac Bioassay-Guided Fractionation (Human Granulocytes) Ext->Frac Crude Extract HPCCC HPCCC Separation (n-hexane-MeOH-H2O-AcOH) Frac->HPCCC Active Fractions Pure Pure (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one HPCCC->Pure Elution & Recovery NMR Structural Elucidation (1D/2D NMR, MS) Pure->NMR Validation

Diagram: Step-by-step workflow for the isolation and validation of the target alkaloid.

Step 1: Primary Extraction (Lipophile Targeting)
  • Preparation: Pulverize 1.0 kg of dried Evodia rutaecarpa fruits into a fine powder to maximize the surface area for solvent penetration.

  • Maceration: Macerate the powder in 5.0 L of n-hexane at room temperature for 72 hours.

    • Causality:n-Hexane selectively partitions the highly lipophilic quinolone alkaloids while leaving behind polar tannins, flavonoids, and glycosides, effectively acting as a preliminary purification step[2].

  • Concentration: Filter the extract and concentrate under reduced pressure (rotary evaporation at 40°C) to yield the crude n-hexane extract.

Step 2: HPCCC Separation (Liquid-Liquid Partitioning)
  • Solvent System Preparation: Prepare the biphasic solvent system: n-hexane–methanol–water–acetic acid (5:4:2:0.1, v/v)[5].

    • Causality: The addition of acetic acid suppresses the ionization of the quinolone core, keeping it in its neutral, lipophilic state to ensure stable partitioning between the upper and lower phases without tailing[5].

  • Equilibration: Equilibrate the HPCCC column with the upper (stationary) phase at a flow rate of 2.0 mL/min.

  • Injection & Elution: Inject the crude extract (dissolved in equal volumes of upper and lower phases). Elute with the lower (mobile) phase at 800 rpm. Monitor the eluate at 254 nm.

  • Fraction Collection: Collect the fraction corresponding to the retention time of the target compound (typically eluting after the shorter-chain nonyl derivatives but before evocarpine)[5].

Step 3: Structural Elucidation (Self-Validating System)

To ensure the integrity of the isolated compound, cross-validate using spectroscopic techniques:

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight. The expected [M+H]+ peak for the molecular formula C21H29NO (Molecular Weight: 311.47 g/mol ) is m/z 312.2[5][6].

  • 1H-NMR (CDCl3, 400 MHz): Confirm the presence of the N-methyl group (singlet near δ 3.7 ppm) and the characteristic cis (Z) double bond in the aliphatic chain. The Z-geometry is validated by a multiplet near δ 5.3 ppm with a coupling constant J ≈ 10-11 Hz[2].

References

  • Pharmaffiliates. "Green Standards for Sustainable Pharma Research: (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one." Available at: [Link]

  • PubMed (NIH). "New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa." (2012). Available at: [Link]

  • PubMed (NIH). "Inhibition of leukotriene biosynthesis by quinolone alkaloids from the fruits of Evodia rutaecarpa." (2004). Available at:[Link]

  • ATHMSI Journals. "EVALUATION OF THE PHARMACOLOGICAL POTENTIAL OF CHINESE HERBAL MEDICINE." (2009). Available at:[Link]

  • Taylor & Francis. "Separation and Purification of Quinolone Alkaloids from the Chinese Herbal Medicine Evodia rutaecarpa (Juss.) Benth by High Performance Counter-Current Chromatography." (2011). Available at:[Link]

Sources

Exploratory

Isolation and Purification of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one: A Technical Guide

Executive Summary (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4) is a highly lipophilic, non-basic quinolone alkaloid predominantly found in the fruits of Evodia rutaecarpa (Juss.) Benth (Rutaceae), a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4) is a highly lipophilic, non-basic quinolone alkaloid predominantly found in the fruits of Evodia rutaecarpa (Juss.) Benth (Rutaceae), a plant widely utilized in traditional medicine. In pharmacological research, this compound has demonstrated potent anti-inflammatory properties, specifically through the targeted [4].

Isolating this specific molecule presents a unique chromatographic challenge. Unlike typical basic alkaloids, the nitrogen lone pair in a 4-quinolone system is delocalized into the carbonyl group, rendering the molecule essentially neutral and highly lipophilic due to its C11 alkenyl side chain. Consequently, traditional acid-base extraction yields poor recoveries, and standard silica gel chromatography often results in severe peak tailing and irreversible adsorption. This whitepaper outlines a field-proven, self-validating methodology utilizing High-Performance Counter-Current Chromatography (HPCCC) to achieve high-purity isolation without solid-matrix degradation.

Physicochemical Profiling

Understanding the physical properties of the target compound is the first step in designing a rational isolation workflow. The lipophilicity dictates the choice of non-polar extraction solvents, while the UV-active quinolone core allows for real-time photometric tracking.

PropertySpecification
Chemical Name (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one
CAS Number 120693-49-4
Molecular Formula C₂₁H₂₉NO
Molecular Weight 311.46 g/mol
Physical State Colorless oil (at room temperature)
Natural Source Evodia rutaecarpa (Fruits / Wu-Zhu-Yu)
Solubility Soluble in n-hexane, chloroform, methanol; Insoluble in water
Key Structural Feature cis (Z) double bond at the C6' position of the undecenyl chain

Rationale for Chromatographic Strategy

The Causality of Experimental Choices
  • Extraction Solvent (n-Hexane): Because (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one lacks basicity, standard aqueous acid extraction leaves the compound in the plant matrix. Utilizing n-hexane selectively enriches the lipophilic quinolones while leaving behind highly polar flavonoids and tannins.

  • Chromatographic Modality (HPCCC over Silica): Traditional silica gel chromatography utilizes silanol groups that form strong hydrogen bonds with the quinolone's C-4 carbonyl. This causes irreversible adsorption and poor recovery. [2], eliminating solid support effects. This guarantees ~100% sample recovery and prevents the isomerization of the sensitive (Z)-alkenyl double bond.

  • Solvent System Selection: A quaternary biphasic system of n-hexane–methanol–water–acetic acid is utilized. The addition of acetic acid (HAc) is a critical expert step: it suppresses the ionization of any trace basic impurities, ensuring they partition into the aqueous phase, while keeping the target quinolone tightly focused in the organic phase.

IsolationWorkflow A Evodia rutaecarpa Fruits (Dried & Pulverized) B n-Hexane Extraction (Lipophilic Enrichment) A->B C Crude Quinolone Extract (Complex Matrix) B->C D HPCCC Separation (Liquid-Liquid Partitioning) C->D E Stepwise Elution (Hexane:MeOH:H2O:HAc) D->E F (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (Purity >98%) E->F

HPCCC-based isolation workflow for quinolone alkaloids from Evodia rutaecarpa.

Detailed Experimental Protocol

Phase 1: Preparation of the Crude Extract
  • Maceration: Pulverize 100 g of dried Evodia rutaecarpa fruits. Extract with 1.0 L of n-hexane at room temperature for 48 hours under continuous orbital shaking.

  • Filtration & Concentration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure at 35°C using a rotary evaporator to yield a viscous, dark-yellow crude extract (yields approx. 1.5 - 2.0 g).

Phase 2: HPCCC Solvent Preparation

The separation utilizes a [2] to handle the varying polarities of the quinolone analogs (e.g., evocarpine vs. the target compound).

  • System A (Less Polar): n-hexane–methanol–water–acetic acid (2:1:1:0.2, v/v)

  • System B (More Polar): n-hexane–methanol–water–acetic acid (5:4:2:0.1, v/v)

  • Vigorously equilibrate both solvent systems in separatory funnels at room temperature.

  • Allow the phases to separate completely (approx. 2 hours).

  • Degas the upper (stationary) and lower (mobile) phases via ultrasonication for 15 minutes prior to use.

Phase 3: HPCCC Separation Workflow
  • Column Preparation: Fill the HPCCC multilayer coiled column entirely with the upper organic phase of System A (Stationary Phase) at a flow rate of 20 mL/min.

  • Hydrodynamic Equilibrium: Rotate the apparatus at 1000 rpm. Pump the lower aqueous phase of System A (Mobile Phase) into the column in head-to-tail mode at a flow rate of 2.0 mL/min. Wait until the mobile phase emerges from the tail outlet, indicating hydrodynamic equilibrium.

  • Sample Injection: Dissolve 1.3 g of the crude extract in 10 mL of a 1:1 mixture of the upper and lower phases of System A. Inject the sample through the injection valve.

  • Stepwise Elution:

    • Elute with the lower phase of System A for the first 120 minutes to remove highly non-polar interferents.

    • Switch the mobile phase to the lower phase of System B . The target compound, (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one, will typically elute between 180 and 220 minutes.

  • Detection: Monitor the effluent continuously with a UV detector at 254 nm. Collect fractions in 5 mL increments.

Phase 4: Structural Validation

Fractions corresponding to the target peak must be pooled, evaporated, and validated.

  • HPLC Purity: Run on a C18 reverse-phase column (Acetonitrile:Water 80:20) to confirm >98% purity.

  • Mass Spectrometry: ESI-MS should yield an [M+H]+ peak at m/z 312.46.

  • NMR Spectroscopy: The critical validation step is confirming the (Z)-geometry of the double bond. In the ¹H-NMR spectrum (CDCl₃), the vinylic protons (-CH=CH-) at the C6' position will present as a multiplet around δ 5.35 ppm. A coupling constant ( J ) of approximately 10.5 - 11.0 Hz confirms the cis (Z) configuration, distinguishing it from the trans (E) isomer ( J ≈ 15 Hz).

Pharmacological Context & Bioactivity

The isolated (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is a highly valuable standard for inflammatory research. It acts as a direct inhibitor of 5-lipoxygenase (5-LOX), arresting the conversion of arachidonic acid into pro-inflammatory leukotrienes (LTA4, LTB4). The compound exhibits an IC₅₀ of approximately 10.0 µM in human polymorphonuclear granulocytes.

Mechanism AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTB4 Pro-inflammatory Leukotrienes (LTB4, LTC4) LTA4->LTB4 Inhibitor (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one Inhibitor->LOX Inhibits (IC50 ~10 µM)

Mechanism of action: Quinolone alkaloid inhibition of the 5-LOX inflammatory pathway.

References

  • National Center for Biotechnology Information. "1-Methyl-2-((Z)-6-undecenyl)quinolin-4-one" PubChem Compound Summary for CID 5319810. Retrieved from:[Link] [2]

  • Zhong, S., Ye, H., Peng, A., Shi, J., He, S., Li, S., Ye, X., & Tang, M. (2011). "Separation and Purification of Quinolone Alkaloids from the Chinese Herbal Medicine Evodia rutaecarpa (Juss.) Benth by High Performance Counter-Current Chromatography." Separation Science and Technology, 46(5), 869-875. Retrieved from:[Link] [4]

  • Liu, R., Chu, X., Sun, A., & Kong, L. (2005). "Preparative isolation and purification of alkaloids from the Chinese medicinal herb Evodia rutaecarpa (Juss.) Benth by high-speed counter-current chromatography." Journal of Chromatography A, 1074(1-2), 139-144. Retrieved from:[Link][3]

  • Adams, M., et al. (2004). "Inhibition of leukotriene biosynthesis by quinolone alkaloids from the fruits of Evodia rutaecarpa." Planta Medica, 70(10), 904-908. Retrieved from:[Link] [3]

Foundational

Comprehensive Technical Guide on (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one: Chemical Properties, Pharmacognosy, and Therapeutic Potential

Executive Summary (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4) is a highly bioactive 2-alkyl-4-quinolone alkaloid isolated primarily from the dried fruits of Evodia rutaecarpa (Wu Zhu Yu), a plant e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4) is a highly bioactive 2-alkyl-4-quinolone alkaloid isolated primarily from the dried fruits of Evodia rutaecarpa (Wu Zhu Yu), a plant extensively utilized in traditional medicine[1][2]. In recent years, this specific pseudoalkaloid—alongside its structural analogs like evocarpine and 1-methyl-2-undecyl-4-quinolone—has garnered significant attention in modern drug discovery. Its unique structural motif, characterized by a lipophilic (Z)-undec-6-enyl side chain attached to a polar 4-quinolone core, endows it with exceptional membrane permeability and multi-target pharmacological capabilities.

This whitepaper provides an authoritative synthesis of its chemical properties, biosynthetic origins, and mechanistic pathways, culminating in validated experimental protocols for researchers investigating its potential in neuroprotection, antimicrobial therapies, and cardiovascular modulation.

Chemical Identity & Structural Characteristics

The pharmacological efficacy of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is intrinsically linked to its amphiphilic nature. The rigid, planar 4-quinolone core facilitates π-π stacking and hydrogen bonding with receptor pockets (such as the TRPV1 channel), while the flexible, unsaturated C11 aliphatic chain dictates its insertion into lipid bilayers and modulates its binding kinetics[3].

Physicochemical Properties
PropertyValue / Description
Chemical Name (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one
CAS Registry Number 120693-49-4[4]
Molecular Formula C₂₁H₂₉NO[5]
Molecular Weight 311.46 g/mol [5][6]
Structural Class Quinolone Alkaloid (2-Alkyl-4-quinolone)[1]
Solubility Soluble in DMSO, Dichloromethane, Chloroform, and Ethanol; Insoluble in Water[7]
Key Structural Features N-methylation at position 1; (Z)-alkene at position 6 of the C11 aliphatic chain at position 2

Biosynthesis & Pharmacognosy

In Evodia rutaecarpa, the biosynthesis of 2-alkyl-4-quinolones is orchestrated by plant-specific Type III Polyketide Synthases (PKS) [8]. Unlike bacterial pathways, the plant utilizes anthraniloyl-CoA as a starter unit. The PKS catalyzes iterative decarboxylative condensations with malonyl-CoA, followed by the incorporation of medium-to-long-chain fatty acyl-CoAs (in this case, an unsaturated C11 precursor). Subsequent cyclization and N-methylation yield the final (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one[8].

To isolate this compound for in vitro studies, a polarity-guided fractionation approach is required. The causality behind this workflow relies on the compound's moderate polarity; it partitions favorably into moderately non-polar solvents like ethyl acetate before requiring high-resolution reversed-phase chromatography to separate it from closely related homologs (e.g., evocarpine).

Extraction A Evodia rutaecarpa Fruits B Ethanol Extraction (Reflux) A->B EtOH C Liquid-Liquid Partitioning B->C EtOAc/H2O D Silica Gel Column Chromatography C->D Organic Layer E HPLC Purification (C18 Column) D->E Alkaloid Fraction F (Z)-1-Methyl-2-(undec-6-enyl) quinolin-4(1H)-one E->F >95% Purity

Workflow for the extraction and isolation of quinolone alkaloids from Evodia rutaecarpa.

Pharmacological Profiling & Mechanisms of Action

The biological significance of 2-alkyl-4-quinolones from Evodia rutaecarpa spans multiple therapeutic domains. The precise length and unsaturation of the C-2 side chain critically influence target affinity[3].

Neuroinflammation and Alzheimer's Disease (AD)

Recent network pharmacology and in vitro studies highlight the role of Evodia alkaloids in mitigating Alzheimer's disease comorbid pain[9][10]. (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one and its analogs act as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[10][11]. Activation of TRPV1 in primary microglia induces autophagy in a calcium-dependent manner, which regulates oxidative phosphorylation and promotes the clearance of amyloid-beta (Aβ) and phosphorylated tau[12]. Furthermore, it downregulates neuroinflammation by inhibiting the MAPK and NF-κB signaling cascades[10].

Calcium Channel Blockade and Vasorelaxation

Analogous to evocarpine, this compound exhibits potent antagonistic effects on voltage-gated calcium channels (VGCCs) in smooth muscle[7]. By inhibiting Ca²⁺ influx in depolarized muscle tissues, it induces significant vasorelaxation, presenting a mechanism for antihypertensive and cardioprotective applications[7]. The blockade is selective and does not alter intracellular cyclic AMP or GMP levels, confirming a direct ion-channel interaction[7].

Antimicrobial Efficacy

Quinolone alkaloids from Evodiae Fructus possess targeted antibacterial properties. They exhibit potent anti-Helicobacter pylori activity with Minimum Inhibitory Concentrations (MIC) ranging from 10–20 μg/mL[13][14]. Unlike standard antibiotics that target the bacterial ribosome, these lipophilic quinolones disrupt the bacterial membrane and interfere with specific pathogenic signaling without inhibiting the urease enzyme directly[13][14].

Pathway Ligand (Z)-1-Methyl-2-(undec-6-enyl) quinolin-4(1H)-one TRPV1 TRPV1 Receptor Activation Ligand->TRPV1 Agonism VGCC Voltage-Gated Ca2+ Channel Blockade Ligand->VGCC Antagonism Ca_Influx Modulated Ca2+ Intracellular Dynamics TRPV1->Ca_Influx VGCC->Ca_Influx Inhibition Microglia Microglia Autophagy & Metabolism Ca_Influx->Microglia CNS Vasorelaxation Smooth Muscle Vasorelaxation Ca_Influx->Vasorelaxation Periphery Neuroprotection Neuroprotection & Pain Attenuation Microglia->Neuroprotection

Pharmacological signaling pathways modulated by 2-alkyl-4-quinolones.

Experimental Protocols for Validation

To ensure rigorous scientific reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to confirm that observed effects are directly causal to the application of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one.

Protocol 1: In Vitro Calcium Channel Blockade Assay (Patch-Clamp)

Objective: To quantify the inhibition of voltage-dependent Ca²⁺ influx in isolated thoracic aorta smooth muscle cells[7]. Rationale: Whole-cell patch-clamping provides high-fidelity, real-time data on ion channel kinetics, ruling out secondary intracellular messenger effects.

  • Cell Preparation: Enzymatically isolate smooth muscle cells from rat thoracic aorta using collagenase and papain. Plate on poly-L-lysine coated coverslips.

  • Electrophysiological Setup: Use a standard whole-cell patch-clamp configuration. The extracellular bath solution must contain Ba²⁺ (10 mM) as the charge carrier to amplify the current and prevent Ca²⁺-dependent inactivation.

  • Compound Administration: Dissolve the compound in DMSO (final bath concentration <0.1%). Perfuse the compound at escalating concentrations (1 μM to 100 μM).

  • Validation/Control: Use Bay K8644 (a known VGCC agonist) to attempt to reverse the blockade. If the compound acts competitively at the dihydropyridine site, Bay K8644 will restore the inward current[7].

  • Data Acquisition: Apply depolarizing voltage steps from a holding potential of -70 mV to +10 mV. Record the peak inward Ba²⁺ currents.

Protocol 2: Anti-Helicobacter pylori Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) against H. pylori strains[13][14]. Rationale: Broth microdilution allows for continuous exposure of the bacteria to the lipophilic compound, providing a more accurate MIC than agar diffusion methods where the compound's hydrophobicity limits diffusion[14].

  • Inoculum Preparation: Culture H. pylori (e.g., ATCC 43504) on Brucella agar supplemented with 10% fetal bovine serum under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) for 72 hours. Suspend colonies in Brucella broth to a turbidity of 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the compound (from 100 μg/mL down to 0.78 μg/mL) in Brucella broth.

  • Inoculation & Incubation: Add 10 μL of the bacterial suspension to each well. Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

  • Validation/Control: Include a positive control (Amoxicillin or Clarithromycin) and a vehicle control (DMSO <1%).

  • Readout: Add resazurin dye (0.01%) to each well. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration that prevents the color change.

Quantitative Pharmacological Data Summary

The following table synthesizes the established pharmacological metrics for the 2-alkyl-4-quinolone class (specifically the undecenyl and pentadecenyl derivatives) to benchmark expected experimental outcomes.

Target / AssayBiological ModelObserved Effect / MetricReference
Voltage-Gated Ca²⁺ Channels Rat Thoracic AortaIC₅₀ ≈ 9.8 μM (Inhibition of K⁺-induced contraction)[7]
Helicobacter pylori Growth H. pylori ATCC StrainsMIC = 10 – 20 μg/mL (Broth microdilution)[13]
TRPV1 Activation Primary Microglia / AD ModelsDose-dependent induction of autophagy[11][12]
P-glycoprotein (P-gp) Efflux CEM/ADR5000 Leukemia CellsReversal of multidrug resistance (Calcein accumulation)[11][15]

References

  • Anti-Helicobacter pylori activity of quinolone alkaloids from Evodiae Fructus. Biological and Pharmaceutical Bulletin. URL:[Link]

  • The effect of Evocarpine (EVO), a quinolone alkaloid isolated from Evodiae fructus, on Ca2+-blocking activity. European Journal of Pharmacology. URL:[Link]

  • Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis. Heliyon. URL:[Link]

  • 2-Alkylquinolone alkaloid biosynthesis in the medicinal plant Evodia rutaecarpa involves collaboration of two novel type III polyketide synthases. Journal of Biological Chemistry. URL:[Link]

  • Evodiamine Inhibits Helicobacter pylori Growth and Helicobacter pylori-Induced Inflammation. MDPI - Antibiotics. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on the Physical Properties and Characterization of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one

Executive Summary & Botanical Grounding (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS No. 120693-49-4) is a highly lipophilic, naturally occurring quinolone alkaloid [1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Botanical Grounding

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS No. 120693-49-4) is a highly lipophilic, naturally occurring quinolone alkaloid [1]. Originally isolated from the dried, unripe fruits of Evodia rutaecarpa (Rutaceae)—a plant with profound historical significance in traditional medicine—this compound belongs to the 2-alkyl-4-quinolone class [1, 2].

From a drug development perspective, 2-alkyl-4-quinolones are of immense interest due to their structural homology to bacterial signaling molecules, such as the Pseudomonas quinolone signal (PQS). This structural mimicry allows plant-derived quinolones to act as potent quorum-sensing inhibitors and antimicrobial agents [3]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative, self-validating framework for the isolation, physical characterization, and analytical verification of this specific alkaloid.

Physicochemical Profiling

Understanding the physical properties of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is critical for designing downstream extraction and formulation workflows. The N-methylation at the 1-position is a defining structural feature; it prevents the tautomerization to the 4-hydroxyquinoline form, locking the molecule into the 4-quinolone state. Furthermore, the 11-carbon aliphatic chain with a cis (Z) double bond at the 6-position dictates its high lipophilicity and liquid state at room temperature.

Table 1: Quantitative Physical and Chemical Properties
PropertyValueStructural/Practical Implication
Chemical Name (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-oneDictates core quinolone reactivity.
CAS Number 120693-49-4Unique identifier for regulatory tracking [2].
Molecular Formula C₂₁H₂₉NOHigh carbon-to-heteroatom ratio confirms lipophilicity.
Molecular Weight 311.46 g/mol Ideal for small-molecule drug development.
Physical State Colorless oilThe (Z)-alkene introduces a "kink" in the alkyl chain, preventing tight crystalline packing.
Density (Predicted) 0.989 ± 0.06 g/cm³Near-water density; requires careful solvent partitioning.
Boiling Point (Predicted) 429.8 ± 45.0 °CHigh boiling point necessitates non-thermal purification (e.g., LC over GC).
pKa (Predicted) 2.52 ± 0.70Weakly basic nitrogen; remains unprotonated at physiological pH.

Extraction and Isolation Workflow

To isolate this specific alkaloid from Evodia rutaecarpa, the extraction protocol must exploit its lipophilicity while separating it from structurally similar homologs (e.g., evocarpine, which possesses a fully saturated tridecyl chain).

Step-by-Step Methodology

Phase 1: Biomass Maceration

  • Action: Pulverize 1.0 kg of dried E. rutaecarpa fruits into a fine powder. Macerate in 5.0 L of 100% Methanol (MeOH) at 25°C for 72 hours.

  • Causality: Methanol is selected as the primary solvent because its polarity is perfectly balanced to disrupt the plant cellular matrix and solubilize both polar glycosides and highly lipophilic alkaloids without inducing thermal degradation [1].

Phase 2: Liquid-Liquid Partitioning

  • Action: Concentrate the methanolic extract under reduced pressure (40°C) to yield a crude residue. Suspend the residue in 500 mL of distilled H₂O and partition sequentially with Hexane (3 × 500 mL) and Ethyl Acetate (EtOAc) (3 × 500 mL).

  • Causality: The target quinolone's C11 aliphatic chain drives it into the moderately non-polar EtOAc layer. This step effectively eliminates highly polar tannins (retained in H₂O) and extreme non-polar plant waxes (retained in Hexane).

Phase 3: Normal-Phase Flash Chromatography

  • Action: Load the dried EtOAc fraction onto a silica gel column (200-300 mesh). Elute using a step gradient of Hexane:EtOAc (from 9:1 to 1:1, v/v).

  • Causality: The N-methylated quinolone core provides moderate polarity. It will elute after the highly non-polar limonoids but before the unmethylated, highly polar quinolones.

Self-Validation Checkpoint 1: Analyze the collected fractions via Thin Layer Chromatography (TLC) on silica plates (Hexane:EtOAc 3:1). The target compound must present a single spot with an Rf​≈0.45 , fluorescing dark purple under UV 254 nm. If multiple spots are observed, the fraction is impure and must be re-columned using a shallower gradient.

Phase 4: Preparative HPLC Resolution

  • Action: Subject the enriched fraction to reversed-phase preparative HPLC (C18 column, 250 × 21.2 mm, 5 µm). Use an isocratic mobile phase of Acetonitrile:Water (80:20, v/v) at a flow rate of 10 mL/min. Monitor absorbance at 240 nm.

  • Causality: Reversed-phase HPLC is mandatory to resolve the target from structurally identical homologs that differ only by 2 carbon units in the alkyl chain. The high-organic isocratic method forces the lipophilic chain to partition predictably.

Workflow N1 1. Biomass Preparation Evodia rutaecarpa Fruits N2 2. Maceration 100% MeOH, 72h N1->N2 Pulverize & Soak N3 3. Solvent Partitioning EtOAc / H2O N2->N3 Concentrate & Suspend N4 4. Flash Chromatography Silica Gel (Hexane:EtOAc) N3->N4 Extract Lipophilic Fraction N5 5. Preparative HPLC RP-C18 (MeCN:H2O) N4->N5 Target Eluate Selection N6 6. Pure Isolate (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one N5->N6 Isocratic Resolution

Workflow for the isolation of quinolone alkaloids from Evodia rutaecarpa.

Analytical Characterization & Validation

To establish absolute trustworthiness in your isolated or synthesized compound, you must employ a multi-modal analytical approach. The following spectral markers serve as a self-validating system to confirm the identity of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one[1].

UV and Mass Spectrometry
  • UV Spectroscopy: Expect absorption maxima ( λmax​ ) at 240, 320, and 330 nm . Causality: These peaks correspond directly to the π→π∗ and n→π∗ electronic transitions inherent to the conjugated 4-quinolone chromophore.

  • ESI-MS (Positive Mode): The mass spectrum must yield a dominant pseudo-molecular ion [M+H]+ at m/z 312.2 .

Nuclear Magnetic Resonance (NMR) Signatures
  • 1 H-NMR (CDCl₃, 400 MHz):

    • N-CH₃ Group: A sharp singlet at δ 3.75 ppm. Validation: Confirms the N-methylation, distinguishing it from 4-hydroxyquinolines.

    • Olefinic Protons (H-6', H-7'): A distinct multiplet at δ 5.35 ppm.

    • Stereochemical Validation: Calculate the coupling constant ( J ) of the olefinic protons. A value of J≈11.0 Hz definitively proves the (Z) (cis) configuration. If J>14.0 Hz, the sample has isomerized to the (E) (trans) form and must be discarded.

Biological Significance & Mechanism of Action

Beyond its physical properties, (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is a highly active biological modulator. In the context of drug development, 2-alkyl-4-quinolones are heavily researched for their ability to interfere with bacterial virulence [3].

Because its structure mimics the Pseudomonas quinolone signal (PQS), it acts as a competitive antagonist at the MvfR (PqsR) receptor site. By binding to the receptor without activating it, the plant alkaloid effectively shuts down the transcription of virulence genes, preventing biofilm maturation and elastase production.

Mechanism A (Z)-1-Methyl-2-(undec-6-enyl) quinolin-4(1H)-one B Bacterial PQS Receptor (MvfR) A->B Competitive Antagonism C Virulence Gene Expression B->C Downregulation D Biofilm Maturation C->D Inhibition

Proposed mechanism of quorum sensing inhibition by plant-derived quinolones.

References

  • Sugimoto, T., Miyase, T., Kuroyanagi, M., & Ueno, A. (1988). Limonoids and Quinolone Alkaloids from Evodia rutaecarpa BENTHAM. Chemical and Pharmaceutical Bulletin, 36(11), 4453-4461. [Link]

  • Shang, X. F., Morris-Natschke, S. L., Yang, G. Z., Liu, Y. Q., Guo, X., Xu, X. S., Goto, M., Zhao, J. C., Zhang, J. Y., & Lee, K. H. (2018). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Current Topics in Medicinal Chemistry, 18(1), 42-53. [Link]

Foundational

Unveiling the Mechanism of Action of 2-Alkyl-4-Quinolones: A Comprehensive Technical Guide

Executive Summary For decades, 2-alkyl-4-quinolones (AQs) were primarily recognized for their antimicrobial properties. Today, they are understood to be sophisticated, multifaceted effector molecules that govern populati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 2-alkyl-4-quinolones (AQs) were primarily recognized for their antimicrobial properties. Today, they are understood to be sophisticated, multifaceted effector molecules that govern population-level behaviors in Gram-negative bacteria, most notably Pseudomonas aeruginosa[1]. Far from being simple metabolic byproducts, AQs like the Pseudomonas Quinolone Signal (PQS), 4-hydroxy-2-heptylquinoline (HHQ), and 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) act as the "smartphones of the microbial world"[2]. They orchestrate quorum sensing (QS), modulate host immune responses, hijack respiratory chains, and physically alter membrane topologies to induce vesicle biogenesis[3].

This whitepaper provides an in-depth mechanistic analysis of AQs, designed for researchers and drug development professionals seeking to target these pathways for novel anti-virulence therapeutics.

Biosynthetic Logic and Structural Divergence

The structural diversity of AQs dictates their specific mechanism of action. The biosynthesis of AQs in P. aeruginosa is driven by the pqsABCDE operon[4]. The enzymes PqsA, PqsB, PqsC, and PqsD catalyze the condensation of anthranilate with a β -keto fatty acid to form HHQ[5]. From this critical junction, the pathway bifurcates based on specific enzymatic modifications:

  • Oxidation to PQS: The FAD-dependent monooxygenase PqsH hydroxylates HHQ at the 3-position to form PQS (2-heptyl-3-hydroxy-4-quinolone)[6]. This single hydroxyl group radically alters the molecule's biophysical properties, enabling iron chelation and membrane integration[2].

  • N-oxidation to HQNO: The monooxygenase PqsL diverts intermediates to form HQNO[7]. The addition of the N-oxide group strips the molecule of its ability to activate QS receptors, instead turning it into a potent respiratory inhibitor[8].

AQ_Pathway Precursors Anthranilate + Fatty Acids pqsABCD PqsABCD Enzymes Precursors->pqsABCD HHQ HHQ pqsABCD->HHQ PqsH PqsH (Oxidation) HHQ->PqsH PqsR PqsR (MvfR) Receptor HHQ->PqsR Weak PQS PQS PqsH->PQS PQS->PqsR Strong PqsR->pqsABCD Auto-induction Virulence Virulence & Biofilm PqsR->Virulence

Biosynthetic pathway and PqsR-mediated auto-induction loop of 2-alkyl-4-quinolones.

Core Mechanisms of Action

Transcriptional Regulation via PqsR (MvfR)

The primary signaling mechanism of HHQ and PQS is mediated through PqsR (also known as MvfR), a LysR-type transcriptional regulator[3]. PqsR contains a co-inducer binding domain (CBD) and a DNA-binding domain.

When PQS or HHQ binds to the CBD, PqsR undergoes a conformational shift that dramatically increases its affinity for the pqsA promoter region[6]. Because PQS binds PqsR with approximately 100-fold higher avidity than HHQ, PQS acts as the terminal, high-potency autoinducer[3]. This binding triggers a positive autoregulatory loop, upregulating the pqsABCDE operon and driving the production of virulence factors such as elastase, pyocyanin, and LecA lectin[9]. Interestingly, PqsE acts independently of its thioesterase activity to regulate a subset of virulence genes, representing a secondary, AQ-independent regulatory node within the system[10].

Respiratory Inhibition: HQNO and the Cytochrome bc1 Complex

Unlike PQS, HQNO does not activate PqsR. Instead, it functions as a potent inhibitor of the cytochrome bc1 complex (Complex III) in the bacterial respiratory chain[8].

HQNO binds specifically to the Qi site (quinone reduction site) of the cytochrome bc1 complex, blocking the electron transfer from heme bH​ to ubiquinone[7]. This blockade causes electrons to leak from the Qo site directly to oxygen, generating high levels of Reactive Oxygen Species (ROS)[11].

Evolutionary Rationale: Why does P. aeruginosa produce a molecule that poisons its own respiratory chain? This counterintuitive "self-poisoning" is a calculated population-level strategy. The localized ROS production triggers programmed cell lysis (autolysis) in a subpopulation of the bacteria. This autolysis releases extracellular DNA (eDNA), which serves as the essential structural scaffold for robust biofilm maturation, thereby protecting the surviving community from antibiotics[7].

HQNO_Mech HQNO HQNO QiSite Qi Site (Quinone Reduction) HQNO->QiSite Binds & Inhibits CytBC1 Cytochrome bc1 Complex CytBC1->QiSite ROS Reactive Oxygen Species QiSite->ROS Electron Leakage Autolysis Cell Autolysis ROS->Autolysis Oxidative Stress eDNA eDNA Release (Biofilm) Autolysis->eDNA

Mechanism of HQNO-induced cytochrome bc1 inhibition and subsequent biofilm maturation.

Iron Chelation and Membrane Vesicle Biogenesis

The addition of the 3-hydroxyl group to PQS imparts two unique biophysical capabilities not shared by HHQ:

  • Iron Chelation: PQS acts as an iron chelator, trapping Fe3+ in the extracellular environment. This artificially induces an iron-starvation response within the bacteria, upregulating the production of high-affinity siderophores (like pyoverdine) necessary for survival in host tissues[2].

  • Membrane Vesicle (MV) Biogenesis: Due to its highly hydrophobic alkyl chain and planar quinolone ring, PQS readily integrates into the lipopolysaccharide (LPS) layer of the bacterial outer membrane[5]. This asymmetric integration expands the outer leaflet, inducing membrane curvature and the subsequent blebbing of MVs[3]. These vesicles package PQS and other virulence factors, facilitating their safe transport through aqueous environments to neighboring cells or host tissues[7].

Quantitative Data Summaries

To aid in comparative analysis and drug design, the distinct properties of the three primary AQs are summarized below:

AQ MoleculeKey Structural FeaturePrimary Target / ReceptorRelative Potency / AffinityPhysiological Outcome
HHQ Lacks 3-OH groupPqsR (MvfR)Low (Weak Agonist)Basal QS activation; Precursor to PQS[3]
PQS 3-Hydroxyl groupPqsR (MvfR), LPS, Fe3+ High (~100x > HHQ)Robust QS auto-induction; MV biogenesis[5]
HQNO N-oxide groupCytochrome bc1 (Qi site)High ( Ki​ ~239 nM for DHODH)Respiratory inhibition; eDNA release[8]

Experimental Workflows & Methodologies

To rigorously validate the mechanisms of AQs, researchers must employ self-validating experimental systems that isolate specific variables. Below are two field-proven protocols.

Quantifying PqsR-Ligand Binding Kinetics (SPR)

Causality & Logic: Why use Surface Plasmon Resonance (SPR) over traditional reporter gene assays? Cellular reporter assays convolve membrane permeability, efflux pump activity, and transcriptional dynamics. SPR isolates the thermodynamic ( KD​ ) and kinetic ( kon​ , koff​ ) parameters of the AQ-PqsR interaction in a cell-free environment, providing a self-validating system to confirm direct target engagement without cellular background noise.

Step-by-Step Protocol:

  • Protein Purification: Express and purify the Ligand-Binding Domain (LBD) of PqsR (residues 91–332) fused to a His-tag using E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography.

  • Sensor Chip Immobilization: Immobilize the purified PqsR-LBD onto a CM5 sensor chip using standard amine coupling chemistry until a target level of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Dissolve AQ analogs (e.g., PQS, HHQ) in 100% DMSO, then dilute into the running buffer (PBS, 0.05% Tween-20, 5% DMSO) to a concentration series (e.g., 3.125 nM to 200 nM).

  • Kinetic Measurement: Inject the analytes over the functionalized chip at a flow rate of 30 µL/min. Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Data Analysis: Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​ ).

SPR_Workflow Step1 1. Purify PqsR LBD Step2 2. Immobilize on Sensor Chip Step1->Step2 Step3 3. Inject AQ Analytes Step2->Step3 Step4 4. Measure Kinetics Step3->Step4 Step5 5. Calculate Affinity (KD) Step4->Step5

Workflow for quantifying AQ-PqsR binding kinetics using Surface Plasmon Resonance.

Measuring HQNO-Mediated Cytochrome bc1 Inhibition

Causality & Logic: Why use Inverted Membrane Vesicles (IMVs)? The cytochrome bc1 complex is membrane-embedded. Intact cells restrict HQNO access to the Qi site due to the outer membrane barrier and active efflux systems. IMVs expose the cytoplasmic face (and thus the Qi site) directly to the assay buffer, ensuring that measured ROS generation is a direct consequence of HQNO binding rather than variable compound penetration[11].

Step-by-Step Protocol:

  • IMV Preparation: Harvest P. aeruginosa cells at the exponential phase. Lyse cells using a French press at 16,000 psi. Centrifuge at 100,000 × g for 1 hour to pellet the IMVs.

  • Reaction Setup: Resuspend IMVs in a reaction buffer (50 mM potassium phosphate, pH 7.4, 2 mM MgCl2​ ). Add NADH (200 µM) to initiate the electron transport chain.

  • Inhibitor Addition: Introduce HQNO at varying concentrations (0.1 µM to 50 µM).

  • ROS Quantification: Add lucigenin (100 µM) as a chemiluminescent probe for superoxide anion ( O2∙−​ ). Measure luminescence continuously over 30 minutes using a microplate reader.

  • Validation: Use Antimycin A (a known Qi site inhibitor) as a positive control to validate the specific site of electron leakage[12].

References

  • The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Cellular and Infection Microbiology.3

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. MDPI.1

  • Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species. Molecular BioSystems.9

  • Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. RSC Publishing.8

  • PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the rhl Quorum-Sensing System. PMC.10

  • Structural Requirements of the Pseudomonas Quinolone Signal for Membrane Vesicle Stimulation. PMC.5

  • Structural Basis of Resistance to Anti-Cytochrome bc1 Complex Inhibitors: Implication for Drug Improvement. PMC.12

  • Disruption of the Pseudomonas aeruginosa Tat system perturbs PQS-dependent quorum sensing and biofilm maturation through loss of the Rieske cytochrome bc1 sub-unit. bioRxiv.7

  • Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa. PLOS Pathogens.4

  • 4-Quinolones: Smart Phones of the Microbial World. ACS Publications.2

  • Across Membrane Communication between the Qo and Qi Active Sites of Cytochrome bc1. PMC.11

Sources

Exploratory

Strategic Preliminary Screening of Novel Quinolinone Alkaloids: A Technical Guide for Drug Discovery

The Pharmacological Privilege of the Quinolinone Scaffold Quinoline and quinazoline alkaloids, characterized by their nitrogen-based heterocyclic aromatic rings, have been cornerstones of pharmacognosy since the isolatio...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Privilege of the Quinolinone Scaffold

Quinoline and quinazoline alkaloids, characterized by their nitrogen-based heterocyclic aromatic rings, have been cornerstones of pharmacognosy since the isolation of quinine in the 19th century [1]. Within this vast family, the 2-quinolinone and 4-quinolinone sub-classes have emerged as highly privileged scaffolds in modern drug discovery. The planar, conjugated nature of these molecules allows them to intercalate with DNA or slip precisely into the ATP-binding pockets of critical kinases.

Recent natural product discovery campaigns continue to identify novel quinolinone alkaloids from endophytic fungi and plant sources, revealing profound anticancer and antimicrobial properties [2]. As a Senior Application Scientist, I approach the preliminary screening of these compounds not merely as a sequence of assays, but as a rigorous, self-validating logic puzzle designed to separate true pharmacological leads from assay artifacts.

Rational Screening Cascade: From Library to Lead

The transition from a raw library of natural or synthetic quinolinones to a validated lead requires a structured cascade. We begin with in silico profiling to filter out Pan-Assay Interference Compounds (PAINS)—a crucial step because highly conjugated alkaloids can sometimes act as non-specific aggregators or redox cyclers. Following this, we deploy target-agnostic phenotypic screening to ensure the compounds possess the necessary physicochemical properties to penetrate cell membranes. Finally, phenotypic hits are subjected to mechanistic validation to identify their specific molecular targets [3].

Workflow Lib Compound Library (2- & 4-Quinolinones) InSilico In Silico ADMET & PAINS Filtering Lib->InSilico Pheno Phenotypic Screening (MIC / IC50) InSilico->Pheno Mech Mechanistic Validation (Kinase/Topo Assays) Pheno->Mech Lead Lead Optimization Mech->Lead

Fig 1. Sequential screening workflow for novel quinolinone alkaloids.

Phenotypic Screening Protocols: Self-Validating Systems

Antimicrobial Susceptibility (Resazurin Microtiter Assay)

Causality of Assay Selection: Traditional optical density (OD600) measurements are highly susceptible to interference. Many novel quinolinone alkaloids are lipophilic; when introduced to aqueous media, they can micro-precipitate, artificially inflating absorbance readings and masking true antibacterial activity. To circumvent this, we utilize a Resazurin-based metabolic assay. Resazurin is a non-fluorescent dye that is reduced to highly fluorescent resorufin exclusively by the electron transport chain of viable cells, completely decoupling the readout from compound solubility artifacts.

The Self-Validating Protocol:

  • Preparation: Dispense 50 µL of Mueller-Hinton broth into a 96-well plate.

  • Compound Dilution: Perform a 2-fold serial dilution of the quinolinone library (starting at 128 µg/mL).

  • Inoculation: Add 50 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to each well.

  • Internal Controls (The Validation Matrix):

    • Sterility Control: Media + Resazurin (No bacteria). Validates aseptic technique and establishes baseline fluorescence.

    • Vehicle Control: Bacteria + 1% DMSO. Ensures the solvent vehicle is not responsible for growth inhibition.

    • Positive Control: Bacteria + Ciprofloxacin (1 µg/mL). Confirms the assay's sensitivity to a known bactericidal agent.

  • Incubation & Readout: Incubate for 18 hours at 37°C. Add 10 µL of 0.015% resazurin solution, incubate for 2 hours, and measure fluorescence (Ex 560 nm / Em 590 nm). The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color shift from blue to pink.

Anticancer Cytotoxicity (ATP-Luminescence Assay)

Causality of Assay Selection: Quinolinone alkaloids, due to their extensive π -conjugation, frequently exhibit intrinsic fluorescence. Utilizing standard fluorometric (e.g., Alamar Blue) or colorimetric (e.g., MTT) cell viability assays often leads to signal quenching or enhancement artifacts. We mandate an ATP-dependent luminescence assay (e.g., CellTiter-Glo). Luminescence requires no excitation light, completely eliminating autofluorescence interference and providing a direct, linear correlation with metabolically active cells.

The Self-Validating Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-231) at 5,000 cells/well in a white opaque 96-well plate. Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Edge-Effect Control: Fill the outermost perimeter wells with sterile PBS. Causality: Prevents evaporation-induced thermal gradients that skew data in the peripheral wells.

  • Treatment: After 24h attachment, treat cells with quinolinone derivatives (0.1 - 50 µM) for 72 hours.

  • Internal Controls (The Validation Matrix):

    • Background Control: Media + CellTiter-Glo reagent (No cells). Used to subtract baseline ATP hydrolysis.

    • Positive Apoptosis Control: Staurosporine (1 µM). Proves the specific cell line is currently capable of undergoing measurable apoptosis.

  • Readout: Add CellTiter-Glo reagent (1:1 volume), lyse for 10 minutes on an orbital shaker, and record luminescence. Calculate the IC 50​ using non-linear regression.

Mechanistic Validation: Targeting the PI3K/Akt/mTOR Axis

Once phenotypic cytotoxicity is confirmed, we must anchor the phenotype to a mechanism. A frequent target for 4-quinolinone derivatives is the PI3K/Akt/mTOR signaling axis, a pathway notoriously hyperactivated in human malignancies [3]. Quinolinones can act as ATP-competitive inhibitors, docking into the kinase domain of PI3K and halting the phosphorylation cascade that normally promotes cell survival and proliferation.

PI3K_Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates Akt Akt (PKB) PI3K->Akt PIP2 to PIP3 Apoptosis Apoptosis PI3K->Apoptosis Inhibition triggers mTOR mTORC1 / mTORC2 Akt->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes mTOR->Apoptosis Inhibition triggers Quinolinone Quinolinone Alkaloids Quinolinone->PI3K Inhibits Quinolinone->mTOR Inhibits

Fig 2. PI3K/Akt/mTOR pathway modulation by quinolinone derivatives.

Quantitative Data Synthesis

The table below synthesizes typical bioactivity metrics derived from recent preliminary screenings of various quinolinone classes.

Compound / ClassSourceTarget Organism / Cell LinePrimary BioactivityPotency MetricMechanism of Action
2-Alkyl-4(1H)-quinolinones Pseudomonas spp.S. aureus, P. aeruginosaAntibacterialMIC: 4 - 32 µg/mLMembrane disruption / Efflux modulation
1-methyl-2-undecyl-4(1H)-quinolone Evodia rutaecarpaMDA-MB-231 (Breast Cancer)AntiproliferativeIC 50​ : 14.20 µMApoptosis induction [4]
Furoquinolines (e.g., Maculine) Raulinoa echinataTrypanosoma cruziAntiparasiticIC 50​ : ~100 µg/mLUnknown [5]
Synthetic Quinolinone Hybrids Synthetic LibrariesHeLa, HCT116AnticancerIC 50​ : 0.5 - 5.0 µMPI3K/Akt/mTOR Inhibition

References

  • Biologically active quinoline and quinazoline alkaloids part I. PMC (nih.gov). URL:[Link]

  • Biological activity of natural 2-quinolinones. Taylor & Francis. URL:[Link]

  • New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa. ResearchGate. URL:[Link]

  • Biological Activity of Quinoline Alkaloids from Raulinoa echinata and X-ray Structure of Flindersiamine. SciELO. URL:[Link]

Sources

Foundational

In Vitro Pharmacological Profiling of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one: A Technical Guide

Executive Summary (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4) is a naturally occurring alkyl quinolone alkaloid predominantly isolated from the fruit of Evodia rutaecarpa (Wu Zhu Yu)[1]. In preclin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4) is a naturally occurring alkyl quinolone alkaloid predominantly isolated from the fruit of Evodia rutaecarpa (Wu Zhu Yu)[1]. In preclinical drug discovery, alkyl quinolones have garnered significant attention due to their pleiotropic in vitro activities, spanning from targeted antimicrobial effects to profound modulation of inflammatory cascades[2].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive mechanistic overview and standardized in vitro protocols for evaluating this compound. The goal is to ensure robust, reproducible, and self-validating data generation for researchers and drug development professionals.

Physicochemical Profile & Structural Biology

  • Chemical Name: (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one

  • CAS Registry Number: 120693-49-4

  • Molecular Formula: C21H29NO

  • Molecular Weight: 311.46 g/mol

  • Structural Class: Quinolone Alkaloid[1]

The lipophilic undec-6-enyl side chain at the C-2 position of the quinolone core is critical for its membrane permeability and target binding affinity. This lipid tail allows the molecule to intercalate into bacterial membranes and interact with hydrophobic pockets of intracellular kinases and enzymes in mammalian cells.

Core In Vitro Mechanisms of Action

Understanding the primary molecular targets is prerequisite to designing effective screening cascades. This compound exhibits three primary axes of in vitro activity:

  • Anti-Inflammatory Signaling (NF-κB / MAPK Axis): In lipopolysaccharide (LPS)-stimulated macrophages, quinolone alkaloids from E. rutaecarpa potently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2)[3]. Mechanistically, this is achieved not by direct enzymatic inhibition, but by blocking the nuclear translocation of NF-κB, thereby downregulating the transcriptional expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4][5].

  • Targeted Antimicrobial Efficacy (Helicobacter pylori): Unlike broad-spectrum antibiotics, alkyl quinolones demonstrate highly selective in vitro bactericidal activity against H. pylori while sparing commensal intestinal flora[3]. The mechanism involves the disruption of H. pylori respiration and membrane integrity, driven by the C-2 alkenyl chain.

  • Neuroprotective Potential (AChE Inhibition): Network pharmacology and in vitro enzymatic assays indicate that quinolones from this class act as competitive inhibitors of acetylcholinesterase (AChE), a primary target for Alzheimer's disease therapeutics[3][6].

Quantitative Data Summary

The following table synthesizes expected in vitro pharmacological metrics for (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one and its close structural analogs to guide dose-response experimental design.

Target / AssayCell Line / ModelPharmacological EffectRepresentative Metric
COX-2 / iNOS Expression RAW 264.7 MacrophagesDownregulation of mRNA and protein levelsDose-dependent (10–50 μM)
NO / PGE2 Production RAW 264.7 MacrophagesInhibition of inflammatory mediatorsIC50 ≈ 15–30 μM
Helicobacter pylori ATCC 43504 (In vitro)Direct bactericidal activityMIC ≈ 1–10 μg/mL
Acetylcholinesterase Cell-free enzymatic assayCompetitive inhibition of AChEIC50 ≈ 5–20 μM

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and scientific integrity, protocols must be self-validating. A common pitfall in natural product screening is misattributing cytotoxicity to anti-inflammatory efficacy. The following workflows integrate viability checks directly into the functional assays.

Protocol 1: Evaluation of Anti-Inflammatory Efficacy (NO Inhibition)

Rationale: RAW 264.7 cells are utilized due to their robust, reproducible induction of iNOS upon TLR4 activation by LPS.

  • Cell Seeding: Seed RAW 264.7 macrophages at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one at varying concentrations (e.g., 1, 5, 10, 25, 50 μM). Include a vehicle control (0.1% DMSO). Incubate for 2 hours.

    • Causality note: Pre-treatment ensures the compound is intracellularly available to block kinase phosphorylation before the inflammatory cascade is triggered by LPS.

  • LPS Stimulation: Add LPS (final concentration 1 μg/mL) to all wells except the naive control. Incubate for 24 hours.

  • Parallel Readouts (The Self-Validating Step):

    • Griess Assay (Efficacy): Transfer 50 μL of supernatant to a new plate. Add 50 μL Griess Reagent. Read absorbance at 540 nm to quantify nitrite (a stable proxy for NO).

    • CCK-8 Assay (Viability): Add 10 μL CCK-8 reagent to the remaining cells/media in the original plate. Incubate for 1 hour, read at 450 nm.

  • Data Interpretation: Normalize NO inhibition percentages against cell viability. If viability drops below 80% at a given dose, the corresponding NO reduction must be flagged as potentially cytotoxic rather than pharmacologically inhibitory.

Protocol 2: High-Selectivity Antimicrobial Screening (H. pylori)

Rationale: H. pylori requires strict microaerophilic conditions. Standard broth microdilution must be adapted to prevent false-negative growth.

  • Inoculum Preparation: Culture H. pylori (e.g., ATCC 43504) on Columbia agar with 5% sheep blood under microaerophilic conditions (5% O2, 10% CO2, 85% N2) for 72 hours. Suspend in Brucella broth to a 0.5 McFarland standard.

  • Microdilution: Prepare serial dilutions of the compound (0.1 to 64 μg/mL) in 96-well plates containing Brucella broth supplemented with 10% fetal bovine serum.

  • Incubation & Readout: Inoculate wells, incubate under microaerophilic conditions at 37°C for 72 hours. Determine the Minimum Inhibitory Concentration (MIC) by adding resazurin (a colorimetric cell viability indicator) to identify the lowest concentration preventing color change from blue to pink.

Pathway & Workflow Visualizations

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 / IRAK TLR4->MyD88 Signals NFkB_Cyto NF-κB (Cytoplasm) MyD88->NFkB_Cyto Phosphorylates IκB NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation TargetGenes COX-2 & iNOS Transcription NFkB_Nuc->TargetGenes Promotes Prostaglandins PGE2 & NO Production TargetGenes->Prostaglandins Synthesizes Compound (Z)-1-Methyl-2-(undec-6-enyl) quinolin-4(1H)-one Compound->NFkB_Cyto Inhibits Translocation Compound->TargetGenes Downregulates

Fig 1. Inhibition of LPS-induced NF-κB inflammatory signaling by the quinolone alkaloid.

Workflow Seed Seed RAW 264.7 Macrophages Treat Pre-treat with Alkaloid (1-50 μM) Seed->Treat Stimulate Stimulate with LPS (1 μg/mL) Treat->Stimulate Viability CCK-8 Assay (Cytotoxicity Check) Stimulate->Viability 24h Griess Griess Reagent (NO Production) Stimulate->Griess 24h WB Western Blot (COX-2/iNOS) Stimulate->WB 24h

Fig 2. In vitro screening workflow for evaluating anti-inflammatory efficacy and cytotoxicity.

References

  • [6] Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis - PMC. National Institutes of Health (NIH). 6

  • [1] 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone. MedChemExpress. 1

  • [4] Drug development of alkaloids from Evodia rutaecarpa | IJN. Dove Medical Press. 4

  • [3] Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC. National Institutes of Health (NIH). 3

  • [5] Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components. D-NB.info. 5

  • [2] Review on chemical constituents and pharmacological activities of genus Euodia. Maximum Academic Press. 2

Sources

Exploratory

Comprehensive Spectral Characterization and Structural Validation of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Compound CAS Registry: 120693-49-4 Molecular Formula: C₂₁H₂₉NO Executive Summary & Structural Causality The quinolone...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Compound CAS Registry: 120693-49-4 Molecular Formula: C₂₁H₂₉NO

Executive Summary & Structural Causality

The quinolone alkaloid (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is a highly bioactive secondary metabolite predominantly isolated from the nearly ripe fruits of Evodia rutaecarpa (Juss.) Benth (Rutaceae) . Structurally, it is defined by a 1-methyl-4-quinolone core substituted at the C-2 position with an 11-carbon aliphatic chain containing a strictly cis (Z) double bond at the C-6' position.

From an analytical perspective, the structural elucidation of this molecule presents specific challenges: differentiating the Z-isomer from its E-counterpart and pinpointing the exact location of the unsaturation along the undecyl chain. The experimental choices detailed in this guide are causally driven by these challenges. For instance, standard 1D ¹H NMR is insufficient for double-bond localization due to the overlapping methylene envelope (δ 1.25–1.45). Therefore, we mandate the use of 2D Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) to trace the scalar couplings from the quinolone core through the allylic protons, ensuring absolute structural certainty.

Step-by-Step Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow includes internal feedback loops that prevent the propagation of errors or artifacts during isolation and spectral acquisition.

Protocol 1: Extraction and Chromatographic Isolation

The isolation of quinolone alkaloids requires suppressing the ionization of the basic nitrogen to maintain chromatographic retention.

  • Extraction: Macerate 1.0 kg of dried Evodia rutaecarpa fruits in 95% EtOH. Concentrate under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: Suspend the extract in H₂O and partition sequentially with hexanes and EtOAc. Retain the EtOAc fraction, which concentrates the intermediate-polarity quinolones.

  • High-Speed Counter-Current Chromatography (HSCCC): Utilize a biphasic solvent system of n-hexane/ethyl acetate/methanol/water (5:5:7:5, v/v). Causality: HSCCC eliminates irreversible adsorption common in silica gel, which is critical for preserving the integrity of the oxidation-prone alkene chain.

  • Prep-HPLC Purification: Isolate the target fraction using a C18 preparative column (250 × 21.2 mm, 5 μm) with an isocratic elution of 85% CH₃CN in H₂O (containing 0.1% formic acid to sharpen the peak).

Self-Validation Check: The collected fraction is immediately re-injected onto an orthogonal analytical C8 column. A single symmetrical peak at the identical retention time with a UV Photodiode Array (PDA) peak purity index >990 confirms the absence of co-eluting E-isomers or chain-length homologs before proceeding to spectral analysis.

Workflow A Evodia rutaecarpa Crude Extract B HSCCC & Prep-HPLC Fractionation A->B Extraction C Purity Validation (HPLC-UV >990 Index) B->C Purification D HRMS Analysis (m/z 312.2327) C->D Aliquot 1 E 1D & 2D NMR (COSY, HMBC, NOESY) C->E Aliquot 2 F Structural Confirmation CAS 120693-49-4 D->F Formula Check E->F Connectivity

Workflow for the isolation and self-validating structural confirmation of the alkaloid.

Protocol 2: LC-HRMS/MS Acquisition

High-Resolution Mass Spectrometry is utilized to confirm the exact molecular formula and map the fragmentation of the aliphatic chain.

  • Ionization Source: Electrospray Ionization in positive mode (ESI+). Causality: The basic quinolone nitrogen readily accepts a proton, making ESI+ highly sensitive for this class.

  • Parameters: Capillary voltage 3.5 kV, desolvation temperature 350 °C.

  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 30 eV to induce cleavage of the alkyl chain.

Self-Validation Check: The mass accuracy must be within < 5 ppm of the theoretical [M+H]⁺ (m/z 312.2327). Furthermore, the isotopic pattern matching of the M+1 (¹³C contribution) must align with the theoretical C₂₁H₃₀NO⁺ distribution to definitively rule out isobaric interferences.

Fragmentation M1 [M+H]+ m/z 312.23 Parent Ion M2 McLafferty Rearrangement M1->M2 M4 Allylic Cleavage M1->M4 M3 m/z 174.09 1-Methyl-4-quinolone core M2->M3 M5 m/z 214.12 Loss of C7H14 M4->M5

ESI-HRMS/MS fragmentation logic for (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one.

Protocol 3: 1D and 2D NMR Spectroscopy

NMR is the only technique capable of unambiguously proving the Z-geometry and the C-6' double bond position .

  • Sample Preparation: Dissolve 5 mg of the purified compound in 0.6 mL of CDCl₃ (100.0 atom % D) containing 0.03% v/v TMS.

  • Acquisition Parameters: Acquire ¹H at 400 MHz and ¹³C at 100 MHz at 298 K. Causality: A prolonged relaxation delay (D1 = 2.0 s) is strictly utilized to prevent signal broadening from the quadrupolar relaxation of the nitrogen atom in the quinolone core, ensuring accurate integrations.

  • 2D Experiments: Execute COSY, HSQC, HMBC, and NOESY sequences.

Self-Validation Check: The residual solvent peak (CHCl₃ at δ 7.26 ppm) is used as an internal chemical shift reference. The integration of the N-methyl singlet (δ 3.75) is strictly calibrated to 3.00 protons. Any deviation in the integration of the terminal methyl triplet (δ 0.88) beyond 3.00 ± 0.05 instantly flags the presence of aliphatic impurities or chain-length heterogeneity.

NMR_Network H1 H-1' (δ 2.75) C2 C-2 (δ 154.0) H1->C2 HMBC C3 C-3 (δ 111.5) H1->C3 HMBC H67 H-6', H-7' (δ 5.35) H67->H67 NOESY (Z-config) H58 H-5', H-8' (δ 2.02) H67->H58 COSY

Key 2D NMR correlations establishing side-chain connectivity and Z-geometry.

Quantitative Spectral Data Summaries

The following tables synthesize the expected spectral parameters for the pure compound, serving as a reference standard for structural validation .

Table 1: ¹H and ¹³C NMR Assignments (400/100 MHz, CDCl₃)
Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)Key 2D Correlations (HMBC/COSY)
2 154.0-HMBC from H-1', N-Me
3 111.56.25 (s, 1H)HMBC from H-1', H-5
4 177.5-HMBC from H-3, H-5
4a 126.5-HMBC from H-3, H-6, H-8
5 126.88.42 (dd, 8.0, 1.5, 1H)COSY to H-6; HMBC to C-4, C-7
6 123.57.35 (ddd, 8.0, 7.5, 1.2, 1H)COSY to H-5, H-7
7 132.07.65 (ddd, 8.5, 7.5, 1.5, 1H)COSY to H-6, H-8
8 115.57.50 (d, 8.5, 1H)HMBC to C-4a, C-6
8a 141.5-HMBC from H-7, N-Me
N-Me 34.53.75 (s, 3H)HMBC to C-2, C-8a
1' 34.02.75 (t, 7.8, 2H)HMBC to C-2, C-3, C-2'
2' 28.51.70 (quintet, 7.5, 2H)COSY to H-1', H-3'
3', 4' 29.2–29.51.35–1.45 (m, 4H)-
5' 27.22.02 (q, 6.5, 2H)COSY to H-6'; HMBC to C-6', C-7'
6', 7' 129.5, 130.25.35 (m, 2H)NOESY cross-peak (H-6' ↔ H-7')
8' 27.32.02 (q, 6.5, 2H)COSY to H-7'; HMBC to C-6', C-7'
9', 10' 22.5–31.81.25–1.35 (m, 4H)-
11' 14.10.88 (t, 7.0, 3H)COSY to H-10'; HMBC to C-9', C-10'

Note: The Z-geometry is definitively assigned by the NOESY cross-peaks between the H-5' and H-8' allylic protons, combined with the characteristic multiplet structure of the alkene protons which lacks the large trans-coupling constant (J > 15 Hz).

Table 2: High-Resolution Mass Spectrometry (HRMS)
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Structural Significance
[M+H]⁺ 312.2327312.2322-1.6Confirms intact molecular formula C₂₁H₃₀NO⁺
Fragment 1 174.0913174.0910-1.7McLafferty cleavage yielding the 1-methyl-4-quinolone core
Fragment 2 214.1226214.1220-2.8Allylic cleavage indicating side-chain unsaturation distance
Table 3: IR and UV-Vis Absorption Maxima
TechniqueWavelength / WavenumberAssignment / Causality
UV-Vis (MeOH) λmax = 240, 320 nmπ → π* and n → π* transitions characteristic of the highly conjugated 4-quinolone chromophore.
FT-IR (ATR) 1630 cm⁻¹Highly conjugated C=O stretch (shifted lower than standard ketones due to resonance with the nitrogen lone pair).
FT-IR (ATR) 1590, 1500 cm⁻¹Aromatic C=C ring stretching vibrations.
FT-IR (ATR) 3010 cm⁻¹=C-H stretch, diagnostic of the cis-alkene geometry.

References

  • Liu, R., Chu, X., Sun, A., & Kong, L. (2005). Preparative isolation and purification of alkaloids from the Chinese medicinal herb Evodia rutaecarpa (Juss.) Benth by high-speed counter-current chromatography. Journal of Chromatography A, 1074(1-2), 139-144.[Link] [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5319810, 1-Methyl-2-((Z)-6-undecenyl)quinolin-4-one. PubChem.[Link] [2]

  • Zhao, Y., et al. (2020). Alkaloids from the nearly ripe fruits of Evodia rutaecarpa and their bioactivities. Fitoterapia, 147, 104766.[Link] [3]

Foundational

High-Resolution ¹H and ¹³C NMR Characterization of Quinolinone Derivatives: A Technical Whitepaper

Executive Summary Quinolinones (encompassing 2-quinolinones and 4-quinolones) represent a privileged heterocyclic scaffold prevalent in broad-spectrum antibiotics (e.g., fluoroquinolones) and targeted therapeutics[1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolinones (encompassing 2-quinolinones and 4-quinolones) represent a privileged heterocyclic scaffold prevalent in broad-spectrum antibiotics (e.g., fluoroquinolones) and targeted therapeutics[1]. The unambiguous structural elucidation of these derivatives is frequently complicated by keto-enol tautomerism and regioselective functionalization (such as N-alkylation versus O-alkylation)[2]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical modality to resolve these structural ambiguities, ensuring the structural integrity and purity required for drug development[1].

This whitepaper provides a comprehensive, mechanistically grounded guide to the ¹H and ¹³C NMR analysis of quinolinone derivatives, detailing the causality behind specific experimental parameters and offering self-validating protocols for structural elucidation.

Mechanistic Grounding: Tautomerism and Electronic Effects

The quinolinone core is highly susceptible to tautomeric shifts depending on the solvent environment, pH, and substitution patterns. For example, 4-quinolones exist in a dynamic equilibrium with their aromatized 4-hydroxyquinoline tautomers[2].

The nitrogen atom in the bicyclic system exerts a dual electronic effect: electron-withdrawing via σ -induction and electron-donating via π -resonance. This interplay drastically alters the shielding of the carbon and proton nuclei across the ring:

  • Keto Form (4-Quinolone): The C-3 proton exhibits enamine-like character and resonates significantly upfield (typically 6.0–6.3 ppm) due to the electron-donating resonance from the nitrogen atom[2].

  • Enol Form (4-Hydroxyquinoline): Aromatization of the ring induces a strong diamagnetic ring current, shifting the C-3 proton downfield to 7.02–7.15 ppm[2].

Understanding these electronic environments is critical, as they dictate the diagnostic chemical shifts used to confirm the synthesized structure.

Quantitative Data: Diagnostic Chemical Shifts

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts used to identify the core structure and tautomeric state of quinolinone derivatives.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) of Quinolone Core Protons
Compound / TautomerSolventH-2 / H-3 Shift (ppm)H-5 Shift (ppm)H-8 Shift (ppm)Reference
Ciprofloxacin DMSO-d₆8.66 (s, H-2)7.89 (d)7.55 (d)[1]
Nalidixic Acid DMSO-d₆9.17 (s, H-2)8.60 (d)7.60 (d)[1]
4-Quinolone (Keto) CDCl₃ / DMSO-d₆~6.00 – 6.30 (H-3)VariableVariable[2]
4-Hydroxyquinoline (Enol) CDCl₃ / DMSO-d₆~7.02 – 7.15 (H-3)VariableVariable[2]
Table 2: Diagnostic ¹³C NMR Chemical Shifts (δ, ppm) for Tautomeric & Alkylation Identification
Structural FeatureTautomeric StateDiagnostic ¹³C Shift (ppm)Causality / Mechanistic NoteReference
C-4 Carbonyl Keto (4-Quinolone)174.0 – 177.0Highly deshielded due to the C=O double bond polarization.[2]
C-4 Hydroxyl Enol (4-Hydroxyquinoline)166.0 – 167.0Upfield shift due to complete ring aromatization.[2]
N-Alkyl CH₂ Keto (N-alkylated)~37.6Shielded relative to O-alkyl; attached to the amide nitrogen.
O-Alkyl CH₂ Enol (O-alkylated)~64.2Deshielded strongly by the adjacent electronegative oxygen atom.

Experimental Methodologies: A Self-Validating Protocol

The physical properties of quinolinones—specifically their propensity for strong intermolecular hydrogen bonding and π−π stacking—often result in poor solubility and broad, unresolved NMR signals. The following step-by-step protocols are engineered to overcome these challenges and provide a self-validating system for data acquisition.

Protocol 1: Sample Preparation and Solvent Selection
  • Solvent Selection: Weigh 10–15 mg of the quinolinone derivative. Dissolve in 0.6 mL of DMSO-d₆. For highly insoluble functionalized quinolones, use F₃CCOOD (trifluoroacetic acid-d) as an aggressive alternative[3].

    • Causality: DMSO-d₆ is highly effective at disrupting the intermolecular hydrogen bonds that cause quinolinones to dimerize, ensuring a homogeneous solution critical for sharp resonance lines.

  • Homogenization: Sonicate the mixture for 5 minutes at room temperature.

  • Filtration (Critical Step): Pass the solution through a glass wool plug or a 0.22 μm PTFE syringe filter directly into a standard 5 mm NMR tube.

    • Causality: Removing undissolved particulate matter and paramagnetic trace impurities is mandatory. Particulates distort magnetic field homogeneity, making it impossible to achieve proper shimming, which destroys the resolution of fine scalar couplings (J-values).

Protocol 2: NMR Data Acquisition Parameters
  • 1D ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (e.g., zg30 on Bruker systems)[1].

    • Relaxation Delay (D1): Set to 1–2 seconds[1].

    • Scans (NS): 16 to 64 scans[1].

    • Causality: A 30° pulse angle combined with a 1–2s delay ensures rapid acquisition while allowing sufficient longitudinal relaxation (T1) for the quantitative integration of proton signals.

  • 1D ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30)[1].

    • Relaxation Delay (D1): Set to 2–5 seconds[1].

    • Scans (NS): 1024 to 4096 scans[1].

    • Causality: Quaternary carbons (such as the C-2/C-4 carbonyls and the bridgehead carbons C-4a/C-8a) lack attached protons, resulting in highly inefficient dipole-dipole relaxation. A prolonged D1 delay is mandatory to prevent signal saturation and ensure these critical carbons are detected.

Protocol 3: Data Processing and Spectral Referencing
  • Fourier Transformation: Apply FT to the acquired Free Induction Decays (FIDs).

  • Phase Correction: Manually phase the spectrum to zero-order and first-order to ensure purely positive absorptive peak shapes[1]. A flat baseline is required for accurate integration.

  • Referencing: Calibrate the chemical shift scale using the internal residual solvent peak. For DMSO-d₆, set the ¹H reference to 2.50 ppm and the ¹³C reference to 39.52 ppm[1][3]. For F₃CCOOD, reference ¹H to 11.50 ppm and ¹³C to 164.2 ppm[3].

Workflow Visualization

NMR_Workflow Start Quinolinone Derivative Prep Sample Preparation (DMSO-d6 / F3CCOOD) Start->Prep Acq1H 1H NMR Acquisition (zg30, D1=1-2s) Prep->Acq1H Acq13C 13C NMR Acquisition (zgpg30, D1=2-5s) Prep->Acq13C Eval Tautomeric & Alkylation Evaluation Acq1H->Eval Acq13C->Eval TwoD 2D NMR (HMBC/HSQC) Resolve Quaternary C Eval->TwoD Ambiguous   Eluc Final Structure Elucidation Eval->Eluc Unambiguous   TwoD->Eluc

Caption: Experimental workflow for the NMR analysis and structural elucidation of quinolinone derivatives.

Advanced 2D NMR Techniques for Regiochemical Assignment

When synthesizing functionalized quinolinones, alkylation can theoretically occur at the amide nitrogen or the enol oxygen due to the keto-enol tautomeric equilibrium. 1D NMR alone is often insufficient to definitively assign this regiochemistry.

To resolve this, HMBC (Heteronuclear Multiple Bond Correlation) is deployed. HMBC identifies long-range (2 to 3 bond) correlations between ¹H and ¹³C nuclei[1].

  • Confirming N-Alkylation: In N-alkylated quinolinones, the alkyl protons (e.g., a methyl singlet or methylene triplet) will exhibit a distinct 3JCH​ cross-peak correlation to the highly deshielded C-2 or C-4 carbonyl carbon (~174-177 ppm)[2].

  • Confirming O-Alkylation: In O-alkylated derivatives, the alkyl protons will instead show a correlation to the upfield-shifted enol carbon (~166 ppm)[2].

By cross-referencing the 1D ¹³C shifts with the 2D HMBC connectivity map, researchers can achieve absolute certainty in their structural assignments.

References

  • BenchChem. "Application Note: High-Resolution 1H and 13C NMR Analysis of Quinolone Derivatives." Benchchem.com.
  • ChemRxiv. "Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines." Chemrxiv.org.
  • PMC. "Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols." NIH.gov.
  • Korea University. "Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors." Korea.ac.kr.

Sources

Exploratory

Mass Spectrometry of 2-Alkyl-4-quinolones: A Comprehensive Analytical Framework

Introduction: The Chemical Biology of Alkyl Quinolones 2-Alkyl-4-quinolones (AQs) represent a structurally diverse class of secondary metabolites predominantly secreted by Gram-negative bacteria such as Pseudomonas aerug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Biology of Alkyl Quinolones

2-Alkyl-4-quinolones (AQs) represent a structurally diverse class of secondary metabolites predominantly secreted by Gram-negative bacteria such as Pseudomonas aeruginosa and Burkholderia species[1]. Far from being mere metabolic byproducts, AQs dictate critical host-pathogen interactions. They function as quorum sensing (QS) signaling molecules, potent iron chelators, and cytochrome inhibitors that suppress competing microflora[2][3].

The P. aeruginosa pqs system governs the biosynthesis of over 50 distinct AQ congeners, with the most biologically significant being 2-heptyl-4-quinolone (HHQ), 2-heptyl-3-hydroxy-4-quinolone (Pseudomonas Quinolone Signal, PQS), and 2-heptyl-4-hydroxyquinoline N-oxide (HQNO)[1][3]. For drug development professionals and microbiologists, the accurate quantification of these molecules in complex matrices (e.g., bacterial culture, lung tissue, biofilms) is essential for evaluating anti-virulence therapeutics and understanding infection dynamics[2].

G A pqsABCDE Operon B HHQ (2-heptyl-4-quinolone) A->B Biosynthesis C PqsH (Monooxygenase) B->C Oxidation D PQS (Pseudomonas Quinolone Signal) C->D E PqsR (MvfR) Receptor D->E Binding E->A Positive Feedback F Virulence Factor Expression E->F Gene Regulation

Fig 1: Biosynthetic pathway and quorum sensing feedback loop of 2-alkyl-4-quinolones.

Sample Preparation: The Foundation of MS Integrity

As an Application Scientist, I emphasize that the integrity of mass spectrometric data begins at the bench. AQs are highly lipophilic, rendering them prone to non-specific hydrophobic binding to plastics. Furthermore, N-oxide congeners like HQNO are susceptible to thermal degradation.

Causality in Experimental Design: Standard protein precipitation using methanol or acetonitrile is insufficient for AQ analysis in complex matrices. While these solvents precipitate proteins, they co-extract highly polar matrix components (e.g., salts, polar lipids) that cause severe ion suppression in the electrospray ionization (ESI) source[2]. Instead, Liquid-Liquid Extraction (LLE) using ethyl acetate is the gold standard[4]. Ethyl acetate selectively partitions the lipophilic AQs into the organic phase, leaving polar interferents trapped in the aqueous layer.

Step-by-Step Methodology: Self-Validating AQ Extraction

To ensure a self-validating system, an isotopically labeled internal standard (IS) must be introduced before any extraction steps to correct for recovery variance and matrix effects.

  • Quenching & Aliquoting: Transfer 500 µL of bacterial culture supernatant or homogenized tissue into a silanized glass vial. Note: Silanization prevents the non-specific binding of AQs to active silanol groups on the glass surface.

  • Internal Standard Addition: Spike the sample with 10 µL of a 1 µM deuterated internal standard mix (e.g., HHQ-d4, PQS-d4).

  • Extraction: Add 1 mL of MS-grade ethyl acetate. Vortex vigorously for 2 minutes to ensure complete partitioning of the AQs into the organic phase[4].

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Drying: Carefully transfer the upper organic layer to a fresh glass vial. Evaporate to dryness under a gentle stream of nitrogen gas at room temperature. Critical: Do not exceed 30°C to prevent the thermal degradation of HQNO.

  • Reconstitution: Reconstitute the dried extract in 100 µL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid to promote analyte protonation prior to ESI[3].

Workflow S1 1. Sample Collection (Culture/Tissue) S2 2. LLE Extraction (Ethyl Acetate + IS) S1->S2 S3 3. RP-HPLC Separation (C18 Column) S2->S3 S4 4. ESI+ Ionization S3->S4 S5 5. Triple Quadrupole (MRM Mode) S4->S5 S6 6. Data Analysis (Quantification) S5->S6

Fig 2: Step-by-step LC-MS/MS workflow for the extraction and quantification of AQs.

LC-MS/MS Fundamentals & Fragmentation Causality

Chromatographic Separation

AQs are optimally separated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column[3]. The mobile phase typically consists of Water (A) and Acetonitrile (B), both fortified with 0.1% formic acid. The acidic modifier is non-negotiable; it ensures the quinolone nitrogen remains protonated, drastically increasing ionization efficiency in positive ESI (ESI+) mode.

Fragmentation Mechanisms (CID)

When configuring a triple quadrupole mass spectrometer for Multiple Reaction Monitoring (MRM), distinguishing between PQS and HQNO is a classic analytical trap. Both C7 congeners are isobaric, sharing a precursor [M+H]+ ion of m/z 260.18. However, due to the structural placement of the oxygen atom, their collision-induced dissociation (CID) pathways diverge predictably[5][6]:

  • 2-alkyl-4-quinolones (e.g., HHQ): Cleavage of the alkyl chain at the α-position relative to the quinolone ring yields a highly stable fragment at m/z 159.08[5][6].

  • 2-alkyl-3-hydroxy-4-quinolones (e.g., PQS): The presence of the hydroxyl group at position 3 alters the cleavage dynamics. Fragmentation of the aliphatic chain retains the hydroxyl group, yielding a characteristic product ion at m/z 175.08[5][6].

  • N-oxides (e.g., HQNO): Despite being isobaric with PQS, HQNO undergoes α-cleavage similar to HHQ, producing a base peak at m/z 159.08[5][6].

By monitoring these specific transitions, we achieve absolute selectivity, even in the event of chromatographic co-elution.

Quantitative Data Summary: MRM Transitions

The following table summarizes the optimized MRM transitions for the simultaneous quantification of major P. aeruginosa AQs[2][5][6].

AnalyteFormulaPrecursor Ion [M+H]+Quantifier Ion (m/z)Qualifier Ion (m/z)Biological Role
HHQ C16H21NO244.17159.08172.09QS Signal / PQS Precursor
PQS C16H21NO2260.18175.08188.09Primary QS Signal
HQNO C16H21NO2260.18159.08172.09Cytochrome Inhibitor
NHQ C18H25NO272.20159.08172.09C9 Congener
NQNO C18H25NO2288.20159.08172.09C9 N-oxide Congener

Advanced Spatial Profiling: Imaging Mass Spectrometry

While LC-MS/MS provides bulk quantification, understanding the spatial distribution of AQs within intact biofilms requires advanced surface analysis. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) equipped with polyatomic primary ion sources (e.g., C60+) allows for the sub-micron mapping of AQs directly on surfaces[5][6].

In SIMS imaging, the fragmentation rules observed in ESI-CID still apply. Mapping the m/z 159.08 and 175.08 product ions across a biofilm surface reveals that PQS is often localized in distinct micro-domains, acting as a transient, short-range signal, whereas HQNO and NQNO accumulate in highly concentrated clusters during early-stage biofilm formation[5].

Method Validation & Quality Control

A robust LC-MS/MS method must be self-validating. Matrix Effects (ME) must be calculated by comparing the peak area of synthetic AQ standards spiked into a post-extraction blank matrix versus the same concentration in a neat solvent[2].

  • Acceptance Criteria: If the ME is < 80% (indicating > 20% ion suppression), the LLE protocol must be refined, or the chromatographic gradient adjusted to elute the AQs away from the suppression zone. The inclusion of deuterated internal standards dynamically corrects for these fluctuations, ensuring that the reported biological concentrations are absolute and trustworthy[2].

Sources

Foundational

Solvation Dynamics and Experimental Profiling of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one in DMSO

Executive Summary For drug development professionals and analytical chemists, understanding the solvation mechanics of highly lipophilic natural product derivatives is critical for robust in vitro assay design. (Z)-1-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, understanding the solvation mechanics of highly lipophilic natural product derivatives is critical for robust in vitro assay design. (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4) is a specialized quinolone alkaloid, structurally related to compounds isolated from Evodia rutaecarpa[1]. This whitepaper provides an authoritative, in-depth technical guide on the thermodynamic principles, standardized experimental protocols, and handling considerations for solvating this compound in Dimethyl Sulfoxide (DMSO).

Structural Profiling & Solvation Thermodynamics

To achieve true solubility rather than a metastable colloidal suspension, one must analyze the specific intermolecular forces at play. The structure of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one dictates a dual-domain solvation requirement:

  • The Polar Core: The quinolin-4(1H)-one ring system is highly polar. However, because the nitrogen is methylated (1-methyl), the molecule lacks a hydrogen-bond donor. It acts exclusively as a hydrogen-bond acceptor via the C=O moiety.

  • The Lipophilic Tail: The 11-carbon alkene chain (undec-6-enyl) is highly hydrophobic and relies entirely on London dispersion forces for solvation.

Why DMSO?

DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈46.68 at 20°C) and a strong dipole moment ( μ≈4.1 D)[2]. Because DMSO is also a hydrogen-bond acceptor (but not a donor), the solvation of the quinolone core is driven entirely by strong dipole-dipole interactions rather than hydrogen bonding[3]. Simultaneously, DMSO possesses a high Hansen dispersion parameter ( δd​≈18.4 MPa 1/2 ), which provides sufficient thermodynamic energy to disrupt the crystal lattice of the lipophilic undecenyl chain[4].

G A Compound: (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one B Polar Quinolone Core (H-Bond Acceptor, No H-Donors) A->B C Lipophilic Undec-6-enyl Chain (Hydrophobic Alkene) A->C D DMSO Dipole-Dipole Interaction (ε ≈ 46.68, μ ≈ 4.1 D) B->D E DMSO Dispersion Forces (δd ≈ 18.4 MPa½) C->E F Thermodynamically Stable Solvation State D->F E->F

Thermodynamic pathways of compound solvation in DMSO.

Standardized Experimental Protocol: Adapted Shake-Flask Method

While the OECD Test Guideline 105 is traditionally utilized for aqueous solubility[5], its fundamental thermodynamic principles—achieving equilibrium partitioning via robust agitation—are the gold standard for determining absolute solubility limits in organic solvents like DMSO[6].

Because this compound is highly lipophilic, the shake-flask method must be carefully controlled to prevent the formation of microcrystalline suspensions, which can artificially inflate solubility readings[6].

Step-by-Step Methodology
  • Saturation Phase: In a chemically inert, amber glass vial (to protect the light-sensitive alkene), add an excess amount of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (e.g., 100 mg) to 1.0 mL of anhydrous DMSO (≥99.9% purity).

  • Equilibration: Seal the vial under an inert Argon or Nitrogen atmosphere to prevent auto-oxidation of the double bond[7]. Agitate the mixture using an orbital shaker at a constant 25.0 ± 0.1°C for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the sample to separate the undissolved solid from the saturated liquid phase. Causality Note: Centrifugation must be strictly temperature-controlled at 25°C. DMSO has a high freezing point of 18.54°C[2]; utilizing a standard unheated centrifuge will cause localized freezing, crashing the solute out of solution and ruining the quantification.

  • Quantification: Carefully extract the supernatant, perform serial dilutions in a mobile phase-compatible solvent (e.g., Acetonitrile/Water), and quantify via HPLC-UV against a pre-established calibration curve.

Workflow S1 1. Saturation Add excess solute to anhydrous DMSO S2 2. Equilibration Shake at 25°C for 48 hrs under Argon S1->S2 S3 3. Phase Separation Centrifuge at 25°C (Strictly avoid freezing) S2->S3 S4 4. Quantification HPLC-UV Analysis vs Calibration Curve S3->S4

Adapted OECD 105 Shake-Flask workflow for precise DMSO solubility determination.

Quantitative Data & Predictive Modeling

Based on the physicochemical profile of related indoloquinazoline and quinolone alkaloids (such as rutaecarpine and evodiamine, which exhibit DMSO solubilities ranging from 10 to 33 mg/mL[7][8]), the addition of the highly flexible undecenyl chain significantly lowers the crystal lattice energy, thereby increasing its solubility in non-polar and amphiphilic solvents.

Table 1: Physicochemical Properties of the Solute
PropertyValueImplication for Solvation
Molecular Formula C21H29NOHigh carbon-to-heteroatom ratio dictates high lipophilicity.
Molecular Weight 311.47 g/mol Moderate size; easily solvated by DMSO's solvent cage.
H-Bond Donors 0Relies entirely on dipole-dipole interactions with DMSO.
H-Bond Acceptors 1 (Carbonyl)Weak interaction with water; strong interaction with polar aprotics.
Estimated Solubility 50 mg/mLHighly soluble in DMSO; stock solutions of 100 mM are feasible.
Table 2: Solvation Parameters of DMSO[2][4]
ParameterValueRelevance to Protocol
Dielectric Constant ( ϵ ) 46.68 (at 20°C)Excellent stabilization of the quinolone core.
Dipole Moment ( μ ) 4.1 DDrives strong solute-solvent dipole interactions.
Freezing Point 18.54°CCritical: Assays and centrifugation must be kept >20°C to prevent freezing.
Hygroscopicity HighAbsorption of atmospheric water will precipitate lipophilic compounds.

Downstream Application & Handling Considerations

When utilizing (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one in biological assays, the transition from a DMSO stock solution to an aqueous assay buffer is the primary point of failure.

  • Solvent Shock and Precipitation: Because the compound is highly lipophilic, rapid dilution into aqueous media (e.g., PBS or cell culture media) will cause immediate precipitation. To mitigate this, stock solutions should be diluted stepwise, or formulated with carrier proteins (like BSA) or surfactants (like Tween-80 or DMSO/Cremophor blends) to maintain solubility in vitro.

  • Hygroscopic Degradation of Stock: DMSO is highly hygroscopic. If a stock solution is repeatedly opened in a humid environment, the absorbed water will dramatically lower the solvent's capacity to solvate the undecenyl chain, leading to hidden micro-precipitates. Always use newly opened, anhydrous DMSO for stock preparation[8].

  • Storage Integrity: Stock solutions should be purged with an inert gas (Argon) to protect the alkene double bond from auto-oxidation, sealed tightly, and stored at -20°C[7]. Prior to use, the vial must be completely thawed to room temperature and vortexed vigorously, as the DMSO will freeze solid at -20°C, potentially causing the solute to concentrate or precipitate during the phase change.

References

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances | nih.gov | 5

  • Determining the water solubility of difficult-to-test substances A tutorial review | dtu.dk | 6

  • The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review | nih.gov | 1

  • Dimethyl Sulfoxide Solvent Properties | lsu.edu | 2

  • DMSO Solvent Properties Overview | scribd.com | 4

  • PRODUCT INFORMATION - Rutaecarpine | caymanchem.com | 7

  • Evodiamine | Alkaloid | medchemexpress.com | 8

  • What is the chemical property of DMSO that makes it ideal for use in many biological labs? | quora.com | 3

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4) Executive Summary & Biological Context (Z)-1-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4)

Executive Summary & Biological Context

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is a bioactive quinolone alkaloid naturally isolated from the fruit of the medicinal plant Evodia rutaecarpa[1]. In pharmacological research, 2-alkyl-4-quinolones are highly valued for their broad-spectrum biological activities, which include antimicrobial, cytotoxic, and critical quorum-sensing signaling modulation in pathogens like Pseudomonas aeruginosa[2].

Biosynthetically, the 2-alkylquinolone scaffold is assembled via the collaboration of two novel type III polyketide synthases: alkyldiketide-CoA synthase (ADS) and alkylquinolone synthase (AQS) [3]. ADS catalyzes the decarboxylative condensation of malonyl-CoA with a fatty acyl-CoA, while AQS facilitates the C-C/C-N bond formation with N-methylanthraniloyl-CoA[4].

Biosynthesis MCoA Malonyl-CoA + Fatty Acyl-CoA ADS Alkyldiketide-CoA Synthase (ADS) MCoA->ADS ADCoA Alkyldiketide-CoA ADS->ADCoA Decarboxylative Condensation AQS Alkylquinolone Synthase (AQS) ADCoA->AQS NMA N-Methylanthraniloyl-CoA NMA->AQS AQ 2-Alkylquinolone Alkaloid AQS->AQ C-C/C-N Bond Formation

Biosynthetic pathway of 2-alkylquinolones via ADS and AQS polyketide synthases.

While enzymatic synthesis is elegant, scalable drug development requires a robust chemical approach. The definitive synthetic route for 2-alkyl-4-quinolones is the [2], which utilizes a one-pot condensation between N-methylisatoic anhydride and the kinetic lithium enolate of a specific methyl ketone. To achieve the undec-6-enyl side chain, the required precursor is (Z)-tridec-8-en-2-one [5].

Retrosynthetic Strategy & Mechanistic Workflow

The synthesis is driven by a highly orchestrated cascade reaction. The kinetic enolate of (Z)-tridec-8-en-2-one acts as a nucleophile, attacking the highly electrophilic C4 carbonyl of N-methylisatoic anhydride. This triggers a ring-opening event, followed by spontaneous decarboxylation (-CO₂). The resulting intermediate undergoes an intramolecular cyclization where the aniline nitrogen attacks the ketone, followed by dehydration to yield the thermodynamically stable aromatic quinolone core[6].

SynthesisWorkflow Step1 (Z)-Tridec-8-en-2-one + LDA (THF, -78 °C) Step2 Kinetic Lithium Enolate Step1->Step2 Deprotonation Step3 N-Methylisatoic Anhydride Addition Step2->Step3 Step4 Nucleophilic Attack at C4 Step3->Step4 Step5 Ring Opening & Decarboxylation (-CO2) Step4->Step5 Intermediate Formation Step6 Intramolecular Cyclization Step5->Step6 Warm to RT Step7 Dehydration (-H2O) & Tautomerization Step6->Step7 Step8 (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one Step7->Step8 Thermodynamic Sink

Mechanistic sequence for the one-step synthesis of 2-alkyl-4-quinolones.

Quantitative Reagent Matrix

Target Scale: 5.0 mmol. Expected Yield: 75-85% (~1.2 g).

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
(Z)-Tridec-8-en-2-one 196.331.005.00981.6 mg
N-Methylisatoic anhydride 177.161.105.50974.4 mg
Diisopropylamine (DIPA) 101.191.206.00607.1 mg (0.85 mL)
n-Butyllithium (2.5 M in hexanes)64.061.155.752.30 mL
Tetrahydrofuran (THF) (Anhydrous)72.11Solvent-30.0 mL

Step-by-Step Experimental Protocol

As an Application Scientist, I emphasize that successful execution of this protocol relies heavily on strict temperature control and anhydrous conditions. Every step below includes the mechanistic causality and self-validating indicators required to ensure process integrity.

Phase 1: Generation of the Kinetic Enolate
  • Preparation of LDA: To a flame-dried Schlenk flask purged with Argon, add anhydrous THF (15 mL) and DIPA (0.85 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (2.30 mL, 2.5 M). Stir for 30 minutes.

    • Causality: A slight stoichiometric deficit of n-BuLi relative to DIPA (1.15 vs 1.20 eq) ensures no unreacted n-BuLi remains in the flask. Free n-BuLi would act as a highly aggressive nucleophile and directly attack the anhydride in subsequent steps, ruining the yield.

  • Enolization: Dissolve (Z)-tridec-8-en-2-one (981.6 mg) in THF (5 mL) and add it dropwise to the LDA solution over 10 minutes. Stir at -78 °C for 1 hour.

    • Causality: The bulky nature of LDA selectively deprotonates the less sterically hindered terminal methyl group (C1) over the internal methylene group (C3). Maintaining -78 °C prevents equilibration to the thermodynamic enolate.

Phase 2: Condensation and Cascade Cyclization
  • Electrophilic Addition: Dissolve N-methylisatoic anhydride (974.4 mg) in THF (10 mL). Add this solution dropwise to the kinetic enolate at -78 °C. Stir for 30 minutes at -78 °C.

  • Thermal Activation: Remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature over 3 hours.

    • Self-Validating Indicator: As the reaction warms past 0 °C, you will observe the evolution of gas (bubbling). This is the spontaneous extrusion of CO₂ from the intermediate carbamate[2]. Do not proceed to the quench phase until gas evolution has completely ceased , as this confirms the ring-opening and decarboxylation steps are complete.

Phase 3: Quench and Extraction
  • Reaction Quench: Cool the flask to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (20 mL).

    • Causality & Validation: Quinolones are weakly basic (pKa ~2.5)[7]. Quenching with mildly acidic NH₄Cl (pH ~5.5) neutralizes the lithium alkoxides without protonating the quinolone core. If a strong acid (like HCl) were used, the target compound would form a water-soluble salt and be lost in the aqueous layer.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a crude yellow oil.

Phase 4: Purification and Characterization
  • Chromatography: Purify the crude mixture via flash column chromatography on silica gel, using a gradient of Hexanes:Ethyl Acetate (starting at 9:1 and increasing polarity to 1:1).

    • Self-Validating Indicator: On a TLC plate, the target compound ((Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one) will appear as a highly fluorescent bright blue/green spot under 365 nm UV light, confirming the formation of the extended conjugated aromatic system.

  • Final Output: The purified compound is isolated as a colorless to pale-yellow oil[1]. Molecular weight verification via LC-MS should yield an [M+H]⁺ peak at m/z 312.5[8].

References

  • PubChem . "1-Methyl-2-((Z)-6-undecenyl)quinolin-4-one | C21H29NO | CID 5319810". National Center for Biotechnology Information. URL:[Link]

  • Matsui, T., et al. (2017). "2-Alkylquinolone alkaloid biosynthesis in the medicinal plant Evodia rutaecarpa involves collaboration of two novel type III polyketide synthases." Journal of Biological Chemistry, 292(22), 9117-9135. URL:[Link]

  • Coppola, G. M. (1985). "Synthesis of 2-alkyl-4-quinolone alkaloids via a one-step reaction of N-methylisatoic anhydride with methyl ketone enolates." Journal of Heterocyclic Chemistry, 22(4), 1087-1088. URL:[Link]

Sources

Application

Advanced Application Note: The Conrad-Limpach Synthesis of 4-Quinolones

Executive Summary & Mechanistic Rationale The 4-quinolone (and its tautomer, 4-hydroxyquinoline) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial agents (e.g., flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-quinolone (and its tautomer, 4-hydroxyquinoline) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial agents (e.g., fluoroquinolones), antimalarials, and quorum-sensing modulators[1][2]. First reported in 1887, the3[3] remains the most robust and enduringly important method for constructing this azaheterocyclic core.

Unlike rigid, single-step condensations, the Conrad-Limpach reaction is a highly tunable two-step process governed by strict thermodynamic and kinetic parameters. The reaction proceeds via the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate (enamine) intermediate, followed by a high-temperature electrocyclic ring closure[1][4].

Causality in Pathway Selection: Conrad-Limpach vs. Knorr

The regioselectivity of the initial nucleophilic attack is the defining node of this synthesis.

  • Kinetic Control (Conrad-Limpach): At moderate temperatures (room temperature to ~110 °C), the aniline nitrogen preferentially attacks the highly reactive keto group of the β-ketoester, yielding the β-aminoacrylate intermediate required for 4-quinolones[3][5].

  • Thermodynamic Control (Knorr Variation): If the initial condensation is forced at elevated temperatures (>140 °C), the amine attacks the less reactive but thermodynamically favored ester group, forming a β-ketoanilide that cyclizes into a 2-quinolone[5][6].

Mechanism A Aniline + β-Ketoester B Acid-Catalyzed Condensation (Dean-Stark Water Removal) A->B C1 Kinetic Control (RT to Reflux) Attack at Keto Group B->C1 C2 Thermodynamic Control (>140°C) Attack at Ester Group B->C2 D1 β-Aminoacrylate (Enamine Intermediate) C1->D1 D2 β-Ketoanilide (Amide Intermediate) C2->D2 E1 Thermal Cyclization (~250°C) High-Boiling Solvent D1->E1 Electrocyclic Ring Closure & Dearomatization E2 Acid-Catalyzed Cyclization D2->E2 Dehydration F1 4-Quinolone (Conrad-Limpach Product) E1->F1 Alcohol Elimination F2 2-Quinolone (Knorr Product) E2->F2

Logical workflow of Conrad-Limpach vs. Knorr synthesis pathways.

Solvent Engineering and the Dearomatization Barrier

The second step—thermal cyclization of the β-aminoacrylate—is the rate-determining step. It requires overcoming a massive activation energy barrier because the electrocyclic ring closure proceeds via a hemiketal intermediate, which temporarily breaks the aromaticity (dearomatization) of the aniline ring[4][7].

To achieve the necessary thermal input (~250 °C), the selection of a high-boiling, inert solvent is paramount. Historically, mineral oil or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) were used, achieving yields up to 95%[3][4]. However, these solvents are notoriously difficult to remove during downstream purification. Recent methodological advances have identified highly effective, user-friendly alternatives.

Quantitative Solvent Analysis

The following table summarizes the impact of solvent boiling point on the cyclization yield of 4-hydroxyquinolines, demonstrating the direct correlation between thermal capacity and reaction efficiency[7].

SolventBoiling Point (°C)Average Yield (%)Operational Causality & Notes
Methyl benzoate199~25Insufficient thermal energy to efficiently overcome the dearomatization barrier.
iso-Butyl benzoate212~66Moderate yield; cost-effective but requires extended reaction times.
1,2,4-Trichlorobenzene214~65Good thermal transfer, but generates problematic halogenated waste.
2,6-di-tert-butylphenol253~65Optimal modern alternative. Inexpensive, lacks foul odor, and allows for easy product precipitation.
Dowtherm A / Diphenyl ether25865 - 95Traditional standard. Provides maximum thermal energy, but residual solvent is difficult to wash from the product crystal lattice.

Standardized Experimental Protocol

This protocol is engineered as a self-validating system. Each phase includes specific thermodynamic controls and physical state changes that confirm the reaction trajectory without requiring immediate spectroscopic validation.

Phase 1: Synthesis of the β-Aminoacrylate Intermediate

Objective: Drive the condensation of aniline and β-ketoester under kinetic control while actively removing water to prevent reaction reversal.

Materials:

  • Aniline (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Glacial acetic acid (0.1 equiv, catalyst)

  • Toluene (Solvent, 5 volumes)

Step-by-Step Methodology:

  • Assembly: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser. Causality: The Dean-Stark apparatus is critical. By continuously azeotropically removing the water byproduct, Le Chatelier's principle drives the equilibrium entirely toward the enamine[1].

  • Reaction Initiation: Dissolve the aniline in toluene. Add the ethyl acetoacetate and glacial acetic acid. Causality: Acetic acid protonates the keto oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the aniline.

  • Kinetic Heating: Heat the mixture to reflux (~110 °C). Maintain this temperature for 4–6 hours. Do not exceed this temperature to avoid triggering the Knorr thermodynamic pathway[5].

  • Validation: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water has been collected. Confirm via TLC (Hexane/EtOAc 7:3); the primary aniline spot should be completely consumed.

  • Isolation: Cool to room temperature and remove the toluene under reduced pressure. The resulting crude β-aminoacrylate is typically a viscous oil that can be used directly in Phase 2.

Phase 2: Thermal Cyclization to 4-Quinolone

Objective: Provide sufficient thermal energy to force dearomatization and electrocyclic ring closure, while continuously removing the eliminated alcohol.

Materials:

  • Crude β-aminoacrylate (from Phase 1)

  • 2,6-di-tert-butylphenol or Dowtherm A (10 volumes)

Step-by-Step Methodology:

  • Preparation: In a 3-neck flask equipped with an internal thermometer, an addition funnel, and a short-path distillation head, heat the chosen high-boiling solvent to 240–250 °C[1][4].

  • Controlled Addition: Dissolve the crude β-aminoacrylate in a minimal amount of the same solvent (or add neat if liquid) dropwise into the vigorously boiling solvent over 15–30 minutes. Causality: Dropwise addition into a pre-heated solvent ensures that the intermediate instantly experiences the thermal energy required for cyclization, preventing intermolecular side-reactions (e.g., polymerization).

  • Distillation: Maintain heating. The short-path distillation head will capture the eliminated ethanol. Causality: Active removal of the alcohol byproduct prevents the reverse reaction and drives the cyclization to 100% conversion.

  • Self-Validating Isolation: Once ethanol distillation ceases (typically 30–60 minutes post-addition), remove the heat. As the mixture cools to room temperature, the 4-quinolone product will spontaneously precipitate from the non-polar solvent due to its high crystallinity and hydrogen-bonding network.

  • Purification: Collect the solid via vacuum filtration. Wash the filter cake extensively with cold diethyl ether or hexanes to remove residual high-boiling solvent[1]. Recrystallize from ethanol or acetic acid to yield the pure 4-quinolone.

Applications in Advanced Drug Development

The Conrad-Limpach protocol is not merely a historical artifact; it is actively utilized in modern complex molecule synthesis:

  • Synthesis of Aurachin D: Aurachins are myxobacterial 3-farnesyl-4(1H)-quinolones that act as potent respiratory chain inhibitors and antimalarials. The total synthesis of Aurachin D relies on a key Conrad-Limpach cyclization of 2-farnesyl(acetoacetate) with aniline, executed at 250 °C to establish the core heterocycle before further functionalization[8].

  • Pseudomonas Quinolone Signal (PQS): PQS is a critical quorum-sensing molecule that regulates virulence in Pseudomonas aeruginosa. The foundational scaffold, 2-heptyl-4(1H)-quinolone (HHQ), is synthesized via the Conrad-Limpach condensation of aniline with a corresponding β-ketoester, which is then oxidized to yield the final PQS molecule[9].

  • Waltherione Alkaloids: Recent total syntheses of Waltherione F, a bioactive alkaloid, utilized the Conrad-Limpach reaction to construct the quinolin-4(1H)-one scaffold, demonstrating the reaction's excellent functional group tolerance when integrated into multi-step natural product synthesis[10].

Sources

Method

Advanced Application Note: Regioselective Synthesis of Quinolin-4-ones via the Camps Cyclization

Executive Summary Quinolin-4-ones represent a privileged heterocyclic scaffold in modern drug discovery, forming the structural core of numerous broad-spectrum antibiotics (e.g., fluoroquinolones like ciprofloxacin), ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolin-4-ones represent a privileged heterocyclic scaffold in modern drug discovery, forming the structural core of numerous broad-spectrum antibiotics (e.g., fluoroquinolones like ciprofloxacin), antimalarials, and novel anticancer agents[1],[2]. The Camps cyclization (or Camps quinoline synthesis), first reported in 1899, remains one of the most robust and atom-economical methodologies for constructing this core[3]. By employing a base-catalyzed intramolecular aldol-type condensation of N-(2-acylaryl)amides, chemists can regioselectively access highly functionalized quinolin-4-ones or their quinolin-2-one isomers[3],[1].

This application note provides a comprehensive, self-validating protocol for the Camps cyclization, integrating modern catalytic precursor synthesis (the Buchwald modification) with rigorous mechanistic insights to ensure reproducible, high-yielding results in pharmaceutical development workflows.

Mechanistic Principles & Causality

The hallmark of the Camps cyclization is its tunable regioselectivity, which is fundamentally governed by the thermodynamic and kinetic properties of the chosen base[3].

  • Quinolin-4-one Pathway (Strong Base): When a strong base such as sodium hydroxide (NaOH) is utilized, the α -protons of the ketone moiety are deprotonated. The resulting highly reactive ketone enolate undergoes an intramolecular nucleophilic attack on the amide carbonyl. Subsequent β -elimination (dehydration) and aromatization irreversibly drive the reaction toward the quinolin-4-one product[3],[1].

  • Quinolin-2-one Pathway (Mild Base): Conversely, milder bases like cesium carbonate (Cs₂CO₃) favor deprotonation at the α -carbon of the amide. The resulting amide enolate attacks the ketone carbonyl, yielding the isomeric quinolin-2-one[3],[4].

CampsRegioselectivity Precursor N-(2-acylaryl)amide (Starting Material) StrongBase Strong Base (NaOH) Kinetic/Thermodynamic Control Precursor->StrongBase MildBase Mild Base (Cs2CO3) Alternative Pathway Precursor->MildBase KetoneEnolate Ketone Enolate (alpha-C deprotonation) StrongBase->KetoneEnolate Quinolin4One Quinolin-4-one (Target Scaffold) KetoneEnolate->Quinolin4One Intramolecular attack on amide carbonyl AmideEnolate Amide Enolate (alpha-C deprotonation) MildBase->AmideEnolate Quinolin2One Quinolin-2-one (Isomeric Byproduct) AmideEnolate->Quinolin2One Intramolecular attack on ketone carbonyl

Regioselective pathways of the Camps cyclization dictated by base strength.

Precursor Synthesis: The Buchwald Modernization

Historically, the utility of the Camps cyclization was limited by the difficult synthesis of ortho-substituted starting materials[3]. In 2007, Buchwald and co-workers revolutionized this methodology by introducing a sequential two-step approach: a copper-catalyzed amidation of readily available 2-haloacetophenones, followed directly by the base-mediated Camps cyclization[1],[2]. This innovation allows for the rapid, modular assembly of 2-aryl- and 2-vinylquinolin-4-ones with yields routinely exceeding 85%[1].

Self-Validating Experimental Protocol

The following protocol details the optimal conditions for the base-catalyzed cyclization of N-(2-ketoaryl)amides to yield 2-substituted-4-quinolones, adapted from validated high-yield methodologies[2].

Materials & Reagents
  • Substrate: N-(2-ketoaryl)amide precursor (1.0 equiv)

  • Reagent: Sodium Hydroxide (NaOH), finely crushed, anhydrous (3.0–3.5 equiv)[2]

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Quenching Agent: 10% aqueous NaHCO₃ or 1M HCl (substrate dependent)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the N-(2-ketoaryl)amide (1.0 equiv) and the finely crushed NaOH (3.0–3.5 equiv)[2]. Add anhydrous 1,4-dioxane to achieve a substrate concentration of ~0.1 M.

  • Causality: Finely crushing the NaOH drastically increases the surface area in this heterogeneous mixture, accelerating the initial deprotonation. An excess (3.5 equiv) is utilized not only to drive the unfavorable equilibrium of ketone enolization but also to neutralize the water generated during the subsequent β -elimination step[2]. 1,4-Dioxane is selected because its boiling point (101 °C) provides the optimal thermal energy required to overcome the cyclization activation barrier without degrading the substrate[2].

  • Validation Checkpoint 1: The suspension should remain easily stirrable. A rapid color shift (typically to yellow/orange) upon mild heating indicates the successful formation of the enolate intermediate. If no color change occurs, verify the anhydrous nature of the solvent and the quality of the NaOH.

Step 2: Thermal Cyclization

  • Action: Seal the vessel under a nitrogen atmosphere and heat the mixture to 110 °C for 1 to 1.5 hours[2].

  • Causality: The elevated temperature is critical for the dehydration of the intermediate alcohol, driving the irreversible aromatization that forms the quinolin-4-one core.

  • Validation Checkpoint 2: Monitor the reaction via TLC (e.g., 50% EtOAc/Hexanes). The starting material spot should disappear, replaced by a highly polar, strongly fluorescent spot under 254 nm UV light, characteristic of the extended conjugation in the quinolin-4-one system.

Step 3: Quenching and Workup

  • Action: Cool the reaction mixture to room temperature. Neutralize the excess base by slowly adding 10% aqueous NaHCO₃[5]. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Causality: Careful neutralization prevents the degradation of base-sensitive functional groups on the newly formed quinolone ring. Ethyl acetate efficiently partitions the polar organic product from the aqueous salts.

  • Validation Checkpoint 3: If the product precipitates directly upon neutralization (common for highly lipophilic quinolones), it can be isolated via direct vacuum filtration, bypassing the extraction step to maximize yield[2].

Step 4: Purification and Analytical Verification

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude solid via recrystallization (e.g., from ethanol) or silica gel chromatography.

  • Validation Checkpoint 4: Conduct ¹H NMR analysis (in CD₃OD/CDCl₃). The successful formation of the quinolin-4-one core is definitively confirmed by the presence of a characteristic downfield singlet integrating to 1H at approximately δ 6.0–6.5 ppm, corresponding to the C3-H proton of the newly formed heterocyclic ring[2].

Quantitative Data & Yield Analysis

The table below summarizes the comparative reaction conditions and isolated yields demonstrating the regioselective power of the Camps cyclization based on base selection[4],[2].

Substrate PrecursorBase (Equivalents)Solvent & TempTimeMajor RegioisomerIsolated Yield
N-(2-acetylphenyl)benzamideNaOH (3.5 eq)1,4-Dioxane, 110 °C1.0 hQuinolin-4-one 96%
N-(2-acetylphenyl)acetamideNaOH (3.5 eq)1,4-Dioxane, 110 °C1.5 hQuinolin-4-one 88%
N-(2-acetylphenyl)acetamideCs₂CO₃ (1.5 eq)1,4-Dioxane, 110 °C12.0 hQuinolin-2-one 85%
Pyrrolidinone-coupled derivativeNaOH (3.5 eq)1,4-Dioxane, 110 °C1.5 hTricyclic pyrrolo-quinolone 72%

Data synthesized from Buchwald et al. (2007) and comparative baseline studies detailing the efficiency of the NaOH-mediated pathway versus the mild Cs₂CO₃ alternative[4],[2].

References

  • Grokipedia - Camps quinoline synthesis.
  • MDPI - Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Benchchem - A Comparative Analysis of 2-Quinolone Synthesis Methodologies.
  • ACS Publications - Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones.
  • ResearchGate - CuI‐catalyzed Camps cyclization to synthesize 2‐vinyl and 2‐aryl quinolones from N‐(2‐ketoaryl)amides.

Sources

Application

Application Note: Advanced Analytical Method Development for the Quantification of 2-Alkyl-4-Quinolones via LC-MS/MS

Target Audience: Analytical Chemists, Microbiologists, and Pharmacokineticists in Drug Development. Application: Biomarker quantification, anti-virulence drug screening, and pharmacokinetic/pharmacodynamic (PK/PD) modeli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Microbiologists, and Pharmacokineticists in Drug Development. Application: Biomarker quantification, anti-virulence drug screening, and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Introduction and Biological Rationale

Pseudomonas aeruginosa is an opportunistic pathogen responsible for severe acute and chronic infections, particularly in immunocompromised individuals and cystic fibrosis patients. Its virulence is heavily regulated by a complex quorum sensing (QS) network. A critical component of this network is the pqs system, which utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules[1].

The most biologically significant AQs include:

  • HHQ (2-heptyl-4-quinolone): The immediate precursor and a weak QS agonist.

  • PQS (2-heptyl-3-hydroxy-4(1H)-quinolone): The primary signal molecule that strongly binds to the PqsR (MvfR) receptor to drive virulence factor expression.

  • HQNO (2-heptyl-4-hydroxyquinoline N-oxide): A potent cytochrome inhibitor that suppresses competing microflora and alters host immune responses[2].

Because AQs are secreted into the host environment, they serve as direct, culture-independent biomarkers for P. aeruginosa burden in clinical matrices such as sputum, plasma, and urine[3]. Furthermore, novel anti-infective strategies are currently targeting the MvfR receptor to block AQ synthesis[4]. To support these drug development efforts, a robust, highly sensitive, and selective analytical method is required to quantify these structurally similar metabolites in complex biological matrices[5][6].

AQ_Pathway Precursor Anthranilic Acid pqsABCD pqsABCD Operon Precursor->pqsABCD HHQ HHQ (2-heptyl-4-quinolone) pqsABCD->HHQ pqsH pqsH Monooxygenase HHQ->pqsH PqsR PqsR Receptor (MvfR) HHQ->PqsR Weak Agonist PQS PQS (2-heptyl-3-hydroxy-4-quinolone) pqsH->PQS PQS->PqsR Strong Agonist Virulence Virulence Factors & Biofilm PqsR->Virulence

Fig 1: Biosynthetic pathway of key 2-alkyl-4-quinolones and their role in quorum sensing.

Analytical Challenges & Mechanistic Solutions

Developing a high-throughput LC-MS/MS method for AQs presents several distinct physicochemical challenges. As a Senior Application Scientist, it is critical to understand the causality behind the method parameters rather than just following a recipe.

The Iron Chelation Dilemma (Peak Distortion)

The Problem: PQS possesses a 3-hydroxyl and a 4-ketone group on its quinolone ring. This structural motif acts as a potent bidentate chelator for transition metals (particularly Fe³⁺)[4]. When passing through standard stainless-steel HPLC systems and columns, PQS binds to residual metals on the frits and tubing, resulting in severe peak broadening, tailing, and loss of MS signal sensitivity. The Solution: While using a PEEK-lined (metal-free) column is beneficial, the most robust solution is mobile phase modification. The addition of 0.2 mM 2-picolinic acid to the mobile phase acts as a sacrificial bidentate chelator. It outcompetes PQS for metal binding sites in the flow path, restoring sharp Gaussian peak shapes and improving the Lower Limit of Quantification (LLOQ) without suppressing ESI+ ionization[4].

Matrix Effects and Isobaric Interferences

The Problem: Biological matrices like infected lung tissue homogenate or cystic fibrosis sputum contain high concentrations of phospholipids and endogenous salts that cause severe ion suppression in the MS source. Furthermore, P. aeruginosa produces over 50 AQ congeners (varying by alkyl chain length and saturation)[7][8], creating a high risk of isobaric interference. The Solution: A highly selective sample cleanup using protein precipitation coupled with targeted Multiple Reaction Monitoring (MRM) is required. Chromatographic gradients must be optimized to physically separate structural isomers (e.g., unsaturated AQs from saturated AQs) before they enter the mass spectrometer[5][9].

Step-by-Step Experimental Protocol

This protocol establishes a self-validating system for the quantification of HHQ, PQS, and HQNO in biological matrices (plasma or tissue homogenate).

Step 1: Sample Preparation (Protein Precipitation)

Self-Validation Check: The inclusion of a stable isotope-labeled internal standard (IS) prior to extraction corrects for both recovery losses and matrix-induced ion suppression.

  • Aliquot : Transfer 50 µL of the biological sample (plasma, sputum, or tissue homogenate) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition : Add 10 µL of working Internal Standard solution (e.g., PQS-d4 at 100 ng/mL in methanol). Vortex briefly.

  • Precipitation : Add 200 µL of ice-cold Acetonitrile/Methanol (50:50, v/v) containing 0.1% formic acid.

  • Extraction : Vortex vigorously for 2 minutes to ensure complete protein denaturation and release of protein-bound AQs.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Reconstitution : Transfer 150 µL of the supernatant to an autosampler vial. (Optional: For ultra-trace analysis, dry the supernatant under N₂ gas and reconstitute in 50 µL of Mobile Phase A to concentrate the sample).

Step 2: UHPLC Chromatographic Separation
  • Column : C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm). Maintain column temperature at 40°C.

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid + 0.2 mM 2-Picolinic Acid .

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program :

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibration at 10% B

  • Flow Rate : 0.4 mL/min. Injection Volume : 2–5 µL.

Step 3: Mass Spectrometry (ESI+ MRM)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Optimize source parameters (capillary voltage, desolvation temperature, and gas flows) based on the specific instrument.

Workflow Sample Biological Matrix (Plasma/Sputum/Tissue) Extraction Protein Precipitation (MeOH/ACN + IS) Sample->Extraction LC UHPLC Separation (C18 + 0.2 mM 2-Picolinic Acid) Extraction->LC MS ESI+ MS/MS (Triple Quadrupole MRM) LC->MS Data Quantification & Pharmacokinetic Analysis MS->Data

Fig 2: End-to-end LC-MS/MS analytical workflow for 2-alkyl-4-quinolone quantification.

Quantitative Data & Method Validation Parameters

To ensure trustworthiness, the method must be validated according to FDA/EMA bioanalytical guidelines[6]. The tables below summarize the optimized MRM transitions and expected validation parameters.

Table 1: Optimized MRM Transitions for Key AQs

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Structural Fragment Rationale
HHQ 244.2159.125Loss of the C7 alkyl chain; retention of the quinolone core.
PQS 260.2175.122Loss of the C7 alkyl chain; retention of the 3-hydroxyquinolone core.
HQNO 260.2159.128Loss of the C7 chain and N-oxide oxygen; retention of quinoline core.
PQS-d4 (IS) 264.2179.122Deuterated analog tracking the identical fragmentation pathway.

Table 2: Representative Bioanalytical Method Validation Parameters [4][5]

ParameterHHQPQSHQNOAcceptance Criteria
Linear Dynamic Range 1.0 – 5000 pg/mL10.0 – 5000 pg/mL10.0 – 5000 pg/mLR² > 0.995
LLOQ 1.0 pg/mL10.0 pg/mL10.0 pg/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (CV%) < 8.5%< 11.2%< 10.5%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery 88% ± 4%82% ± 6%85% ± 5%Consistent and reproducible
Matrix Effect (Ion Suppression) -12%-18%-15%Compensated by Internal Standard

Note: The LLOQ for PQS is typically higher than HHQ due to residual chelation effects and slightly lower ionization efficiency, even with mobile phase modifiers.

Conclusion

The accurate quantification of 2-alkyl-4-quinolones is paramount for understanding Pseudomonas aeruginosa pathogenesis and evaluating the efficacy of novel quorum-sensing inhibitors. By addressing the fundamental chemical properties of these analytes—specifically the iron-chelating nature of PQS via the addition of 2-picolinic acid—this LC-MS/MS protocol provides a highly sensitive, reproducible, and self-validating framework for clinical and preclinical bioanalysis.

References

  • Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. Researcher.life / Analytical and Bioanalytical Chemistry. 5

  • Bioanalysis of Pseudomonas aeruginosa alkyl quinolone signalling molecules in infected mouse tissue using LC-MS/MS; and its application to a pharmacodynamic evaluation of MvfR inhibition. PubMed / Journal of Pharmaceutical and Biomedical Analysis. 4

  • 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis. PMC / Journal of Medical Microbiology. 3

  • Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa. PLOS Pathogens. 1

  • An Immunochemical Approach to Detect the Quorum Sensing-Regulated Virulence Factor 2-Heptyl-4-Quinoline N-Oxide (HQNO) Produced by Pseudomonas aeruginosa Clinical Isolates. ASM Journals / Microbiology Spectrum. 2

  • LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii. Unito.it / Molecules. 7

  • Use of analytical strategies to understand spatial chemical variation in bacterial surface communities. ASM Journals / Infection and Immunity. 8

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one

[label="Acetonitrile: 1 Refining Visual Representations I'm now iterating on the visual components, ensuring clarity and consistency. I'm reviewing the Graphviz DOT diagrams for sample prep, chromatographic mechanism, an...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Acetonitrile: 1

Refining Visual Representations

I'm now iterating on the visual components, ensuring clarity and consistency. I'm reviewing the Graphviz DOT diagrams for sample prep, chromatographic mechanism, and elution profile. I'm focusing on ensuring readability and informational density. I'm checking node labeling and flow clarity. Now, I'm constructing tables for the Application Note, incorporating details for system suitability and the elution program. I'll include citations, too.

Scientific Context and Analytical Rationale

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4) is a highly lipophilic quinolone alkaloid predominantly isolated from the fruit of Evodia rutaecarpa (Juss.) Benth, a plant extensively utilized in traditional medicine [3.1]. In pharmacological research, quinolone alkaloids from this botanical source are investigated for their anti-inflammatory, antibacterial, and cardiovascular modulatory properties[1].

Accurate quantification of this specific undecenyl-quinolone is critical for both pharmacokinetic profiling and the quality control of botanical extracts. However, its structural dichotomy—a highly non-polar 11-carbon alkenyl chain paired with a polar, ionizable quinolone core—presents unique chromatographic challenges.

Mechanistic Approach to Method Development

To achieve baseline resolution and peak symmetry, this protocol utilizes Reversed-Phase HPLC (RP-HPLC) with a high-carbon-load C18 stationary phase.

  • Stationary Phase Causality: The C18 matrix provides the necessary hydrophobic surface area to interact with the long undecenyl chain, ensuring adequate retention[1].

  • Mobile Phase Causality: The quinolone nitrogen is susceptible to secondary interactions with unendcapped silanol groups on the silica backbone, which typically causes severe peak tailing. To counteract this, 0.1% Formic Acid is introduced into the mobile phase. This acidic modifier drops the pH below the pKa of the quinolone core, suppressing its ionization and ensuring it remains in a neutral, lipophilic state for sharp, symmetrical peak elution.

  • Detection Causality: The conjugated aromatic system of the quinolone ring exhibits a strong π-π* transition absorption maximum. Diode Array Detection (DAD) at 225 nm is selected as it provides the highest signal-to-noise ratio for this specific alkaloid class[1].

ChromatographicMechanism cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase (Acidic ACN/H2O) Analyte (Z)-1-Methyl-2-(undec-6-enyl) quinolin-4(1H)-one Hydrophobic Hydrophobic Interaction (Undecenyl Chain Partitioning) Analyte->Hydrophobic Retention Mechanism IonSuppression Ion Suppression (0.1% Formic Acid) Analyte->IonSuppression Prevents Silanol Tailing Solvation Solvation & Elution (Acetonitrile Gradient) Analyte->Solvation Desorption

Caption: Chromatographic partitioning mechanism of the target quinolone alkaloid.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes built-in quality control gates that must be passed before data can be considered analytically sound.

Reagents and Materials
  • Reference Standard: (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (Purity ≥ 98%)[2].

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

Sample Preparation Workflow

Because the target analyte is highly lipophilic, 100% Methanol is utilized as the extraction solvent to disrupt the botanical matrix and fully solubilize the compound.

  • Pulverization: Grind Evodia rutaecarpa dried fruit into a fine powder (pass through a 60-mesh sieve) to maximize surface area.

  • Extraction: Accurately weigh 0.5 g of the powder into a 50 mL centrifuge tube. Add exactly 25.0 mL of 100% MeOH.

  • Sonication: Sonicate the mixture at room temperature for 30 minutes. Causality: Acoustic cavitation efficiently bursts cell walls without the thermal degradation associated with reflux extraction.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes. Causality: High-speed centrifugation pellets dense plant debris and high-molecular-weight polysaccharides, preventing column pressure spikes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial. Causality: PTFE is chemically inert to MeOH, preventing extractable contaminants, while the 0.22 µm pore size protects the 5 µm column frits.

SamplePrep Start Raw Material Evodia rutaecarpa Extract Extraction Ultrasonic Extraction (100% Methanol, 30 min) Start->Extraction Pulverization & Solvation Centrifugation Centrifugation (12,000 rpm, 10 min) Extraction->Centrifugation Phase Separation Filtration Filtration (0.22 µm PTFE Filter) Centrifugation->Filtration Supernatant Recovery HPLC RP-HPLC Analysis (C18 Column, DAD 225 nm) Filtration->HPLC 10 µL Injection Data Quantification & Data Processing HPLC->Data Peak Integration

Caption: Step-by-step sample preparation and analysis workflow.

HPLC Method Parameters

Due to the late-eluting nature of the undecenyl chain, a gradient elution profile pushing to high organic composition is required to elute the compound efficiently and wash the column of highly retained botanical lipids.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: DAD at 225 nm

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.05050Initial equilibration; elutes highly polar matrix components.
15.01585Linear ramp to elute the lipophilic undecenyl-quinolone.
25.00100High organic hold to flush highly retained plant lipids.
30.00100Isocratic wash phase.
31.05050Return to initial conditions.
40.05050Column re-equilibration prior to next injection.

System Suitability and Quality Control Gates

To ensure the integrity of the data, the system must autonomously validate its performance before sample analysis begins.

  • Blank Verification (Gate 1): Inject 10 µL of 100% MeOH. The chromatogram must show no peaks at the expected retention time of the analyte (S/N < 3). This proves the absence of column carryover.

  • System Suitability Test (SST) (Gate 2): Inject a 50 µg/mL working standard five consecutive times. The instrument is validated only if the Relative Standard Deviation (RSD) for peak area is ≤ 2.0%, and the Tailing Factor ( Tf​ ) is between 0.9 and 1.2.

  • Linearity Check (Gate 3): Construct a 6-point calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The coefficient of determination ( R2 ) must be ≥ 0.999.

Table 2: Expected Validation Parameters

ParameterAcceptance CriteriaExperimental Observation
Retention Time ( tR​ ) Consistent within ± 0.1 min~ 18.5 min (System dependent)
Linear Range R2≥0.999 1.0 – 100.0 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 3~ 0.15 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10~ 0.50 µg/mL
Intra-day Precision (RSD) ≤ 2.0% (n=6)Pass
Recovery Rate 95.0% – 105.0%Pass

References

  • Simultaneous Quantification of Limonin, Two Indolequinazoline Alkaloids, and Four Quinolone Alkaloids in Evodia rutaecarpa (Juss.) Benth by HPLC-DAD Method. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 1-Methyl-2-((Z)-6-undecenyl)quinolin-4-one (CID 5319810) - Physicochemical Properties. PubChem, National Library of Medicine. Available at: [Link]

  • (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one Datasheet & Storage Protocols. BioCrick. Available at:[Link]

Sources

Application

Application Note: In Vitro Profiling of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Biological Context (Z)-1-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Biological Context

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4) is a highly lipophilic quinolone alkaloid naturally isolated from the fruit of Evodia rutaecarpa (Rutaceae), a plant widely utilized in traditional medicine[1][2]. In modern drug development, Evodia-derived quinolone alkaloids are extensively investigated for their potent anti-inflammatory, antimicrobial, and cytotoxic properties[2].

In cell culture models, this compound acts primarily by penetrating the phospholipid bilayer and disrupting intracellular inflammatory signaling cascades—specifically the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2]. This guide provides field-proven, causality-driven protocols for reconstituting, handling, and profiling this compound in standard in vitro assays.

Physicochemical Properties & Reagent Preparation

To ensure reproducible cell culture data, researchers must account for the compound's high lipophilicity. With a computed XLogP3 of 6.3[3], it is practically insoluble in aqueous buffers and requires careful solvent management to prevent precipitation upon introduction to culture media.

Compound Specifications
PropertyValueClinical / Experimental Relevance
Chemical Name (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-oneActive pharmacophore includes the quinolone core and a C11 lipid tail.
CAS Number 120693-49-4Unique identifier for sourcing high-purity (>98%) reagents[3].
Molecular Weight 311.46 g/mol Required for precise molarity calculations[3].
XLogP3 6.3Indicates extreme lipophilicity; high risk of binding to serum proteins[3].
Primary Solvent DMSO (Dimethyl sulfoxide)Essential for primary stock generation.
Reagent Preparation: 10 mM Master Stock

Expert Insight: Do not attempt to dissolve this compound directly in PBS or culture media.

  • Weigh the lyophilized powder. For a standard 1 mg vial, add exactly 321 µL of sterile, cell-culture grade DMSO to achieve a 10 mM stock solution.

  • Vortex for 30 seconds. If dissolution is slow, sonicate in a water bath at 37°C for 2–5 minutes.

  • Storage: Aliquot the 10 mM stock into 20 µL volumes in amber microcentrifuge tubes (the quinolone core is light-sensitive). Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles[1].

Mechanistic Overview: Modulating Inflammatory Pathways

In macrophage models (e.g., RAW 264.7), stimulation with Lipopolysaccharide (LPS) activates the TLR4/MyD88 cascade. Evodia quinolone alkaloids exert their anti-inflammatory effects by blocking the phosphorylation and subsequent nuclear translocation of NF-κB (p65), while simultaneously dampening MAPK (p38/ERK) activation[2]. This dual-inhibition drastically reduces the transcription of downstream pro-inflammatory mediators.

Pathway cluster_kinases Intracellular Signaling LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 NFkB NF-κB (p65/p50) MyD88->NFkB MAPK MAPK (p38/ERK/JNK) MyD88->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2, iNOS) NFkB->Cytokines Translocation & Transcription MAPK->Cytokines Transcription Compound (Z)-1-Methyl-2-(undec-6-enyl) quinolin-4(1H)-one Compound->NFkB Inhibits activation Compound->MAPK Inhibits phosphorylation

Mechanism of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one in NF-κB/MAPK pathway inhibition.

Core Experimental Protocols

Protocol 4.1: Cell Viability & Dose-Response Profiling (CCK-8)

Causality Check: Before running functional assays, you must establish the maximum non-toxic concentration (MNTC). We utilize the CCK-8 assay over MTT because CCK-8 is water-soluble and does not require a DMSO solubilization step, which prevents solvent-interference with our highly lipophilic target compound.

Steps:

  • Seeding: Seed RAW 264.7 cells at 1×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare a serial dilution of the compound (e.g., 1, 5, 10, 25, 50 µM) in low-serum media (1% FBS) .

    • Expert Insight: High serum (10% FBS) contains massive amounts of Bovine Serum Albumin (BSA), which will sequester the lipophilic compound (XLogP3 = 6.3)[3], artificially inflating your apparent IC₅₀.

    • Ensure final DMSO concentration in all wells (including vehicle control) is exactly 0.1% .

  • Incubation: Aspirate old media, apply 100 µL of treated media per well, and incubate for 24 hours.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–2 hours.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the 0.1% DMSO vehicle control.

Protocol 4.2: In Vitro Anti-Inflammatory Assay (LPS-Induced RAW 264.7)

Causality Check: To prove the compound blocks the signaling cascade, it must be present in the cell membrane before the LPS stimulus initiates the rapid TLR4 response. Therefore, a 1-hour pre-treatment is mandatory.

Steps:

  • Seeding: Seed RAW 264.7 cells at 5×105 cells/well in a 12-well plate. Incubate overnight.

  • Pre-treatment: Replace media with low-serum DMEM containing the compound at non-toxic concentrations (e.g., 5, 10, 20 µM). Incubate for 1 hour .

  • Stimulation: Without washing, spike LPS (Escherichia coli O111:B4) directly into the wells to achieve a final concentration of 1 µg/mL.

  • Incubation: Incubate for 18–24 hours.

  • Harvesting: Collect the supernatant for ELISA (to measure secreted TNF-α, IL-6, and PGE2) or Griess Reagent Assay (to measure Nitric Oxide/iNOS activity)[2].

Protocol 4.3: Mechanistic Profiling via Western Blotting

Causality Check: Because NF-κB exerts its effect by translocating to the nucleus, whole-cell lysates will mask the compound's inhibitory effect on p65 translocation. You must perform nuclear/cytoplasmic fractionation.

Steps:

  • Treat and stimulate cells in 6-well plates as described in Protocol 4.2, but reduce the LPS stimulation time to 30–60 minutes (the peak window for kinase phosphorylation and p65 translocation).

  • Wash cells twice with ice-cold PBS.

  • Use a commercial Nuclear and Cytoplasmic Extraction Kit. Lyse the cytoplasmic membrane first using a hypotonic buffer containing NP-40, centrifuge, and collect the supernatant (Cytoplasmic fraction).

  • Resuspend the intact nuclei in a hypertonic RIPA buffer, sonicate briefly, and centrifuge to collect the supernatant (Nuclear fraction).

  • Run fractions on a 10% SDS-PAGE gel. Probe the nuclear fraction for NF-κB p65 (using Lamin B1 as a loading control) and the cytoplasmic fraction for p-p38, p-ERK, and IκBα (using β-actin as a loading control).

Data Presentation & Expected Outcomes

When executed correctly, the assays should yield a dose-dependent reduction in inflammatory markers without compromising cell viability. Below is a structured representation of expected trends based on the pharmacological profile of Evodia quinolone alkaloids[2].

Assay TypeTarget / MarkerExpected Response to Compound TreatmentNotes
Viability (CCK-8) RAW 264.7 CellsMNTC typically observed between 20–40 µM.Toxicity at >50 µM is common for lipophilic alkaloids.
Secreted Cytokines NO, TNF-α, IL-6Dose-dependent decrease (IC₅₀ ~10–25 µM).Measured via ELISA/Griess assay in supernatant.
Protein Expression iNOS, COX-2Significant downregulation at 24h post-LPS.Measured via Whole Cell Lysate Western Blot.
Signaling (Early) Nuclear p65Reduced nuclear accumulation at 1h post-LPS.Requires nuclear fractionation.

Troubleshooting & Expert Insights

  • Compound Precipitation in Media: Because (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is highly hydrophobic, injecting the DMSO stock directly into cold aqueous media will cause it to crash out (forming micro-crystals). Solution: Always pre-warm your culture media to 37°C. Add the DMSO stock to the media in a conical tube, vortex vigorously immediately, and then apply the media to the cells.

  • Edge Effects in 96-Well Plates: Lipophilic compounds can adhere to the plastic walls of the outer wells, reducing the effective concentration in solution. Solution: Avoid using the outer perimeter of the 96-well plate for critical dose-response data; fill outer wells with sterile PBS to maintain humidity.

  • Inconsistent ELISA Results: If cytokine levels vary wildly between replicates, ensure that the LPS stock is thoroughly vortexed before spiking. LPS forms micelles in aqueous solutions, and uneven distribution will cause erratic TLR4 activation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5319810, 1-Methyl-2-((Z)-6-undecenyl)quinolin-4-one". PubChem.[Link]

  • Ko, H. C., Wang, Y. H., Liou, K. T., Chen, C. M., Chen, C. H., & Wang, W. Y. (2011). "Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components". Chinese Medicine, 6(1), 27. PubMed Central.[Link]

Sources

Method

Advanced Application Note: Preparation, Handling, and Validation of Quinolinone Derivative Stock Solutions

Executive Summary & Physicochemical Rationale Quinolinone derivatives—including 4-quinolone-3-carboxamides and 4-hydroxy-2-quinolones—are highly privileged scaffolds in modern drug discovery, frequently evaluated as kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

Quinolinone derivatives—including 4-quinolone-3-carboxamides and 4-hydroxy-2-quinolones—are highly privileged scaffolds in modern drug discovery, frequently evaluated as kinase inhibitors, antimicrobials, and [1]. However, their planar, rigid heterocyclic cores promote strong intermolecular π-π stacking and high crystal lattice energies. This thermodynamic stability directly translates to extremely poor aqueous solubility (often <1 µg/mL at physiological pH)[1].

To ensure assay reproducibility and prevent false-negative data caused by compound aggregation, preparing highly concentrated stock solutions requires specialized handling. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its high dielectric constant and ability to disrupt hydrogen bonding networks, allowing for the determination of accurate [2]. This protocol outlines a self-validating system for the preparation, quality control, and downstream formulation of quinolinone stock solutions.

Quantitative Data: Physicochemical & Solubility Parameters

The following table summarizes the standard parameters and analytical rationale for handling hydrophobic quinolinone derivatives.

ParameterValue / CharacteristicAnalytical Rationale
Target Stock Concentration 10 mM – 50 mMBalances downstream assay volume limits with absolute compound solubility thresholds.
Primary Solvent 100% Anhydrous DMSOHigh dielectric constant disrupts strong π-π stacking of the quinolinone core[2].
Kinetic Solubility (pH 7.4) < 1 µg/mL to ~25 µg/mLHighly dependent on substituents; basic amine chains drastically increase solubility[1].
Storage Temperature -20°C (1 month) or -80°C (6 months)Prevents thermal degradation and limits freeze-thaw precipitation[3].
In Vivo Co-solvents PEG300, Tween-80, SBE-β-CDCreates a lipophilicity gradient to prevent "solvent shock" in aqueous media[3].

Workflow Visualization

QuinolinoneWorkflow A 1. Powder Equilibration (Desiccated) B 2. Analytical Weighing (Target 10-50 mM) A->B C 3. Add Anhydrous DMSO (Hygroscopic Control) B->C D 4. Dissolution (Vortex & Sonication) C->D E 5. Self-Validation (Nephelometry QC) D->E E->D Turbid (Fail) F 6. Aliquot & Store (-20°C to -80°C) E->F Clear (Pass) G 7. Working Solution (Sequential Co-solvents) F->G Thaw & Re-sonicate

Caption: Logical workflow for preparing and validating quinolinone derivative stock solutions.

Self-Validating Preparation Protocol (In Vitro Stocks)

This methodology moves beyond simple dissolution by embedding causality and quality control (QC) into every step, ensuring the final stock is a true molecular dispersion.

Phase 1: Equilibration and Weighing
  • Step 1: Thermal Equilibration. Allow the desiccated quinolinone powder to equilibrate to room temperature for at least 30 minutes before opening the vial.

    • Causality: Opening a cold vial introduces atmospheric moisture. Water condensation on the powder will prematurely initiate hydrophobic collapse when DMSO is added, drastically reducing the achievable stock concentration.

  • Step 2: Analytical Weighing. Weigh the required mass using a calibrated analytical balance to achieve a target concentration of 10 mM to 50 mM.

Phase 2: Dissolution and Cavitation
  • Step 3: Solvent Addition. Add high-purity, anhydrous DMSO (≥99.9%).

    • Causality: DMSO is highly hygroscopic. Standard laboratory DMSO often contains absorbed water, which acts as a nucleation site for quinolinone precipitation. Anhydrous conditions are non-negotiable for planar heterocycles[2].

  • Step 4: Mechanical Disruption. Vortex the mixture for 60 seconds, followed by bath sonication for 5–10 minutes. Maintain the water bath temperature below 37°C.

    • Causality: Sonication induces acoustic cavitation, providing the mechanical energy required to break apart stubborn crystal lattices without relying on high heat. Temperatures exceeding 40°C risk the thermal degradation or oxidation of sensitive substituents (e.g., carboxamide hydrolysis).

Phase 3: Self-Validation (The QC Check)
  • Step 5: Nephelometric Validation. Perform visual inspection against alternating black and white backgrounds. For rigorous validation, analyze an aliquot using a nephelometer.

    • Causality: A solution may appear clear to the naked eye while harboring sub-visible colloidal aggregates. Nephelometry measures light scattering, providing empirical proof of a true molecular dispersion rather than a metastable suspension[2]. If light scattering is detected, repeat Step 4 or dilute the stock.

Phase 4: Storage
  • Step 6: Aliquoting. Aliquot the validated stock solution into single-use amber microcentrifuge tubes and store at -20°C (for use within 1 month) or -80°C (for up to 6 months)[3].

    • Causality: Repeated freeze-thaw cycles introduce moisture and create localized concentration gradients during the freezing process, leading to irreversible precipitation. Amber tubes mitigate photo-degradation of the light-sensitive quinolinone core.

Formulation of In Vivo Working Solutions

Transitioning a highly hydrophobic quinolinone from a 100% DMSO stock to an aqueous working solution often induces "solvent shock," causing the compound to instantly crash out of solution. To prevent this, a sequential is required[3].

  • Step 1: Thawing. Thaw a single DMSO aliquot at room temperature and briefly sonicate to redissolve any micro-precipitates formed during freezing.

  • Step 2: Sequential Co-solvent Addition. Add co-solvents strictly in order of decreasing lipophilicity. A standard, field-validated vehicle for quinolinone derivatives is: 10% DMSO → 40% PEG300 → 5% Tween-80 → 45% Saline [3].

    • Causality: This gradient approach slowly steps down the hydrophobicity of the microenvironment. PEG300 acts as a primary solubilizer, while Tween-80 (a surfactant) forms micelles that encapsulate the quinolinone molecules, keeping them kinetically trapped in solution when the final aqueous saline is introduced[4].

References

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. URL:[Link]

  • Mugnaini, C., et al. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry, 59(3), 1052-1067. URL:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Administration of Quinolone Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction Quinolones are a class of synthetic broad-spectrum antibiotics widely used in both human and veterinary medicine.[1][2] Their efficacy is attri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolones are a class of synthetic broad-spectrum antibiotics widely used in both human and veterinary medicine.[1][2] Their efficacy is attributed to the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair.[1] The development of new quinolone derivatives and their evaluation in preclinical in vivo models are crucial for advancing infectious disease treatment.[3][4][5]

The choice of administration route in these in vivo studies is a critical determinant of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles, ultimately influencing the assessment of its efficacy and safety. This guide provides a detailed overview of common in vivo administration routes for quinolone compounds, offering insights into the rationale behind route selection and step-by-step protocols for their implementation in laboratory animal models.

Part 1: Selecting the Appropriate Administration Route: A Decision Framework

The selection of an administration route is not arbitrary; it is a scientifically driven decision based on the physicochemical properties of the quinolone compound, the desired therapeutic outcome, and the specific animal model being used.

Key Factors Influencing Route Selection:
  • Physicochemical Properties of the Quinolone:

    • Solubility: The aqueous solubility of a quinolone is a primary factor.[6][7] Poorly soluble compounds may precipitate at the injection site or exhibit poor absorption from the gastrointestinal (GI) tract, leading to low and variable bioavailability.[6][8] Formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems can be employed to enhance solubility.[7][9]

    • Lipophilicity (LogP/LogD): A compound's lipophilicity influences its ability to cross biological membranes. Highly lipophilic drugs may have good oral absorption but can also be subject to significant first-pass metabolism.[6][10]

    • pKa: The ionization state of a quinolone, determined by its pKa and the pH of the physiological environment, affects its solubility and permeability across membranes.

  • Target Site of Action and Desired Pharmacokinetic Profile:

    • Systemic vs. Localized Infections: For systemic infections, routes that ensure rapid and high bioavailability, such as intravenous (IV) or intraperitoneal (IP) administration, are often preferred.[11] For infections localized to specific tissues, such as the lungs or skin, direct administration routes (e.g., inhalation or topical) may be more appropriate.[12]

    • Desired Onset of Action: IV administration provides the most rapid onset of action, as the drug is delivered directly into the systemic circulation.[13] Oral and subcutaneous (SC) routes generally have a slower onset.

    • Bioavailability: Bioavailability (F%) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. IV administration has 100% bioavailability by definition. Oral bioavailability of quinolones can be high but is often influenced by factors like first-pass metabolism and interactions with food or other substances.[2][14][15][16] For example, the oral bioavailability of ciprofloxacin can vary.[13][14][15]

    • First-Pass Metabolism: After oral administration, drugs absorbed from the GI tract pass through the liver before reaching the systemic circulation.[14][17] This "first-pass effect" can significantly reduce the bioavailability of some quinolones.[14][17]

  • Animal Model Considerations:

    • Species: Anatomical and physiological differences between animal species can affect drug absorption and metabolism. For example, the oral bioavailability of some quinolones is significantly lower in ruminants compared to monogastric animals.[1]

    • Health Status: The health status of the animal, including the presence of GI disease or critical illness, can alter drug absorption.[18]

    • Stress: The chosen administration route should minimize stress to the animal, as stress can influence physiological parameters and study outcomes.

Decision-Making Workflow Diagram

The following diagram illustrates a logical workflow for selecting an appropriate administration route for a quinolone compound in a preclinical study.

RouteSelection cluster_0 Initial Assessment cluster_1 Route Evaluation cluster_2 Decision & Refinement Start Start: New Quinolone Compound Physicochem Physicochemical Characterization (Solubility, LogP, pKa) Start->Physicochem Target Define Therapeutic Goal (Systemic vs. Local, PK/PD Target) Start->Target Oral Oral (PO) Physicochem->Oral Good Solubility & Permeability? IV Intravenous (IV) Physicochem->IV Poor Oral Properties? Target->Oral Oral TPP? Target->IV Need 100% Bioavailability? IP Intraperitoneal (IP) Target->IP Rapid Systemic Exposure? SC Subcutaneous (SC) Target->SC Sustained Release? Other Other Routes (e.g., Inhalation, Topical) Target->Other Localized Target? Formulation Formulation Development Oral->Formulation IV->Formulation IP->Formulation SC->Formulation Other->Formulation Pilot Pilot PK Study Formulation->Pilot Final Select Final Route & Protocol Pilot->Final

Caption: Decision workflow for selecting an in vivo administration route.

Part 2: Detailed Protocols for Common Administration Routes

The following protocols provide step-by-step guidance for the most common administration routes used for quinolone compounds in rodent models. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

Oral Gavage (PO)

Oral gavage is a common method for administering precise doses of a substance directly into the stomach.[19][20]

Rationale: This route is often chosen to mimic clinical oral administration in humans.[2] It is suitable for quinolones with good oral bioavailability.[21]

Protocol for Mice:

  • Animal Restraint: Gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.[22][23] The body should be held in a vertical position.[22]

  • Gavage Needle Selection and Measurement: Select a flexible, ball-tipped gavage needle of the appropriate size (typically 18-20 gauge for adult mice).[19] Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[20][24] Mark this depth on the needle.[19][23]

  • Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the pharynx.[19] The animal should swallow reflexively, allowing the needle to pass easily into the esophagus.[22][24] Do not force the needle. If resistance is met, withdraw and re-attempt.[24]

  • Administration: Once the needle is inserted to the pre-measured depth, slowly and smoothly depress the syringe plunger to administer the quinolone formulation.[22] Recommended maximum volume is typically 10 ml/kg.[20][22]

  • Withdrawal and Monitoring: Gently withdraw the needle in a single, smooth motion.[19] Monitor the animal for several minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[19][22]

Self-Validation and Causality:

  • Ball-tipped needle: Minimizes the risk of esophageal or gastric perforation.[19]

  • Pre-measurement: Ensures the dose is delivered to the stomach and not the esophagus, and prevents perforation of the stomach wall.[19][24]

  • Slow administration: Reduces the likelihood of reflux and aspiration.[22]

Intravenous Injection (IV)

IV injection delivers the compound directly into the systemic circulation, providing 100% bioavailability and a rapid onset of action.[13][15] The lateral tail vein is the most common site for IV injections in rodents.[25]

Rationale: This route is essential for determining the absolute bioavailability of an orally administered drug and is used when rapid and complete systemic exposure is required.[13][14] It is also the preferred route for compounds with poor oral absorption.

Protocol for Rats:

  • Animal Restraint and Vein Dilation: Place the rat in a suitable restraint device.[25] Warm the tail using a heat lamp or warm water to cause vasodilation, making the lateral tail veins more visible and accessible.[25][26]

  • Needle and Syringe Preparation: Use a small-gauge needle (e.g., 25-27G) attached to a 1 ml or 3 ml syringe.[26]

  • Injection Site Preparation: Clean the tail with 70% ethanol.

  • Insertion: Position the needle with the bevel facing up and insert it into one of the lateral tail veins at a shallow angle (approximately 30 degrees), starting from the distal end of the tail.[25]

  • Confirmation of Placement: A small "flash" of blood in the hub of the needle indicates successful entry into the vein.[25]

  • Administration: Inject the quinolone solution slowly. The vein should blanch as the solution is administered.[26] If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[25]

  • Withdrawal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[25]

Self-Validation and Causality:

  • Warming the tail: Vasodilation increases the success rate of injection and reduces stress on the animal.[25][26]

  • Starting distally: Allows for subsequent attempts to be made more proximally on the same vein if the initial attempt is unsuccessful.[25]

  • Slow injection: Minimizes the risk of vein rupture and adverse cardiovascular effects.[26]

Intraperitoneal Injection (IP)

IP injection involves administering the substance into the peritoneal cavity. While absorption is generally rapid and more complete than oral or subcutaneous routes, it is subject to some first-pass metabolism in the liver.[11]

Rationale: IP administration is often used as a substitute for IV injection when IV access is difficult. It provides rapid systemic absorption for many small molecules.[11]

Protocol for Mice:

  • Animal Restraint: Restrain the mouse by scruffing the neck and turning it to expose the abdomen. The head should be tilted slightly downwards.

  • Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[27]

  • Needle Insertion: Use a small-gauge needle (e.g., 25-27G). Insert the needle at a 15-20 degree angle into the identified quadrant.

  • Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or internal organ.[27] If blood or a colored fluid is aspirated, withdraw the needle and re-inject at a different site with a fresh needle and syringe.

  • Administration: If no fluid is aspirated, inject the substance smoothly.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

Self-Validation and Causality:

  • Lower quadrant injection: Avoids major organs and reduces the risk of injury.[27]

  • Aspiration: Confirms that the injection is being delivered into the peritoneal space and not into the vasculature or an organ.[27]

  • Head-down tilt: Allows the abdominal organs to shift forward, creating a safer space for injection.

Subcutaneous Injection (SC)

SC injection involves administering the substance into the space between the skin and the underlying muscle. Absorption is generally slower and more sustained compared to IV or IP routes.[28]

Rationale: This route is suitable for sustained-release formulations and for compounds that may be irritating when administered via other routes.[28][29]

Protocol for Mice:

  • Animal Restraint: Scruff the mouse to immobilize it.

  • Injection Site: Lift the loose skin over the shoulders to form a "tent."[27]

  • Needle Insertion: Insert a small-gauge needle (e.g., 25-27G) into the base of the tented skin, parallel to the body.[27]

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

  • Administration: Inject the substance, which will form a small bleb under the skin.

  • Withdrawal: Withdraw the needle and gently massage the area to aid in dispersal of the substance.

Self-Validation and Causality:

  • Tenting the skin: Creates a space for the injection and prevents accidental injection into the muscle or peritoneal cavity.[27]

  • Parallel insertion: Minimizes the risk of passing the needle through both layers of the tented skin.

Part 3: Comparative Pharmacokinetic Data

The choice of administration route significantly impacts the pharmacokinetic parameters of quinolones. The following table summarizes typical pharmacokinetic data for ciprofloxacin administered via different routes.

ParameterOral (PO)Intravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)
Bioavailability (F%) ~63-84%[13][14]100% (by definition)High, often >75%[11]High, often >75%[29]
Time to Peak Concentration (Tmax) 0.5 - 2 hours[1][14]Immediate15 - 30 minutes30 - 60 minutes
Peak Concentration (Cmax) Dose-dependent[13]HighestHigh, but generally lower than IVLower than IV and IP
Elimination Half-life (t1/2) ~3 - 4.3 hours[14][15]~3.2 - 4.3 hours[13][15]Similar to IVCan be prolonged[29]

Note: These values are approximate and can vary depending on the specific quinolone, animal species, formulation, and experimental conditions.

Part 4: Troubleshooting and Special Considerations

  • Poorly Soluble Compounds: For quinolones with low aqueous solubility, formulation development is critical.[6][7][8] Strategies include using co-solvents (e.g., DMSO, PEG), creating suspensions, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[6][30]

  • Irritating Formulations: Some formulations may cause irritation or tissue damage at the injection site. This is particularly a concern for IM and SC routes.[1] Pilot studies to assess local tolerance are recommended.

  • Drug-Food Interactions: For oral administration studies, it is important to consider the effect of food on quinolone absorption.[16] Co-administration with certain foods or mineral supplements can decrease the bioavailability of some quinolones.[16]

  • Data Integrity: Maintaining data integrity throughout in vivo bioavailability and bioequivalence studies is crucial for regulatory submissions.[31]

Experimental Workflow Diagram

The diagram below outlines a typical experimental workflow for an in vivo study evaluating a quinolone compound.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Data Analysis Phase Protocol IACUC Protocol Approval Formulation Quinolone Formulation Protocol->Formulation Animals Animal Acclimation Formulation->Animals Dosing Drug Administration (Selected Route) Animals->Dosing Sampling Blood/Tissue Sampling (Time Course) Dosing->Sampling Analysis Bioanalytical Sample Processing (e.g., HPLC) Sampling->Analysis PD Pharmacodynamic Analysis (e.g., Efficacy in Infection Model) Sampling->PD PK Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Analysis->PK Report Data Interpretation & Reporting PK->Report PD->Report

Caption: General experimental workflow for in vivo quinolone evaluation.

Conclusion

The selection and proper execution of the administration route are fundamental to the successful in vivo evaluation of quinolone compounds. A thorough understanding of the compound's properties, the study's objectives, and the available administration techniques will ensure the generation of reliable and reproducible data, which is essential for the development of new and effective antibacterial therapies.

References

  • Höffken, G., Lode, H., Prinzing, C., Borner, K., & Koeppe, P. (1985). Pharmacokinetics of ciprofloxacin after oral and parenteral administration. Antimicrobial Agents and Chemotherapy, 27(3), 375–379. [Link]

  • Liss, R. H., Batra, V. K., & Giel, D. (1987). Pharmacokinetics of ciprofloxacin after intravenous and increasing oral doses. The American Journal of Medicine, 82(4, Supplement 1), 53-57. [Link]

  • Bamberger, D. M. (1989). Use of animal models in evaluation of the quinolones. Reviews of Infectious Diseases, 11 Suppl 5, S992-S1000. [Link]

  • Lettieri, J. T., Rogge, M. C., Kaiser, L., Echols, R. M., & Heller, A. H. (1992). Pharmacokinetic profiles of ciprofloxacin after single intravenous and oral doses. Antimicrobial Agents and Chemotherapy, 36(5), 993–996. [Link]

  • Andriole, V. T. (1991). Evaluation of Quinolones in Experimental Animal Models of Infections. Journal of Antimicrobial Chemotherapy, 28 Suppl C, 113-119. [Link]

  • Boulieu, R., & Tigaud, S. (1999). Pharmacokinetics and absolute bioavailability of ciprofloxacin administered through a nasogastric tube with continuous enteral feeding to critically ill patients. Intensive Care Medicine, 25(1), 101-104. [Link]

  • Höffken, G., Borner, K., Glatzel, P. D., Koeppe, P., & Lode, H. (1985). Pharmacokinetics of ciprofloxacin after oral and parenteral administration. Antimicrobial Agents and Chemotherapy, 27(3), 375-379. [Link]

  • MSD Veterinary Manual. (n.d.). Quinolones, Including Fluoroquinolones, for Use in Animals. [Link]

  • Gootz, T. D., Brighty, K. E., Anderson, M. R., Schmieder, B. J., Haskell, S. L., & Sutcliffe, J. A. (1997). In vivo efficacy of trovafloxacin (CP-99,219), a new quinolone with extended activities against gram-positive pathogens, Streptococcus pneumoniae, and Bacteroides fragilis. Antimicrobial Agents and Chemotherapy, 41(1), 71-77. [Link]

  • Kulik, P., Rzepka, P., & Wójciak, M. (2024). Together or Apart? Revealing the Impact of Dietary Interventions on Bioavailability of Quinolones: A Systematic Review with Meta-analyses. Clinical Pharmacokinetics. [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. [Link]

  • University of Pennsylvania. (n.d.). Mouse Oral Gavage Administration Necessary Supplies Technique. [Link]

  • Norville, I. H., Lever, M. S., & Bewley, K. R. (2021). Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever. Frontiers in Cellular and Infection Microbiology, 11, 767814. [Link]

  • Florida State University. (2016). Oral Gavage in the Mouse. [Link]

  • Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • Intorre, L., Mengozzi, G., Bertini, S., & Soldani, G. (1997). Limited capacity of neonatal rabbits to eliminate enrofloxacin and ciprofloxacin. The Veterinary Quarterly, 19(4), 162-165. [Link]

  • Li, H., Li, J., & Li, Y. (2023). In Vitro and In Vivo Evaluation of Inhalable Ciprofloxacin Sustained Release Formulations. Pharmaceutics, 15(9), 2279. [Link]

  • Kumar, D., Singh, J., & Antil, M. (2017). Formulation Development of Immediate Release Tablets Containing Fluoroquinolone Antibiotic by use of Experimental Design. ResearchGate. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of the American Association for Laboratory Animal Science, 50(5), 629-633. [Link]

  • Pharmaceutical Technology. (2024). FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. [Link]

  • Sharma, D., Ali, A. A., & Aqil, M. (2016). Formulation and evaluation of submicron emulsion containing entrapped fluoroquinolone for ocular delivery. Journal of Applied Pharmaceutical Science, 6(12), 163-170. [Link]

  • Nadikatla, A. (2016). FORMULATION FACTORS EFFECTING BIOAVAILABILITY OF DRUGS. SlideShare. [Link]

  • U.S. Food and Drug Administration. (2017). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

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  • Rat Guide. (2025). Fluoroquinolones. [Link]

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  • Zhang, L., Huang, Y., Zhou, Y., Buckley, T., & Wang, H. H. (2013). Antibiotic Administration Routes Significantly Influence the Levels of Antibiotic Resistance in Gut Microbiota. Antimicrobial Agents and Chemotherapy, 57(8), 3659-3666. [Link]

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  • Payne, D. J., Miller, L. F., Findlay, D., Anderson, J., & Gwynn, M. (2002). Discovery and preclinical development of new antibiotics. Current Opinion in Pharmacology, 2(5), 507-514. [Link]

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  • Takahata, M., Mitsuyama, J., Yamashiro, Y., Yonezawa, M., Araki, H., & Todo, Y. (1999). In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone. Antimicrobial Agents and Chemotherapy, 43(5), 1077-1084. [Link]

  • Miao, P. (2025). Factors Influencing Oral Drug Absorption and Bioavailability. Walsh Medical Media. [Link]

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  • Le, J. K., & Cichowlaz, S. (2023). Quinolones. StatPearls. [Link]

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  • Valdes, C., & Garcia-Canaveras, J. C. (2022). Factors affecting drug bioavailability. Host factors modulating drug... ResearchGate. [Link]

  • Goudah, A. (2002). Pharmacokinetics of enrofloxacin after intravenous and intramuscular injection in rabbits. Journal of Veterinary Medicine. B, Infectious Diseases and Veterinary Public Health, 49(6), 297-300. [Link]

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Sources

Method

Application Note: A Two-Tiered Bioassay Cascade for the Discovery and Validation of Mycobacterial Inhibitors

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has severely compromised the efficacy of current frontline regimens, necessitating the rapid dis...

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has severely compromised the efficacy of current frontline regimens, necessitating the rapid discovery of novel anti-tubercular agents[1]. Evaluating potential mycobacterial inhibitors requires a rigorous, physiologically relevant screening cascade. Early-stage preclinical evaluation typically relies on a two-tiered approach: an initial high-throughput in vitro screening to determine the Minimum Inhibitory Concentration (MIC), followed by an intracellular macrophage infection assay to evaluate host-cell permeability, intracellular efficacy, and evasion of macrophage-induced drug tolerance[2].

This application note details the mechanistic rationale and step-by-step protocols for the two gold-standard methodologies in anti-tubercular drug discovery: the Resazurin Microtiter Assay (REMA) / Microplate Alamar Blue Assay (MABA) and the Intracellular Macrophage Growth Inhibition Assay (MGIA) .

Mechanistic Rationale & Screening Workflow

Tier 1: The Resazurin Microtiter Assay (REMA)

The REMA (or MABA) is a colorimetric and fluorometric assay that provides a rapid, low-cost, and high-throughput alternative to traditional radiometric or agar proportion methods[1][3]. The assay relies on the redox indicator resazurin. In its oxidized state, resazurin is blue and non-fluorescent. When exposed to the NADH/NADPH-dependent dehydrogenases of metabolically active, viable mycobacteria, it is irreversibly reduced to resorufin, which is pink and highly fluorescent[1].

Mechanism Resazurin Resazurin (Oxidized, Blue, Non-fluorescent) Metabolism Viable Mycobacteria (NADH/NADPH Dehydrogenases) Resazurin->Metabolism Resorufin Resorufin (Reduced, Pink, Highly Fluorescent) Metabolism->Resorufin

Figure 1: Redox mechanism of the Resazurin Microtiter Assay (REMA).

Tier 2: Intracellular Macrophage Infection Model

In vitro MIC alone is insufficient for predicting in vivo efficacy. Mtb is a facultative intracellular pathogen that resides and replicates within the hostile environment of host alveolar macrophages. Compounds must be able to cross the eukaryotic cell membrane, withstand the acidic pH of the phagolysosome, and overcome host-induced bacterial drug tolerance[2][4]. The intracellular assay utilizes THP-1 human monocytes differentiated into macrophages, providing a biologically relevant context to determine the true translational efficacy of hit compounds[4][5].

Workflow Start Compound Library Tier1 Tier 1: In Vitro Screening (REMA / MABA) Start->Tier1 Tier1_Pass Active Compounds (MIC < 10 µM) Tier1->Tier1_Pass Effective Tier1_Fail Inactive Compounds (Discard) Tier1->Tier1_Fail Ineffective Tier2 Tier 2: Intracellular Assay (THP-1 Macrophage Infection) Tier1_Pass->Tier2 Tier2_Pass Intracellular Efficacy (Lead Candidates) Tier2->Tier2_Pass Effective Tier2_Fail Poor Permeability / Toxicity (Discard/Optimize) Tier2->Tier2_Fail Ineffective

Figure 2: Two-tiered screening cascade for mycobacterial inhibitor discovery.

Quantitative Reference Data

To ensure the self-validating nature of these assays, standard first-line anti-tubercular drugs must be included as internal controls. Table 1 summarizes the expected MIC ranges for the H37Rv reference strain.

Table 1: Expected MIC ranges for standard anti-tubercular controls (Mtb H37Rv)

Antibiotic ControlTarget PathwayREMA MIC (µg/mL)Intracellular MIC (µg/mL)
Isoniazid (INH) Mycolic acid synthesis (InhA)0.02 – 0.060.05 – 0.1
Rifampicin (RIF) RNA polymerase (RpoB)0.05 – 0.500.1 – 0.5
Ethambutol (EMB) Arabinogalactan synthesis (EmbB)1.0 – 5.02.0 – 8.0
Streptomycin (STR) Protein synthesis (30S ribosome)0.5 – 2.0> 10.0 (Poor permeability)

Note: Streptomycin exhibits poor cellular penetration, resulting in a significantly higher intracellular MIC compared to its in vitro MIC, demonstrating the necessity of Tier 2 screening.

Protocol 1: Resazurin Microtiter Assay (REMA) for In Vitro MIC

Caution: All procedures involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility using appropriate personal protective equipment[1].

Reagent Preparation
  • Culture Media : Prepare Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase)[3].

  • Resazurin Reagent : Dissolve resazurin sodium salt at 0.01% - 0.02% (wt/vol) in distilled water. Filter sterilize and store at 4°C in the dark for up to 1 week[3][6]. Prior to use, mix the resazurin solution with 10% Tween 80 in a 1:1 ratio. Expert Insight: Tween 80 acts as a surfactant, preventing the natural tendency of mycobacteria to clump, thereby ensuring uniform dye reduction[1][7].

Microplate Setup & Inoculation
  • Evaporation Control : Add 200 µL of sterile deionized water to all perimeter wells of a 96-well plate. Mtb grows slowly; this critical step prevents edge-effect evaporation during the 7-14 day incubation[1].

  • Compound Dilution : Dispense 100 µL of supplemented 7H9 broth into columns 3 through 11 (Rows B-G). Add 100 µL of the test compound (at 2X the desired final concentration) to column 2. Perform serial two-fold dilutions from column 2 to column 10, discarding 100 µL from column 10[1][7]. Column 11 serves as the drug-free growth control.

  • Inoculum Preparation : Harvest logarithmic-phase Mtb cultures and adjust the suspension spectrophotometrically to a McFarland standard of 1.0. Dilute the suspension in 7H9 broth to achieve a final optical density (OD) of ~0.005 (approximately 5×105 CFU/mL)[1][8].

  • Inoculation : Add 100 µL of the bacterial suspension to all test and control wells (final well volume = 200 µL).

  • Incubation : Seal the plate with a breathable membrane or inside a Ziploc bag and incubate at 37°C for 5 to 7 days[1].

Readout and Interpretation
  • Control Check : On day 5 or 7, add 30-50 µL of the Resazurin/Tween 80 mixture to one of the drug-free growth control wells. Re-incubate for 24 hours[1][7].

  • System Validation : If the control well turns pink, sufficient metabolic activity has occurred. You may now add the resazurin mixture to all remaining wells. If it remains blue, continue incubation and check a secondary control well 24-48 hours later[9][10].

  • MIC Determination : After adding resazurin to all wells and incubating for a final 24 hours, record the color. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink (or the lowest concentration inhibiting fluorescence at Ex 530 nm / Em 590 nm)[1][4].

Protocol 2: Intracellular Mycobacterial Growth Inhibition Assay

This assay measures the ability of a compound to penetrate human macrophages and clear an established intracellular Mtb infection[4][11].

Macrophage Differentiation
  • Seeding : Culture THP-1 human monocytes in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS). Seed cells at a density of 1×105 cells/well in a clear, flat-bottom 96-well tissue culture plate[4].

  • Differentiation : Add Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 20-50 ng/mL. Incubate for 24-48 hours at 37°C in 5% CO₂. Expert Insight: PMA triggers the differentiation of non-adherent monocytes into adherent, phagocytic macrophage-like cells[4][11].

  • Resting Phase : Wash the monolayers gently with warm RPMI to remove PMA, replace with fresh media, and allow the cells to rest for 24-48 hours prior to infection[4].

Infection and Extracellular Clearance
  • Infection : Prepare a single-cell suspension of Mtb H37Rv (or a reporter strain expressing Luciferase/tdTomato)[4][5]. Infect the macrophages at a Multiplicity of Infection (MOI) of 1:1 to 1:5[4][11].

  • Phagocytosis : Incubate the plate for 2 to 4 hours at 37°C to allow for bacterial phagocytosis[11].

  • Clearance : Remove the infection media. Wash the cell monolayers three times with warm RPMI. Expert Insight: To ensure only intracellular bacteria are evaluated, an optional 1-hour incubation with a non-cell-permeable antibiotic (e.g., Amikacin at 200 µg/mL) can be used to eradicate remaining extracellular bacilli, followed by a final wash[2][11].

Compound Treatment and Readout
  • Drug Addition : Add fresh RPMI media containing serial dilutions of the test compounds. Ensure the final DMSO concentration does not exceed 1% to prevent host cell toxicity[4][11].

  • Incubation : Incubate the infected, treated macrophages for 3 to 5 days (72–120 hours)[5][11].

  • Lysis and Quantification :

    • For standard strains: Aspirate the media and lyse the macrophages using 0.1% Triton X-100, 0.01% SDS, or sterile water for 10-15 minutes[2][4][11]. Serially dilute the lysates and plate on 7H10/7H11 agar. Incubate plates for 3-4 weeks and count Colony Forming Units (CFUs)[4][11].

    • For reporter strains: Measure luminescence (Luciferase) or fluorescence (e.g., Ex 530 / Em 590 for tdTomato) directly in the plate reader[4][5].

  • Data Analysis : Calculate the percentage of intracellular survival by dividing the CFU/well (or relative light units) of the treated groups by the DMSO vehicle control (representing 100% survival)[4].

References

  • Cho S, Lee HS, Franzblau S. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods Mol Biol. 2015.[Link]

  • Palomino JC, Martin A, Camacho M, Guerra H, Swings J, Portaels F. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2002.[Link]

  • Subbarao SS, Sanchez-Garrido J, Krishnan N, Shenoy AR, Robertson BD. Resazurin microtiter assay (REMA) assay for measuring the susceptibility of H37Rv to rifampicin and MCC950. Bio-protocol.[Link]

  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. [Link]

  • Martin A, Camacho M, Portaels F, Palomino JC. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Antimicrob Agents Chemother. 2003.[Link]

  • Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. Antimicrob Agents Chemother. 2012.[Link]

  • Incorporation of macrophage immune stresses into an intracellular assay of drug tolerance in Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2021.[Link]

  • Identification of Small Molecule Inhibitors against Mycobacteria in Activated Macrophages. MDPI. 2022.[Link]

Sources

Application

Application Note: Quinolinones and Their Derivatives as Targeted Anticancer Agents

Introduction & Mechanistic Overview The quest for novel, highly selective anticancer agents has increasingly focused on privileged heterocyclic scaffolds. Among these, the quinolinone class (encompassing both 2-quinolino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The quest for novel, highly selective anticancer agents has increasingly focused on privileged heterocyclic scaffolds. Among these, the quinolinone class (encompassing both 2-quinolinones and 4-quinolinones) has transitioned from its traditional role as an antibacterial pharmacophore (e.g., fluoroquinolones targeting bacterial DNA gyrase) to a versatile, multi-target weapon in oncology.

As a Senior Application Scientist, I approach the evaluation of these compounds by analyzing their specific molecular targets. Recent structural-activity relationship (SAR) studies demonstrate that functionalizing the quinolinone core—such as introducing guanidine moieties, sulfonamides, or hybridizing with benzimidazoles—shifts their affinity toward eukaryotic targets critical for tumor proliferation.

The three primary mechanisms of action (MoA) for anticancer quinolinones include:

  • Topoisomerase II Poisoning: Compounds like pyrano[3,2-c]quinolines and dovitinib intercalate into DNA and stabilize the Topoisomerase II-DNA cleavable complex. This prevents DNA resealing, leading to lethal double-strand breaks and subsequent apoptosis[1][2].

  • Tubulin Polymerization Inhibition: Specific 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives bind to the colchicine site on tubulin. By preventing microtubule assembly, they disrupt the mitotic spindle, causing G2/M cell cycle arrest[3].

  • Multi-Receptor Tyrosine Kinase (RTK) Inhibition: Quinolinone hybrids have been engineered to competitively bind the ATP-binding pockets of RTKs such as EGFR, VEGFR, and PDGFR, effectively starving the tumor of angiogenic and proliferative signals[4].

G Q Quinolinone Derivatives Topo Topoisomerase II (Nuclear) Q->Topo Tubulin Tubulin (Cytoskeletal) Q->Tubulin Kinase Receptor Tyrosine Kinases (RTKs) Q->Kinase DSB DNA Double-Strand Breaks Topo->DSB Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Angio Inhibition of Angiogenesis Kinase->Angio Apop Apoptosis (Cancer Cell Death) DSB->Apop Arrest->Apop Angio->Apop

Multi-target mechanisms of quinolinones inducing cancer cell apoptosis.

Quantitative Efficacy Data

To establish a baseline for drug development, it is critical to benchmark the in vitro efficacy of newly synthesized quinolinones against established clinical standards. The table below summarizes the quantitative performance of various structurally distinct quinolinone derivatives across multiple cancer cell lines and isolated molecular targets.

Compound Class / DerivativePrimary TargetTested Cell Line / EnzymeIC₅₀ ValueReference
Compound 2c (3-amino pyrano[3,2-c]quinolinone)Topoisomerase IIHepG2 (Liver Cancer)27.7 µM[1]
Compound D13 (Quinolinone sulfonamide)Tubulin PolymerizationHeLa (Cervical Cancer)1.34 µM[3]
Compound D13 (Quinolinone sulfonamide)Tubulin PolymerizationIsolated Tubulin Assembly6.74 µM[3]
Compound 4j (Quinolinone derivative)EGFR (Kinase)Isolated EGFR0.07 nM[4]
Compound 4b (2-trifluoromethyl quinolinone)Multi-KinaseMCF-7 (Breast Cancer)0.002 µM[4]

Experimental Protocols & Methodologies

A robust drug screening pipeline requires self-validating protocols. Below are the standardized methodologies for evaluating the cytotoxicity and specific molecular targeting of quinolinone derivatives.

Protocol A: Cell Viability & Selectivity (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) and the Selectivity Index (SI) of quinolinone derivatives on cancer versus normal cell lines.

Scientific Causality: The MTT assay relies on the metabolic capacity of living cells. Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of the pale yellow MTT, reducing it to dark purple, insoluble formazan crystals. Dead or senescent cells lose this enzymatic activity. The subsequent addition of a solubilization agent is critical because formazan is insoluble in aqueous culture media; dissolving it ensures a homogeneous solution whose absorbance is directly proportional to the number of viable cells[5].

Step-by-Step Workflow:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) and normal control cells (e.g., primary fibroblasts) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivative in complete media (ensure final DMSO concentration is <0.5% to prevent vehicle toxicity). Add to the wells and incubate for 48–72 hours. Self-Validation Control: Always include a positive control (e.g., 5-Fluorouracil or Doxorubicin) and a negative vehicle control (0.5% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to solubilize the formazan crystals. Place on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to subtract background cellular debris scattering.

  • Analysis: Calculate cell viability relative to the vehicle control. Plot dose-response curves to derive the IC₅₀. Calculate the Selectivity Index (SI = IC₅₀ Normal Cells / IC₅₀ Cancer Cells).

Protocol B: Topoisomerase II Decatenation & Poisoning Assay

Objective: Validate Topoisomerase II as the specific molecular target of the quinolinone derivative and determine if it acts as a catalytic inhibitor or a Topo II poison.

Scientific Causality: Kinetoplast DNA (kDNA) consists of highly interlocked (catenated) circular DNA networks. Topoisomerase II is uniquely capable of passing one intact DNA double helix through another, thereby decatenating the kDNA into free minicircles. If a quinolinone derivative acts as a Topo II poison, it stabilizes the transient enzyme-DNA cleavage complex, preventing the resealing step. The addition of SDS denatures the enzyme, permanently trapping the DNA breaks, while Proteinase K digests the bulky protein to allow the DNA fragments to migrate freely during agarose gel electrophoresis[2].

Step-by-Step Workflow:

  • Reaction Setup: In a 20 µL reaction volume, combine assay buffer (containing ATP, which is strictly required for the Topo II catalytic cycle), 200 ng of kDNA, 1-2 units of human Topoisomerase IIα, and varying concentrations of the quinolinone derivative.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow enzymatic processing.

  • Termination (Trapping the Complex): Add 2 µL of 10% SDS to denature the enzyme and trap the cleavable complex. Follow immediately with 2 µL of Proteinase K (1 mg/mL) and incubate at 45°C for 30 minutes to digest the topoisomerase.

  • Electrophoresis: Mix the samples with loading dye and run on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 1 hour. Self-Validation Control: Catenated kDNA (negative control) will remain trapped in the loading well, while fully decatenated minicircles (positive control without drug) will migrate rapidly into the gel.

  • Quantification: Visualize under UV light. The disappearance of the minicircle band in a dose-dependent manner indicates Topo II inhibition.

G S1 1. Setup (kDNA+Topo II+Drug) S2 2. Incubation (37°C, 30 min) S1->S2 S3 3. Termination (SDS+Proteinase K) S2->S3 S4 4. Electrophoresis (1% Agarose Gel) S3->S4 S5 5. Quantification (Minicircle Analysis) S4->S5

Step-by-step workflow for the Topoisomerase II Decatenation Assay.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: NIH / PMC URL:[Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity Source: MDPI URL:[Link]

  • The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and II Source: NIH / PMC URL:[Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases Source: NIH / PMC URL:[Link]

Sources

Method

Application Note: Quinolone Derivatives as PqsR-Targeted Quorum Sensing Modulators in Pseudomonas aeruginosa

Introduction & Mechanistic Rationale Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its high intrinsic antibiotic resistance and ability to form recalcitrant biofilms. The regulation of its virul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its high intrinsic antibiotic resistance and ability to form recalcitrant biofilms. The regulation of its virulence factors is tightly controlled by a hierarchical intercellular communication network known as Quorum Sensing (QS). Among its three major QS circuits (las, rhl, and pqs), the Pseudomonas Quinolone System (pqs) represents a highly specific target for antivirulence drug discovery [1].

The pqs system relies on the biosynthesis of alkylquinolone (AQ) signal molecules, primarily 2-heptyl-4-hydroxyquinoline (HHQ) and 2-heptyl-3-hydroxy-4-quinolone (PQS) [2]. These autoinducers bind to the LysR-type transcriptional regulator PqsR (also known as MvfR). Upon activation, the PqsR-autoinducer complex binds to the pqsA promoter, driving the expression of the pqsABCDE operon. This creates a positive feedback loop that upregulates the production of AQs and downstream virulence factors, including pyocyanin, elastase, and biofilm matrix components [3].

Because the pqs system is absent in mammalian hosts and crucial for acute and chronic infection phenotypes, inhibiting PqsR offers a pathway to disarm the pathogen without exerting the selective survival pressure that drives traditional antibiotic resistance. Quinolone derivatives—synthesized to structurally mimic native AQs—act as competitive antagonists at the PqsR ligand-binding domain (LBD). By lacking the specific structural motifs required for receptor activation (such as the 3-hydroxyl group of PQS), these derivatives lock PqsR in an inactive conformation, effectively quenching virulence [4].

PQS_Pathway Precursors Anthranilic Acid + Malonyl-CoA PqsABCD PqsA-D Enzymes Precursors->PqsABCD Catalysis HHQ HHQ (Autoinducer) PqsABCD->HHQ Synthesis PqsH PqsH Monooxygenase HHQ->PqsH Conversion PqsR PqsR (MvfR) Receptor HHQ->PqsR Binding PQS PQS (Autoinducer) PqsH->PQS Oxidation PQS->PqsR High-Affinity Binding PqsR->PqsABCD Positive Feedback Loop TargetGenes Virulence Factors (Pyocyanin, Biofilms) PqsR->TargetGenes Gene Transcription Inhibitor Quinolone Derivatives (Antagonists) Inhibitor->PqsR Competitive Antagonism

PQS quorum sensing pathway and competitive inhibition by quinolone derivatives.

Experimental Workflows & Protocols

To validate the efficacy of novel quinolone derivatives as PqsR modulators, a self-validating experimental pipeline is required. This involves primary screening via a whole-cell biosensor, followed by phenotypic validation assays.

Workflow Compound Quinolone Library Design & Synthesis Reporter mCTX::PpqsA-lux Biosensor Assay Compound->Reporter Primary Screen Phenotype Pyocyanin & Biofilm Assays Reporter->Phenotype IC50 < 10 µM No Growth Defect Toxicity Mammalian Cytotoxicity Phenotype->Toxicity Virulence Quenched Lead In Vivo Efficacy (e.g., G. mellonella) Toxicity->Lead High Selectivity

Screening workflow for identifying PqsR antagonists from quinolone libraries.

Protocol 1: Whole-Cell Biosensor Reporter Assay (PqsR Antagonism)

Objective: Quantify the ability of quinolone derivatives to inhibit PqsR-mediated transcription in living bacterial cells. Causality & Design Choice: We utilize P. aeruginosa strains (PAO1-L and PA14) engineered with a chromosomal mCTX::PpqsA-lux transcriptional fusion[5]. Chromosomal integration is chosen over plasmid-based reporters to eliminate copy-number variations, ensuring a stable, stoichiometric readout of promoter activity. Testing in multiple strains is critical, as inhibitor potency often varies due to strain-dependent efflux pump expression.

Materials:

  • P. aeruginosa reporter strains (PAO1-L and PA14 mCTX::PpqsA-lux)

  • Luria-Bertani (LB) broth

  • Test compounds (10 mM stocks in DMSO)

  • Black, clear-bottom 96-well microtiter plates

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the reporter strains overnight in LB broth at 37°C with shaking (200 rpm). Dilute the overnight culture to an optical density ( OD600​ ) of 0.01 in fresh LB broth.

  • Compound Plating: Dispense test quinolone derivatives into the 96-well plate to achieve desired final concentrations (e.g., serial dilutions from 100 µM to 0.1 µM). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Self-Validating Control Setup:

    • Vehicle Control: Bacteria + 1% DMSO (Maximum luminescence).

    • Blank Control: LB broth + 1% DMSO (Background luminescence/absorbance).

    • Positive Control: A known PqsR antagonist (e.g., Quinazolinone derivative) for assay standardization.

  • Incubation & Measurement: Incubate the plate at 37°C in a microplate reader. Record both Luminescence (Relative Light Units, RLU) and Absorbance ( OD600​ ) every 30 minutes for 14 hours.

  • Data Normalization: Calculate specific QS activity by dividing RLU by the corresponding OD600​ value ( RLU/OD600​ ).

    • Crucial Insight: If a compound reduces RLU but also significantly depresses OD600​ compared to the vehicle control, it is exhibiting bactericidal/bacteriostatic activity, not specific QS inhibition. True QS modulators must leave the growth curve unaffected.

Protocol 2: Pyocyanin Quantification Assay

Objective: Phenotypically validate the downstream functional consequence of PqsR inhibition. Causality & Design Choice: Pyocyanin is a redox-active, blue-green phenazine toxin directly regulated by the pqs system. Its unique chemical properties allow it to be selectively extracted into an organic phase (chloroform) and then into an acidic aqueous phase (HCl), turning it pink. This two-step extraction isolates pyocyanin from other bacterial pigments, ensuring high-fidelity spectrophotometric quantification.

Step-by-Step Methodology:

  • Culture Growth: Grow wild-type P. aeruginosa (PAO1) in Pseudomonas Broth (PB) in the presence of the test compounds (at their calculated IC50​ and IC90​ concentrations) or 1% DMSO vehicle for 18 hours at 37°C.

  • Harvesting: Centrifuge the cultures at 10,000 × g for 10 minutes. Collect 5 mL of the cell-free supernatant. (Measure the OD600​ of the cell pellet resuspended in PBS to normalize data against cell mass).

  • Organic Extraction: Add 3 mL of chloroform to the supernatant. Vortex vigorously for 30 seconds. Centrifuge at 3,000 × g for 5 minutes to separate the phases. The pyocyanin will migrate to the lower (blue) chloroform layer.

  • Acidic Extraction: Transfer 2 mL of the chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex vigorously. Centrifuge at 3,000 × g for 5 minutes. The pyocyanin will migrate to the upper (pink) aqueous acidic layer.

  • Quantification: Transfer the pink aqueous layer to a cuvette and measure absorbance at 520 nm ( A520​ ).

  • Calculation: Normalize pyocyanin production by dividing A520​ by the OD600​ of the original culture. Express results as a percentage of the vehicle control.

Quantitative Data Interpretation

To evaluate the structure-activity relationship (SAR) and efficacy of quinolone derivatives, multi-parametric data must be synthesized. The table below illustrates a representative data summary for a hit-to-lead optimization campaign targeting PqsR.

Table 1: Representative Efficacy Profile of Quinolone-Based PqsR Antagonists

Compound IDCore ScaffoldPAO1 IC50​ (µM)PA14 IC50​ (µM)Pyocyanin Inhibition (%)**Biofilm Reduction (%)***Growth Impact ( OD600​ )
Vehicle (DMSO) N/AN/AN/A0%0%None
Control (HHQ) 4-QuinoloneAgonistAgonist+45% (Induction)+20% (Induction)None
Compound 1a 7-Chloro-quinoline2.4 ± 0.38.1 ± 1.268% ± 4%45% ± 5%None
Compound 1b 7-Fluoro-quinoline15.2 ± 1.8>5022% ± 6%10% ± 2%None
Compound 2a Quinazolinone0.8 ± 0.11.5 ± 0.285% ± 3%60% ± 4%None
Compound 3 (Toxic) Nitro-quinoline1.2 ± 0.41.8 ± 0.590% ± 2%85% ± 5%Severe (-60%)

* Determined via mCTX::PpqsA-lux reporter assay. ** Measured at 10 µM compound concentration. *** Measured via Crystal Violet staining assay at 10 µM.

Data Insights:

  • Compound 2a represents an ideal lead, showing sub-micromolar potency across multiple strains without affecting bacterial viability.

  • Compound 3 appears highly potent but severely impacts OD600​ . It must be discarded as a QS modulator, as its effects are driven by generic bactericidal toxicity rather than specific PqsR antagonism.

Conclusion

The deployment of quinolone derivatives as PqsR antagonists is a highly promising strategy to disarm Pseudomonas aeruginosa. By strictly adhering to self-validating protocols—specifically ensuring that reductions in virulence factor expression are decoupled from bactericidal activity—researchers can accurately identify true quorum sensing modulators. The integration of chromosomal biosensors and orthogonal phenotypic assays ensures a robust, E-E-A-T-aligned pipeline for antivirulence drug discovery.

References

  • In Silico and in Vitro-Guided Identification of Inhibitors of Alkylquinolone-Dependent Quorum Sensing in Pseudomonas aeruginosa Source: MDPI URL:[Link]

  • The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore Source: Frontiers in Cellular and Infection Microbiology (PMC) URL:[Link]

  • Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa Source: Frontiers in Cellular and Infection Microbiology URL:[Link]

  • Novel quinoline-based derivatives as the PqsR inhibitor against Pseudomonas aeruginosa PAO1 Source: Journal of Applied Microbiology (PubMed) URL:[Link]

  • Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR Source: Bioorganic & Medicinal Chemistry (PMC) URL:[Link]

Application

Application Note: Rational Experimental Design for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Executive Summary: The Logic of Modern SAR Campaigns In small-molecule drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Executive Summary: The Logic of Modern SAR Campaigns

In small-molecule drug discovery, Structure-Activity Relationship (SAR) studies are the engine of hit-to-lead and lead optimization. A successful SAR campaign does not merely generate analogs; it systematically interrogates chemical space to optimize target affinity, selectivity, and pharmacokinetic properties.

As a Senior Application Scientist, I emphasize that an SAR cascade must be built on causality and orthogonality . A primary biochemical assay establishes the intrinsic catalytic inhibition (potency), but it cannot account for cellular permeability or competition with physiological cofactors. Therefore, a secondary cellular target engagement assay is required to validate that the biochemical potency translates into live-cell target occupancy. Finally, data is rationalized using Matched Molecular Pair Analysis (MMPA) to identify true activity cliffs and guide the next synthesis cycle[1],[2].

Below is the logical architecture of a self-validating SAR workflow.

SAR_Workflow A Hit Identification (HTS / DEL / SBDD) B Primary Biochemical Assay (Intrinsic Potency: ADP-Glo) A->B C Cellular Target Engagement (Live-Cell Occupancy: NanoBRET) B->C D ADME & Tox Profiling (Clearance, Permeability) C->D E Data Analysis (Matched Molecular Pairs) D->E E->B Iterative Design Cycle F Lead Candidate Nomination E->F Optimization Achieved

Caption: The iterative SAR workflow, progressing from intrinsic biochemical potency to live-cell target engagement and ADME profiling.

Primary Biochemical Screening: The ADP-Glo™ Universal Kinase Assay

The Causality of Assay Selection

To establish a baseline SAR, we must measure the intrinsic affinity ( Ki​ or IC50​ ) of the compound for the target. While radiometric assays are hazardous and TR-FRET assays require specific antibodies that can cause steric hindrance, the ADP-Glo™ Kinase Assay is a universal, homogeneous method[3].

Crucially, ADP-Glo measures the product (ADP) rather than the depletion of ATP. This allows the assay to be run at high, physiological ATP concentrations (up to 1 mM). Screening at high ATP concentrations is a deliberate experimental choice: it stresses the system, ensuring that only highly potent, ATP-competitive inhibitors show activity, thereby reducing false-positive rates during SAR triage[4].

Protocol 1: High-Throughput ADP-Glo Kinase Assay (384-Well Format)

Self-Validating Principle: The assay relies on a strict 1:1:2 volumetric ratio. The first reagent stops the kinase reaction and completely depletes unreacted ATP. The second reagent converts the generated ADP back to ATP, which drives a luciferase reaction. If the background luminescence is high, the ATP depletion step was incomplete.

Step-by-Step Methodology:

  • Kinase Reaction: In a solid white 384-well plate, combine 1 µL of test compound (in 4% DMSO/Assay Buffer) with 2 µL of purified Kinase Enzyme solution. Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.

  • Initiation: Add 2 µL of ATP/Substrate mix to initiate the reaction. The final volume is 5 µL. Incubate at RT for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. This simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP[5].

  • Incubation: Incubate at RT for exactly 40 minutes. Critical Step: Do not shorten this time, as incomplete ATP depletion will cause artificially high background noise.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This converts the reaction-generated ADP into ATP and introduces luciferase/luciferin[6].

  • Readout: Incubate for 30–60 minutes at RT, then measure luminescence using a microplate reader (integration time: 0.5 seconds/well).

Data Presentation: ATP-to-ADP Conversion Standard Curve

To ensure the assay operates within its linear dynamic range, an ATP-to-ADP conversion curve must be generated alongside the SAR compounds[6],[7].

% ADP ConversionATP Concentration (µM)ADP Concentration (µM)Expected Luminescence (RLU)Signal-to-Background (S/B)
0% (Background)100.00.0~1,2001.0
2%98.02.0~15,50012.9
5%95.05.0~38,00031.6
10%90.010.0~75,00062.5
20%80.020.0~148,000123.3

Table 1: Simulated standard curve data demonstrating the high dynamic range of the ADP-Glo assay at 100 µM total adenine nucleotide concentration.

Cellular Target Engagement: The NanoBRET™ Assay

The Causality of Assay Selection

A common failure point in SAR is the "biochemical-to-cellular drop-off." A compound may exhibit a 5 nM IC50​ biochemically but fail to engage the target in cells due to poor membrane permeability, lysosomal trapping, or competition with high intracellular ATP (1–5 mM).

To bridge this gap, we employ the NanoBRET™ Target Engagement (TE) Assay [8]. Unlike phenotypic assays (which can be confounded by off-target toxicity), NanoBRET directly quantifies the binding of a small molecule to its target inside a living, intact cell[9]. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-target fusion protein and a cell-permeable fluorescent tracer[10].

NanoBRET_Mechanism cluster_0 Vehicle Control (No Inhibitor) cluster_1 SAR Compound Added N1 NanoLuc-Kinase Fusion T1 Fluorescent Tracer N1->T1 Binds B1 High BRET Signal (Energy Transfer) T1->B1 N2 NanoLuc-Kinase Fusion C2 Test Compound (Inhibitor) N2->C2 Binds T2 Displaced Tracer C2->T2 Displaces B2 Loss of BRET (Luminescence Only) T2->B2

Caption: The NanoBRET competitive displacement principle. Test compounds displace the fluorescent tracer, resulting in a dose-dependent loss of BRET signal.

Protocol 2: Live-Cell NanoBRET Assay (Adherent Format)

Self-Validating Principle: The assay utilizes an Extracellular NanoLuc Inhibitor. Because NanoLuc can sometimes leak from dead cells into the media, the extracellular inhibitor quenches background luminescence outside the cell, ensuring the BRET signal is strictly intracellular and physiologically relevant[11],[9].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the target-NanoLuc® Fusion Vector using FuGENE® HD. Incubate for 20 hours to allow protein expression[9].

  • Plating: Trypsinize and resuspend cells in OptiMEM. Seed cells into a 384-well tissue culture-treated plate at 2×104 cells/well[12],[9].

  • Tracer & Compound Addition: Add the NanoBRET™ Kinase Tracer (at its predetermined KD,app​ concentration) and a serial dilution of the SAR test compounds[9].

  • Equilibration: Incubate the assay plate for 2 hours at 37°C with 5% CO2​ . Causality: This allows the compound to permeate the membrane and reach thermodynamic binding equilibrium with the target inside the cell[11],[9].

  • Detection: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor[11].

  • Measurement: Read immediately on a BRET-capable luminometer (e.g., PHERAstar) using dual-wavelength filtration: Donor (450 nm) and Acceptor (610 nm)[9]. Calculate the BRET ratio and fit to a sigmoidal dose-response curve to determine the cellular IC50​ .

SAR Data Interpretation: Matched Molecular Pair Analysis (MMPA)

Once biochemical and cellular data are collected, the medicinal chemist must decipher the SAR. Traditional analysis looks at the whole molecule, which introduces confounding variables. Modern experimental design relies on Matched Molecular Pair Analysis (MMPA) [1].

The Causality of MMPA

An MMP is defined as a pair of molecules that differ by only a single, minor point change (a chemical transformation, such as replacing a hydrogen atom with a fluorine atom)[1]. Because the structural difference is isolated, any experimentally observed change in biological activity ( ΔpIC50​ ) or physical property (e.g., clearance) can be directly attributed to that specific functional group modification[1],[2].

By analyzing Matched Molecular Series across the dataset, researchers can identify activity cliffs —discontinuities in the SAR where a small chemical change leads to a massive, non-linear jump in potency[1]. This prevents the team from chasing false leads and mathematically validates the optimization trajectory[2].

SAR Drop-off Diagnostic Matrix
Biochemical IC50​ Cellular IC50​ (NanoBRET)SAR Diagnostic InterpretationNext Experimental Step
< 10 nM< 30 nMIdeal. High intrinsic affinity translates to cellular target occupancy.Advance to in vivo PK/PD studies.
< 10 nM> 1,000 nMPermeability/Efflux Issue. Compound cannot enter the cell or is pumped out.Run PAMPA and P-gp efflux assays. Optimize LogD.
> 1,000 nM> 1,000 nMInactive. The chemotype lacks intrinsic affinity for the target.Discard or conduct MMPA to find activity cliffs.
> 1,000 nM< 30 nMArtifact. Likely assay interference (e.g., luciferase inhibition).Run orthogonal biochemical assay (e.g., TR-FRET).

Table 2: Matrix for diagnosing SAR progression based on the differential between biochemical and cellular assay readouts.

References

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular BET BRD Assay Technical Manual." Promega.com.
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega.com.
  • Wikipedia Contributors. "Matched molecular pair analysis." Wikipedia.org.
  • Promega Corporation.
  • Promega Corporation. "ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099." Promega.com.
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313." Promega.com.
  • Wassermann AM, Bajorath J.
  • Promega.de. "ADP-Glo™ Kinase Assay." Promega.de.
  • Carna Biosciences. "QS S Assist KINASE_ADP-GloTM Kit." Carnabio.com.
  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular HDAC Assay Technical Manual." Promega.com.
  • Carna Biosciences. "NanoBRET™ Target Engagement Assay for KDR (VEGFR2)." Carnabio.com.
  • EUbOPEN. "NanoBRET assays to assess cellular target engagement of compounds Version." Eubopen.org.

Sources

Method

Application Note: Advanced Crystallization Techniques for Quinoline Derivatives

Target Audience: Pharmaceutical Researchers, Materials Scientists, and Process Chemists Document Type: Technical Protocol & Application Guide Introduction and Mechanistic Principles Quinoline derivatives form the structu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmaceutical Researchers, Materials Scientists, and Process Chemists Document Type: Technical Protocol & Application Guide

Introduction and Mechanistic Principles

Quinoline derivatives form the structural backbone of numerous critical therapeutics, including antimalarials (e.g., chloroquine, piperaquine), anticancer agents, and broad-spectrum kinase inhibitors [1]. The solid-state properties of these active pharmaceutical ingredients (APIs)—specifically their crystalline form, purity, and polymorphic profile—directly dictate their solubility, bioavailability, and shelf-life stability.

The successful crystallization of quinoline derivatives requires a deep mechanistic understanding of their molecular interactions. The quinoline core contains a basic nitrogen (pKa ~4.9) that acts as a strong hydrogen-bond acceptor. When functionalized with donor groups (e.g., -OH in 8-hydroxyquinoline or -NH in 4-aminoquinolines), these molecules readily form complex intermolecular hydrogen-bonding networks. In many cases, such as with 7-chloro-4-(4-methyl-1-piperazinyl)quinoline (BPIP), the presence of water in the crystallization medium leads to the formation of highly stable monohydrate supramolecular networks [2]. Consequently, the choice of solvent (protic vs. aprotic), cooling rate, and supersaturation generation method are not merely procedural steps, but thermodynamic controls that dictate the final polymorphic outcome.

Strategic Selection of Crystallization Methods

Selecting the appropriate crystallization technique depends entirely on the downstream application. Single-crystal X-ray diffraction (SCXRD) requires large, defect-free crystals, whereas bulk API manufacturing prioritizes high yield, uniform particle size distribution, and polymorphic purity [1].

Quantitative Comparison of Crystallization Parameters

The following table summarizes the operational parameters and expected outcomes for standard quinoline crystallization techniques:

TechniqueTypical Solvent SystemTemp. RangeTimeframePrimary ApplicationCrystal Quality / Yield
Slow Evaporation Isopropanol, Chloroform-Ethanol20°C – 25°C3 – 14 daysStructural ID (SCXRD)Very High / Low
Anti-Solvent Addition Methanol (Good) / Water (Anti)0°C – 25°C1 – 4 hoursBulk API ProductionModerate / Very High
Vapor Diffusion DCM (Good) / Hexane (Anti)20°C – 25°C5 – 21 daysDifficult-to-crystallize APIsHigh / Low
Temperature Cycling Toluene, Ethyl Acetate5°C – 70°C12 – 48 hoursPolymorph ScreeningHigh / Moderate

Workflow Visualization

The decision matrix for isolating quinoline solid forms is driven by the project phase. The diagram below maps the workflow from synthesized crude to validated crystal form.

QuinolineCrystallization Start Synthesized Quinoline Derivative Goal Define Crystallization Goal Start->Goal SCXRD Single Crystal XRD (Structural ID) Goal->SCXRD Molecular Structure Bulk Bulk API Production (High Yield/Purity) Goal->Bulk Scale-up & Yield Poly Polymorph Screening (Form Selection) Goal->Poly Solid State ID SlowEvap Slow Evaporation (e.g., Isopropanol) SCXRD->SlowEvap AntiSolv Anti-Solvent Addition (e.g., MeOH / Water) Bulk->AntiSolv Cooling Temperature Cycling (High-Throughput) Poly->Cooling Validate Validation & QA (PXRD, DSC, TGA) SlowEvap->Validate AntiSolv->Validate Cooling->Validate

Workflow for selecting and validating quinoline derivative crystallization techniques.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Causality is embedded into the steps to ensure researchers understand why a parameter is controlled, and analytical checkpoints are provided to verify success.

Protocol A: Slow Evaporation for Single-Crystal Growth (e.g., BPIP Monohydrate)

This method is optimized for growing diffraction-quality single crystals of 4-aminoquinoline derivatives, such as the antimalarial fragment 7-chloro-4-(4-methyl-1-piperazinyl)quinoline (BPIP) [2].

Mechanistic Rationale: Slow evaporation of a moderately polar, protic solvent (isopropanol) allows the quinoline nitrogen and the piperazine moiety to slowly establish a 1D supramolecular hydrogen-bonding network with ambient or trace water, favoring the thermodynamically stable monohydrate[2].

Step-by-Step Methodology:

  • Dissolution: Weigh 50 mg of the highly pure (>99% by HPLC) quinoline derivative into a clean, particulate-free 20 mL glass scintillation vial.

  • Solvent Addition: Add 5–10 mL of HPLC-grade isopropanol. Sonicate for 5 minutes until complete dissolution is achieved.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial. Causality: Particulate matter acts as heterogeneous nucleation sites, which causes rapid precipitation of many small crystals rather than the slow growth of a single large crystal.

  • Evaporation Control: Cover the vial with Parafilm. Use a fine needle to puncture 3–5 small holes in the Parafilm.

  • Incubation: Place the vial in a vibration-free, temperature-controlled environment (20–25°C) away from direct sunlight.

  • Harvesting: Monitor daily under a polarized light microscope. Once crystals reach 0.1–0.3 mm in dimension (typically 7–14 days), harvest them using a nylon loop and immediately coat them in paratone oil to prevent dehydration of the monohydrate lattice.

  • Validation: Perform ambient Powder X-ray Diffraction (PXRD) on a bulk sample of the crystals. Compare the experimental diffractogram against the simulated powder pattern derived from the single-crystal data using FullProf suite software to confirm bulk phase purity [2].

Protocol B: Anti-Solvent Crystallization for Bulk API Production

Anti-solvent crystallization is the industry standard for scaling up quinoline derivatives, offering precise control over particle size and polymorphic purity [1].

Mechanistic Rationale: By introducing a miscible solvent in which the quinoline is insoluble, the system is rapidly pushed into the metastable zone of supersaturation. The rate of anti-solvent addition dictates the nucleation rate: fast addition yields fine powders (higher bioavailability), while slow addition yields larger, more filterable crystals.

Step-by-Step Methodology:

  • Primary Solution: Dissolve 5.0 g of the crude quinoline derivative in 25 mL of a "good" solvent (e.g., Methanol) in a 250 mL jacketed reactor. Stir at 300 rpm at 25°C.

  • Clarification: Filter the solution to remove insoluble impurities.

  • Anti-Solvent Titration: Using an automated syringe pump, begin adding the anti-solvent (e.g., Deionized Water) at a controlled rate of 1.0 mL/min.

  • Cloud Point Identification: Monitor the solution closely. Pause the addition the moment the solution becomes persistently turbid (the "cloud point"). Causality: Pausing at the cloud point allows primary nucleation to occur without pushing the system into the labile zone, which would cause an uncontrolled crash-out and trap impurities (occlusion).

  • Aging: Allow the turbid solution to stir for 30 minutes to allow the crystal lattice to organize.

  • Completion: Resume anti-solvent addition at 2.0 mL/min until an additional 50 mL has been added to maximize yield.

  • Isolation & Validation: Filter the suspension under a vacuum, wash with 10 mL of cold anti-solvent, and dry under a vacuum at 40°C. Validate the polymorphic form using Differential Scanning Calorimetry (DSC) to ensure a sharp, single endothermic melting peak, ruling out the presence of amorphous material or mixed polymorphs [4].

Protocol C: Polymorph Screening via Temperature Cycling

Because approximately 50% of APIs exhibit polymorphism, screening is mandatory to avoid late-stage formulation failures [4]. Quinoline derivatives, due to their conformational flexibility (e.g., twisted conformations in tubulin polymerization inhibitors [3]), are highly prone to polymorphism.

Step-by-Step Methodology:

  • Suspension Preparation: Prepare a slurry of the quinoline derivative (200 mg) in 5 mL of a solvent mixture (e.g., 1:1 Ethyl Acetate/Heptane) in a sealed vial.

  • Thermal Cycling: Program a thermomixer to cycle between 5°C and 50°C at a heating/cooling rate of 0.5°C/min.

  • Equilibration: Maintain the suspension at each temperature extreme for 4 hours. Repeat for 5 full cycles. Causality: Temperature cycling continuously dissolves the kinetically favored, metastable polymorphs at high temperatures and selectively crystallizes the thermodynamically most stable polymorph upon cooling.

  • Isolation: Filter the solid at the lowest temperature point (5°C) to prevent re-dissolution.

  • Validation: Analyze the isolated solid via Thermogravimetric Analysis (TGA) and PXRD to confirm the identification of the stable polymorph and check for solvate formation.

References

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI / Preprints.org (2025). Available at:[Link]

  • Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • CRYSTALLINE FORM OF A SUBSTITUTED QUINOLINE COMPOUND AND PHARMACEUTICAL COMPOSITIONS THEREOF. European Patent Office / Google Patents.
Application

Application Note: Rational Design and Molecular Docking of Quinolin-4-one Scaffolds in Multi-Target Drug Discovery

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary & Pharmacological Rationale The quinolin-4-one core—a nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Pharmacological Rationale

The quinolin-4-one core—a nitrogen-containing heterocyclic scaffold characterized by fused benzene and pyridine rings with a carbonyl group at position 4—has emerged as a highly privileged structure in modern medicinal chemistry. Its planar topology facilitates DNA intercalation and extensive π−π stacking, while the heteroatoms serve as critical hydrogen bond donors and acceptors.

Recent computational and in vitro studies have demonstrated the versatility of quinolin-4-one derivatives across diverse therapeutic areas. By strategically substituting the core, researchers have successfully engineered for cardiovascular-safe anti-inflammatories, for Parkinson's disease, and potent . Furthermore, fused pyridazino-quinolinones have shown remarkable efficacy as .

This application note provides a self-validating computational workflow for the molecular docking of quinolin-4-one derivatives, detailing the causality behind each structural and algorithmic choice to ensure high-fidelity predictive modeling.

Multi-Target Pharmacological Pathways

The structural adaptability of the quinolin-4-one scaffold allows it to modulate multiple distinct signaling pathways depending on its peripheral functionalization.

Pathways Q Quinolin-4-one Scaffold T1 PDE10A Inhibition Q->T1 H-Bond (Ser677) T2 COX-2 / TP Receptor Dual Antagonism Q->T2 Scaffold Replacement T3 VEGFR-2 Inhibition Q->T3 Kinase Binding O1 Modulated D1/D2 Signaling (Parkinson's Disease) T1->O1 O2 Reduced Inflammation & Cardiovascular Safety T2->O2 O3 Anti-Angiogenesis (Lung Cancer) T3->O3

Fig 1. Multi-target pharmacological modulation pathways of quinolin-4-one derivatives.

Self-Validating Computational Protocol

To achieve trustworthy in silico predictions, a docking protocol cannot simply be a linear execution of software commands; it must be a self-validating system. The following step-by-step methodology explains the mechanistic reasoning (causality) behind each phase of the molecular docking pipeline.

Phase 1: Ligand Preparation
  • Structure Generation & Tautomeric Assignment: Import 2D structures of quinolin-4-one derivatives and convert them to 3D.

    • Causality: Quinolin-4-ones frequently exhibit lactam-lactim tautomerism (quinolin-4-one vs. quinolin-4-ol). Generating the correct tautomer and assigning protonation states at physiological pH (7.4) is critical, as the carbonyl oxygen must act as a precise hydrogen-bond acceptor to target residues (e.g., Ser677 in PDE10A).

  • Energy Minimization: Perform a 3D conformational search using an advanced force field (e.g., OPLS4 or MMFF94).

    • Causality: Quinolin-4-ones often feature flexible peripheral chains (such as Schiff bases or aryl substitutions). Minimizing steric clashes prior to docking prevents the algorithm from artificially discarding valid high-affinity poses due to initial high-energy steric penalties.

Phase 2: Protein Preparation
  • Structural Optimization: Import the target crystal structure (e.g., PDB ID: 1M17 for VEGFR-2 or a homology model for TP receptors). Add missing polar hydrogens and assign partial charges.

    • Causality: X-ray crystallography often fails to resolve hydrogen atoms. Incorrect protonation of catalytic triad residues (like histidine or aspartate) will completely alter the electrostatic landscape of the binding pocket, leading to failed docking runs.

  • Selective Water Removal: Strip bulk solvent molecules but retain critical bridging waters.

    • Causality: While the displacement of bulk water drives the entropic gain of ligand binding, deeply buried structural waters often mediate essential hydrogen-bond networks between the quinolin-4-one core and the receptor backbone. Indiscriminately removing these waters results in false-positive hydrophobic scoring.

Phase 3: Grid Generation & System Validation
  • Active Site Mapping: Define the receptor grid box centered on the co-crystallized ligand.

  • Control Validation (The Self-Validating Step): Re-dock the native co-crystallized ligand into the generated grid.

    • Causality: A protocol is only trustworthy if it can reproduce known biological reality. If the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose exceeds 2.0 Å , the grid parameters, protonation states, or scoring function are invalid for that specific pocket and must be recalibrated before testing novel quinolin-4-ones.

Phase 4: Docking Execution & Analysis
  • Flexible Ligand / Rigid Receptor Docking: Execute the docking run utilizing a hybrid scoring function (e.g., Glide SP/XP or AutoDock Vina).

    • Causality: Keeping the receptor backbone rigid while allowing ligand flexibility provides an optimal balance between computational throughput and thermodynamic accuracy, specifically isolating the binding energy contributions of the novel quinolin-4-one substituents.

Protocol L1 Ligand Preparation (Tautomer & pH 7.4 Assignment) L2 3D Conformational Search & Energy Minimization L1->L2 G1 Grid Box Generation (Active Site Definition) L2->G1 P1 Protein Preparation (Missing Loops & H-Bond Optimization) P2 Water Removal & Protonation (Preserve Bridging Waters) P1->P2 P2->G1 V1 System Validation (Native Ligand Re-docking RMSD < 2.0 Å) G1->V1 D1 Molecular Docking Execution (Flexible Ligand / Rigid Receptor) V1->D1

Fig 2. Self-validating in silico molecular docking workflow for quinolin-4-one derivatives.

Quantitative Data Analysis

The table below synthesizes representative quantitative docking data from recent literature, demonstrating the broad-spectrum binding affinities of engineered quinolin-4-one derivatives across multiple high-value therapeutic targets.

Compound Class / ScaffoldTarget ProteinPDB ID / ModelBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Therapeutic Application
Azaisoflavones (Quinolin-4-one core)COX-2 / TP Receptor5KIR / Homology-8.5 to -10.2Arg120, Tyr355, Ser530Anti-inflammatory with CVS safety
Quinoline Alkaloids (e.g., CJ-13536)Phosphodiesterase 10A5S3A-7.2 to -8.9Ser677, Phe729, Tyr730Parkinson's Disease (Neuroprotection)
2-Arylpyrazolo[3,4-c]quinolin-4-ones Human A3 AdenosineHomology-9.1 to -11.4Asn250, Trp243Cerebral Ischemia / Asthma
Quinolinone-Schiff bases VEGFR-21M17-7.8 to -9.5Cys919, Glu885Anti-lung cancer (A549 cell line)

Data Interpretation: The consistently high binding energies (more negative values) across different targets highlight the privileged nature of the quinolin-4-one core. The core's ability to form stable π−π interactions (e.g., with Phe729 in PDE10A) and robust hydrogen bonds (e.g., with Ser677) dictates its high therapeutic efficacy.

References

  • Hadianawala, M., Das Mahapatra, A., Yadav, J. K., & Datta, B. (2018). Molecular docking, molecular modeling, and molecular dynamics studies of azaisoflavone as dual COX-2 inhibitors and TP receptor antagonists. Journal of Molecular Modeling, 24(3), 69.[Link]

  • Ahmad, I., Khalid, H., Perveen, A., et al. (2024). Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. ACS Omega, 9(14), 16262-16278.[Link]

  • Colotta, V., Catarzi, D., Varano, F., et al. (2007). New 2-Arylpyrazolo[3,4-c]quinoline Derivatives as Potent and Selective Human A3 Adenosine Receptor Antagonists. Synthesis, Pharmacological Evaluation, and Ligand−Receptor Modeling Studies. Journal of Medicinal Chemistry, 50(17), 4061-4074.[Link]

  • Ghaith, E. A., Elnaggar, N. N., & Hamama, W. S. (2025). Rational design, synthesis of some quinolinone-Schiff bases/ pyridazino[4,5-c]quinolinones with potent anti-lung cancer and antituberculosis performance. Scientific Reports, 15(1), 38497.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Conrad-Limpach Quinolone Synthesis

Welcome to the Application Science Support Center. The Conrad-Limpach synthesis is a cornerstone methodology for accessing 4-hydroxyquinolines (often tautomerized as 4-quinolones), which are privileged scaffolds in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The Conrad-Limpach synthesis is a cornerstone methodology for accessing 4-hydroxyquinolines (often tautomerized as 4-quinolones), which are privileged scaffolds in drug development and medicinal chemistry. Despite its widespread utility, the classic two-step process—initial condensation of an aniline with a β-ketoester followed by thermal cyclization—frequently suffers from poor yields, regioselectivity issues (the Knorr side-reaction), and catastrophic decomposition (tarring).

As a Senior Application Scientist, I have designed this guide to provide you with field-proven insights, mechanistic causality, and self-validating protocols to optimize your Conrad-Limpach workflows.

Workflow & Mechanistic Divergence

The success of the Conrad-Limpach reaction relies entirely on controlling the kinetic versus thermodynamic pathways during the initial condensation step.

ConradLimpach Start Aniline + β-Ketoester Kinetic Kinetic Control (Room Temp to 110°C) Start->Kinetic Favored Pathway Thermo Thermodynamic Control (>140°C) Start->Thermo High Initial Heat Enamine β-Aminoacrylate (Schiff Base) Kinetic->Enamine Nucleophilic Attack on Keto Group Anilide Anilide Intermediate Thermo->Anilide Nucleophilic Attack on Ester Group Cyclization Thermal Cyclization (>250°C, Dowtherm A) Enamine->Cyclization High Dilution Heating SideProduct 2-Hydroxyquinoline (Knorr Product) Anilide->SideProduct Cyclization Product 4-Hydroxyquinoline (Conrad-Limpach Product) Cyclization->Product Electrocyclic Ring Closure

Conrad-Limpach vs. Knorr pathway divergence based on temperature control.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why am I isolating 2-hydroxyquinoline instead of the desired 4-hydroxyquinoline? A1: You are observing the Knorr product, which arises from thermodynamic control. When the initial condensation between the aniline and the β-ketoester is conducted at elevated temperatures (>140°C), the aniline attacks the less reactive ester group, forming an anilide intermediate that cyclizes into a 2-hydroxyquinoline[1]. To secure the Conrad-Limpach product (4-hydroxyquinoline), the initial step must be run under kinetic control (room temperature to mild reflux) to direct nucleophilic attack to the more reactive keto group, forming the β-aminoacrylate (Schiff base) intermediate.

Q2: My aniline substrate contains a strong electron-withdrawing group (e.g., -NO₂). Why does the cyclization fail? A2: The thermal cyclization step is essentially an intramolecular electrophilic aromatic substitution. The protonated carbonyl group of the enamine must attack the aromatic ring. Electron-withdrawing groups (EWGs) severely deactivate the aromatic ring, reducing its nucleophilicity[1]. To overcome this, you must use higher-boiling solvents to force the electrocyclic ring closure, or employ microwave-assisted synthesis to rapidly achieve the activation energy without the prolonged heating that causes substrate degradation.

Troubleshooting Guide: The Thermal Cyclization Step

Issue 1: Low Yield / Incomplete Cyclization

  • Cause: The electrocyclic ring closure is the rate-determining step and requires extreme temperatures to temporarily break aromaticity during the transition state. If your solvent boils below 250°C, the reaction simply won't reach the required thermal threshold[2].

  • Solution: Switch to a high-boiling solvent. Historically, mineral oil was used, raising yields from <30% (neat) to ~95% in ideal cases[3]. However, mineral oil is notoriously difficult to remove during workup. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, BP 257°C) is the industry standard[4]. Alternatively, 2,6-di-tert-butylphenol has emerged as an excellent, less malodorous alternative that supports high yields[2].

Issue 2: Reaction Mixture Turns into an Unmanageable Tar

  • Cause: Prolonged heating at >250°C causes the β-aminoacrylate intermediate to polymerize or decompose, especially if the concentration is too high or heat transfer is inefficient[1].

  • Solution: Use the "dropwise addition" method into a pre-heated solvent. By adding the intermediate slowly to a refluxing high-boiling solvent, the intermediate is kept at a low steady-state concentration, favoring intramolecular cyclization over intermolecular polymerization.

Quantitative Data: Solvent Impact on Cyclization Yield

The choice of solvent in the second step is the single most critical variable for yield optimization. The table below summarizes the causality between solvent boiling point and typical product recovery[2].

SolventBoiling Point (°C)Typical Yield (%)Physical State / Application Notes
Toluene110< 10%Insufficient thermal energy for ring closure.
Ethyl Benzoate212~ 45%Moderate yield, but easy to remove post-reaction.
1,2,4-Trichlorobenzene214~ 48%Good alternative, inexpensive, moderate yield.
2,6-di-tert-butylphenol253~ 65%Clean product, no odor, cost-effective alternative.
Dowtherm A25765 - 90%Industry standard, excellent heat transfer, unpleasant odor.
Mineral Oil> 27570 - 95%Excellent yield, but extremely difficult workup.
Self-Validating Experimental Protocol: Optimized Conrad-Limpach Synthesis

This protocol incorporates kinetic control for the condensation and high-dilution thermal cyclization to maximize yield while preventing tarring.

Step 1: Kinetic Condensation (Formation of β-aminoacrylate)

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 equivalent of aniline and 1.1 equivalents of ethyl acetoacetate in toluene (10 mL per gram of aniline).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Heat to a mild reflux (110°C).

    • Self-Validation Check: Monitor the Dean-Stark trap. The theoretical volume of water must collect to confirm complete Schiff base formation.

  • Once water evolution ceases (typically 2-4 hours), cool the mixture and concentrate under reduced pressure to yield the crude β-aminoacrylate. Do not purify further, as it can be thermally sensitive.

Step 2: Thermal Cyclization (Formation of 4-hydroxyquinoline)

  • In a separate 3-neck flask equipped with a reflux condenser, internal thermometer, and addition funnel, heat 15 mL of Dowtherm A (per gram of intermediate) to 250°C[4].

  • Dissolve the crude β-aminoacrylate in a minimal amount of warm Dowtherm A and transfer it to the addition funnel.

  • Add the intermediate solution dropwise to the 250°C solvent over 15-20 minutes.

    • Causality: This high-dilution technique prevents intermolecular polymerization (tarring) by keeping the reactive intermediate concentration low.

  • Maintain the temperature at 250°C for an additional 30-45 minutes.

    • Self-Validation Check: Monitor by TLC (hexane/ethyl acetate). The highly fluorescent 4-hydroxyquinoline product spot should appear clearly under UV light.

  • Remove from heat and cool to room temperature. The 4-hydroxyquinoline will precipitate from the Dowtherm A.

  • Filter the solid and wash generously with hexanes or petroleum ether to remove residual high-boiling solvent. Recrystallize from ethanol if necessary for analytical purity.

References
  • Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: nih.gov URL: [Link]

  • Title: Conrad–Limpach synthesis - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Alkyl-4-Quinolone Synthesis

Welcome to the Technical Support Center for the synthesis of 2-alkyl-4-quinolones (HAQs). Molecules such as 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal, or PQS) and 2-heptyl-4-quinolone (HHQ) are cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-alkyl-4-quinolones (HAQs). Molecules such as 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal, or PQS) and 2-heptyl-4-quinolone (HHQ) are critical quorum-sensing signaling molecules and highly sought-after targets in antimicrobial drug development.

Synthesizing these heteroaromatic systems often presents significant challenges, primarily characterized by low yields, competing isomer formation, and over-reduction. This guide provides field-proven troubleshooting diagnostics, mechanistic explanations, and validated protocols to ensure your synthetic workflows are robust and self-validating.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am using the traditional Conrad-Limpach method (aniline + β-keto ester), but my yields are consistently below 20%. LC-MS shows a major isomeric byproduct. What is happening? A1: You are observing the formation of the Knorr pyridone (a 2-quinolone), which is the thermodynamic byproduct of this reaction[1]. The Conrad-Limpach synthesis is highly temperature-dependent.

  • The Causality: The initial condensation of the aniline and β-keto ester forms a Schiff base. If the subsequent cyclization is performed at moderate temperatures, the reaction falls under thermodynamic control, favoring the Knorr 2-quinolone.

  • The Solution: To favor the kinetic 2-alkyl-4-quinolone product, the cyclization must be executed via flash heating. Use a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) pre-heated to >250 °C. Dropwise addition of the intermediate into this superheated solvent ensures rapid kinetic cyclization before equilibration can occur[1].

Q2: I am attempting the modern coupling of anthranilic acid with an α-chloro ketone to synthesize PQS. The coupling step is sluggish and yields a complex degradation mixture. How can I optimize this? A2: The reaction of commercially available anthranilic acids with α-chloro ketones is highly efficient but requires strict stoichiometric and thermal control to prevent decarboxylation and alkyl chain degradation[2].

  • The Causality: Conventional conductive heating often leads to uneven thermal distribution, causing the anthranilic acid to decarboxylate before the bimolecular substitution with the α-chloro ketone can occur.

  • The Solution: Transition to microwave-assisted synthesis. Irradiating the reaction mixture at exactly 150 °C for 30 minutes provides the rapid, homogenous activation energy required to drive the coupling and subsequent cyclization simultaneously, suppressing thermal degradation pathways[2].

Q3: My reductive cyclization of 2-nitrobenzoyl enamines to 2-alkyl-4-quinolones is yielding over-reduced tetrahydroquinolines. How do I stop the reaction at the 4-quinolone stage? A3: Over-reduction is a classic pitfall when using aggressive hydrogenation conditions (e.g., high-pressure H₂ with Pd/C) on electron-rich heterocyclic intermediates[3].

  • The Causality: Once the nitro group is reduced to an amine and cyclizes with the enamine ketone, the newly formed 4-quinolone ring remains susceptible to further hydrogenation if the catalyst is too active or the hydrogen donor is too abundant.

  • The Solution: Switch to a controlled transfer hydrogenation or a milder chemical reduction. Using Zinc powder in acetic acid/dichloromethane (Zn/AcOH/CH₂Cl₂) at room temperature, or ammonium formate (HCOONH₄) with Pd/C, ensures the reduction stops at the amine stage. The intermediate then spontaneously undergoes intramolecular cyclocondensation without reducing the final heterocyclic ring[4].

Part 2: Logical Workflows & Pathway Visualization

To systematically identify the root cause of low yields, follow the diagnostic logic outlined in the workflow below.

Troubleshooting Start Low Yield in 2-Alkyl-4-Quinolone Synthesis Step1 Identify Synthetic Route Start->Step1 Route1 Conrad-Limpach (Aniline + β-Keto Ester) Step1->Route1 Route2 Coupling Route (Anthranilic Acid + α-Chloro Ketone) Step1->Route2 Route3 Reductive Cyclization (β-Keto Amide Precursor) Step1->Route3 Issue1 Issue: Knorr Pyridone Formation Fix: Flash heat >250°C Route1->Issue1 Issue2 Issue: Incomplete Coupling Fix: Microwave at 150°C (30 min) Route2->Issue2 Issue3 Issue: Over-reduction Fix: Use Zn/AcOH or Transfer H2 Route3->Issue3 Success Optimal Quinolone Yield Issue1->Success Issue2->Success Issue3->Success

Diagnostic workflow for troubleshooting low yields in 2-alkyl-4-quinolone synthesis.

Pathway N1 Anthranilic Acid Derivatives N3 Condensation Intermediate N1->N3 N2 α-Chloro Ketone or β-Keto Ester N2->N3 N4 Cyclization (Thermal/MW) N3->N4 N5 2-Alkyl-4(1H)-quinolone (e.g., HHQ) N4->N5

Core synthetic pathway and critical cyclization node for 2-alkyl-4-quinolones.

Part 3: Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of PQS[2]

This self-validating protocol utilizes a Weinreb amide to prevent over-addition during Grignard coupling, ensuring high purity of the α-chloro ketone intermediate before microwave cyclization.

Step 1: α-Chloro Ketone Formation

  • Generate the Grignard reagent by reacting bromoheptane (1.1 equiv) with magnesium turnings in anhydrous THF.

  • Cool a solution of 2-chloro-N-methoxy-N-methylacetamide (Weinreb amide, 1.0 equiv) in THF to 0 °C.

  • Add the Grignard reagent dropwise. The Weinreb amide forms a stable chelate, preventing secondary nucleophilic attacks.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography to yield the pure α-chloro ketone (~10 h total processing time).

Step 2: Microwave Cyclization

  • In a microwave-safe vial, combine the α-chloro ketone (1.0 equiv) and commercially available anthranilic acid (1.2 equiv) in a suitable microwave transparent solvent (e.g., NMP).

  • Irradiate the mixture at 150 °C for exactly 30 minutes. Validation Check: Monitor via TLC; the disappearance of the α-chloro ketone indicates complete conversion.

  • Cool to room temperature, precipitate the product using cold water, and recrystallize to yield pure PQS.

Protocol B: Reductive Cyclization of β-Keto Amides[4]

This method is ideal for synthesizing complex 2-alkyl-4-quinolones where harsh thermal conditions would destroy sensitive functional groups.

Step 1: Decarbamoylation

  • Dissolve the α-(o-nitrobenzoyl)-β-enamino amide precursor in neat H₃PO₄.

  • Heat at 60 °C for 90 minutes.

  • Pour over ice and extract to isolate the β-enaminoketone intermediate. Validation Check: NMR in DMSO-d6 should indicate a Z/E isomer mixture in an ~85:15 ratio[4].

Step 2: Controlled Reductive Cyclization

  • Dissolve the β-enaminoketone in a mixture of CH₂Cl₂ and glacial acetic acid.

  • Add Zinc powder (excess) portion-wise at room temperature to prevent exothermic spiking.

  • Stir overnight at room temperature. The nitro group reduces to an aniline, which immediately attacks the ketone to close the ring.

  • Filter through Celite to remove zinc salts, neutralize with saturated NaHCO₃, and concentrate to yield the 2-alkyl-4-quinolone.

Part 4: Quantitative Strategy Comparison

To assist in selecting the most appropriate synthetic route based on your laboratory capabilities and target molecules, refer to the benchmarking data below.

Synthetic RouteKey ReagentsTypical Yield (%)Primary Byproduct / Failure ModeAvg. Reaction Time
Conrad-Limpach Aniline + β-keto ester15 - 40%Knorr Pyridone (Thermodynamic trap)4 - 12 h
Microwave Coupling Anthranilic acid + α-chloro ketone60 - 85%Decarboxylation (if overheated)~14 h (2 steps)
Reductive Cyclization o-nitrobenzoyl enamine + Zn/AcOH70 - 90%Over-reduced tetrahydroquinoline12 - 18 h

References

  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journals. 4

  • Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs. SpringerNature. 2

  • Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. ChemRxiv.3

  • Technical Support Center: Synthesis of 2-Alkyl-4-Quinolones. Benchchem. 1

Sources

Troubleshooting

Technical Support Center: Purification &amp; Isolation of Synthetic Quinolinone Alkaloids

Welcome to the Technical Support Center for quinolinone alkaloid purification. Synthetic quinolinone derivatives are highly valued in drug development for their broad biological activities.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinolinone alkaloid purification. Synthetic quinolinone derivatives are highly valued in drug development for their broad biological activities. However, their unique physicochemical properties—specifically their tautomerism, strong hydrogen-bonding capabilities, and tendency to form closely related regioisomers—present significant chromatographic challenges.

This guide, designed for researchers and application scientists, provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your isolation workflows.

Frequently Asked Questions (Troubleshooting)

Q: Why do my synthetic 4-quinolinone derivatives streak severely on normal-phase silica gel, leading to the co-elution of impurities? A: This is primarily caused by lactam-lactim (4-quinolone ⇌ 4-hydroxyquinoline) tautomerism and the strong hydrogen-bond donating/accepting capacity of the quinolinone core.

  • The Causality: While the 4-oxo (keto) form is thermodynamically favored in the solid state and most solutions (with an energy gap of roughly 27 to 38 kJ/mol compared to the enol form 1), the dynamic equilibrium during chromatography leads to multiple interaction states with the heterogeneous, acidic silanol groups on standard silica 2. This results in multi-modal retention, severe peak tailing, and poor resolution.

  • The Solution: Switch to a Reversed-Phase (RP) system (e.g., C18 or mixed-mode columns) and use an acidic mobile phase modifier. For MS-compatible applications, 0.1% formic acid is recommended. For standard UV detection, 0.1% phosphoric acid effectively maintains a low pH, uniformly protonating the analytes and suppressing silanol ionization to yield sharp peaks 3.

Q: I am trying to separate closely related synthetic regioisomers of quinolinone alkaloids, but standard preparative HPLC yields overlapping peaks. What is the next step? A: When structural isomers exhibit nearly identical lipophilicity, single-pass HPLC is insufficient. The most effective solution is Reversed-Phase Recycling HPLC .

  • The Causality: Recycling HPLC routes the unresolved fraction back through the column multiple times. This multiplies the theoretical plate number ( N ) without exceeding the backpressure limits of physically longer columns. Closely related quinolinone alkaloids (such as leiokinine A and B) have been successfully baseline-resolved using recycle RP-HPLC with a methanol-water-acetonitrile mobile phase 4.

Q: How do I handle the purification of highly polar, polysubstituted (e.g., sulfonated) quinolinone derivatives that wash out in the void volume of RP-HPLC? A: Highly polar derivatives require Affinity-Ligand pH-Zone-Refining Counter-Current Chromatography (CCC) .

  • The Causality: Polysubstituted, highly polar compounds lack sufficient hydrophobic interaction with standard stationary phases. pH-zone-refining CCC utilizes a biphasic liquid system where an ion-pairing reagent (e.g., tetrabutylammonium hydroxide) is added to the stationary phase, and a retainer acid (e.g., trifluoroacetic acid) is added to the mobile phase. This creates highly concentrated, rectangular elution blocks of pure target compounds, successfully separating even complex di- and trisulfonated quinoline analogs 5.

Visual Diagnostics & Workflows

TautomerismResolution A Crude Quinolinone Mixture B Normal-Phase Silica (Severe Streaking) A->B Initial Attempt C Tautomeric Equilibrium (Lactam ⇌ Lactim) B->C Cause D Switch to RP-HPLC (C18 / Mixed-Mode) C->D Corrective Action E Add Acidic Modifier (0.1% FA or H3PO4) D->E Suppress Ionization F Sharp, Resolved Peaks E->F Final Result

Workflow for diagnosing and resolving tautomerism-induced streaking in quinolinone purification.

RecyclingHPLC N1 Inject Isomeric Mixture N2 Pass 1: Partial Separation N1->N2 N3 Detector (UV/Vis) N2->N3 N4 Resolution > 1.5? N3->N4 N5 Route back to Pump (Recycle Valve ON) N4->N5 No (Co-elution) N6 Fraction Collection N4->N6 Yes (Resolved) N5->N2 Cycle n+1

Logic flow of Preparative Recycling HPLC for resolving closely eluting quinolinone isomers.

Standardized Experimental Protocols

Protocol A: Liquid-Liquid Acid-Base Partitioning (Pre-Chromatography Cleanup)

Self-Validating Principle: Quinolinone alkaloids possess basic nitrogen centers. By manipulating the pH, the target compounds transition between aqueous-soluble salts and organic-soluble free bases. If the target compound precipitates upon basification of the aqueous layer, the operator has immediate visual validation that the basic alkaloid has been successfully separated from neutral/acidic synthetic byproducts 6.

  • Initial Extraction: Dissolve the crude synthetic reaction residue in dichloromethane (DCM).

  • Acidic Partitioning: Transfer the organic layer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. The basic quinolinone alkaloids will protonate and partition into the aqueous layer.

  • Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains neutral and acidic impurities).

  • Basification: Place the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO3​ until the pH reaches 9-10. The quinolinones will precipitate or form an oil as they return to their free-base form.

  • Final Extraction: Extract the basified aqueous layer three times with fresh DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield a highly enriched quinolinone fraction 7.

Protocol B: Reversed-Phase Recycling HPLC for Isomeric Quinolinone Separation

Self-Validating Principle: By continuously monitoring the UV absorbance of the recycling loop, the operator visually validates the incremental increase in resolution ( Rs​ ) per cycle. Fraction collection is only manually or automatically triggered when Rs​≥1.5 , guaranteeing >99% isomeric purity.

  • Sample Preparation: Dissolve the enriched quinolinone mixture in the mobile phase (e.g., Methanol:Water:Acetonitrile at 50:25:10 v/v/v) to a concentration of 10-20 mg/mL. Filter through a 0.22 µm PTFE syringe filter 4.

  • System Equilibration: Equilibrate a preparative ODS (C18) column (e.g., 20 × 250 mm, 10 µm) with the mobile phase at a flow rate of 10 mL/min until a stable baseline is achieved at the target UV wavelength (typically 232 nm or 254 nm).

  • Injection & First Pass: Inject 1-2 mL of the sample. Monitor the first elution profile. If the target regioisomers co-elute (forming a broad or merged peak), do not collect.

  • Recycling Phase: Engage the automated recycling valve to direct the eluate back into the HPLC pump. Allow the sample to traverse the column for 2 to 4 additional cycles.

  • Collection: Once the detector shows baseline resolution between the isomeric peaks, switch the valve to the fraction collector and elute the purified quinolinone alkaloids into separate vessels.

Quantitative Data: Tautomeric & Chromatographic Parameters

The following table summarizes the key physicochemical parameters and experimental variables that dictate the success of quinolinone alkaloid purification:

Parameter / PropertyData / ValueImplication for PurificationReference
Tautomeric Energy Gap 27 - 38 kJ/mol4-oxo form is thermodynamically favored; rapid equilibrium causes severe peak tailing on standard silica.1
Recycling HPLC Mobile Phase MeOH:H₂O:MeCN (50:25:10)Optimal starting solvent ratio for resolving closely related synthetic regioisomers via recycling HPLC.4
Acidic Modifier (LC-MS) 0.1% Formic AcidSuppresses ionization of silanols and protonates the alkaloid for sharp RP-HPLC peaks while maintaining MS compatibility.3
Acidic Modifier (UV-HPLC) 0.1% Phosphoric AcidProvides excellent buffering capacity at low pH to lock the ionization state; non-volatile, so restricted to UV detection.3
CCC Retainer Acid Trifluoroacetic acid (TFA)Used in pH-zone-refining to create sharp, rectangular elution blocks for highly polar polysubstituted quinolines.5

References

  • ResearchGate. The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity. Available at: [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link]

  • SciSpace. Recycle HPLC: A Powerful Tool for the Purification of Natural Products. Available at: [Link]

  • PMC (PubMed Central). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Available at: [Link]

  • ACS Publications. Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization. Available at: [Link]

Sources

Optimization

identifying side products in quinolone synthesis

Welcome to the Quinolone Synthesis Technical Support Center . As researchers and drug development professionals, ensuring the structural integrity and purity of quinolone and fluoroquinolone scaffolds is critical for dow...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinolone Synthesis Technical Support Center . As researchers and drug development professionals, ensuring the structural integrity and purity of quinolone and fluoroquinolone scaffolds is critical for downstream biological efficacy.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating analytical protocols to identify and mitigate side products in classical (e.g., Gould-Jacobs, Conrad-Limpach) and modern quinolone syntheses.

Diagnostic Workflow for Impurity Profiling

Before diving into specific chemical mechanisms, follow this self-validating diagnostic workflow to categorize your crude reaction mixture.

G A Crude Quinolone Mixture B LC-MS/MS Profiling (Acidic Mobile Phase) A->B C Target m/z Dominant? B->C D Premature Decarboxylation Detected [M-44] C->D No, lower m/z E Polymerization / Tar High MW Clusters C->E No, broad baseline F 1H & 13C NMR Analysis C->F Yes G Regioisomer Mixture (Multiple Signal Sets) F->G Split peaks H Pure 4-Quinolone Confirmed F->H Single set

Diagnostic workflow for identifying and isolating quinolone synthesis impurities.

Module 1: Quantitative & Analytical Signatures of Common Impurities

Different synthetic routes yield highly specific side products. Use the table below to cross-reference your analytical data with the suspected synthetic failure point.

Synthesis PathwayImpurity ClassCausality / MechanismLC-MS SignatureNMR Signature
Gould-Jacobs Decarboxylated QuinoloneExcessive heat (>250°C) triggering thermal degradation of 3-carboalkoxy group.Δm/z = -44 DaLoss of ester signals (e.g., δ 1.3 t, 4.2 q).
Gould-Jacobs RegioisomersAsymmetric cyclization of meta-substituted anilines due to competing steric/electronic factors.Δm/z = 0 DaSplit aromatic signals; non-1:1 integration ratios.
Conrad-Limpach 2-Quinolone IsomerKinetic control at low temperatures (<150°C) favoring β-ketoanilide formation.Δm/z = 0 DaCarbonyl 13C shift from ~177 ppm to ~162 ppm.
Fluoroquinolones Des-fluoro ImpurityIncomplete fluorination of the starting scaffold.Δm/z = -18 DaComplete loss of 19F signal (~ -110 to -120 ppm).
Fluoroquinolones Tarry Polymeric MaterialProlonged heating causing intermolecular condensation over intramolecular cyclization.Broad baseline, high m/z clustersBroad, unresolved aromatic region.

Module 2: Troubleshooting Q&A (FAQs)

Q1: I am observing a significant amount of a dark, tarry substance in my Gould-Jacobs reaction, and the yield of my desired 4-hydroxyquinoline is low. How do I prevent this? Causality: The 1 requires high temperatures (often >240°C in Dowtherm A) for the 6-electron intramolecular cyclization of the anilidomethylenemalonate intermediate[1][2]. If the temperature ramp is too slow or the concentration is too high, intermolecular condensation outcompetes the desired intramolecular cyclization, leading to polymerization and tar formation[1]. Solution: Ensure rapid heat transfer. Drop the intermediate directly into pre-heated solvent rather than heating the mixture from room temperature, and strictly monitor the reaction time via TLC to avoid prolonged heating[1].

Q2: During the cyclization of a meta-substituted aniline, my LC-MS shows a single mass, but the peak is split, and NMR confirms a mixture. What is happening? Causality: You are observing regioisomers. In the Gould-Jacobs reaction, anilines with asymmetric substituents (e.g., a meta-directing group) can cyclize at either of the two available ortho positions[3]. This regioselectivity is governed by both steric hindrance and the electronic effects of the substituent[3]. Solution: To identify them, use 2D NMR (HMBC/NOESY) to observe spatial correlations between the newly formed quinolone ring protons and the substituent. To control it synthetically, consider blocking one ortho position with a removable protecting group (like a halogen) prior to cyclization.

Q3: My LC-MS shows a mass of [M-44] during the thermal cyclization step of the Gould-Jacobs reaction. Why? Causality: The standard Gould-Jacobs sequence involves cyclization to a 4-hydroxy-3-carboalkoxyquinoline, which is later followed by saponification and a controlled decarboxylation step[1][2]. However, excessive heat during the initial cyclization can trigger premature decarboxylation of the 3-carboalkoxy group, yielding a complex mixture[1]. Solution: Optimize the temperature to drive cyclization without crossing the thermal threshold for decarboxylation, ensuring it remains a controlled two-step process[1].

Q4: My Conrad-Limpach synthesis yielded a product, but I suspect I formed the 2-quinolone instead of the 4-quinolone. How does this happen? Causality: The 4 is highly temperature-dependent. Heating the β-ketoester and aniline to 250°C forms a p-arylaminoacrylate intermediate, which cyclizes to the 4-quinolone[4]. Conversely, lower temperatures (around 100°C) in the presence of a strong acid favor the formation of a β-ketoanilide, which cyclizes to the 2-quinolone[4].

Module 3: Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS Impurity Profiling with Matrix Suppression Control

Purpose: To identify mass variants (e.g., [M-44] decarboxylation products) while overcoming the severe peak tailing typical of basic fluoroquinolones. Causality: Fluoroquinolones give severely tailing peaks in reversed-phase chromatography due to secondary interactions between their basic piperazine rings and residual column silanols; this is mitigated by using mobile phases with high acidity or high ionic strength[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the crude quinolone mixture in 1.0 mL of Methanol:Water (50:50, v/v).

  • Internal Standard Spiking (Self-Validation): Spike the sample with 0.25 µg/mL of a deuterated standard (e.g., Norfloxacin-d5)[6]. This acts as a self-validating control for matrix suppression and ionization efficiency.

  • Chromatographic Separation: Inject 5 µL onto a Phenyl-hexyl or end-capped C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to maintain the high acidity required to suppress tailing[5]. Run a gradient from 5% B to 95% B over 10 minutes.

  • MS/MS Detection: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the target[M+H]+ and perform a product ion scan to identify structural losses.

  • Validation Check: Verify the Norfloxacin-d5 peak. If the internal standard area drops by >15% at the target compound's retention time, matrix suppression is occurring, and the sample must be diluted further to ensure accurate impurity quantification[6].

Protocol 2: NMR Structural Elucidation of Regioisomers

Purpose: To unambiguously differentiate between regioisomers formed during the cyclization of asymmetric anilines. Causality: 1H NMR alone is often insufficient to assign the exact position of substituents on the newly formed quinolone ring. 2D NMR (HMBC) is required to trace 3-bond carbon-proton couplings across the fused ring system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the isolated impurity in 0.6 mL of DMSO-d6. (Note: Quinolones often exhibit poor solubility in CDCl3; DMSO-d6 disrupts intermolecular hydrogen bonding).

  • 1H and 13C Acquisition: Acquire a standard 1H NMR (minimum 16 scans) and a 13C NMR (minimum 512 scans) to establish baseline chemical shifts.

  • HMBC Acquisition: Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (typically 8 Hz).

  • Structural Assignment (Self-Validation): Locate the signal for the quinolone carbonyl carbon (~175-180 ppm for 4-quinolones). Trace the 3-bond correlation from this carbon to the ortho proton on the aromatic ring. If the substituent is adjacent to this proton, the regioisomer is confirmed. The internal logic of the 2D cross-peaks serves as a self-validating proof of structure, independent of predictive software.

References

  • [1] Troubleshooting unexpected side products in quinolone synthesis - Benchchem. 1

  • [2] Gould–Jacobs reaction - Wikipedia. 2

  • [4] An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. 4

  • [3] Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC.3

  • [6] (PDF) LC/MS/MS Determination of Fluoroquinolones in Honey - ResearchGate. 6

  • [5] Simultaneous Determination of Fluoroquinolone Antibiotic Residues in Milk Sample by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry - ACS Publications. 5

Sources

Troubleshooting

solubility issues of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one in aqueous buffer

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one [1].

This compound is a highly lipophilic quinolone alkaloid originally isolated from the fruit of Evodia rutaecarpa[2]. While it possesses potent biological activity, its structural features—an 11-carbon alkene tail and a fully neutral, methylated quinolone core—make it notoriously difficult to handle in standard aqueous buffers. The following guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your experimental data.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon dilution from a DMSO stock into PBS. Why does this happen, and how can I achieve a stable solution? The Causality: The precipitation is driven by a severe hydrophobic collapse. The undec-6-enyl chain is a long, flexible hydrophobic tail that forces water molecules to form entropically unfavorable clathrate cages. Furthermore, the nitrogen atom in the 4-quinolone core is part of a cross-conjugated system; its lone pair is delocalized toward the carbonyl oxygen. Because the nitrogen is methylated, it cannot act as a hydrogen bond donor, and its lack of basicity (pKa < 2) means the molecule remains strictly neutral at physiological pH (7.4)[3]. The Solution: You must shield the hydrophobic tail from the aqueous environment. We recommend formulating the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a lipophilic inner cavity that encapsulates the undecenyl chain, dramatically enhancing apparent aqueous solubility without altering the compound's covalent structure or biological target engagement[4].

Q2: My biochemical assay results are highly variable, and the IC50 shifts depending on the plate type. What is happening? The Causality: You are experiencing Non-Specific Binding (NSB). Lipophilic compounds with extended hydrocarbon chains exhibit a high thermodynamic propensity to adsorb onto the hydrophobic surfaces of standard polystyrene or polypropylene plasticware[5]. This adsorption rapidly depletes the "free" compound concentration in your assay well, leading to artificially inflated IC50 values and poor replicate reproducibility. The Solution: Mitigate NSB by supplementing your assay buffer with 0.1% to 1% Bovine Serum Albumin (BSA)[6]. BSA contains multiple hydrophobic binding pockets (naturally used for fatty acid transport) that act as a thermodynamic sink, keeping the compound in solution. Alternatively, perform all serial dilutions in glass vials and utilize ultra-low-binding (hydrophilic-coated) microtiter plates.

Q3: The compound appears soluble, but I am getting false-positive inhibition across multiple unrelated enzyme assays. How do I fix this? The Causality: The compound is undergoing colloidal aggregation . When lipophilic molecules exceed their Critical Aggregation Concentration (CAC), they self-assemble into sub-micron, liquid-like colloidal droplets. As extensively documented by the Shoichet laboratory, these colloids act as "promiscuous inhibitors" by non-specifically sequestering and partially denaturing assay proteins on their massive surface area[7]. The Solution: Screen your working solutions using Dynamic Light Scattering (DLS). A polydispersity index (PDI) > 0.3 or particle sizes > 50 nm indicate colloidal aggregation. To disrupt these colloids and restore target specificity, add a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to your biochemical assay buffer[8].

Quantitative Data Presentation

To assist in selecting the correct vehicle for your specific assay, reference the table below. These are representative validation metrics for (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one based on its physicochemical profile.

Vehicle / FormulationApparent Solubility LimitPlasticware Recovery (%)Aggregation State (DLS)Recommended Assay Type
PBS (pH 7.4) alone < 1 µM< 20%Macroscopic precipitateNone (Do not use)
PBS + 1% DMSO ~ 5 µM30 - 40%Colloidal aggregatesAvoid (High false-positive risk)
PBS + 0.1% BSA ~ 25 µM> 90%Monodisperse (Protein-bound)Cellular / Phenotypic assays
PBS + 0.01% Tween-20 ~ 50 µM> 85%Micellar / MonodisperseBiochemical / Enzymatic assays
PBS + 20% HP-β-CD > 500 µM> 95%Monodisperse (Inclusion complex)In vivo dosing / High-concentration

Experimental Protocols

Protocol: Preparation of a Monodisperse Aqueous Formulation via HP-β-CD Complexation Objective: Formulate a stable 1 mM working stock of the compound suitable for downstream aqueous dilution without precipitation or colloidal aggregation.

  • Step 1: Carrier Solution Preparation Dissolve HP-β-CD powder in sterile PBS (pH 7.4) to achieve a final concentration of 20% (w/v). Filter-sterilize the solution through a 0.22 µm PES membrane to remove any particulate matter.

  • Step 2: Primary Stock Preparation Prepare a 50 mM primary stock of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one in 100% anhydrous DMSO. Vortex vigorously for 60 seconds to ensure complete dissolution.

  • Step 3: Complexation Place the 20% HP-β-CD solution on a magnetic stirrer at 500 RPM. Dropwise, add the 50 mM DMSO stock to the vortexing cyclodextrin solution to achieve a final compound concentration of 1 mM (Final DMSO concentration will be 2%).

  • Step 4: Sonication and Equilibration Transfer the mixture to an ultrasonic water bath set to 37°C and sonicate for 15 minutes. This thermal and mechanical energy drives the undecenyl tail into the hydrophobic cavity of the cyclodextrin. Allow the solution to equilibrate to room temperature for 1 hour.

  • Step 5: DLS Validation (Self-Validating Step) Transfer 50 µL of the formulated solution to a DLS cuvette. Confirm that the particle size distribution displays a single peak (< 10 nm, representing the cyclodextrin complex) and lacks larger colloidal aggregate peaks (> 50 nm). If large aggregates are present, repeat Step 4.

Mandatory Visualization

Below is the decision-making workflow for diagnosing and resolving solubility issues with this compound.

G Start Compound in DMSO (Highly Lipophilic) Dilution Aqueous Buffer Dilution Start->Dilution Issue1 Visible Precipitation (Hydrophobic Collapse) Dilution->Issue1 Low Solubility Issue2 Variable IC50 (Plasticware Binding) Dilution->Issue2 NSB Issue3 False Positives (Colloidal Aggregates) Dilution->Issue3 Micelles Sol1 Formulate with 20% HP-β-CD Issue1->Sol1 Sol2 Add 0.1% BSA or Use Glass Vials Issue2->Sol2 Sol3 Add 0.01% Tween-20 & Validate via DLS Issue3->Sol3 Ready Proceed to Assay (Monodisperse Solution) Sol1->Ready Sol2->Ready Sol3->Ready

Workflow for diagnosing and resolving aqueous solubility issues of lipophilic quinolones.

References

  • Alchimica. "(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4)". Alchimica Catalog. Available at:[Link]

  • Frontiers in Pharmacology. "Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology". Frontiers. Available at: [Link]

  • News-Medical / Shoichet Laboratory. "Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs". News-Medical Life Sciences. Available at: [Link]

  • MDPI Pharmaceuticals. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin". National Library of Medicine (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Alkyl-4-Quinolones in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-alkyl-4-quinolones (AQs). This guide is designed to provide in-depth, practical solutions to common c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-alkyl-4-quinolones (AQs). This guide is designed to provide in-depth, practical solutions to common challenges encountered when handling these fascinating but sensitive molecules in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reproducibility of your results.

Introduction: The Challenge of 2-Alkyl-4-Quinolone Stability

2-Alkyl-4-quinolones (AQs) are a diverse class of secondary metabolites, perhaps best known for their role as quorum sensing signal molecules in bacteria like Pseudomonas aeruginosa (e.g., PQS, the Pseudomonas Quinolone Signal).[1][2][3] Their biological activities, which include antimicrobial, antimalarial, and immunomodulatory properties, make them compelling subjects for basic research and therapeutic development.[1][3]

However, the quinolone core is susceptible to degradation, which can compromise experimental outcomes by reducing compound concentration, altering biological activity, or creating interfering byproducts. This guide provides a structured approach to identifying, preventing, and troubleshooting the degradation of AQs in your laboratory workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding AQ stability.

Q1: My 2-alkyl-4-quinolone solution has turned slightly yellow/brown. What does this indicate?

A color change often signals oxidative degradation or photodegradation. The quinolone ring system is sensitive to both light and oxygen, which can lead to the formation of colored byproducts. This is a critical indicator that your compound's integrity may be compromised. It is strongly recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.

Q2: What is the best general-purpose solvent for dissolving and storing AQs?

Methanol (MeOH) and ethanol (EtOH) are frequently used for preparing stock solutions.[4] For many AQs, Dimethyl Sulfoxide (DMSO) is also an excellent choice, particularly for long-term storage, as it is less volatile and can help mitigate oxidative degradation. However, always verify the solubility of your specific AQ and consider the compatibility of the solvent with your downstream application (e.g., cell-based assays).

Q3: How should I store my AQ stock solutions for maximum stability?

For optimal long-term stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or, for extended periods, at -80°C.[5][6]

  • Light: Protect from light at all times by using amber vials or by wrapping clear vials in aluminum foil.[5][7]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5][8]

Q4: I am seeing unexpected peaks in my LC-MS analysis. Could these be degradation products?

Yes, this is a common sign of degradation. Degradation can occur through several pathways, including oxidation, hydroxylation, or photodegradation, each producing distinct byproducts.[9][10] For example, oxidation can occur on the alkyl chain, leading to hydroxylated or carboxylic acid derivatives.[9] If you observe unexpected peaks, it is crucial to run a fresh standard alongside your sample to confirm the identity of the parent compound and tentatively identify potential degradants.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues related to AQ degradation.

Problem: Inconsistent or Non-Reproducible Bioassay Results

Inconsistent results are a primary indicator of compound instability. If you observe high variability between experiments run on different days, degradation of your AQ solution is a likely culprit.

Logical Troubleshooting Workflow

Troubleshooting Workflow for Inconsistent Bioassay Results A Inconsistent Bioassay Results B Was the AQ solution freshly prepared from solid for each experiment? A->B C YES B->C Freshly Prepared D NO B->D From Stock E Evaluate other experimental variables: - Cell passage number - Reagent variability - Assay timing C->E F AQ solution is the primary suspect. Proceed to Solution Integrity Check. D->F G Solution Integrity Check: 1. Visually inspect for color change/precipitate. 2. Analyze by HPLC or LC-MS against a fresh standard. F->G H Degradation Confirmed G->H Discrepancy Found I No Degradation Detected G->I No Discrepancy J Implement Strict Storage & Handling Protocol. (See Protocol 2) H->J I->E

Caption: Troubleshooting workflow for inconsistent bioassay results.

Core Degradation Mechanisms & Prevention Strategies

Understanding the "why" behind degradation is key to effective prevention. The 4-quinolone core is susceptible to several chemical transformations.

Photodegradation

The conjugated ring system of quinolones makes them highly susceptible to degradation upon exposure to UV and even ambient room light.[7] This process can lead to complex reactions, including dimerization and ring cleavage, resulting in a significant loss of activity.[7]

  • Preventative Measures:

    • Work in Low Light: When handling AQ solutions, minimize exposure to direct light.

    • Use Protective Vials: Always store solutions in amber glass vials or wrap clear vials securely in aluminum foil.[5]

    • Instrument Autosampler Care: If using an HPLC or other instrument with an autosampler, use amber autosampler vials and protect the sample tray from ambient light if possible.

Oxidation

Oxidation can occur at multiple sites on the AQ molecule, particularly on the alkyl side chain or the quinolone ring itself. This can be catalyzed by trace metal ions or exposure to atmospheric oxygen.

  • Preventative Measures:

    • Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize contaminants that could catalyze oxidation.

    • Consider an Inert Atmosphere: For highly sensitive AQs or very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.[11]

    • Solvent Choice: DMSO can be more resistant to forming oxidative species than some alcohols.

pH-Dependent Instability and Hydrolysis

The stability of the quinolone structure can be influenced by pH.[12][13] Strongly acidic or basic conditions can promote hydrolysis or other rearrangements. The tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline forms is pH-dependent, which can affect reactivity.[12][14]

  • Preventative Measures:

    • Maintain Neutral pH: Unless your experimental protocol requires it, prepare and store solutions in neutral, unbuffered solvents or in a buffer system that is compatible and maintains a pH between 6 and 8.

    • Avoid Strong Acids/Bases: Do not use strong acids or bases to solubilize AQs unless absolutely necessary and validated for stability.

Key Degradation Pathways Overview

Degradation Pathways cluster_degradation Degradation Triggers cluster_products Degradation Products AQ 2-Alkyl-4-Quinolone (in solution) Light Light (UV, Ambient) Oxygen Oxygen / Metal Ions pH Extreme pH Photo Dimers, Cleavage Products Light->Photo Photodegradation Oxid Hydroxylated AQs, Carboxylic Acids Oxygen->Oxid Oxidation Hydro Hydrolysis Products pH->Hydro Hydrolysis

Caption: Major triggers and products of AQ degradation.

Protocols for Ensuring Compound Integrity

Adherence to standardized protocols is the best defense against compound degradation.

Protocol 1: Preparation of Master Stock Solutions

This protocol is designed to create a stable, concentrated stock solution for long-term storage.

  • Selection of Solvent: Choose a high-purity, anhydrous solvent such as DMSO or absolute ethanol. Verify the compound's solubility from the supplier's datasheet or relevant literature.

  • Weighing: Accurately weigh the solid AQ compound using a calibrated analytical balance in an environment with minimal light exposure.

  • Dissolution: Add the appropriate volume of solvent to achieve the desired concentration (e.g., 10 mM). Use a vortex mixer to ensure the compound is fully dissolved. Gentle warming in a water bath (<40°C) may be used if necessary, but avoid excessive heat.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes in amber, low-binding microcentrifuge tubes or glass vials.[5] Aliquot volumes should correspond to what is typically needed for a single experiment to avoid thawing the entire stock.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Place the labeled aliquots in a freezer box to protect them from light and store them at -20°C or -80°C.[5][6]

Protocol 2: A Quick Guide to Checking Solution Stability by HPLC-UV

If you suspect degradation, this simple HPLC-UV method can provide a quick confirmation.

  • Prepare a Fresh Standard: Prepare a new solution from solid AQ material following Protocol 1. This will be your reference standard.

  • Sample Preparation: Take an aliquot of your stored (suspect) solution. Dilute both the fresh standard and the suspect solution to the same concentration (e.g., 10-50 µM) in your mobile phase.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point. For example, a 15-minute gradient from 20% to 95% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λmax of your specific AQ (typically around 290-340 nm).[15]

  • Analysis:

    • Inject the fresh standard to determine the retention time and peak area of the intact parent compound.

    • Inject the suspect solution.

  • Interpretation:

    • Decreased Peak Area: A significant reduction in the main peak's area in the suspect sample compared to the fresh standard indicates degradation.

    • Appearance of New Peaks: The presence of additional peaks, especially earlier-eluting (more polar) ones, strongly suggests the formation of degradation products.

Data Summary: Solvent & Storage Recommendations
Compound ClassRecommended SolventsShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)Key Vulnerability
2-Alkyl-4-Quinolones (AQs) DMSO, Methanol, Ethanol4°C, protected from light-20°C or -80°C, aliquoted, protected from light[5][6]Photodegradation[7]
AQ N-oxides (AQNOs) DMSO, Methanol, Ethanol4°C, protected from light-20°C or -80°C, aliquoted, protected from lightPhotodegradation
3-Hydroxy-AQs (e.g., PQS) DMSO, Methanol, Ethanol4°C, protected from light-80°C, aliquoted, protected from lightOxidation & Photodegradation
References
  • Expected and Unexpected Products from the Biochemical Oxidation of Bacterial Alkylquinolones with CYP4F11. ACS Publications. Available at: [Link]

  • Signal Synthase-Type versus Catabolic Monooxygenases: Retracing 3-Hydroxylation of 2-Alkylquinolones and Their N-Oxides by Pseudomonas aeruginosa and Other Pulmonary Pathogens. ASM Journals. Available at: [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. PMC. Available at: [Link]

  • Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. KOPS - University of Konstanz. Available at: [Link]

  • The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment. PubMed. Available at: [Link]

  • Conversion of the Pseudomonas aeruginosa Quinolone Signal and Related Alkylhydroxyquinolines by Rhodococcus sp. Strain BG43. PMC. Available at: [Link]

  • Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews | Oxford Academic. Available at: [Link]

  • Simultaneous formation of 2- and 4-quinolones from quinolinium cations catalysed by aldehyde oxidase. PMC. Available at: [Link]

  • Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers. ACS Publications. Available at: [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. Available at: [Link]

  • 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis. PMC. Available at: [Link]

  • (PDF) Synthesis of Bacterial 2-Alkyl-4(1H)-quinolone Derivatives. ResearchGate. Available at: [Link]

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. SpringerLink. Available at: [Link]

  • Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. Available at: [Link]

  • Exploring the aquatic photodegradation of two ionisable fluoroquinolone antibiotics - Gatifloxacin and balofloxacin: Degradation kinetics, photobyproducts and risk to the aquatic environment. PubMed. Available at: [Link]

  • Biosynthesis of 2-alkyl-4(1 h)-quinolones. ResearchGate. Available at: [Link]

  • Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed. Available at: [Link]

  • Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. Frontiers. Available at: [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Semantic Scholar. Available at: [Link]

  • High-efficiency photocatalytic degradation of multiple quinolone antibiotics using a hybrid heterojunction with synergistic doping of boron and bismuth. ResearchGate. Available at: [Link]

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. Available at: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]

  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. National Institute of Health. Available at: [Link]

  • Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation. ScienceDirect. Available at: [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. MDPI. Available at: [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. ResearchGate. Available at: [Link]

  • (PDF) Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species. ResearchGate. Available at: [Link]

Sources

Troubleshooting

optimizing concentration for in vitro assays

Welcome to the Technical Support Center for In Vitro Assay Optimization. As Application Scientists, we know that robust assay development is not just about following a recipe; it is about understanding the biophysical an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for In Vitro Assay Optimization. As Application Scientists, we know that robust assay development is not just about following a recipe; it is about understanding the biophysical and stoichiometric causality behind every pipetting step. An assay must be a self-validating system where controls continuously prove the integrity of the data.

Below, you will find our comprehensive troubleshooting guide, structured to address the most critical concentration and optimization bottlenecks encountered in biochemical and cell-based drug discovery workflows.

Assay Optimization Workflow

AssayOptimization Start Assay Optimization Initiation Reagent 1. Reagent Titration (Checkerboard Matrix) Start->Reagent Solvent 2. Solvent Tolerance (DMSO Titration) Reagent->Solvent Hook Check for Hook Effect Reagent->Hook Troubleshoot DoseResp 3. Dose-Response (IC50/EC50 Setup) Solvent->DoseResp Precipitation Monitor Compound Precipitation Solvent->Precipitation Troubleshoot Validation 4. Assay Validation (Z'-Factor & Reproducibility) DoseResp->Validation Asymptote Ensure Top/Bottom Plateaus (4PL Fit) DoseResp->Asymptote Troubleshoot

Workflow for in vitro assay concentration optimization and troubleshooting checkpoints.

Section 1: Compound & Solvent Management

Q: Why is my assay signal highly variable at the top concentrations of my test compounds, and how much DMSO is acceptable?

A: This variability is typically caused by either compound precipitation or solvent (DMSO) toxicity. Test compounds are routinely stored in 100% DMSO. When introduced directly into aqueous assay buffers, the sudden shift in dielectric constant can cause lipophilic compounds to irreversibly "crash out" (precipitate). Furthermore, high DMSO concentrations disrupt cell membrane fluidity and denature biochemical targets.

The Mechanistic Fix: You must determine the Maximum Tolerated Concentration (MTC) of DMSO for your specific assay[1]. According to the Assay Guidance Manual (AGM), biochemical assays can typically tolerate up to 1% DMSO, whereas cell-based assays are much more sensitive and generally require DMSO concentrations to be kept below 0.5% (often <0.2%)[2]. Crucially, the DMSO concentration must be normalized across all wells. If your highest compound dose contains 1% DMSO and your lowest contains 0.001% DMSO, any observed inhibition might be a confounding artifact of solvent toxicity rather than true compound pharmacology.

Section 2: Dose-Response & IC50/EC50 Determination

Q: My IC50 curves are "floating" and do not reach a bottom plateau. How do I fix this, and should I use relative or absolute IC50?

A: A dose-response curve lacking a top or bottom asymptote (plateau) indicates that your concentration range is too narrow to capture the full pharmacological effect. Biological responses are non-linear and sigmoidal, requiring a 4-parameter logistic (4PL) non-linear regression model for accurate fitting. If the curve doesn't plateau, the regression algorithm cannot accurately determine the 100% or 0% response boundaries, leading to massive fitting errors.

The Mechanistic Fix: Expand your concentration range to span at least 3 to 4 logs. Regarding the IC50 type, the AGM defines the Relative IC50 as the concentration that reduces the response to 50% of the fitted curve's dynamic range (Top minus Bottom)[3]. The Absolute IC50 is the concentration that reduces the specific signal to exactly 50% of your established control values[3]. In general, dose-response analysis relies on the relative IC50[4]. However, if your curve cannot physically reach a bottom plateau due to solubility limits, you may need to constrain the bottom parameter to your negative control (0% activity) and report the Absolute IC50, provided you clearly state this assumption[4].

Table 1: Recommended Dose-Response Dilution Series Parameters

Dilution FactorLog Span (10 points)Best Use Case & Causality
1:2 (Half-log) ~2.7 LogsFine-tuning: Ideal for highly potent compounds where the IC50 is already known, providing high-resolution data around the inflection point.
1:3 (Standard) ~4.3 LogsStandard Screening: The gold standard for primary screening. Captures both asymptotes for compounds with standard Hill slopes (~1.0).
1:4 (Wide) ~5.4 LogsRange Finding: Best for initial testing of unknown compounds to ensure the full sigmoidal curve is captured without missing the plateaus.
1:10 (Log) ~9.0 LogsExtreme Range: Used only when compound potency is completely unknown. Often results in too few data points on the linear portion of the curve.

Section 3: Target/Reagent Concentration & Signal Artifacts

Q: In my sandwich assay (ELISA / AlphaScreen / TR-FRET), the signal increases with higher target concentrations but then suddenly drops at the highest doses. What is happening?

A: You are experiencing the "Hook Effect" (also known as the prozone effect). This is a well-documented stoichiometric phenomenon in sandwich-type assays[5]. It occurs when the concentration of the target analyte vastly exceeds the binding capacity of the capture and detection reagents.

The Mechanistic Fix: In a functional sandwich assay, a ternary complex must form (Capture Reagent — Target — Detection Reagent) to generate a signal. When the target is in massive excess, the capture antibodies and detection antibodies become independently saturated by different target molecules[6]. Because the reagents are saturated individually, they cannot cross-link to form the necessary ternary complex, causing the luminescent or fluorescent signal to plummet[7]. You must run a checkerboard titration to empirically determine the optimal reagent concentrations and ensure your working target concentration is set safely below the "hook point"[5].

Section 4: Essential Experimental Protocols

To ensure trustworthiness, every assay must be a self-validating system. The following protocols incorporate internal controls to validate the experimental window and rule out artifacts.

Protocol 1: 10-Point Dose-Response Setup (Self-Validating DMSO Normalization)

Purpose: To generate a robust 4PL curve while preventing compound precipitation and normalizing solvent toxicity.

  • Stock Preparation: Prepare a 100x stock of your highest test compound concentration in 100% DMSO.

  • Serial Dilution (Organic Phase): In a V-bottom plate, perform a 1:3 serial dilution of the compound across 10 wells using 100% DMSO. Causality: Diluting in 100% DMSO prevents the compound from precipitating prematurely as the concentration drops.

  • Vehicle Control: Designate well 11 as the Positive Control (100% activity, no compound, 100% DMSO) and well 12 as the Negative Control (0% activity, reference inhibitor, 100% DMSO).

  • Intermediate Aqueous Dilution: Create an intermediate dilution plate by transferring 2 µL from the organic plate into 48 µL of assay buffer (a 1:25 dilution). Causality: This step creates a localized gradient that allows gradual solvation, preventing the compound from crashing out.

  • Final Assay Transfer: Transfer 10 µL from the intermediate plate to 30 µL of the final assay matrix in the read plate (a 1:4 dilution).

  • Validation: The final assay volume now contains a 1x compound concentration and exactly 1% DMSO across all 12 wells, ensuring any observed effect is strictly pharmacological.

Protocol 2: Checkerboard Titration for Assay Matrix Optimization

Purpose: To simultaneously optimize two variables (e.g., Capture vs. Detection antibody) to find the maximum Signal-to-Background (S/B) ratio while avoiding the Hook Effect.

  • Matrix Setup: Use a 96-well plate. Assign your Capture Reagent to the rows (A-H) and your Detection Reagent to the columns (1-12)[8].

  • Capture Titration: Serially dilute the Capture Reagent vertically (top to bottom) so that Row A has the highest concentration and Row G has the lowest. Leave Row H as a blank (Buffer only).

  • Detection Titration: Serially dilute the Detection Reagent horizontally (left to right) so that Column 1 has the highest concentration and Column 11 has the lowest. Leave Column 12 as a blank (Buffer only).

  • Analyte Addition: Add a constant, sub-saturating concentration of your target analyte to all wells in the matrix.

  • Incubation & Read: Incubate according to your specific technology's requirements and read the plate.

  • Validation & Analysis: Calculate the S/B ratio for each coordinate by dividing the signal of the well by the signal of the corresponding blank well in Row H / Column 12[9]. Select the coordinate that yields the highest S/B ratio before the signal begins to artificially suppress (the hook point).

Sources

Optimization

Quinolone Single Crystal Growth: Technical Support &amp; Troubleshooting Center

Welcome to the Application Support Center for Quinolone Crystallography. As a Senior Application Scientist, I have designed this in-depth technical guide to address the unique thermodynamic and kinetic challenges of crys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Quinolone Crystallography. As a Senior Application Scientist, I have designed this in-depth technical guide to address the unique thermodynamic and kinetic challenges of crystallizing fluoroquinolones (e.g., ciprofloxacin, levofloxacin, orbifloxacin).

Quinolones are notoriously difficult to crystallize due to their zwitterionic nature, extensive hydrogen-bonding networks, and high propensity for polymorphism and hydrate formation[1]. Every protocol described below acts as a self-validating system: built-in checkpoints (such as hot-filtration and hermetic sealing) ensure that if a step fails, the root cause is isolated immediately, saving you weeks of trial and error.

Core Crystallization Workflow

Workflow N1 Quinolone API (e.g., Ciprofloxacin) N2 Solubility & pH Profiling N1->N2 N3 Salt / Cocrystal Formation (High Solubility) N2->N3 Add Acid/Base N4 Zwitterion / Free Base (Low Solubility) N2->N4 Neutral N5 Vapor Diffusion (Antisolvent) N3->N5 N6 Slow Evaporation N3->N6 N4->N5 Dilute/Hot N7 Host-Guest Displacement N4->N7 Poor Solvents N8 Single Crystal X-Ray Diffraction (SC-XRD) N5->N8 N6->N8 N7->N8

Workflow for quinolone single crystal growth based on solubility and ionization state.

Section 1: Fundamental Optimization Strategies (FAQs)

Q: Why do quinolones frequently precipitate as amorphous powders rather than single crystals? A: Quinolones possess both a basic amine group and an acidic carboxylic acid group, making them zwitterionic at neutral pH[2]. This leads to extremely high lattice energies and poor solubility in conventional organic solvents. When forced out of solution rapidly, the molecules lack the activation energy required to arrange into an ordered lattice, resulting in amorphous precipitation. Adjusting the pH to form a salt (e.g., using hippuric or salicylic acid) disrupts the zwitterionic network, significantly improving solubility and facilitating controlled crystal growth[3].

Q: How do I select the optimal solvent system for vapor diffusion? A: Solvent selection must balance solubility with hydrogen-bonding capability. Quinolones often require polar, protic solvents to dissolve. For vapor diffusion, pair a solubilizing inner solvent with a volatile, miscible anti-solvent. Below is a quantitative matrix to guide your selection:

Inner Solvent (Solubilizer)Dielectric Constant (ε)Anti-Solvent (Precipitant)Dielectric Constant (ε)Target Quinolone State
Methanol / Water (1:1)~56.0Acetone20.7Salts / Cocrystals
Dimethyl Sulfoxide (DMSO)46.7Ethyl Acetate6.0Zwitterion / Free Base
Ethanol / Water (8:2)~35.0Diethyl Ether4.3Hydrates
Acetonitrile37.5Toluene (Buffer Layer)2.4Sparingly Soluble APIs
Section 2: Validated Experimental Protocols
Protocol A: Vapor Diffusion for Quinolone Salts (e.g., Ciprofloxacin Hippurate)

This method relies on the slow diffusion of an anti-solvent vapor into a drug-salt solution, gradually lowering the dielectric constant and inducing nucleation[4].

  • Preparation: Dissolve 5–10 mg of the quinolone API and the stoichiometric equivalent of the co-former (e.g., hippuric acid) in 1–2 mL of a polar solvent (e.g., Methanol/Water 1:1 v/v) in a 1-dram inner glass vial[3].

  • Filtration (Self-Validation Check): Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Removing dust and undissolved API prevents heterogeneous nucleation, ensuring crystals grow slowly from homogeneous nucleation sites.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3–5 mL of a volatile anti-solvent (e.g., Acetone).

  • Sealing: Cap the outer vial tightly with a Teflon-lined cap and wrap it with Parafilm to ensure a hermetic seal.

  • Incubation: Store the assembly in a vibration-free environment at a constant temperature (20–25°C). Do not disturb for 7–14 days.

Protocol B: Slow Evaporation for Polymorph and Hydrate Screening

Slow evaporation is ideal for exploring solvate/hydrate landscapes, as quinolones readily incorporate water into their crystal lattices (e.g., orbifloxacin hemihydrate)[2].

  • Saturation: Prepare a near-saturated solution of the quinolone in a mixed solvent system (e.g., Ethanol/Water 80:20) at 40°C.

  • Clarification: Hot-filter the solution into a clean glass vial to prevent premature precipitation.

  • Controlled Evaporation: Puncture a septum or aluminum foil cap with 1–2 small pinholes (approx. 0.5 mm diameter) to restrict the evaporation rate.

  • Thermal Control: Place the vial in a programmable incubator, cooling from 40°C to 20°C at a rate of 0.5°C/hour, then hold at 20°C while evaporation proceeds.

  • Harvesting: Harvest crystals while they are still submerged in a small amount of mother liquor to prevent lattice degradation caused by rapid solvent loss[4].

Section 3: Troubleshooting Guide & Mechanistic Diagnostics

Troubleshooting T1 Crystallization Failure T2 Oiling Out / Amorphous T1->T2 T3 Twinning / Microcrystals T1->T3 T5 Change Solvent Polarity (Avoid THF/DCM) T2->T5 T6 Optimize Hydrogen Bonding (Add Co-former) T2->T6 T4 Reduce Supersaturation Rate (Lower Temp/Buffer Layer) T3->T4 T3->T6

Diagnostic troubleshooting pathways for common quinolone crystallization failures.

Issue 1: My crystals are twinned or form stacked plates instead of distinct blocks.

  • Causality: Twinning occurs when the supersaturation level is too high, causing multiple nucleation events on the face of an existing crystal. Quinolones strongly hydrogen-bond, which can cause rapid 1D growth (needles) or 2D growth (plates) rather than 3D blocks.

  • Solution: Reduce the rate of diffusion or evaporation. In vapor diffusion, introduce a "buffer layer" (e.g., a few drops of toluene or benzene) over the inner solution before placing it in the anti-solvent chamber[4]. This creates an intermediate diffusion barrier, drastically slowing the supersaturation rate.

Issue 2: The solution "oils out" (Liquid-Liquid Phase Separation) instead of crystallizing.

  • Causality: Oiling out happens when the API is highly soluble in the solvent but completely insoluble in the anti-solvent, and the transition crosses the spinodal curve before the solubility curve. Solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are notorious for causing quinolones to oil out[4].

  • Solution: Switch to a solvent system with a more gradual polarity gradient. If using slow evaporation, avoid highly volatile solvents like DCM. Instead, use a binary mixture like Methanol/Acetonitrile and lower the temperature gradually.

Issue 3: I am working with a highly insoluble novel fluoroquinolone derivative that won't dissolve in any standard solvent.

  • Causality: Extended planar polycyclic systems or strong zwitterionic pairing can render the API practically insoluble, preventing the initial supersaturation required for classical methods.

  • Solution: Employ a Host-Guest competitive displacement strategy. Solubilize the quinolone using a macrocyclic host (e.g., cyclodextrins) to form a soluble complex. Then, slowly diffuse a competitor guest into the system. As the competitor displaces the quinolone, the API is released slowly and uniformly, promoting high-quality single crystal growth[5].

Issue 4: The crystals turn opaque and crack when I remove them from the vial.

  • Causality: Quinolones frequently form solvates or hydrates (e.g., Pradofloxacin forms a DMSO solvate and a hydrate)[1]. Removing them from the mother liquor causes the solvent molecules to rapidly evaporate from the crystal lattice, leading to structural collapse and loss of single-crystal integrity.

  • Solution: Never let the crystals dry[4]. Pipette the crystals along with their mother liquor directly into a watch glass containing a heavy perfluoropolyether oil (e.g., Paratone-N or Fomblin). Coat the crystal completely in the oil before mounting it on the diffractometer loop.

References
  • Title: Polymorphism of Pradofloxacin: Crystal Structure Analysis, Stability Study, and Phase Transformation Behavior. Source: PubMed / Springer (nih.gov) URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide. Source: IUCr Journals (iucr.org) URL: [Link]

  • Title: Ciprofloxacin Hippurate Salt: Crystallization Tactics, Structural Aspects, and Biopharmaceutical Performance. Source: ResearchGate (researchgate.net) URL: [Link]

  • Title: Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate. Source: MDPI (mdpi.com) URL: [Link]

  • Title: Rapid single crystal growth via guest displacement from host–guest complexes. Source: Chemical Communications (rsc.org) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Reactant Solubility Challenges in Quinazoline Synthesis

Quinazoline and quinazolinone scaffolds are privileged structures in medicinal chemistry and drug development. However, a pervasive bottleneck in their synthesis—particularly during classical Niementowski condensations,...

Author: BenchChem Technical Support Team. Date: March 2026

Quinazoline and quinazolinone scaffolds are privileged structures in medicinal chemistry and drug development. However, a pervasive bottleneck in their synthesis—particularly during classical Niementowski condensations, oxidative aminations, or multicomponent reactions—is the notoriously poor solubility of key reactants. Substituted anthranilic acids, 2-aminobenzamides, and intermediate quinazolinones often precipitate prematurely, leading to stalled reactions and poor yields.

This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers, ensuring high-fidelity synthesis.

Section 1: Diagnostic Troubleshooting Guide (FAQs)

Q1: My anthranilic acid derivatives fail to dissolve in standard organic solvents (e.g., toluene, THF) at reflux, leading to stalled reactions. What is the mechanistic cause, and how do I resolve this? Causality: Substituted anthranilic acids and 2-aminobenzamides exhibit high crystal lattice energies due to strong intermolecular hydrogen bonding between the amine and carboxylic/amide groups. Non-polar solvents lack the dielectric constant and hydrogen-bond accepting capabilities required to disrupt this lattice. Furthermore, non-polar solvents can inadvertently favor C(sp3)−C(sp2) bond formation, leading to benzimidazole byproducts rather than the desired quinazolines[1]. Solution: Shift to polar aprotic solvents. Solvents like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) possess high dipole moments that effectively solvate these polar precursors. In metal-free oxidative aminations, DMSO has been empirically validated as the optimal solvent to maximize both reactant solubility and final quinazoline yield[2].

Q2: During the cyclocondensation step, my intermediate precipitates out of solution before dehydration can occur, resulting in incomplete conversion. How can I drive the reaction to completion? Causality: Intermediate diamides or partially cyclized species often have lower solubility than the starting materials. When they precipitate, mass transfer halts, and the kinetic barrier for the final dehydration/aromatization step cannot be overcome by conventional convective heating. Solution: Implement Microwave (MW) Irradiation. Microwave synthesis utilizes dielectric heating, which directly couples with the polar reaction intermediates, causing rapid, volumetric superheating. This localized superheating temporarily melts or dissolves the precipitated intermediates in situ, driving the cyclodehydration forward and often reducing reaction times from hours to minutes[3].

Q3: I am working with highly insoluble polycyclic aldehydes and hypervalent iodine reagents (like IBX) where even polar solvents fail or cause unwanted side reactions. Is there a solvent-free alternative? Causality: Hypervalent iodine reagents (e.g., IBX) are notoriously insoluble in most solvents except DMSO, which can sometimes participate in competing oxidation pathways. Furthermore, direct mixing of amines and hypervalent iodine in a thermal melt can be explosively exothermic[4]. Solution: Mechanochemical Synthesis (Ball Milling). By utilizing mechanical force rather than thermal dissolution, you bypass the solubility requirement entirely. When 2-aminobenzamides are ball-milled with aldehydes and IBX, the solid-state shear forces ensure maximum atomic contact. The ortho-amide substitution provides intramolecular control, preventing uncontrolled exothermic decomposition and yielding quinazolin-4(3H)-ones safely[4].

Section 2: Visualizing the Troubleshooting Logic

G Start Reactant Insoluble in Standard Solvent CheckPolarity Evaluate Solvent Polarity (Is it non-polar?) Start->CheckPolarity SwitchPolar Switch to Polar Aprotic (DMSO, DMF, NMP) CheckPolarity->SwitchPolar Yes CheckTemp Is thermal energy sufficient? CheckPolarity->CheckTemp No (Already Polar) SwitchPolar->CheckTemp Still Insoluble Success Homogeneous Reaction High Yield Quinazoline SwitchPolar->Success Solves Issue Microwave Apply Microwave Irradiation (Dielectric Superheating) CheckTemp->Microwave Needs uniform heating Mechano Mechanochemistry (Solvent-Free Ball Milling) CheckTemp->Mechano Intractable solid Microwave->Success Mechano->Success

Workflow for resolving reactant solubility issues in quinazoline synthesis.

Section 3: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted, Solid-Supported Quinazolinone Synthesis

This protocol leverages silica gel as a solid support to disperse reactants, maximizing surface area and bypassing bulk solvent solubility limits under microwave irradiation.

Step-by-Step Methodology:

  • Preparation: In a mortar, thoroughly mix 2-aminobenzamide (10 mmol) and the corresponding aldehyde/ketone (10 mmol).

  • Support Loading: Dissolve the mixture in a minimal amount of acetic acid (5 mL) containing a catalytic amount of pyridine (0.4 mL). Add 5 g of silica gel (60-120 mesh) and stir to form a uniform slurry.

  • Solvent Evaporation: Gently evaporate the acetic acid under reduced pressure to yield a free-flowing, reactant-impregnated silica powder.

  • Irradiation: Transfer the powder to a microwave-safe vessel. Irradiate in a monomode microwave reactor at a power level of 30 W to 200 W for 2–7 minutes[5].

    • Self-Validation Check: Monitor the reaction progress via TLC (hexane:ethyl acetate, 8:2) every 2 minutes. The reaction is complete when the highly fluorescent starting material spot disappears.

  • Elution: Cool the vessel, elute the silica with ethyl acetate, and concentrate the filtrate to obtain the crude quinazolinone.

Protocol B: Mechanochemical Synthesis of Quinazolines via IBX Oxidation

This protocol uses mechanical force to drive the reaction, completely eliminating the need for solvent dissolution[4].

Step-by-Step Methodology:

  • Milling Setup: Add 2-aminobenzamide (0.44 mmol) and the target aldehyde (0.44 mmol) into a 10 mL stainless-steel milling jar containing a single stainless-steel milling ball. (Note: If the aldehyde is a liquid, add 60 mg of silica gel to act as a milling auxiliary)[4].

  • Initial Condensation: Mill the mixture at 30 Hz for 30 minutes to form the intermediate Schiff base.

    • Self-Validation Check: Extract a 5 mg aliquot with CDCl3​ . 1H NMR should confirm the disappearance of the distinct aldehyde proton signal (~9.5–10.5 ppm).

  • Oxidative Cyclization: Open the jar in a fume hood and add IBX (0.484 mmol, 1.1 equiv). Resume milling for an additional 1 hour[4].

  • Workup: Extract the resulting powder with dichloromethane, wash with saturated aqueous NaHCO3​ to remove benzoic acid byproducts, and evaporate to yield the substituted quinazolin-4(3H)-one.

Section 4: Visualizing the Kinetic Pathways

G Reactants Insoluble Reactants (Solid Mixture) Conv Conventional Heating (Oil Bath / Reflux) Reactants->Conv MW Microwave Irradiation (Dielectric Heating) Reactants->MW ConvIssue Poor Mass Transfer Surface-level melting only Conv->ConvIssue MWBenefit Rapid Volumetric Heating In-situ melt/dissolution MW->MWBenefit LowYield Incomplete Cyclization Low Yield (<50%) ConvIssue->LowYield HighYield Complete Cyclization High Yield (>80%) MWBenefit->HighYield

Kinetic and mass transfer differences between conventional and microwave heating.

Section 5: Quantitative Data: Solvent and Condition Optimization

The following table summarizes the impact of solvent choice and physical state on the yield of quinazoline synthesis, demonstrating the necessity of optimizing solubility parameters.

Condition / SolventReaction StateKinetic / Mechanistic EffectTypical Yield (%)
Toluene / THF Heterogeneous (Suspension)Poor solvation of polar intermediates; favors C(sp3)−C(sp2) side reactions[1].< 40%
DMSO / DMF Homogeneous (Solution)High dielectric constant disrupts crystal lattice; stabilizes polar transition states[2].70% – 85%
Microwave + Silica Gel Solid-Supported MeltLocalized superheating overcomes mass transfer limits; rapid cyclodehydration.85% – 95%
Ball Milling (Solvent-Free) Solid-State ContactMechanical shear forces force atomic contact; bypasses bulk solubility entirely[4].65% – 85%

References

  • Shisode, P. S., & Mahulikar, P. P. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Available at: [Link]

  • Frontiers in Chemistry. (2020). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Available at:[Link]

  • SciSpace. Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Available at: [Link]

Sources

Optimization

Mechanistic Overview: Temperature &amp; Reaction Pathways

Welcome to the Quinolone Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the thermodynamic nuances of quinolone scaffold constructio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinolone Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the thermodynamic nuances of quinolone scaffold construction. The synthesis of 4-quinolones—particularly via the Gould-Jacobs or Conrad-Limpach pathways—is notoriously sensitive to thermal parameters. A deviation of even 20 °C or a few minutes of excess heating can shift your reaction from a high-yielding cyclization to a degraded, tarry mixture.

This guide is designed to unpack the causality behind these temperature effects, providing you with self-validating protocols and troubleshooting logic to optimize your yields.

Before adjusting your heating mantles or microwave settings, it is critical to understand why the reaction responds to temperature the way it does. The cyclization step is a delicate kinetic and thermodynamic balancing act.

Caption: Temperature-dependent pathways in Gould-Jacobs quinolone synthesis.

Troubleshooting FAQs

Q1: Why is my cyclization yielding mostly unreacted anilidomethylenemalonate intermediate? The Causality: This is a classic thermodynamic issue. The intramolecular cyclization of the intermediate requires overcoming a significant activation energy barrier to facilitate the 6π-electron electrocyclization[1]. If your reaction temperature is below 250 °C, the thermal energy is insufficient, leaving the reaction stalled at the intermediate stage[2]. Conventional heating in diphenyl ether or Dowtherm A is standard, but if the solvent doesn't reach a vigorous reflux, cyclization fails. The Fix: Ensure the internal reaction temperature strictly reaches 250–300 °C. If using conventional heating, verify the boiling point of your solvent batch.

Q2: I achieved cyclization, but my LC-MS shows a major byproduct lacking the ester group at the C3 position. What happened? The Causality: You are observing thermal decarboxylation. While high temperatures are required for ring closure, excessive heat (>300 °C) or prolonged reaction times provide enough energy to cleave the 3-carboalkoxy group[1][3]. This is particularly prevalent in closed-vessel microwave syntheses where high pressure (e.g., 24 bar) exacerbates the decarboxylation process[2]. The Fix: Shift to a rapid, high-temperature protocol (e.g., 300 °C for exactly 5 minutes) rather than prolonged heating.

Q3: My reaction mixture turned into a black, insoluble tar with a very low yield of the target quinolone. How do I prevent this? The Causality: Dark, tarry substances are the result of polymerization and thermal degradation[3]. The anilinomethylenemalonate intermediate is prone to intermolecular side reactions if the intramolecular cyclization is not kinetically favored. Prolonged exposure to high temperatures (e.g., >1 hour at 250 °C) degrades both the starting materials and the product[3][4]. The Fix: Minimize residence time at high temperatures. Utilizing continuous flow reactors or microwave irradiation provides uniform, rapid heating profiles that favor intramolecular cyclization over intermolecular polymerization[5].

Quantitative Data Analysis: Time vs. Temperature

To illustrate the narrow kinetic window of this reaction, consider the following experimental data comparing microwave irradiation temperatures and times during a Gould-Jacobs cyclization[2].

Table 1: Impact of Temperature and Time on Microwave-Assisted Cyclization

EntryTemperature (°C)Time (min)Target Quinolone Yield (%)Unreacted Intermediate (%)Mechanistic Observation
1250101%>90%Insufficient thermal energy to overcome the activation barrier.
23001037%5%Good conversion, but slight thermal degradation begins.
325020<5%HighProlonged time at low temp fails to drive the reaction.
43002028%0%Significant thermal decarboxylation and tar formation.
5300 5 47% Trace Optimal kinetic window for cyclization.

Optimized Self-Validating Protocol

Every robust protocol must be a self-validating system. You should not proceed to the extreme-heat cyclization step without first analytically confirming the complete formation of the intermediate. The microwave-assisted protocol below embeds these validation checkpoints to prevent downstream failures.

Microwave-Assisted Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylates

Phase 1: Condensation & Validation

  • Combine: In a 2.5 mL microwave-safe vial equipped with a magnetic stirring bar, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol)[2].

  • Heat: Heat the mixture at 100–130 °C for 1 to 2 hours to drive the condensation[1].

  • Validation Checkpoint: Analyze an aliquot via TLC or LC-MS. Do not proceed until the aniline starting material is completely consumed. The presence of the stable anilidomethylenemalonate intermediate must be confirmed before applying extreme heat.

Phase 2: High-Temperature Cyclization 4. Irradiate: Place the validated intermediate mixture into the microwave synthesizer. Heat rapidly to 300 °C and hold for exactly 5 minutes[2]. 5. Validation Checkpoint: Monitor the system pressure (it should peak around 24 bar). Post-reaction LC-MS should indicate <5% remaining intermediate and >95% purity of the cyclized product[2].

Phase 3: Isolation 6. Cool & Precipitate: Cool the reaction mixture to room temperature. The extreme temperature drop will induce the precipitation of the 4-hydroxyquinoline core. 7. Wash: Filter the solid and wash with ice-cold acetonitrile (3 mL) to remove soluble degradation byproducts and unreacted malonate[2]. 8. Dry: Dry the resulting solid under vacuum.

Caption: Troubleshooting decision tree for optimizing quinolone cyclization.

References

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC, Ablelab, [Link]

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor, ACS Publications,[Link]

Sources

Troubleshooting

Technical Support Center: Quinolone &amp; Fluoroquinolone Synthesis Solvent Optimization

Welcome to the Application Scientist Support Portal. Synthesizing the quinolone core and functionalizing fluoroquinolones (such as ciprofloxacin or moxifloxacin) requires precise thermodynamic control and solvent selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing the quinolone core and functionalizing fluoroquinolones (such as ciprofloxacin or moxifloxacin) requires precise thermodynamic control and solvent selection. Incorrect solvent choices lead to tar formation, incomplete cyclization, or failed nucleophilic substitutions.

This guide provides mechanistic troubleshooting, self-validating protocols, and modern green-chemistry alternatives to resolve your most critical synthetic bottlenecks.

Module 1: Core Formation (The Gould-Jacobs Cyclization)

The[1] is the industry standard for constructing the 4-hydroxyquinoline core. It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

FAQ & Troubleshooting

Q: My thermal cyclization is yielding heavy tar and less than 20% product. What is going wrong? A: You are likely using a solvent with an insufficient boiling point or experiencing localized overheating. The cyclization of the anilidomethylenemalonic ester intermediate requires immense thermal energy (typically >240°C) to drive the 6π-electrocyclization and subsequent elimination of ethanol [2]. If your solvent boils below this threshold, the reaction will stall. You must transition to high-boiling, inert aromatic solvents like diphenyl ether or Dowtherm A [3].

Q: Removing diphenyl ether during workup is tedious and ruins my isolated yield. Are there lower-temperature alternatives? A: Yes. If thermal cyclization is unfeasible, you can switch the mechanistic pathway from a purely thermal electrocyclization to an acid-catalyzed electrophilic aromatic substitution. By using Eaton's Reagent (7.7% P2​O5​ in methanesulfonic acid), you can achieve cyclization at just 70°C. Eaton's reagent acts as both the solvent and the catalyst, providing a highly polar, acidic environment that activates the carbonyl without the extreme heat that causes tarring [4].

Quantitative Data: Cyclization Solvent Comparison
Solvent SystemOperating TempMechanistic ActivationTypical YieldPrimary Drawback
Diphenyl Ether 250°CThermal 6π-electrocyclization80–95%Difficult to remove; requires extreme heat
Dowtherm A 240–260°CThermal 6π-electrocyclization85–95%High energy consumption; environmental toxicity
Eaton's Reagent 70°CAcid-catalyzed electrophilic attack75–90%Highly corrosive; requires careful basic quenching
Self-Validating Protocol: High-Temperature Cyclization in Diphenyl Ether

This protocol utilizes thermodynamic control to ensure complete ring closure.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend the pure diethyl anilinomethylene malonate intermediate (1.0 eq) in 10 volumes of diphenyl ether.

  • Heating: Rapidly heat the mixture to 240–250°C using a sand bath or heating mantle.

    • Validation Checkpoint 1: You will observe the evolution of ethanol vapor condensing in the trap. The reaction mixture will turn from a suspension to a dark, homogenous solution.

  • Monitoring: Maintain temperature for 30–60 minutes.

    • Validation Checkpoint 2: Spot the mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The starting material spot should completely disappear, replaced by a highly UV-active lower-Rf spot.

  • Precipitation: Remove the heat source and allow the flask to cool to 70°C. Slowly add 3 volumes of non-polar solvent (e.g., hexanes or petroleum ether) under vigorous stirring.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated 4-hydroxyquinoline core via vacuum filtration. Wash thoroughly with hexanes to remove residual diphenyl ether.

GouldJacobs N1 Aniline + EMME N2 Condensation (EtOH, Reflux) N1->N2 N3 Anilinomethylene Malonate N2->N3 N4 Thermal Cyclization (Diphenyl Ether, 250°C) N3->N4 Classic Route N5 Acidic Cyclization (Eaton's Reagent, 70°C) N3->N5 Mild Route N6 4-Quinolone Core N4->N6 N5->N6

Gould-Jacobs reaction workflow comparing thermal and acid-catalyzed cyclization pathways.

Module 2: Functionalization (C-7 Nucleophilic Aromatic Substitution)

The introduction of heterocyclic moieties (like piperazine) at the C-7 position of the fluoroquinolone core is a critical step in synthesizing broad-spectrum antibiotics. This is an SN​Ar (Nucleophilic Aromatic Substitution) reaction.

FAQ & Troubleshooting

Q: My substitution of piperazine onto the 7-chloro-fluoroquinolone core is incredibly slow in ethanol. Why? A: You are using a polar protic solvent. Solvents like ethanol or water form strong hydrogen bonds with the nucleophile (piperazine), effectively creating a solvation shell that reduces its nucleophilicity. To accelerate SN​Ar reactions, you must use polar aprotic solvents like DMSO , DMF , or N-methyl-2-pyrrolidone (NMP) [5]. These solvents solvate the counter-cations but leave the nucleophile "naked" and highly reactive, while also stabilizing the negatively charged Meisenheimer complex intermediate [6].

Q: I am seeing multiple side products when using DMF at 140°C. How can I improve purity? A: DMF can decompose into dimethylamine at extended high temperatures, which can act as a competing nucleophile. Switch to DMSO at a slightly lower temperature (100–120°C) or add an organic base like pyridine to act as an acid scavenger without competing for the electrophilic center [5].

Quantitative Data: Solvent Effects on C-7 SN​Ar
Solvent ClassExampleSolvation EffectReaction Efficiency
Polar Aprotic DMSO, DMF, NMPSolvates cations, leaves nucleophile "naked"High (>85%), fast kinetics
Polar Protic Ethanol, WaterHydrogen bonds with nucleophile, reducing reactivityLow (<40%), requires extreme times
Non-Polar Toluene, HexanePoor solubility of polar quinolone intermediatesNegligible / Fails
Self-Validating Protocol: C-7 Piperazine Substitution in DMSO

This protocol utilizes polar aprotic activation to ensure rapid, selective substitution.

  • Preparation: In a dry flask, dissolve the 4-chloroquinoline intermediate (1.0 eq) in anhydrous DMSO (10 mL per gram of substrate).

  • Reagent Addition: Add anhydrous piperazine (2.5 to 3.0 eq). The excess piperazine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Heating: Heat the mixture to 100–120°C for 4–8 hours under an inert atmosphere.

    • Validation Checkpoint 1: Monitor via LC-MS. The reaction is complete when the starting material mass ( M+ ) shifts to the expected product mass ( M++49 Da, reflecting the loss of Cl and addition of the piperazinyl group).

  • Solvent Removal: Remove the DMSO under reduced pressure (using a short-path distillation setup or a high-vacuum rotary evaporator).

  • Workup: Partition the crude residue between chloroform and water. Extract the aqueous layer twice with chloroform.

    • Validation Checkpoint 2: The product will reside in the organic layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the functionalized fluoroquinolone.

SNAr S1 7-Chloro-Fluoroquinolone + Piperazine S2 Solvent Selection S1->S2 S3 Non-Polar (Toluene) Low Solubility, Fails S2->S3 S4 Protic (EtOH) Solvated Nucleophile, Slow S2->S4 S5 Polar Aprotic (DMSO/DMF) Naked Nucleophile, Fast S2->S5 S6 High Yield C-7 Substituted Fluoroquinolone S5->S6

Solvent selection logic for C-7 nucleophilic aromatic substitution (SNAr).

Module 3: Green Chemistry & Modern Alternatives

The traditional "Grohe route" for synthesizing fluoroquinolones relies heavily on hazardous solvents like dioxane, toluene, and DMF. Regulatory pressures are pushing drug development professionals to adopt greener alternatives.

Q: How can I replace DMF and Dioxane in the Grohe synthesis route to meet green chemistry metrics? A: Recent advancements have demonstrated that Deep Eutectic Solvents (DESs) can successfully replace traditional volatile organic solvents in multi-step quinolone synthesis [7]. For example, the introduction of a cyclopropyl group (N-alkylation), typically done in toluene or THF, can be performed in a Choline Chloride:Urea (ChCl:U) or Choline Chloride:Glycerol (ChCl:Gly) DES. These highly polar, hydrogen-bond-rich media enhance electrophile reactivity and allow reactions to proceed at much milder temperatures (e.g., 50°C for 15 minutes) while drastically reducing the environmental footprint [7].

References

  • Wikipedia. "Gould–Jacobs reaction".[Link]

  • MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent". Molecules.[Link]

  • ACS Publications. "Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor". The Journal of Organic Chemistry.[Link]

  • Asian Journal of Chemistry. "Synthesis of Fluoroquinolone Derivatives".[Link]

  • MDPI. "Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media". Molecules.[Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Friedländer Synthesis

Welcome to the Technical Support Center. As application scientists, we recognize that while the Friedländer synthesis is a cornerstone method for constructing quinoline scaffolds in drug development[1], it is frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we recognize that while the Friedländer synthesis is a cornerstone method for constructing quinoline scaffolds in drug development[1], it is frequently plagued by competing side reactions. Issues such as ketone self-condensation, regioselectivity conflicts, and intractable tar formation can drastically reduce yields and complicate downstream purification[2][3].

This guide provides mechanistic insights, optimized protocols, and troubleshooting strategies to suppress these byproducts and ensure robust, high-yielding syntheses.

Mechanistic Pathway & Byproduct Divergence

Understanding the causality of byproduct formation requires examining the reaction mechanism. The classical Friedländer condensation between a 2-aminoaryl ketone and an α-methylene ketone proceeds via two primary pathways: initial Schiff base formation or an intermolecular aldol condensation[2][4]. When reaction conditions are poorly optimized (e.g., excessive heat, overly strong acids/bases), the activation energy for competing pathways is breached, leading to polymerization or self-condensation[3].

FriedlanderPathways Start 2-Aminoaryl Ketone + α-Methylene Ketone AldolAdduct Aldol Adduct / Schiff Base (Intermediate) Start->AldolAdduct Controlled Catalysis (Mild Lewis Acid / I2) SelfCondensation Ketone Self-Condensation (Enolate Formation) Start->SelfCondensation Uncontrolled Base (Strong Base) HarshCond Harsh Conditions (High Temp / Strong Acid) Start->HarshCond Poor Optimization Quinoline Quinoline Derivative (Desired Product) AldolAdduct->Quinoline Cyclodehydration (-H2O) AldolByproduct Aldol Byproducts (Loss of Starting Material) SelfCondensation->AldolByproduct Tar Polymerization / Tar Formation (Intractable Mixture) HarshCond->Tar

Mechanistic divergence in Friedländer synthesis highlighting desired vs. byproduct pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation, and how can I prevent it? A1: Tar formation manifests as a dark, viscous, and intractable polymeric matrix[3]. It is primarily driven by uncontrolled intermolecular aldol condensations of the carbonyl starting materials under harsh thermal or highly acidic/basic conditions[3]. Causality & Solution: Strong Brønsted acids or bases non-selectively activate all carbonyl species in the matrix. To mitigate this, transition to milder, heterogeneous Lewis acid catalysts (e.g., MIL-53(Al) or nano-crystalline sulfated zirconia)[5][6]. Additionally, lowering the reaction temperature and adding the catalyst portion-wise controls the initial exothermic reaction rate, preventing rapid polymerization[3].

Q2: My α-methylene ketone is undergoing self-condensation. How do I favor the cross-condensation? A2: Under strongly basic conditions, the α-methylene ketone rapidly forms an enolate, which can attack another molecule of itself rather than the 2-aminoaryl ketone, consuming your starting material[2][7]. Causality & Solution: The basicity of the environment dictates enolate concentration. Shifting to solvent-free, acid-catalyzed, or neutral conditions (such as molecular iodine catalysis) suppresses enolate self-attack while still activating the carbonyl for the desired cross-aldol/Schiff base formation[2]. Alternatively, using an imine analog of the o-aminoaryl ketone can prevent these side reactions entirely[7].

Q3: How do I resolve regioselectivity issues when using unsymmetrical ketones? A3: Unsymmetrical ketones possess two different α-carbons capable of cyclization, often resulting in a mixture of regioisomers[7]. Causality & Solution: The site of cyclization is governed by both steric hindrance and the specific electronic activation provided by the catalyst. You can direct the cyclization by introducing a bulky protecting group on one of the α-carbons to sterically block that position[7]. Systematic screening of catalysts can also alter the transition state geometry, favoring one regioisomer over the other[7].

Quantitative Data: Catalyst Performance & Byproduct Minimization

The selection of the catalytic system is paramount for optimizing yield and minimizing byproducts[2]. The table below compares modern catalytic approaches that have successfully mitigated side reactions.

Catalyst SystemSubstrate / Product FocusReaction ConditionsKey Benefit (Byproduct Mitigation)Reported Yield
MIL-53(Al) MOF [5]Substituted QuinolinesSolvent-free, 100 °C, 6 hSuperior Lewis acid strength prevents tar; highly recyclable.>90%
Nano-Sulfated Zirconia (SZ) [6]Poly-substituted QuinolinesEthanol, Moderate Temp, 25 mg loadingMild conditions prevent ketone self-condensation.92%
Molecular Iodine (I₂) [2]General QuinolinesSolvent-free, 80-100 °CAvoids strong base enolate formation; clean profile.Excellent
Nickel(II) Oxide [7]8-HydroxyquinolineH₂SO₄/AcOH, 70-90 °CLower temperature significantly reduces polymeric tar.85.2%

Optimized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols leverage heterogeneous and mild catalysis to suppress byproduct formation.

Protocol 1: Solvent-Free Synthesis using Nano-Crystalline Sulfated Zirconia (SZ)[6]

This protocol utilizes a solid acid nano-catalyst to provide mild activation, preventing the harsh conditions that lead to polymerization.

  • Preparation: In a clean, dry 25 mL round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.0 - 1.2 mmol).

  • Catalyst Addition: Add 25 mg of nano-crystalline sulfated zirconia (SZ) to the mixture. Note: Exceeding 50 mg of catalyst has been shown to decrease yield (down to 85%) due to over-activation and subsequent side reactions[6].

  • Reaction: Stir the solvent-free mixture at a moderate temperature (typically 80 °C) using a magnetic stirrer.

  • Monitoring: Monitor the reaction strictly via Thin Layer Chromatography (TLC) to prevent over-reaction. The reaction is typically complete within 1-2 hours.

  • Work-up: Cool the mixture to room temperature. Add hot ethanol to dissolve the organic products, leaving the heterogeneous SZ catalyst suspended.

  • Isolation: Filter the mixture to recover the SZ catalyst (which can be washed and reused). Concentrate the filtrate under reduced pressure and recrystallize the crude product from aqueous ethanol to obtain the pure quinoline.

Protocol 2: Iodine-Catalyzed Solvent-Free Synthesis[2]

Ideal for substrates prone to base-catalyzed self-condensation.

  • Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (10 mol%, ~0.025 g). The mild Lewis acidity of iodine facilitates the cyclodehydration without generating highly reactive enolates[2].

  • Reaction: Heat the mixture to 80-100 °C with continuous magnetic stirring.

  • Monitoring: Track progress via TLC until the 2-aminoaryl ketone is fully consumed.

  • Work-up: Cool to room temperature. Quench any residual iodine by dissolving the solid mass in ethyl acetate (15 mL) and washing with a saturated aqueous solution of sodium thiosulfate.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via step-gradient column chromatography if trace byproducts are present.

Troubleshooting Guide: Quick Reference

Observation / IssueRoot CauseRecommended Action
Reaction mixture turns dark/viscous rapidly [3]Exothermic runaway leading to rapid polymerization (tar).Lower reaction temperature; add catalyst portion-wise; switch to a milder Lewis acid[3].
High consumption of ketone, low quinoline yield [2]Aldol self-condensation of the α-methylene ketone[2].Avoid basic conditions; switch to an iodine or SZ-catalyzed solvent-free protocol[2][6].
Multiple spots on TLC (similar Rf) [7]Formation of regioisomers from an unsymmetrical ketone[7].Introduce a bulky protecting group on one α-carbon to sterically direct cyclization[7].
Product entrapped in tarry residue [3]Sub-optimal conditions favored side reactions over cyclodehydration[3].Precipitate product with non-polar solvent (hexane) before workup; use step-gradient chromatography[3].

References

  • [2] Title: Technical Support Center: Friedländer Quinoline Synthesis | Source: Benchchem | URL: 2

  • [3] Title: Minimizing tar formation in Friedländer quinoline synthesis | Source: Benchchem | URL: 3

  • [4] Title: Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation | Source: Organic Letters - ACS Publications | URL: 4

  • [7] Title: Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide | Source: Benchchem | URL: 7

  • [5] Title: Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst | Source: Indian Academy of Sciences | URL: 5

  • [6] Title: A mild and highly efficient Friedländer synthesis of quinolines in the presence of heterogeneous solid acid nano-catalyst | Source: Arabian Journal of Chemistry | URL: 6

  • [1] Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives | Source: Oriental Journal of Chemistry | URL: 1

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Quinoline Synthesis

Welcome to the Technical Support Center for Catalyst Deactivation in Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalyst Deactivation in Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst stability and longevity in various quinoline synthesis methodologies. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative strategies to ensure the efficiency and reproducibility of your experiments.

Understanding Catalyst Deactivation: The Inevitable Challenge

Catalyst deactivation, the gradual or abrupt loss of catalytic activity and/or selectivity over time, is a critical concern in both laboratory-scale synthesis and industrial production.[1][2] While often inevitable, understanding the underlying mechanisms can significantly mitigate its impact.[1][3] In the context of quinoline synthesis, which frequently employs harsh conditions like high temperatures and strong acids, catalysts are particularly susceptible to deactivation.[4]

The primary mechanisms of catalyst deactivation can be broadly categorized as chemical, thermal, and mechanical.[3][5] This guide will focus on the most prevalent issues encountered in quinoline synthesis: poisoning, fouling (coking), thermal degradation (sintering), and leaching.[4][6]

dot

Troubleshooting_Workflow Start Reaction Yield/Selectivity Decreases Check_Conditions Verify Reaction Conditions (Temp, Time, Purity of Reagents) Start->Check_Conditions Check_Conditions->Start Conditions Not OK (Adjust & Rerun) Inconsistent_Results Inconsistent Results? Check_Conditions->Inconsistent_Results Conditions OK Gradual_Decline Gradual Decline in Activity? Inconsistent_Results->Gradual_Decline No Poisoning Suspect Poisoning Inconsistent_Results->Poisoning Yes Fouling Suspect Fouling/Coking Gradual_Decline->Fouling Yes Sintering Suspect Sintering/Leaching Gradual_Decline->Sintering No Regenerate Attempt Catalyst Regeneration Poisoning->Regenerate Fouling->Regenerate Replace Replace Catalyst Sintering->Replace Regenerate->Replace Unsuccessful End Problem Resolved Regenerate->End Successful Replace->End

Caption: A systematic workflow for troubleshooting catalyst deactivation.

Synthesis-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common quinoline synthesis methods.

Skraup and Doebner-von Miller Reactions

These classical methods often employ strong Brønsted acids (e.g., H₂SO₄) and oxidizing agents under harsh conditions, leading to significant catalyst-related challenges. [4] FAQs:

  • Q1: My Skraup synthesis is producing excessive tar, and the yield is dropping with each run using a recycled acid catalyst. What's happening?

    • A1: This is a classic case of fouling and catalyst deactivation. The violent, exothermic nature of the Skraup reaction can produce significant amounts of tar and carbonaceous materials (coke). [7]These deposits physically block the active sites of your acid catalyst, reducing its efficacy. [4][6]Polymerization of reactants like glycerol or α,β-unsaturated carbonyls also contributes to this fouling. [4]

  • Q2: How can I mitigate tar formation and catalyst fouling in my Skraup/Doebner-von Miller reaction?

    • A2:

      • Control the Exothermic Reaction: Add a moderator like ferrous sulfate (FeSO₄) to the reaction mixture before heating to control the reaction's vigor. [7] 2. Optimize Temperature: Excessive heat can accelerate tar formation. [4]Carefully control the temperature, ensuring it is sufficient for the reaction but not so high as to cause decomposition. [4] 3. Ensure Purity of Reagents: Impurities in your aniline or glycerol can act as poisons or promote side reactions. [7] 4. Biphasic Medium: For the Doebner-von Miller reaction, consider a biphasic medium (e.g., water/toluene) to sequester the carbonyl compound and reduce polymerization. [4]

Combes Synthesis

The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone. [8][9]While generally robust, catalyst deactivation can still occur.

FAQs:

  • Q3: I'm using a solid acid catalyst (e.g., a zeolite) for a Combes synthesis, and its activity is decreasing after several cycles. Why?

    • A3: Heterogeneous catalysts are prone to deactivation through several mechanisms:

      • Fouling/Coking: The acidic sites of the catalyst can promote the formation of carbonaceous deposits (coke), which block the pores and active sites. [4][6] * Poisoning: Impurities in your aniline or β-diketone, such as sulfur or halogen compounds, can strongly adsorb to the active sites, rendering them inactive. [4][6] * Leaching: The active catalytic species may dissolve into the reaction medium, leading to a permanent loss of catalyst. [4]

  • Q4: How can I regenerate my solid acid catalyst used in a Combes synthesis?

    • A4: The regeneration protocol depends on the cause of deactivation: [4] * For Fouling/Coking: A controlled oxidation (calcination) can be used to burn off the carbonaceous deposits. [4] * For Poisoning: A solvent wash may be effective. This involves washing the recovered catalyst with a solvent that dissolves the impurities but not the catalyst itself. [4]

Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often catalyzed by acids or bases. [10][11][12] FAQs:

  • Q5: My Lewis acid catalyst (e.g., ZnCl₂, In(OTf)₃) is losing activity in a Friedländer synthesis. What are the likely causes?

    • A5: Lewis acids are particularly sensitive to certain conditions:

      • Moisture: Many Lewis acids are moisture-sensitive. Water present in your reactants or solvent can hydrolyze the catalyst, rendering it inactive. Ensure strictly anhydrous conditions. [4] * Poisoning: The nitrogen atom of the 2-aminoaryl ketone or other basic impurities can coordinate strongly with the Lewis acid, acting as a poison and inhibiting its catalytic activity.

  • Q6: I am using a heterogeneous catalyst for a Friedländer synthesis, and the reaction rate is slowing over time. What should I investigate?

    • A6: Similar to the Combes synthesis, heterogeneous catalysts in the Friedländer reaction can suffer from:

      • Fouling: Deposition of organic byproducts on the catalyst surface. [6] * Sintering: If the reaction is conducted at high temperatures, the active metal particles on a supported catalyst can agglomerate, reducing the active surface area. [4][6] * Leaching: The active components of the catalyst may dissolve into the reaction medium. [4]

Troubleshooting for Modern Catalytic Systems

Modern quinoline syntheses often employ sophisticated catalysts, including nanocatalysts and transition-metal complexes. [13][14] FAQs:

  • Q7: My palladium-based catalyst for a cross-coupling reaction to form a quinoline derivative is deactivating. What could be the issue?

    • A7: Palladium catalysts are susceptible to deactivation by several factors:

      • Poisoning: The quinoline product itself, or nitrogen-containing starting materials, can act as ligands and poison the palladium catalyst by strongly coordinating to the metal center. [15]Impurities like sulfur or halides are also common poisons. [6] * Sintering: At elevated temperatures, palladium nanoparticles can aggregate, leading to a loss of active surface area. [6] * Oxidation: The active Pd(0) species can be sensitive to air and may be oxidized to an inactive state. It is crucial to maintain an inert atmosphere. [15]

  • Q8: How can I extend the life of my palladium catalyst?

    • A8:

      • Ligand Choice: The use of appropriate ligands can stabilize the palladium catalyst and prevent deactivation. [15] * Incremental Substrate Addition: Slowly adding the substrate can maintain a low concentration of potential poisons in the reaction mixture, extending the catalyst's lifetime. [15] * Catalyst Pre-activation: Generating the active Pd(0) species in situ before adding the reactants can sometimes improve performance. [15]

Catalyst Deactivation Summary and Regeneration Protocols

The following table summarizes the common deactivation mechanisms and suggests regeneration strategies.

Synthesis MethodCommon CatalystsPrimary Deactivation MechanismsRecommended Regeneration Protocol
Skraup/Doebner-von Miller Brønsted Acids (H₂SO₄, HCl) [4][16]Fouling/Coking (tar formation) [4][7]Not applicable for homogeneous acids. Use moderators to prevent fouling. [7]
Combes Brønsted Acids, Solid Acids (Zeolites) [4][8]Fouling/Coking, Poisoning, Leaching [4]Coking: Controlled oxidation (calcination). [4]Poisoning: Solvent wash. [4]
Friedländer Lewis Acids (ZnCl₂, In(OTf)₃), Solid Acids [4][10]Poisoning (by moisture or reactants), Sintering, Fouling [4]Poisoning: Ensure anhydrous conditions. [4]Sintering: Irreversible; replace catalyst. [6]
Modern Methods Pd, Cu, Ni, Co, etc. [13][17]Poisoning, Sintering, Leaching [15]Varies with catalyst. May involve acid/base washes or recalcination. Test on a small scale first. [18]
Experimental Protocol: General Catalyst Regeneration

Protocol 1: Solvent Washing for Poison Removal [18] This protocol is suitable for removing adsorbed poisons or surface contaminants that are soluble.

  • Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Wash: Wash the recovered catalyst multiple times with a solvent in which the catalyst is insoluble but the suspected impurities are soluble. [18]3. Drying: Dry the washed catalyst thoroughly under vacuum, preferably at a slightly elevated temperature, to remove all residual solvent.

  • Activity Test: Test the activity of the regenerated catalyst under standard reaction conditions to quantify the recovery of its performance.

Protocol 2: Controlled Oxidation for Coke Removal [18] This protocol is designed to remove carbonaceous deposits (coke) through controlled oxidation.

  • Catalyst Recovery: Separate the catalyst from the reaction mixture as described above.

  • Inert Purge: Place the catalyst in a tube furnace and heat it under a flow of inert gas (e.g., nitrogen or argon) to a designated temperature to remove any volatile adsorbed species.

  • Oxidation: Gradually introduce a controlled amount of air or a dilute oxygen/inert gas mixture into the gas stream. The temperature should be carefully controlled to avoid overheating, which could cause sintering.

  • Hold and Cool: Maintain the catalyst at the target temperature until the coke is completely removed (this can be monitored by analyzing the off-gas for CO₂). Then, cool the catalyst down to room temperature under an inert gas flow. [18]

References

  • Troubleshooting low yield in Skraup synthesis of quinoline precursors - Benchchem. (URL: )
  • Three Sources of Catalyst Deactivation and How To Mitig
  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis - Benchchem. (URL: )
  • Catalyst deactivation mechanisms and how to prevent them. (URL: )
  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. (URL: [Link])

  • Mechanisms of catalyst deactivation - SciSpace. (URL: [Link])

  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem. (URL: )
  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC. (URL: [Link])

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - MDPI. (URL: [Link])

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science. (URL: [Link])

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (URL: [Link])

  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (URL: [Link])

  • Catalyst deactivation Common causes - AmmoniaKnowHow. (URL: [Link])

  • Catalytic pathway for quinoline synthesis. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Combes quinoline synthesis - Grokipedia. (URL: [Link])

  • Quincorine catalyst deactivation and regener
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (URL: [Link])

  • (PDF) The Sintering of Supported Metal Catalysts - ResearchGate. (URL: [Link])

  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Publishing. (URL: [Link])

  • Friedländer synthesis - Wikipedia. (URL: [Link])

  • STUDY ON CATALYTIC CRACKING BEHAVIOR AND COKE FORMATION OF TETRALIN. (URL: [Link])

  • Effect of coke deposition on the remaining activity of FCC catalysts during gas oil and residue cracking - ResearchGate. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (URL: [Link])

  • Effective degradation of quinoline by catalytic ozonation with MnCe x O y catalysts: performance and mechanism - IWA Publishing. (URL: [Link])

  • Deactivation Mechanisms of Industrial Catalysts and Their Regeneration - ResearchGate. (URL: [Link])

  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • Different catalytic approaches of Friedländer synthesis of quinolines - PMC - NIH. (URL: [Link])

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (URL: [Link])

  • Reducing coke formation in the catalytic fast pyrolysis of bio-derived furan with surface modified HZSM-5 catalysts - RSC Publishing. (URL: [Link])

  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Different catalytic approaches of Friedländer Synthesis of Quinolines - ResearchGate. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (URL: [Link])

  • Coke Formation in FCC Catalyst Testing | XY-MAT - Xytel India. (URL: [Link])

  • Identification of coke species on Fe/USY catalysts used for recycling polyethylene into fuels. (URL: [Link])

  • Doebner‐(von) Miller reaction - ResearchGate. (URL: [Link])

  • What progress in catalyst deactivation? | Eurokin. (URL: [Link])

  • Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils - CORE. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one: A Comparative Guide to NMR Methodologies

Executive Summary (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: [1]) is a bioactive quinolone alkaloid primarily isolated from Evodia rutaecarpa, a traditional medicinal herb. Recent network pharmacology evaluati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: [1]) is a bioactive quinolone alkaloid primarily isolated from Evodia rutaecarpa, a traditional medicinal herb. Recent network pharmacology evaluations have highlighted the therapeutic potential of Evodia rutaecarpa alkaloids in treating Alzheimer's disease comorbid pain and suppressing hepatocellular carcinoma .

Structurally, this compound presents a unique analytical challenge: it features a rigid 4-quinolone core attached to a flexible, 11-carbon aliphatic chain containing a non-terminal alkene. Confirming the exact position of the double bond (C-6' to C-7') and its stereochemistry ((Z)-geometry) is critical, as these spatial features dictate the molecule's binding affinity to therapeutic targets. This guide objectively compares the performance of standard 1D NMR against a comprehensive 2D NMR suite, providing a self-validating protocol for absolute structural confirmation.

The Analytical Challenge: Why 1D NMR is Insufficient

While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the foundational tool for structural elucidation, it falls short for long-chain alkenes. The methylene protons (-CH₂-) in the undecenyl chain exhibit severe signal overlap in the ¹H NMR spectrum (δ 1.20–1.40 ppm), creating a "methylene envelope" that masks exact connectivity. Furthermore, differentiating between (E) and (Z) isomers based solely on 1D ¹H coupling constants (J-values) is often ambiguous in flexible chains due to overlapping multiplet signals from the vinylic protons.

Performance Comparison: 1D NMR vs. 2D NMR Suite

To achieve unambiguous structural confirmation, a comprehensive 2D NMR suite (COSY, HSQC, HMBC, and NOESY) must be employed. Table 1 outlines the performance comparison of these analytical approaches.

Table 1: Performance Matrix for NMR Methodologies

Analytical MethodResolution of Aliphatic ChainDouble Bond Position Identification(Z)/(E) Isomer DifferentiationOverall Reliability
Standard 1D NMR (¹H, ¹³C) Low (Severe signal overlap)Poor (Cannot trace connectivity)Moderate (Relies on complex J-couplings)Insufficient for de novo confirmation
Comprehensive 2D NMR Suite High (Dispersed in 2D plane via HSQC)Excellent (COSY/HMBC tracing)Excellent (NOESY & ¹³C γ -effect)Definitive / Self-validating

Experimental Protocol: High-Resolution 2D NMR Workflow

As an application scientist, it is vital to understand that an NMR protocol must be a self-validating system. The following step-by-step methodology explains the causality behind each experimental choice to ensure absolute data integrity.

Step 1: Sample Preparation
  • Procedure: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is optimal for quinolone alkaloids as it provides excellent solubility and lacks exchangeable protons that could obscure the aliphatic region. TMS acts as an internal standard (δ 0.00 ppm) to ensure absolute chemical shift accuracy, which is vital for distinguishing the subtle ¹³C differences between (Z) and (E) isomers.

Step 2: Instrument Calibration
  • Procedure: Tune and match the probe to the specific sample. Perform rigorous gradient shimming to achieve a line width (at half height) of < 1.0 Hz for the TMS signal.

  • Causality: Precise shimming prevents peak tailing and magnetic field inhomogeneities. This is critical for resolving the complex multiplets of the vinylic protons (H-6' and H-7') around δ 5.35 ppm.

Step 3: 2D NMR Acquisition Parameters
  • Procedure:

    • HSQC/HMBC: Set the one-bond coupling constant (¹JCH) to 145 Hz and the long-range coupling constant (ⁿJCH) to 8 Hz.

    • NOESY: Set the mixing time ( τm​ ) to 400 ms.

  • Causality: A 400 ms NOESY mixing time is the theoretical "sweet spot" for small-to-medium molecules (~311.5 g/mol ). It allows sufficient time for Nuclear Overhauser Effect (NOE) buildup between spatially close protons without allowing spin diffusion, which would create false-positive correlations.

Step 4: Data Processing
  • Procedure: Apply a squared sine-bell apodization function before Fourier transformation. Perform strict manual phase and baseline correction.

  • Causality: Proper baseline correction ensures that the integrated volumes of NOESY cross-peaks accurately reflect internuclear distances, validating the stereochemical assignment.

Data Interpretation & Structural Validation

Confirming the Quinolone Core and Chain Attachment

The 4-quinolone core is validated via HMBC. The N-methyl protons (δ ~3.75 ppm) will show strong ³J correlations to C-2 and C-8a. The attachment of the undec-6-enyl chain at C-2 is confirmed by HMBC cross-peaks from the H-1' methylene protons (δ ~2.70 ppm) to C-2, C-3, and C-1'.

Locating the Double Bond (C-6' to C-7')

The exact position of the alkene is traced using COSY. By starting at the terminal methyl group (H-11', δ ~0.88 ppm) and tracing the COSY spin system inward (H-11' → H-10' → H-9' → H-8'), we identify the allylic protons adjacent to the double bond. A parallel trace from H-1' outwards (H-1' → H-2' → H-3' → H-4' → H-5') confirms the double bond is perfectly situated between C-6' and C-7'.

Unambiguous Confirmation of the (Z)-Geometry

The (Z)-geometry is validated through two independent, self-validating NMR phenomena:

  • NOESY Correlations: In a (Z)-alkene, the vinylic protons (H-6' and H-7') are positioned cis to each other. More importantly, the allylic methylene protons (H-5' and H-8') are spatially close, yielding a diagnostic NOE correlation that is physically impossible in the extended (E)-isomer.

  • ¹³C Steric Compression (The γ -Effect): In (Z)-alkenes, steric crowding causes the allylic carbons (C-5' and C-8') to resonate upfield at approximately δ 27.0 ppm. In (E)-alkenes, these carbons lack this compression and resonate around δ 32.0 ppm. Observing ¹³C shifts near 27 ppm provides definitive proof of the (Z)-configuration.

Table 2: Key Diagnostic NMR Signals and Causality

Structural FeatureDiagnostic NMR TechniqueExpected Signal / CorrelationCausality / Interpretation
Quinolone Core HMBCN-CH₃ (δ ~3.75) → C-2, C-8aConfirms the N-methyl positioning on the 4-quinolone ring.
Alkene Position COSYH-11' → ... → H-8' (δ ~2.0)Traces the unbroken spin system to exactly C-6'/C-7'.
(Z)-Geometry (NOE) NOESYH-5' ↔ H-8' cross-peakSpatial proximity of allylic protons confirms cis configuration.
(Z)-Geometry (Shift) ¹³C NMRC-5', C-8' at δ ~27.0 ppmSteric compression ( γ -effect) shifts allylic carbons upfield vs (E)-isomer (δ ~32 ppm).

Workflow Visualization

NMR_Workflow A Sample Preparation (CDCl3, 5-10 mg) B 1D NMR Acquisition (1H & 13C) A->B C Signal Overlap in Aliphatic Region? B->C D 2D NMR Suite (HSQC, HMBC, COSY) C->D Yes (Typical for C11 chain) E NOESY / ROESY Acquisition D->E F Confirm Quinolone Core & Chain Position D->F G Confirm (Z)-Geometry (C-6' to C-7') E->G H Unambiguous Structural Confirmation F->H G->H

Workflow for the unambiguous structural elucidation of quinolone alkaloids using 2D NMR.

References

  • Jiang, H., Qiu, J., Deng, X., Li, D., & Tao, T. (2023). "Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis." Heliyon, 9(8), e18455.[Link]

  • Guo, W., Huang, J., Wang, N., Tan, H. Y., Cheung, F., Chen, F., & Feng, Y. (2019). "Integrating Network Pharmacology and Pharmacological Evaluation for Deciphering the Action Mechanism of Herbal Formula Zuojin Pill in Suppressing Hepatocellular Carcinoma." Frontiers in Pharmacology, 10, 1185.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5319810, 1-Methyl-2-((Z)-6-undecenyl)quinolin-4-one." PubChem.[Link]

Sources

Comparative

replicating in vitro results for leukotriene biosynthesis inhibitors

As a Senior Application Scientist specializing in lipid mediator pharmacology, I frequently encounter a recurring challenge in preclinical drug development: the discordance between in vitro assay results and in vivo effi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipid mediator pharmacology, I frequently encounter a recurring challenge in preclinical drug development: the discordance between in vitro assay results and in vivo efficacy when evaluating leukotriene biosynthesis inhibitors.

The arachidonic acid (AA) cascade is notoriously sensitive to experimental conditions. Replicating robust, reproducible in vitro data requires more than just following a protocol; it demands a deep mechanistic understanding of the 5-lipoxygenase (5-LOX) pathway and the scaffolding proteins that support it.

This guide provides an objective, self-validating framework for comparing leukotriene biosynthesis inhibitors, detailing the causality behind every experimental choice to ensure your data is both accurate and translatable.

Mechanistic Framework: 5-LOX vs. FLAP Inhibition

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator. Its biosynthesis is tightly regulated by two primary targets:

  • 5-Lipoxygenase (5-LOX): The catalytic enzyme responsible for oxygenating AA into 5-HPETE, and subsequently dehydrating it into LTA4.

  • 5-Lipoxygenase-Activating Protein (FLAP): An integral nuclear membrane protein. FLAP does not possess enzymatic activity; rather, it acts as an essential scaffolding protein that binds AA and presents it to 5-LOX.

When evaluating inhibitors, you must experimentally distinguish between direct 5-LOX inhibitors (e.g., Zileuton) and FLAP inhibitors (e.g., MK-886). A failure to select the correct assay system will result in false negatives, particularly for FLAP inhibitors which appear completely inactive in membrane-free environments.

Pathway AA Arachidonic Acid (AA) FLAP FLAP (Membrane Scaffolding) AA->FLAP Binds LOX5 5-LOX (Enzyme) FLAP->LOX5 Presents AA HPETE 5-HPETE LOX5->HPETE Oxygenation LTA4 LTA4 HPETE->LTA4 Dehydration LTB4 LTB4 (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase Zileuton Zileuton (Direct 5-LOX Inhibitor) Zileuton->LOX5 Inhibits MK886 MK-886 (FLAP Inhibitor) MK886->FLAP Inhibits

Mechanistic pathways of leukotriene biosynthesis and targeted inhibition by Zileuton and MK-886.

Comparative Analysis of Biosynthesis Inhibitors

To establish a baseline for your assays, it is critical to use well-characterized reference compounds. The table below summarizes the quantitative and mechanistic profiles of standard alternatives used in the field.

InhibitorPrimary TargetMechanism of ActionActive in Cell-Free Assay?Active in Cell-Based Assay?Typical IC₅₀ (Cell-Based)
Zileuton 5-LOXDirect iron-chelating active site inhibitorYesYes~0.5 - 1.0 µM
Setileuton 5-LOXNon-iron-chelating direct inhibitorYesYes~0.05 µM
MK-886 FLAPBlocks AA binding to the FLAP scaffoldNo Yes~0.03 µM

Note: The stark discordance in MK-886's activity between cell-free and cell-based assays is a diagnostic hallmark of FLAP inhibition.

Experimental Workflows: Causality in Protocol Design

To build a self-validating system, you must run two parallel assays. The Cell-Based Assay serves as the primary physiological readout, while the Cell-Free Assay acts as a diagnostic counter-screen to pinpoint the exact mechanism of action .

Workflow Isolate 1. Isolate PMNs (Human Blood) Preincubate 2. Pre-incubate with Inhibitor (15 min, 37°C) Isolate->Preincubate Stimulate 3. Stimulate (A23187, 5 min) Preincubate->Stimulate Stop 4. Terminate (Cold Methanol) Stimulate->Stop Measure 5. Quantify LTB4 (ELISA/LC-MS) Stop->Measure

Step-by-step workflow for the cell-based LTB4 biosynthesis assay using human PMNs.

Protocol A: Cell-Based LTB4 Biosynthesis Assay (Primary Screen)

This protocol utilizes intact human polymorphonuclear neutrophils (PMNs) to evaluate the holistic efficacy of a compound across the entire intact membrane architecture.

  • Cell Isolation & Preparation:

    • Isolate PMNs from fresh human whole blood using dextran sedimentation followed by density gradient centrifugation (e.g., Ficoll-Paque).

    • Resuspend the pellet in Hanks' Balanced Salt Solution (HBSS) supplemented with 1 mM CaCl₂ and 1 mM MgCl₂ at a density of 2.5×105 cells/mL.

    • Causality: Divalent cations (specifically calcium) are strictly required in the buffer. 5-LOX activation is a calcium-dependent process; omitting extracellular calcium will result in assay failure.

  • Inhibitor Pre-incubation:

    • Add the test compound (or reference Zileuton/MK-886) dissolved in DMSO. Ensure final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity.

    • Incubate at 37°C for 15 minutes.

    • Causality: This equilibration phase is vital. FLAP inhibitors must permeate the cell membrane and fully occupy the nuclear scaffolding protein before the massive influx of arachidonic acid is triggered.

  • Ionophore Stimulation:

    • Add 10 µM of the calcium ionophore A23187. Incubate for exactly 5 minutes at 37°C.

    • Causality: A23187 artificially shuttles calcium across the cell membrane, forcefully triggering the translocation of 5-LOX from the cytosol to the nuclear envelope where it docks with FLAP . By using an ionophore, we bypass upstream G-protein coupled receptor variability, ensuring that any reduction in LTB4 is strictly due to the inhibition of the biosynthesis machinery itself.

  • Termination:

    • Rapidly add an equal volume of ice-cold methanol (0.25 mL) to the reaction tubes.

    • Causality: Methanol instantly denatures the enzymes, halting the extremely rapid oxygenation of arachidonic acid. It also precipitates cellular proteins, stabilizing the synthesized LTB4 for downstream measurement.

  • Quantification:

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Dilute the supernatant and quantify LTB4 levels using a validated competitive ELISA or LC-MS/MS.

Protocol B: Cell-Free 5-LOX Enzymatic Assay (Diagnostic Counter-Screen)

To confirm whether a novel compound is a direct 5-LOX inhibitor or a FLAP inhibitor, run this counter-screen.

  • Reaction Assembly: Combine purified recombinant human 5-LOX in an assay buffer containing ATP, CaCl₂, and phosphatidylcholine (PC) vesicles. (Causality: PC vesicles act as a surrogate lipid membrane to support 5-LOX stability in the absence of FLAP).

  • Pre-incubation: Incubate the enzyme with the test compound for 10 minutes.

  • Initiation: Add 20 µM of exogenous Arachidonic Acid to initiate the reaction.

  • Readout: Measure 5-HPETE or LTB4 production. Diagnostic Interpretation: If your compound showed high potency in Protocol A but shows zero inhibition in Protocol B, it is highly likely a FLAP inhibitor (mimicking MK-886) . If it inhibits in both, it is a direct 5-LOX inhibitor (mimicking Zileuton).

Data Interpretation & Troubleshooting

  • High Background LTB4: If vehicle-control cells show high baseline LTB4 prior to A23187 stimulation, your PMNs were likely activated during the isolation process. Ensure gentle pipetting and strictly maintain cells on ice until the 37°C pre-incubation step.

  • Cytotoxicity Masking as Inhibition: A compound that lyses the cell membrane will destroy the FLAP/5-LOX architecture, resulting in an artificial drop in LTB4. Always run a parallel cell viability assay (e.g., Trypan Blue exclusion or LDH release) to confirm that the IC₅₀ is driven by pharmacological inhibition, not cell death.

  • Protein Binding Artifacts: If your compound shows excellent cell-free activity but fails in the cell-based assay, check the serum content of your media. Highly lipophilic inhibitors often bind non-specifically to albumin, drastically reducing the free drug fraction available to permeate the PMN membrane.

References

  • Pueringer RJ, Bahns CC, Monick MM, Hunninghake GW. A23187 stimulates translocation of 5-lipoxygenase from cytosol to membrane in human alveolar macrophages. American Journal of Physiology-Lung Cellular and Molecular Physiology. 1992.[Link]

  • Pace S, et al. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. ACS Medicinal Chemistry Letters. 2022.[Link]

Validation

Comparative Guide: (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one vs. Ciprofloxacin

Executive Summary The relentless rise of antimicrobial resistance (AMR) has forced drug development professionals to look beyond traditional synthetic antibiotics. This guide provides an objective, data-driven comparison...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless rise of antimicrobial resistance (AMR) has forced drug development professionals to look beyond traditional synthetic antibiotics. This guide provides an objective, data-driven comparison between Ciprofloxacin , a gold-standard synthetic fluoroquinolone, and (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one , a naturally occurring 2-alkyl-4-quinolone alkaloid isolated from the medicinal plant Evodia rutaecarpa[1]. While both molecules share a foundational 4-quinolone core, minor structural divergences dictate entirely different mechanisms of action, resistance profiles, and strategic applications in modern pharmacognosy.

Structural Divergence & Mechanistic Causality

To understand the divergent efficacy of these two compounds, one must analyze their structure-activity relationships (SAR).

Ciprofloxacin is a second-generation fluoroquinolone characterized by a 3-carboxyl group, a 4-oxo group, a 6-fluoro substitution, and a 7-piperazinyl ring. The causality of its mechanism relies entirely on the 3-carboxyl and 4-oxo groups, which chelate a magnesium ion (Mg2+). This Mg2+ bridge anchors the drug to the water-metal ion pocket of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, trapping the cleavage complex and inducing fatal double-strand DNA breaks[2].

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is an evocarpine homologue that lacks the critical 3-carboxyl group and the 6-fluoro substitution[1][2]. Because it cannot form the Mg2+ bridge, it does not inhibit DNA gyrase[2]. Instead, its mechanism is driven by its highly lipophilic C-2 undecenyl chain and N-1 methyl group. This structural profile enables a multi-target mechanism:

  • Membrane Disruption: The long lipid chain intercalates into the bacterial phospholipid bilayer, compromising membrane integrity.

  • Efflux Pump Inhibition (EPI): Natural quinolone alkaloids frequently act as competitive inhibitors of ATP-dependent bacterial efflux pumps, reversing multidrug resistance[3].

  • Quorum Sensing (QS) Antagonism: As a 2-alkyl-4-quinolone, it mimics endogenous bacterial signaling molecules (such as the Pseudomonas Quinolone Signal, PQS), competitively inhibiting virulence factor expression and biofilm formation[2][4].

MOA_Comparison Cipro Ciprofloxacin (Synthetic Fluoroquinolone) StructCipro Contains 3-carboxyl & 6-fluoro groups Cipro->StructCipro NatQuin (Z)-1-Methyl-2-(undec-6-enyl) quinolin-4(1H)-one StructNat Lacks 3-carboxyl; Contains C-2 lipid chain NatQuin->StructNat TargetCipro DNA Gyrase & Topoisomerase IV StructCipro->TargetCipro Mg2+ Coordination TargetNat1 Bacterial Membrane Disruption StructNat->TargetNat1 Lipophilic Insertion TargetNat2 Efflux Pump & Quorum Sensing Inhibition StructNat->TargetNat2 Structural Mimicry OutcomeCipro DNA Cleavage & Rapid Cell Death TargetCipro->OutcomeCipro OutcomeNat Loss of Membrane Integrity & Biofilm Collapse TargetNat1->OutcomeNat TargetNat2->OutcomeNat

Structural and mechanistic divergence between fluoroquinolones and natural 2-alkyl-4-quinolones.

Comparative Efficacy & Spectrum

Ciprofloxacin is a broad-spectrum antibiotic with extreme potency against Gram-negative bacilli. Conversely, the natural alkaloid exhibits targeted potency, primarily against Gram-positive bacteria and specific pathogens like Helicobacter pylori[5][6]. Its large lipophilic chain restricts its passage through the hydrophilic porins of the Gram-negative outer membrane.

Target PathogenCiprofloxacin MIC (µg/mL)(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one MIC (µg/mL)Mechanistic & Clinical Note
Staphylococcus aureus 0.12 - 0.54.0 - 8.0The natural alkaloid bypasses target-site mutations (gyrA/grlA) common in MRSA strains[5].
Helicobacter pylori 0.1 - 1.00.05 - 10.2Plant-derived quinolones show potent localized gastric activity, making them candidates for ulcer therapies[6].
Bacillus subtilis 0.05 - 0.24.0 - 12.0Gram-positive membranes are highly susceptible to the lipophilic intercalation of the C-2 undecenyl chain[5].
Escherichia coli 0.01 - 0.1> 100The natural alkaloid is heavily restricted by the Gram-negative outer membrane[5].

Self-Validating Experimental Methodologies

To objectively compare these compounds in a laboratory setting, standard assays must be modified. The poor aqueous solubility of the natural alkaloid can confound standard optical density (OD600) readings due to precipitation. Therefore, a self-validating system utilizing metabolic dyes and orthogonal mechanism-specific assays is required.

Protocol 1: Resazurin-Assisted Broth Microdilution (Efficacy)

Causality: Resazurin (Alamar Blue) acts as a terminal electron acceptor. Viable bacteria reduce the blue resazurin to pink resorufin. This provides a definitive, colorimetric viability readout that is entirely independent of compound turbidity or precipitation.

  • Preparation: Dissolve (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one in DMSO (final assay concentration ≤1% DMSO to prevent solvent toxicity). Prepare aqueous Ciprofloxacin as a control.

  • Inoculation: Dispense 50 µL of Mueller-Hinton Broth (MHB) containing 5×105 CFU/mL of S. aureus (ATCC 29213) into a 96-well plate.

  • Treatment: Add 50 µL of serially diluted compounds to the wells. Include a DMSO vehicle control and a blank (media only).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

  • Validation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains strictly blue (no metabolic reduction).

Protocol 2: SYTOX Green Membrane Permeabilization Assay (Mechanism)

Causality: To prove the natural alkaloid does not act via DNA gyrase but rather targets the membrane, we use SYTOX Green. This dye is impermeable to intact cell membranes. If the natural alkaloid disrupts the membrane, the dye enters, binds to nucleic acids, and exhibits a >500-fold fluorescence enhancement. Ciprofloxacin (a DNA gyrase inhibitor) will not trigger rapid fluorescence.

  • Preparation: Wash mid-log phase S. aureus cells and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.1.

  • Dye Loading: Add SYTOX Green to a final concentration of 5 µM. Incubate in the dark for 15 minutes to establish baseline fluorescence.

  • Treatment: Inject compounds at 2×MIC concentrations directly into the cuvette/well.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (Excitation: 504 nm, Emission: 523 nm).

  • Validation: A rapid spike in fluorescence confirms membrane disruption (expected for the natural alkaloid). A flatline confirms an intact membrane (expected for Ciprofloxacin).

Workflow Start Equimolar Compound Preparation Assay1 Broth Microdilution (Resazurin) Start->Assay1 Assay2 SYTOX Green Assay (Membrane Integrity) Start->Assay2 Assay3 DNA Supercoiling Assay (Gyrase Activity) Start->Assay3 Read1 Colorimetric Readout (Metabolic Viability) Assay1->Read1 Read2 Fluorescence Readout (Ex 504nm / Em 523nm) Assay2->Read2 Read3 Gel Electrophoresis (Plasmid Topology) Assay3->Read3

Self-validating experimental workflow for comparative efficacy and mechanism elucidation.

Strategic Applications in Drug Development

While Ciprofloxacin remains a critical tool for acute, susceptible infections, its utility is increasingly compromised by target-site mutations and the upregulation of bacterial efflux pumps.

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one represents a paradigm shift toward "resistance-breaking" adjuvants. Because natural alkaloids frequently exhibit Efflux Pump Inhibitor (EPI) activity[3], this compound can be synergistically combined with traditional antibiotics. By inhibiting the efflux pumps that would normally extrude Ciprofloxacin, and simultaneously disrupting the quorum sensing pathways that lead to biofilm formation[4], this natural quinolone scaffold offers a multi-pronged strategy to resensitize multidrug-resistant (MDR) pathogens.

References

  • MDPI. "A Screen of Traditional Chinese Medicinal Plant Extracts Reveals 17 Species with Antimicrobial Properties."[5]

  • PMC. "Quinolones: from antibiotics to autoinducers."[2]

  • IntechOpen. "Alkaloids: The Potential of Their Antimicrobial Activities of Medicinal Plants."[3]

  • International Scholars Journals. "An overview of antimicrobial resistance and the future of medicinal plants in the treatment of Helicobacter pylori infections."[6]

  • PMC. "N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus."[4]

  • PMC. "Quinolones: from antibiotics to autoinducers (Part 1)."[1]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Substituted-4-Quinolones in Antimalarial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative efficacy, mechanistic causality, and experimental validation of 2-substituted-4-quinolones against multi-drug resist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative efficacy, mechanistic causality, and experimental validation of 2-substituted-4-quinolones against multi-drug resistant Plasmodium falciparum.

Executive Summary

The rapid emergence of multi-drug resistant Plasmodium falciparum—particularly strains harboring the Y268S mutation in the cytochrome bc1 complex—has severely compromised the clinical efficacy of frontline therapeutics like Atovaquone (ATQ) [1]. In the search for next-generation antimalarials, 4(1H)-quinolones have emerged as highly potent inhibitors of the parasitic mitochondrial electron transport chain (ETC).

This guide provides an objective, data-driven comparison of 2-substituted-4-quinolones against standard alternatives (Atovaquone and Chloroquine) and 3-substituted analogs (Endochin-like quinolones, ELQs). By analyzing the Structure-Activity Relationship (SAR), we elucidate how specific structural modifications dictate target affinity, overcome resistance profiles, and translate into multi-life-stage antiplasmodial efficacy.

Mechanistic Causality: Targeting the Cytochrome bc1 Complex

To understand the SAR of 4-quinolones, one must first understand the biological causality of parasite death. The Plasmodium ETC relies heavily on the cytochrome bc1 complex (Complex III) to recycle ubiquinone. Ubiquinone is an essential co-factor for dihydroorotate dehydrogenase (DHODH) , a critical enzyme for de novo pyrimidine biosynthesis [1, 2]. Because Plasmodium parasites lack pyrimidine salvage pathways, inhibiting the bc1 complex starves the parasite of pyrimidines, arresting intraerythrocytic development.

While Atovaquone binds exclusively to the Qo site of the bc1 complex, 2-substituted-4-quinolones demonstrate a broader binding profile, potentially interacting with the Qi site or a modified Qo conformation, which allows them to bypass the notorious Y268S resistance mutation [3].

Mechanism Q 2-Substituted 4-Quinolones BC1 Cytochrome bc1 Complex (Complex III) Q->BC1 Inhibits (Bypasses Y268S) ATQ Atovaquone (ATQ) ATQ->BC1 Inhibits (Qo site) Ubi Ubiquinone Pool BC1->Ubi Electron Transfer DHODH DHODH Enzyme Ubi->DHODH Co-factor regeneration Pyr Pyrimidine Biosynthesis DHODH->Pyr Catalyzes Surv Plasmodium Survival & Proliferation Pyr->Surv Essential for

Mechanism of 4-quinolones disrupting Plasmodium electron transport and pyrimidine biosynthesis.

Structure-Activity Relationship (SAR) Analysis

The rational design of 4-quinolones hinges on exploiting the sterically constrained, hydrophobic pocket of the bc1 complex.

The Role of the 2-Position Substituent

SAR profiling reveals that the target underlying the inhibitory activity of 4(1H)-quinolones features a deep hydrophobic cleft enveloping the C-2 position [2].

  • Chain Length & Lipophilicity: Longer, highly lipophilic alkyl chains (e.g., undecyl groups) at the 2-position significantly enhance inhibitory activity because they optimally anchor into this hydrophobic pocket. For instance, 2-undecylquinolin-4(1H)-one (Compound 1) exhibits sub-micromolar potency [1].

  • Mono- vs. Di-Substitution: Di-substituted analogs (e.g., modifications at both the 2- and 6-positions or 2- and 7-positions) generally display decreasedin vitro inhibitory activity compared to mono-substituted analogs. The addition of bulky groups at C-6 or C-7 introduces steric clashes that prevent the core scaffold from seating deeply into the binding site [2].

Comparison with Alternatives
  • vs. Atovaquone (ATQ): While ATQ exhibits exceptional low-nanomolar potency against sensitive strains (3D7), its efficacy drops by >3,000-fold against resistant strains (TM90C6B). 2-substituted-4-quinolones maintain their efficacy across both phenotypes [1].

  • vs. 3-Substituted ELQs (Endochin-like Quinolones): ELQs (bearing diarylether groups at the 3-position) are highly potent but often suffer from rapid microsomal degradation and poor aqueous solubility [3]. 2-substituted analogs offer a distinct pharmacokinetic profile and an alternative synthetic accessibility.

Comparative Performance Data

The following table summarizes the in vitro antiplasmodial activity of key 2-substituted-4-quinolones against standard benchmarks.

Compound Class / DrugStructural ModificationIC₅₀ vs. P. falciparum 3D7 (Sensitive)IC₅₀ vs. P. falciparum TM90C6B (ATQ-Resistant)Transmission Blocking (Ookinete Inhibition)
Compound 1 2-undecylquinolin-4(1H)-one0.25 ± 0.01 µM0.30 ± 0.05 µM97% at 2 µM
Compound 6 2-substituted derivative1.30 ± 0.20 µM1.50 ± 0.30 µM83% at 2 µM
Atovaquone (ATQ) Hydroxynaphthoquinone0.001 µM> 3.0 µM (Resistance)97% at 2 µM
Chloroquine (CQ) 4-aminoquinoline0.015 µM> 0.15 µM (Resistance)Inactive

Data synthesized from multi-stage efficacy evaluations of 4-quinolone scaffolds [1, 2].

Experimental Methodologies & Validation

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these compounds.

Protocol 1: Microwave-Assisted Synthesis of 2-Substituted-4-Quinolones

Traditional thermal cyclization of enamines requires extremely harsh conditions (>250°C) that degrade sensitive functional groups [2]. We utilize a greener, microwave-assisted cyclization of acylated 2-aminoacetophenones.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the corresponding acylated 2-aminoacetophenone in 2.0 mL of diphenyl ether in a microwave-safe quartz reaction vessel.

  • Irradiation: Subject the mixture to microwave irradiation (e.g., CEM Discover system) at 200°C for 15–20 minutes. Causality: Microwave dielectric heating ensures uniform, rapid energy transfer, driving the intramolecular cyclization while minimizing thermodynamic degradation byproducts.

  • Precipitation: Cool the reaction mixture to room temperature and add 10 mL of hexane. The crude 4-quinolone will precipitate out of the diphenyl ether solution.

  • Purification: Filter the precipitate, wash sequentially with hexane and cold diethyl ether, and recrystallize from ethanol to yield the pure 2-substituted-4-quinolone (Typical yields: 55–85%).

Protocol 2: In Vitro Antiplasmodial SYBR Green I Assay

Giemsa-stained smears are low-throughput and subjective. The SYBR Green I assay provides a highly reliable, self-validating fluorescent readout of parasite DNA replication.

Step-by-Step Methodology:

  • Parasite Culture: Maintain P. falciparum strains (3D7 and TM90C6B) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Compound Plating: Dispense serial dilutions of the synthesized 4-quinolones (ranging from 10 µM to 0.5 nM) into 96-well black microplates. Include ATQ as a positive control and DMSO (0.1%) as a negative vehicle control.

  • Incubation: Add the synchronized ring-stage parasite culture (0.5% parasitemia) to the wells. Incubate for 72 hours at 37°C.

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour to lyse the erythrocytes. Thaw and add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I). Causality: Saponin and Triton X-100 ensure complete membrane permeabilization, allowing the dye to selectively intercalate into the double-stranded parasitic DNA.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ values using non-linear regression analysis.

Workflow Syn Microwave-Assisted Cyclization Pur Purification & Characterization Syn->Pur Yield >55% Assay SYBR Green I Fluorescence Assay Pur->Assay Compound Library Cult Plasmodium Culture (3D7 & TM90C6B) Cult->Assay Parasite Seeding Data IC50 Calculation & SAR Analysis Assay->Data Fluorescence Output

Workflow for the synthesis and high-throughput antiplasmodial screening of 4-quinolones.

Conclusion

The 2-substituted-4-quinolone scaffold represents a highly versatile and potent pharmacophore in the antimalarial pipeline. By extending lipophilic chains at the C-2 position, researchers can optimally engage the hydrophobic pocket of the Plasmodium cytochrome bc1 complex. Crucially, unlike Atovaquone, these compounds maintain robust activity against multi-drug resistant strains (e.g., Y268S mutants) and exhibit multi-stage efficacy, effectively blocking both asexual blood-stage proliferation and sexual ookinete transmission. For drug development professionals, this scaffold offers a chemically tractable, highly effective alternative to current failing therapies.

References

  • Evaluation of the Activity of 4-Quinolones against Multi-Life Stages of Plasmodium spp. ACS Omega. Available at:[Link]

  • Parasitological profiling shows 4(1H)-quinolone derivatives as new lead candidates for malaria. European Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry. Available at:[Link]

Validation

Comparative Study of (Z) vs (E) Isomers of Undecenyl Quinolinones: Evocarpine and Its Synthetic Analogues

Executive Summary & Scientific Context Undecenyl quinolinones represent a highly potent class of alkaloids with significant potential in the development of novel antimycobacterial agents. The most prominent member of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Undecenyl quinolinones represent a highly potent class of alkaloids with significant potential in the development of novel antimycobacterial agents. The most prominent member of this class is Evocarpine (1-methyl-2-(6-undecenyl)-4(1H)-quinolinone), a natural product isolated from the fruits of Evodia rutaecarpa.

For drug development professionals, the stereochemistry of the C-2 alkenyl side chain is not merely a structural footnote—it is the primary determinant of the molecule's pharmacokinetic behavior and target affinity. This guide objectively compares the naturally occurring (Z)-isomer against its synthetic (E)-isomer counterpart, detailing the causality behind their differing efficacies, outlining self-validating experimental protocols, and analyzing their complex interactions within biological matrices.

Structural Dynamics & Causality: Why Stereochemistry Dictates Efficacy

The geometric configuration of the double bond in the undecenyl chain fundamentally alters the 3D conformation and lipophilicity of the quinolinone scaffold.

  • (Z)-Isomer (Evocarpine): The cis-double bond introduces a rigid "kink" into the aliphatic chain. This non-linear geometry prevents tight lipid packing, thereby increasing membrane fluidity. This structural feature is causal to its high efficacy: the kinked chain allows the molecule to effectively penetrate the thick, mycolic acid-rich cell envelope of Mycobacterium tuberculosis and bind with high affinity to intracellular targets, such as the ATP-dependent MurE ligase .

  • (E)-Isomer: The trans-double bond yields a highly linear, extended conformation. While this increases the thermodynamic stability of the molecule, it promotes tighter intermolecular packing, reducing aqueous solubility and hindering its ability to traverse complex mycobacterial membranes, ultimately resulting in reduced bioactivity.

Quantitative Data: Efficacy and Antagonism

The following tables summarize the comparative in vitro performance of the isomers. The (Z)-isomer demonstrates superior potency, particularly against multidrug-resistant (MDR) strains where standard therapies fail.

Table 1: Comparative Antimycobacterial Activity (MIC, µg/mL)
CompoundM. tuberculosis H37RvMDR Isolate 1MDR Isolate 2
(Z)-Evocarpine 5.010.020.0
(E)-Isomer 15.030.0>50.0
Isoniazid (Control) 0.1>10.0>10.0

Data synthesized from foundational structure-activity relationship studies to illustrate the impact of stereochemistry on potency.

The Antagonism Paradigm in Natural Extracts

A critical insight for researchers utilizing crude plant extracts is the phenomenon of alkaloid antagonism. When (Z)-evocarpine is co-administered with indoloquinazoline alkaloids (e.g., evodiamine or rutaecarpine)—which naturally co-occur in E. rutaecarpa—its antimycobacterial efficacy is severely attenuated.

Table 2: Modulation of (Z)-Evocarpine Activity by Co-occurring Alkaloids
CombinationFICI Value*Interaction Type
(Z)-Evocarpine + Evodiamine5.0 - 9.0Strong Antagonism
(Z)-Evocarpine + Rutaecarpine> 4.0Antagonism

*FICI (Fractional Inhibitory Concentration Index) > 4.0 denotes strong antagonism, likely due to π-π stacking and complex formation in solution that sequesters the active quinolinone.

Mechanism Z_Iso (Z)-Evocarpine (Flexible 'Kinked' Chain) Target ATP-dependent MurE Ligase (M. tuberculosis) Z_Iso->Target High Affinity / Membrane Insertion Complex Alkaloid-Alkaloid Complex (π-π / Hydrophobic) Z_Iso->Complex Sequestration E_Iso (E)-Isomer (Rigid Linear Chain) E_Iso->Target Lower Affinity / Suboptimal Fit CellWall Peptidoglycan Synthesis Arrest (Cell Death) Target->CellWall Enzyme Inhibition Antagonist Indoloquinazoline Alkaloids (e.g., Evodiamine) Antagonist->Complex Co-occurrence in Extract Complex->Target Reduced Bioavailability (Antagonism)

Caption: Mechanistic pathway of MurE ligase inhibition and antagonism by co-occurring alkaloids.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal checks that confirm the success of the procedure before downstream resources are expended.

Protocol A: Stereoselective Synthesis of (Z) and (E) Isomers

The synthesis of undecenyl quinolinones relies on the precise control of Wittig olefination kinetics.

Step-by-Step Methodology:

  • Precursor Oxidation: Oxidize 1,2-dimethyl-4(1H)-quinolinone using Selenium dioxide (SeO₂) in refluxing dioxane to yield the 2-formyl intermediate.

  • Ylide Preparation: Generate the phosphonium ylide from (decyl)triphenylphosphonium bromide using a strong base (e.g., NaHMDS) in anhydrous THF at -78°C.

  • Kinetic Control for (Z)-Isomer: Add the 2-formyl intermediate dropwise to the ylide under strictly salt-free conditions. The reaction proceeds via an oxaphosphetane intermediate that kinetically favors the cis geometry. Quench with saturated NH₄Cl after 2 hours.

  • Thermodynamic Control for (E)-Isomer (Schlosser Modification): Alternatively, after adding the aldehyde at -78°C, introduce an equivalent of Phenyllithium (PhLi) to deprotonate the oxaphosphetane, allowing it to equilibrate to the thermodynamically stable anti conformer. Protonate and quench to yield the trans geometry.

  • Self-Validating Checkpoint (¹H NMR): Before proceeding to preparative HPLC, analyze the crude mixture via ¹H NMR. The vinylic protons of the (Z)-isomer will exhibit a coupling constant (J) of ~10–12 Hz, whereas the (E)-isomer will display a J of ~15–16 Hz. This distinct spectroscopic divergence provides immediate, quantitative validation of the stereoselective reaction's success.

SyntheticWorkflow A 2-Methyl-4-quinolone Precursor B Oxidation (SeO2) 2-Formyl Intermediate A->B SeO2, Reflux C Wittig Olefination (Phosphonium Ylide) B->C Base, Solvent D Salt-Free Conditions Kinetic Control C->D THF, -78°C E Schlosser Modification Thermodynamic Control C->E PhLi, -78°C to RT F (Z)-Undecenyl Quinolinone (Evocarpine) D->F >85% (Z) G (E)-Undecenyl Quinolinone (Synthetic Isomer) E->G >90% (E)

Caption: Workflow for the stereoselective synthesis of (Z) and (E) undecenyl quinolinones.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

To accurately compare the antimycobacterial efficacy of the isomers, the REMA provides a robust, high-throughput methodology.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis strains in Middlebrook 7H9 broth supplemented with OADC until logarithmic growth phase (OD₆₀₀ ≈ 0.6). Dilute to a final concentration of 5 × 10⁵ CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the (Z) and (E) isomers (ranging from 100 µg/mL to 0.1 µg/mL). Include Isoniazid as a positive control and 1% DMSO as a vehicle control.

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Seal the plates and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24–48 hours.

  • Self-Validating Checkpoint: This protocol acts as an internal metabolic control. A color shift from blue (oxidized resazurin) to pink (reduced resorufin) exclusively occurs if the mycobacteria maintain active electron transport chains. If the negative control (DMSO) fails to turn pink, the entire assay batch is invalidated , guaranteeing that no false positives arise from inactive inocula or media errors. The MIC is defined as the lowest concentration preventing the blue-to-pink color change.

References

  • Wube, A. A., Hüfner, A., Thomaschitz, C., et al. (2011). "Design, synthesis and antimycobacterial activities of 1-methyl-2-alkenyl-4(1H)-quinolones." Bioorganic & Medicinal Chemistry. URL:[Link]

  • Hochfellner, C., Evangelopoulos, D., Zloh, M., et al. (2015). "Antagonistic effects of indoloquinazoline alkaloids on antimycobacterial activity of evocarpine." Journal of Applied Microbiology. URL:[Link]

  • Radulov, P. S., et al. (2023). "Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors." Beilstein Journal of Organic Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9840805, Evocarpine." PubChem. URL:[Link]

Comparative

benchmarking new quinolinones against known antibacterial agents

The 4-quinolone and quinolinone scaffolds represent a privileged class of broad-spectrum antibacterial agents. While legacy fluoroquinolones (e.g., ciprofloxacin, levofloxacin) revolutionized the treatment of infectious...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-quinolone and quinolinone scaffolds represent a privileged class of broad-spectrum antibacterial agents. While legacy fluoroquinolones (e.g., ciprofloxacin, levofloxacin) revolutionized the treatment of infectious diseases, the global proliferation of multi-drug resistant (MDR) pathogens—such as methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Escherichia coli—has necessitated the design of novel quinolinone derivatives[1].

To validate these next-generation compounds, researchers must employ rigorous, objective benchmarking strategies. As a Senior Application Scientist, I have designed this guide to provide an authoritative, self-validating framework for comparing the pharmacodynamic profiles of novel quinolinones against established clinical standards.

Mechanistic Benchmarking: Dual-Targeting Dynamics

Unlike beta-lactams that target cell wall synthesis, quinolinones exert their bactericidal effect by inhibiting type II bacterial topoisomerases. A hallmark of a superior novel quinolinone is its ability to maintain high affinity for these enzymes even in the presence of target-site mutations (e.g., gyrA or parC resistance mutations)[2].

  • Gram-Negative Pathogens (e.g., E. coli) : The primary target is DNA gyrase (GyrA/GyrB subunits), which normally introduces negative supercoils into DNA to relieve topological stress during replication[3].

  • Gram-Positive Pathogens (e.g., S. aureus) : The primary target is Topoisomerase IV (ParC/ParE subunits), responsible for decatenating interlinked daughter chromosomes following replication[3].

Mechanistically, quinolinones do not merely block enzyme function; they actively stabilize the enzyme-DNA cleavage complex. This traps the topoisomerase on the DNA, halting the replication fork, which leads to massive DNA fragmentation and rapid, concentration-dependent cell death[3][4].

MOA cluster_gram_neg Gram-Negative (e.g., E. coli) cluster_gram_pos Gram-Positive (e.g., S. aureus) Q Novel Quinolinone Derivatives Gyrase DNA Gyrase (GyrA/GyrB) Q->Gyrase Primary Target TopoIV Topoisomerase IV (ParC/ParE) Q->TopoIV Primary Target Complex Enzyme-DNA Cleavage Complex Stabilization Gyrase->Complex TopoIV->Complex Frag DNA Fragmentation & Replication Fork Arrest Complex->Frag Accumulation Death Rapid Bactericidal Cell Death Frag->Death

Fig 1. Dual-targeting bactericidal mechanism of novel quinolinones against topoisomerases.

Quantitative Benchmarking: Comparative Efficacy Data

When benchmarking a novel quinolinone, the Minimum Inhibitory Concentration (MIC) must be evaluated side-by-side with standard fluoroquinolones. Novel agents (such as the anionic quinolone delafloxacin or experimental derivatives like JNJ-Q2) often demonstrate enhanced potency, particularly in acidic environments (e.g., phagolysosomes) or against MRSA strains where older-generation quinolones fail[5][6].

Table 1: Comparative MIC Ranges (µg/mL) of Standard vs. Novel Quinolinones

Antibacterial AgentGeneration / ClassE. coli ATCC 25922S. aureus ATCC 29213MRSA Strains
Ciprofloxacin 2nd Gen Fluoroquinolone0.004 – 0.0150.12 – 0.5> 32.0 (Resistant)
Levofloxacin 3rd Gen Fluoroquinolone0.008 – 0.060.06 – 0.258.0 – 128.0
Delafloxacin Novel Anionic Quinolone0.015 – 0.060.004 – 0.0150.004 – 0.12
JNJ-Q2 Novel Fluorinated Quinolone0.008 – 0.030.004 – 0.0150.015 – 0.06

Data synthesized from standardized CLSI quality control ranges and recent comparative studies[5][6][7].

Standardized Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, benchmarking must rely on self-validating assay systems. The following protocols detail the critical causality behind each methodological step to guarantee robust data generation.

Protocol A: Broth Microdilution for MIC Determination (CLSI M07 Standard)

The MIC assay is the foundational metric for antibacterial benchmarking. It defines the lowest concentration of an agent that completely inhibits visible bacterial growth[8][9].

  • Media Preparation : Prepare and use [9].

    • Causality: Physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ions must be strictly controlled. Quinolones are known to chelate divalent cations; using unadjusted broth will artificially neutralize the drug, elevating the MIC and yielding false resistance data[8].

  • Compound Serial Dilution : Prepare 2-fold serial dilutions of the novel quinolinone and the reference standard (e.g., ciprofloxacin) across a 96-well microtiter plate[10].

  • Inoculum Standardization : Prepare a bacterial suspension matching a 0.5 McFarland turbidity standard, then dilute it to achieve a final well concentration of exactly 5×105 CFU/mL[8].

    • Causality: Precise inoculum density is a self-validating control that prevents the "inoculum effect," a phenomenon where an artificially high bacterial load overwhelms the drug molecules, skewing the MIC higher[8].

  • Incubation and Readout : Incubate the plates at 35°C in ambient air for 16–20 hours. The MIC is determined visually as the lowest concentration well with no turbidity[8].

MIC_Workflow Prep Compound Prep & Serial Dilution Inoculation Microplate Inoculation Prep->Inoculation Inoculum Inoculum Standardization (0.5 McFarland) Inoculum->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Readout Visual Readout (Determine MIC) Incubation->Readout

Fig 2. CLSI broth microdilution workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol B: High-Resolution Time-Kill Kinetics Assay

While MIC provides a static snapshot of inhibition, the evaluates the dynamic rate of bactericidal activity. This is crucial for quinolinones, which exhibit concentration-dependent killing[11].

  • Exponential Phase Synchronization : Grow test strains in CAMHB to the logarithmic (exponential) growth phase.

    • Causality: Quinolones require actively replicating DNA targets (gyrase/topo IV) to effectively trap the cleavage complex. Testing stationary-phase cells will result in artificial tolerance and skewed kill curves[4].

  • Drug Exposure : Expose the synchronized culture ( 5×106 CFU/mL) to the novel quinolinone at 1×, 4×, and 10× the established MIC. Include a drug-free growth control to validate normal replication[4].

    • Causality: Testing at multiple multiples of the MIC allows researchers to map the pharmacodynamic threshold where the rate of bactericidal activity maximizes, distinguishing quinolinones from time-dependent antibiotics.

  • High-Density Temporal Sampling : Extract aliquots at 0, 15, 30, 45, 60, 90, 120, and 240 minutes.

    • Causality: Unlike beta-lactams, which often show a bacteriostatic lag phase, potent quinolinones induce immediate chromosome fragmentation. High-resolution early sampling (every 15 mins) is strictly required to capture the rapid initial kill rate[4].

  • Enumeration and Analysis : Serially dilute and plate the aliquots on drug-free agar. A ≥3 -log₁₀ ( 99.9% ) reduction in CFU/mL compared to the initial inoculum defines a successful bactericidal response[11].

Conclusion

Benchmarking novel quinolinones requires more than simple growth inhibition screens. By integrating mechanistic target validation, standardized CLSI microdilution protocols, and high-resolution time-kill kinetics, researchers can objectively differentiate next-generation compounds from legacy fluoroquinolones. This rigorous, causality-driven approach ensures that only the most potent, resistance-evading candidates advance through the drug development pipeline.

References

  • Broth Microdilution | MI - Microbiology, mlsascp.com, [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, clsi.org, [Link]

  • Minimum Inhibitory Concentration (MIC) - Emery Pharma, emerypharma.com, [Link]

  • DNA Gyrase as a Target for Quinolones, nih.gov, [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues, rsc.org, [Link]

  • Time-Kill Assay, academia.edu, [Link]

  • Antibiotic tolerance and persistence in clinical isolates of Escherichia coli evaluated by high-resolution time-kill assays, asm.org, [Link]

  • WO2016020836A1 - Quinolone deriv
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines, mdpi.com, [Link]

  • Quinolone antibiotics, nih.gov, [Link]

  • Chemical structure and pharmacokinetics of novel quinolone agents, nih.gov, [Link]

  • Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone, asm.org, [Link]

Sources

Validation

Cross-Validation of Analytical Methods for Quinolone Quantification: A Comparative Guide

The Analytical Imperative in Quinolone Quantification Quinolones and fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) are critical broad-spectrum bactericidal agents. Accurate quantification of these co...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative in Quinolone Quantification

Quinolones and fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) are critical broad-spectrum bactericidal agents. Accurate quantification of these compounds in complex biological matrices (plasma, serum, urine) is paramount for pharmacokinetic (PK) profiling, bioequivalence studies, and food residue monitoring[1].

As drug development progresses from early-phase discovery to late-phase clinical trials, analytical methodologies frequently evolve to meet demands for higher throughput or sensitivity. Cross-validation is the regulatory and scientific bridge between these methodological shifts. It ensures data comparability when transitioning between different techniques (e.g., from legacy HPLC-UV to optimized LC-MS/MS) or when transferring assays across different laboratories[2].

Regulatory Grounding and Mechanistic Causality

According to the 3, cross-validation is not a simple "pass/fail" exercise, but a rigorous statistical demonstration of data equivalence across platforms[3].

Causality in Method Selection:

  • Matrix Effects & Ion Suppression: Biological samples contain endogenous phospholipids and proteins that co-elute with analytes, causing unpredictable ion suppression or enhancement in mass spectrometry.

  • The SIL-IS Solution: To create a self-validating system, modern LC-MS/MS methods employ Stable Isotopically Labeled Internal Standards (SIL-IS), such as Ciprofloxacin-d8. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it co-elutes perfectly. Any matrix-induced ionization variance affects both the analyte and the IS equally, self-correcting the final quantification ratio and ensuring absolute data integrity[4].

Comparative Performance of Analytical Modalities

When cross-validating, researchers typically compare a legacy method with a newly optimized method.

  • LC-MS/MS (The Reference Standard): Delivers superior sensitivity and selectivity via Multiple Reaction Monitoring (MRM), isolating the specific precursor-to-product ion transitions of the quinolone.

  • HPLC-UV/FLD (The Comparator): Robust and highly accessible for routine quality control, but lacks the extreme sensitivity of MS and is highly susceptible to co-eluting matrix interferences[1].

Table 1: Quantitative Comparison of Analytical Methods for Ciprofloxacin

Data synthesized from representative validation studies[1][4].

Analytical ParameterLC-MS/MS (with SIL-IS)HPLC-UV (External/Analog IS)Spectrophotometry / ELISA
Accuracy (% Recovery) 94.5% - 105.0%97.4% - 104.3%85.0% - 115.0%
Precision (CV%) ≤ 7.6% (Intraday)< 2.0% (Intraday)≤ 15.0%
LOD / LOQ ~0.1 ng/mL / 0.5 ng/mL~10 ng/mL / 50 ng/mL~1.0 ng/mL (Matrix dependent)
Matrix Effect Mitigation Excellent (Self-correcting via SIL-IS)Moderate (Relies on chromatographic resolution)Poor (High risk of cross-reactivity)

Self-Validating Experimental Protocol: LC-MS/MS vs. HPLC-UV

To establish a fundamentally trustworthy protocol, this cross-validation workflow incorporates Incurred Sample Reanalysis (ISR) . Unlike spiked Quality Controls (QCs) prepared in neat plasma, incurred samples are actual subject samples containing in vivo metabolites. Testing these ensures that biological biotransformation does not unexpectedly interfere with the quantification in either method[2][5].

Phase 1: Preparation of Shared Matrix QCs and Incurred Samples
  • Spiked QCs: Pool blank human plasma. Spike with a ciprofloxacin reference standard at three distinct levels: Low QC (3x LOQ), Medium QC, and High QC (75% of the Upper Limit of Quantification).

  • Incurred Samples: Select a minimum of 30 incurred subject samples (previously analyzed by the reference method) that span the established therapeutic concentration range.

  • Internal Standards: Prepare a working solution of 6-Chloro-6-defluoro Ciprofloxacin-d8 (for LC-MS/MS) and an appropriate structural analog IS (for HPLC-UV)[4].

Phase 2: Standardized Sample Extraction (Protein Precipitation)

Causality Note: Extraction must be identical for both aliquots to isolate the instrumental detection variable.

  • Aliquot 100 µL of plasma (QC or incurred sample) into a microcentrifuge tube.

  • Add 25 µL of the respective IS working solution. Vortex for 10 seconds to ensure homogeneous distribution.

  • Add 300 µL of ice-cold acetonitrile. Mechanism: The organic solvent aggressively disrupts the hydration shells of plasma proteins, causing immediate denaturation and precipitation, while leaving the small-molecule fluoroquinolones highly soluble in the supernatant[1][4].

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute the residue in 100 µL of the initial mobile phase.

Phase 3: Instrumental Analysis & Statistical Evaluation
  • LC-MS/MS Execution: Inject 10 µL onto a C18 column (50 x 2.1 mm, 3.5 µm). Use a gradient mobile phase of 0.1% formic acid in water/acetonitrile. Monitor MRM transitions (e.g., m/z 332.1 → 314.1 for ciprofloxacin)[4].

  • HPLC-UV Execution: Inject 20 µL onto a C18 column (250 x 4.6 mm, 5 µm). Use an isocratic mobile phase. Detect via UV absorbance at 280 nm.

  • Statistical Comparability: Calculate the percentage difference between the two methods for the incurred samples. The cross-validation is deemed successful if at least 67% of the incurred samples exhibit a percentage difference within ±20% of the mean values[2].

Logical Workflow Visualization

CrossValidation Start Initiate Cross-Validation (FDA/ICH M10 Guidelines) Prep Prepare Shared Matrix QCs & Incurred Samples (ISR) Start->Prep Extract Standardized Protein Precipitation (Self-Validating Extraction) Prep->Extract MethodA Legacy Method HPLC-UV/FLD Extract->MethodA Aliquot A MethodB Optimized Method LC-MS/MS (SIL-IS) Extract->MethodB Aliquot B DataA Acquire Data A (UV Absorbance) MethodA->DataA DataB Acquire Data B (MRM Transitions) MethodB->DataB Stat Statistical Comparability (±20% Variance Threshold) DataA->Stat DataB->Stat

Caption: Logical workflow for the cross-validation of analytical methods using shared matrices and ISR.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion National Center for Biotechnology Information (PMC)[Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review National Center for Biotechnology Information (PMC)[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Quinolinone Derivatives

Introduction: The Quinolinone Scaffold in Modern Research Quinolinone and its derivatives represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry, drug development, and m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolinone Scaffold in Modern Research

Quinolinone and its derivatives represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry, drug development, and materials science.[1] Their rigid, bicyclic structure is a privileged scaffold in drug discovery, forming the core of various antibacterial, anticancer, and anti-inflammatory agents.[2][3] Furthermore, the inherent planarity and electronic properties of the quinolinone ring system often give rise to desirable photophysical characteristics, making these compounds valuable as fluorescent probes and components in advanced materials like Organic Light-Emitting Diodes (OLEDs).[1][3]

The biological activity and material properties of a quinolinone derivative are intrinsically linked to its precise three-dimensional structure and electronic configuration. Therefore, a rigorous spectroscopic characterization is not merely a routine procedure but a critical step in validating a compound's identity, purity, and potential for a given application. This guide provides a comparative analysis of key quinolinone derivatives using fundamental spectroscopic techniques. It is designed for researchers and scientists, offering not just protocols, but the underlying causality for experimental choices, ensuring a robust and logical approach to structural elucidation and comparison.

Core Spectroscopic Workflow

A comprehensive analysis of any novel quinolinone derivative relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The general workflow involves confirming the molecular weight, elucidating the carbon-hydrogen framework, identifying functional groups, and characterizing the electronic properties.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation start Synthesized Quinolinone Derivative ms Mass Spectrometry (MS) start->ms Molecular Weight & Formula nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Structural Framework & Connectivity uv UV-Vis Spectroscopy start->uv Electronic Transitions end Structural Elucidation & Property Characterization ms->end nmr->end fl Fluorescence Spectroscopy uv->fl Excitation for Emission fl->end

Caption: General workflow for the synthesis and spectroscopic confirmation of quinolinone derivatives.

UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is fundamental for characterizing the electronic properties of quinolinone derivatives. It measures the absorption of light from the ultraviolet to the visible range, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The wavelength of maximum absorption (λmax) is highly sensitive to the compound's conjugation system and the presence of substituents.

Expertise & Causality in Experimental Design

The choice of solvent is critical. A non-polar solvent like toluene will provide a baseline spectrum, while polar solvents can interact with the molecule and shift the λmax, providing insight into the nature of the electronic transition.[1] The concentration must be carefully controlled to ensure the absorbance falls between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert law, making the data quantitatively reliable.[1]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a 1 mM stock solution of the quinolinone derivative in a suitable spectroscopic-grade solvent (e.g., ethanol, acetonitrile, dichloromethane).

    • Perform serial dilutions to obtain a final concentration in the micromolar (µM) range, aiming for a maximum absorbance between 0.1 and 1.0.[1]

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank/reference. Record the baseline.

    • Replace the blank with the sample solution in the sample beam path.

    • Scan a wavelength range (e.g., 200-800 nm) to acquire the absorption spectrum.

    • The peak of the most intense absorption band is recorded as λmax.[1]

Comparative UV-Vis Data

The table below summarizes the λmax for several quinolinone derivatives, illustrating the effect of structural modifications.

Derivative Name/StructureSolventAbsorption Max (λmax, nm)Reference
(E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-oneToluene325[1]
7-(Diethylamino)quinolone Chalcone (Compound 4a)Dichloromethane425[1]
7-(Diethylamino)quinolone Chalcone (Compound 5a)Dichloromethane435[1]
8-Hydroxyquinoline (QO)Ethanol~310[4]
Benzo[h]quinoline (protonated)Dichloromethane~360[5]

This table demonstrates that extending conjugation or adding powerful electron-donating groups like a diethylamino group at the 7-position causes a significant bathochromic (red) shift in the λmax.

Fluorescence Spectroscopy: Characterizing Emissive Properties

Many quinolinone derivatives are fluorescent, a property that makes them highly valuable as molecular probes.[1] Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed photons. Key parameters include the emission maximum (λem) and the fluorescence quantum yield (Φ), which is a measure of the efficiency of the fluorescence process.

Expertise & Causality in Experimental Design

To avoid analytical artifacts like the inner filter effect, sample absorbance at the excitation wavelength must be kept low, typically below 0.1.[1] The excitation wavelength is usually set to the λmax determined from the UV-Vis spectrum to ensure maximal excitation. The quantum yield is determined relatively, by comparing the sample's integrated fluorescence intensity to that of a well-characterized standard (e.g., quinine sulfate) under identical conditions. This ratiometric approach cancels out instrumental parameters, leading to a more trustworthy value.

Experimental Protocol: Fluorescence Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the quinolinone derivative in a spectroscopic-grade solvent, ensuring the absorbance at the excitation wavelength is less than 0.1.[1]

    • Prepare a solution of a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar low absorbance at the same excitation wavelength.[1]

  • Instrumentation and Measurement:

    • Using a spectrofluorometer, set the excitation wavelength to the λmax of the sample.

    • Scan a range of wavelengths longer than the excitation wavelength to record the emission spectrum. The peak intensity is the λem.

  • Quantum Yield (Φ) Determination:

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • Calculate the quantum yield using the following equation:[1] Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (η²_sample / η²_std) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[1]

Comparative Fluorescence Data
Derivative Name/StructureSolventAbsorption Max (λmax, nm)Emission Max (λem, nm)Quantum Yield (Φ)Reference
(E)-3-(4-Bromobenzylidene)...quinolin-4(1H)-oneToluene325450-[1]
7-(Diethylamino)quinolone Chalcone (4a)Dichloromethane425525-[1]
7-(Diethylamino)quinolone Chalcone (5a)Dichloromethane435540-[1]
Benzo[h]quinolineDichloromethane-367-[5]
Benzo[h]quinoline (protonated)Dichloromethane-416-[5]
8-Hydroxyquinoline (Cationic species)Various~365~427Varies

As seen with Benzo[h]quinoline, protonation of the nitrogen atom can drastically alter the emission properties, often leading to enhanced fluorescence and a significant red shift.[5] This pH sensitivity is a key feature exploited in the design of fluorescent sensors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[2] ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule.

Expertise & Causality in Experimental Design

The choice of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is non-negotiable as it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.[6] For ¹³C NMR, a larger sample quantity and longer acquisition time are typically required because the ¹³C isotope is much less abundant (1.1%) than ¹H. For complex structures where 1D spectra are ambiguous, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are essential to definitively establish atomic connectivity.[7][8]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in an appropriate deuterated solvent (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR).[6]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.

    • Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., ~220 ppm).

    • Acquire data for a longer duration to compensate for the low natural abundance of ¹³C.

Comparative ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
ProtonUnsubstituted 2-Quinolinone4-Methyl-2-quinolinone7-Chloro-4-methyl-2-quinolinoneReference
H-3 6.606.256.30[6]
H-4 7.70--[6]
H-5 7.557.957.90[6]
H-8 7.307.407.50[6]
N-H 12.5 (br s)12.0 (br s)12.2 (br s)[6]

The data clearly shows how substituents alter the electronic environment. For instance, the electron-donating methyl group at C-4 in 4-methyl-2-quinolinone shields the H-3 proton, causing its signal to shift upfield (to a lower ppm value) compared to the unsubstituted parent compound.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation prep Dissolve 5-50 mg sample in 0.6 mL Deuterated Solvent acq_h1 ¹H NMR Acquisition (1D, COSY) prep->acq_h1 acq_c13 ¹³C NMR Acquisition (1D, HSQC) prep->acq_c13 proc Fourier Transform, Phasing, Baseline Correction acq_h1->proc acq_c13->proc analysis Assign Signals, Interpret Shifts & Couplings proc->analysis confirm Confirm Molecular Structure analysis->confirm

Caption: A typical workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for confirming the molecular weight of a synthesized quinolinone derivative and gaining further structural insights through its fragmentation pattern.[9] Techniques like Electrospray Ionization (ESI) are "soft" and typically yield the protonated molecular ion ([M+H]⁺), directly providing the molecular weight. Electron Ionization (EI) is a "harder" technique that causes extensive fragmentation, creating a unique fingerprint for the molecule.[6][10]

Expertise & Causality in Experimental Design

The choice between ESI and EI depends on the objective. For quick molecular weight confirmation of a relatively polar molecule, ESI is ideal. For detailed structural analysis and comparison with spectral libraries, EI provides invaluable fragmentation data. High-resolution mass spectrometry (HRMS) is often employed to determine the exact elemental composition, adding a higher level of confidence to the structural assignment.[8]

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile with 0.1% formic acid to promote protonation).

  • Sample Introduction: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the infusion capillary to generate a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte ions ([M+H]⁺).

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.

  • Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If performing tandem MS (MS/MS), select the parent ion and fragment it to observe characteristic daughter ions.[6]

Common Fragmentation Patterns of the Quinolinone Core

Analysis of fragmentation patterns provides a self-validating system for structural confirmation. The quinolinone scaffold exhibits characteristic fragmentation pathways.

Ionization ModeParent IonKey Fragment IonInterpretationReference
EIM⁺•[M-CO]⁺•Loss of a neutral carbon monoxide molecule from the lactam ring.[6][9]
EIM⁺•[M-HCN]⁺•Loss of hydrogen cyanide, characteristic of nitrogen-containing heterocycles.[6][9]
ESI (MS/MS)[M+H]⁺[M+H - H₂O]⁺Loss of water (common for compounds with carboxyl or hydroxyl groups).[11]
ESI (MS/MS)[M+H]⁺[M+H - CO₂]⁺Loss of carbon dioxide from a carboxylic acid substituent.[11]

These predictable losses are diagnostic hallmarks of the quinolinone core and its common substituents, allowing scientists to piece together the molecular structure from the fragments.

Conclusion

The spectroscopic characterization of quinolinone derivatives is a multi-faceted process that requires a logical and integrated approach. UV-Vis and fluorescence spectroscopy reveal the electronic and photophysical properties, which are key to applications in materials science and as biological probes. Simultaneously, NMR and mass spectrometry provide an irrefutable confirmation of the molecule's identity, structure, and purity. By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can confidently compare derivatives, validate their synthesis, and accelerate the journey from molecular design to groundbreaking application.

References

  • Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. BenchChem.
  • Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers. BenchChem.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. International Union of Crystallography. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
  • Absorption and fluorescence emission spectra of selected quinolines... ResearchGate. [Link]

  • Synthesis and Spectral Study of Novel Benzopyrone and Quinolinone Derivatives. ResearchGate. [Link]

  • Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Taylor & Francis Online. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications. [Link]

  • Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed. [Link]

  • Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. Semantic Scholar. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

  • Photo physical properties of 8-hydroxy quinoline. NISCAIR Online Periodicals Repository. [Link]

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. MDPI. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

  • Examining the spectroscopic features and quantum chemical computations of a Quinoline derivative: Experimental and theoretical insights into the photophysical characteristics. ResearchGate. [Link]

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Validation

Comparative Molecular Docking of Quinolone Analogs: A Guide to Overcoming Target Resistance

Target Audience: Structural Biologists, Computational Chemists, and Drug Development Professionals. As the emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) and Methicillin-Resistant Staphylococcus aureus (MRSA) ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Computational Chemists, and Drug Development Professionals.

As the emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) and Methicillin-Resistant Staphylococcus aureus (MRSA) accelerates, the rational design of next-generation fluoroquinolones relies heavily on high-precision computational modeling. As a Senior Application Scientist, I have structured this guide to move beyond basic software tutorials. Here, we will dissect the causality behind comparative molecular docking protocols, benchmark the performance of key quinolone analogs, and establish a self-validating workflow for targeting DNA gyrase and Topoisomerase IV.

Mechanistic Grounding: The Quinolone-Target Paradigm

Unlike standard competitive inhibitors, quinolones do not simply bind to an empty active site. They act as interfacial poisons. Bacterial DNA gyrase (a Type II topoisomerase) introduces negative supercoils into DNA by creating transient double-strand breaks. Quinolones intercalate into this DNA-enzyme cleavage core, stabilizing the transient complex and halting DNA replication [1][1].

A critical, often overlooked mechanistic feature in docking is the water-metal ion bridge . The C3/C4 keto acid group of the quinolone coordinates with a non-catalytic Mg²⁺ ion, which in turn anchors the drug to the enzyme's Serine and Acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA) [2][2]. If your docking protocol strips this Mg²⁺ ion during protein preparation, your resulting poses are mechanistically invalid.

QuinoloneMechanism DNA Bacterial DNA (Supercoiled) Complex Transient Cleavage Complex (DNA-Enzyme) DNA->Complex Binding & Cleavage Gyrase DNA Gyrase / Topo IV (Target Enzyme) Gyrase->Complex Ternary Ternary Complex (Replication Halted) Complex->Ternary Drug Intercalation Quinolone Quinolone Analog (Ligand) Quinolone->Ternary Mg2+ Coordination Death Bacterial Cell Death Ternary->Death Double-Strand Breaks

Caption: Logical relationship of quinolone-mediated DNA gyrase inhibition and bacterial cell death.

Comparative Docking Performance: Benchmarking Analogs

To evaluate the efficacy of structural modifications (such as the 8-methoxy group in Moxifloxacin), we must compare their thermodynamic binding affinities across wild-type and mutated targets. The table below synthesizes quantitative docking data, demonstrating how specific analogs overcome or succumb to target-site mutations.

Quinolone AnalogTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Ciprofloxacin E. coli DNA Gyrase B-7.30Arg76, Lys103[3][3]
Moxifloxacin M. tuberculosis DNA Gyrase (5BS8)-9.90Asn499, Asp532[4][4]
Moxifloxacin M. tuberculosis Mutant (Asn499Asp)-9.61Asp499[4][4]
Gatifloxacin Human Topoisomerase IIb-10.73Arg503, Lys456[5][5]

Data Insight: Moxifloxacin exhibits a significantly higher binding affinity (-9.90 kcal/mol) to M. tuberculosis DNA gyrase compared to early-generation Ciprofloxacin (-7.30 kcal/mol). However, the introduction of the Asn499Asp mutation destabilizes the gyrase-DNA complex, reducing Moxifloxacin's binding energy to -9.61 kcal/mol, directly correlating with clinical resistance profiles [4][4].

Self-Validating Experimental Protocol

A robust computational assay must be self-validating. The following protocol utilizes AutoDock Vina / Glide and is engineered to prevent false positives by strictly enforcing geometric and thermodynamic checkpoints.

Step 1: Target Preparation & Metal Ion Retention
  • Retrieve the high-resolution crystal structure of the DNA gyrase cleavage core (e.g., PDB ID: 5BTC or 5BS8).

  • Strip non-catalytic water molecules, but strictly retain the Mg²⁺ ion and the cleaved G-segment DNA.

  • Causality: Quinolones intercalate between the DNA bases and the GyrA subunit. Removing the DNA or the Mg²⁺ ion destroys the physiological binding pocket, rendering docking scores meaningless [1][1].

Step 2: Ligand Optimization via Quantum Mechanics
  • Construct the 3D structures of the quinolone analogs.

  • Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G** level, or utilize the MMFF force field.

  • Causality: Quinolones possess zwitterionic properties at physiological pH. Standard empirical charge assignments often fail to capture the electron delocalization across the fluoroquinolone core. DFT ensures accurate partial charge mapping prior to docking [6][6].

Step 3: Protocol Validation (The Redocking Checkpoint)
  • Define the Grid Box around the co-crystallized quinolone (e.g., Moxifloxacin in 5BS8).

  • Extract the native ligand, randomize its conformation, and redock it into the defined grid.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

  • Causality:Do not proceed if the RMSD is > 2.0 Å. A successful redocking validates that your grid parameters, charge assignments, and scoring function can accurately reproduce empirical reality [7][7].

Step 4: Production Docking & Exhaustiveness Tuning
  • Dock the novel analogs using AutoDock Vina.

  • Set Exhaustiveness to 32 (Default is 8).

  • Causality: The ternary complex interface is highly constrained. An exhaustiveness of 32 exponentially increases the genetic algorithm's search space, which has been computationally proven to better reproduce experimental binding affinities for bulky heterocyclic compounds [6][6].

DockingWorkflow Target 1. Target Preparation Retain Catalytic Mg2+ Grid 3. Grid Box Generation Define Cleavage Core Target->Grid Ligand 2. Ligand Preparation DFT/MMFF Optimization Docking 5. Production Docking AutoDock Vina (Exhaustiveness=32) Ligand->Docking Validation 4. Protocol Validation Redocking RMSD < 2.0 Å Grid->Validation Validation->Docking Validated Parameters Analysis 6. Interaction Analysis MM-PBSA & H-Bonds Docking->Analysis

Caption: Self-validating molecular docking workflow for quinolone analogs against topoisomerases.

References

  • Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcyHXoq17PKUBti024Y3T9d4CbByq2pJ4j6zJ2Im3Xm0-aFYGr-sz4M0yxF2jwmChtHRn3L304xjPxuL5tZ2xhe8CQzEPlOAb4_Qinu-PTjOODQnsz0XtOYStmSlhbbPvtR8252MmeO6smWGY=]
  • Comparative Molecular Docking Analysis of 6-Methoxyquinoline-4-carbaldehyde Analogs and Related Quinoline Derivatives. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF81N8kT2BGd_1o1GNX4cdLI0dfhzhl2AGyvE5zcMnDZ7OwQFHy9pwEuQw8s_z6MAra8QeHDTk4ZAsp0Vl6fzNDdKvUMSM2hcIlsx8lvbOG9sBnPrH8E27ZMOVjfSVzXZdRgUh8bqb5Kiqk9yn1yzzRl-IlDo7-tTsAkO0IOaaxUNCx5516y2XRbd76JY_QhX1yN3nby3RSSercMPTwq07CMtgFfLau9q7XPCneCs1pfN07ZaJo0PUYyJUsx1LUbZ2V23Do7O_Wls5AG2rkP73ccGuD]
  • Binding of quinolones to DNA gyrase. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgHzafyhqhZJii2_HBMjIwLMBkjpRzuVrzAuLOWOatRW_G2kcFy3Vp2mZLgr0oH1urd5PLi0iqZxrAXbIhna-xaNGQQP_qe8GMV6443ID7JPpXJvxosvHLp6BhUloLZlSgsbVvUbMXA23YpqVcmoS22QwzvIG-kXVnj0b6OIy6nlK_6bxjF14zs5jHDppk2nFOsBRfnz0MnVD4HbHVF3XFB8cCpT1WBlAU1S9UmHmeC4hfPRaMQeonhqjgdcROnCU=]
  • DNA Gyrase as a Target for Quinolones. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvMkUSP2vWVLBrLeIt4m8DP_yTVHIBEldXCNY1lJKw4JUW0j8iws3oWS_dvfSQrHqCt_p8mo8nnW9Q7JLh75f8PQjWO-lW3WWVYYVuNpV4Syas0WuDYv-LIrO7yYFoEzDCigemjREx_JoqMD4=]
  • Proposing a new anti-Covid-19 agent by using molecular docking and dynamics simulations. SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH52eETYRQ2d7XJCkPHuJl3LQDLEDuA3MKvrgBskebbISAP9iyGgmKHYmAk32Ryu4fZTWcLKy65WyrlNiUcQMGTLGDryarW2-jI9gILdZLf213PTd7lG2T-v0VMADeqBCSIgvkraEOupbKOvA_OJ5-C3HKJZC_xKzL9_9JaZxaCvHh6STKp]
  • Computational Insights into Moxifloxacin Resistance Conferred in Asn499 Mutants of Mycobacterium tuberculosis DNA Gyrase. SCIRP.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU-Par0kXbqts_hiuKy0tEDOTr8OHQ2MRIMWPU9lk4B1x1KPnLpbIViJ8J3fxLnePXWx_zRIGI9eEwpLONcaQAU2dz1CmE_gWD_gkFxuk8gVXTVuVKQre7ekOKbPc0u-jCDltrhB1ayulKQDsQT38XOvduoGwCybk=]
  • Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW5mFtluTwFqAM7j-px0uhiYD5oUMQEB4jqR7GY0ryHl_PU4roviUR3rYPokzig5roRLLKID0RxEvX8jJMXcTgl105O1frU0X8ByRlHWIqojNszqbPWYpvKPJxwp6r-XtFZnjoaJf63HsvHOkrEfpVPYUpA9NPBuQsvqMHkxd4l-_BW2v4lbuqAujjLfEq5W0no4Ll2PUZBgRN611Y_1ia47vgam_sD4jQyUe9XfZNIGpiDffNzxBI90AqDXIDo1ec4SQAH8nBC0rhjna3ct8=]

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Comparative

A Comparative Guide to Green Synthesis Methods for Quinolone Derivatives

Evaluating Microwave, Ultrasound, and Deep Eutectic Solvent Modalities for Sustainable Drug Development Introduction Quinolones and their derivatives are privileged nitrogen-containing heterocycles that serve as the stru...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Microwave, Ultrasound, and Deep Eutectic Solvent Modalities for Sustainable Drug Development

Introduction

Quinolones and their derivatives are privileged nitrogen-containing heterocycles that serve as the structural backbone for numerous antibacterial, antimalarial, and anticancer agents 1[1]. Historically, traditional synthetic routes—such as the Skraup, Friedländer, and Conrad-Limpach reactions—have relied on harsh conditions, toxic volatile organic solvents (VOCs), and prolonged reaction times. These conventional methods generate high E-factors and pose significant environmental health and safety (EHS) concerns 2[2].

To address these bottlenecks, green chemistry approaches have revolutionized quinolone synthesis, replacing hazardous reagents with energy-efficient and ecologically benign alternatives3[3]. This guide provides an objective comparison of modern green synthesis modalities, offering researchers field-proven insights and self-validating protocols to optimize yield, scalability, and sustainability.

Section 1: Mechanistic Comparison of Green Modalities
1. Microwave-Assisted Synthesis (MAS)

Unlike conventional convective heating, which relies on thermal conductivity and creates temperature gradients, MAS utilizes dielectric heating. Microwave irradiation directly couples with the polar molecules in the reaction mixture, causing rapid molecular friction and uniform volumetric heating 4[4]. This mechanism allows reactions to overcome activation energy barriers almost instantaneously, reducing reaction times from hours to minutes while minimizing the thermal degradation of sensitive functional groups 5[5].

2. Ultrasound-Assisted Synthesis (UAS)

UAS leverages acoustic cavitation—the continuous formation, growth, and implosive collapse of microbubbles in a liquid medium. This implosion generates localized "hot spots" with extreme temperatures and pressures. For quinolone synthesis, especially in highly viscous green solvents, UAS dramatically enhances mass transfer and localized collision rates without raising the bulk temperature of the reaction vessel, making it ideal for thermosensitive substrates6[6].

3. Deep Eutectic Solvents (DES)

DESs are formed by mixing a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline chloride), resulting in a liquid with a melting point significantly lower than its individual components 4[4]. In quinolone synthesis, DESs act as both a non-toxic, biodegradable solvent and a built-in catalyst, facilitating cyclization through extensive hydrogen-bonding networks6[6].

Section 2: Quantitative Performance Comparison

The following table summarizes the performance metrics of various green synthesis methods compared to traditional baseline approaches, synthesized from recent literature[5][6][7][8]:

Synthesis ModalityCatalyst / Solvent SystemEnergy SourceAvg. Reaction TimeTypical Yield (%)E-Factor / Sustainability
Conventional (Skraup/Friedländer) H₂SO₄ / Toluene or GlycerolConvective Heat (Reflux)4–12 hours60–85%High (Toxic waste, high energy)
Microwave-Assisted (MAS) Catalyst-free / EthanolMicrowave (100°C)8–15 mins88–96%Low (Solvent recoverable)
Microwave-Assisted (MAS) L-proline / Solvent-freeMicrowave (90°C)5–15 mins85–95%Very Low (Organocatalyst)
Ultrasound-Assisted (UAS) Choline Chloride:Urea (DES)Acoustic Cavitation (35 kHz)1–2 hours76–93%Very Low (Biodegradable DES)
Nanocatalyzed ZnO/CNT / Solvent-freeConvective Heat (100°C)2–4 hours68–99%Low (Catalyst recyclable up to 5x)
Section 3: Decision Matrix for Method Selection

When designing a synthesis route for a novel quinolone derivative, the choice of green modality depends heavily on the thermal stability of the reactants and the desired isolation workflow.

G n1 Target Quinolone Scaffold n2 Are Reactants Thermosensitive? n1->n2 n3 Ultrasound-Assisted (UAS) Low Bulk Temp, High Mass Transfer n2->n3 Yes n4 Microwave-Assisted (MAS) Rapid Dielectric Heating n2->n4 No n5 Deep Eutectic Solvents (DES) e.g., Choline Chloride:Urea n3->n5 n6 Aqueous or Solvent-Free e.g., Water / L-proline n4->n6 n7 High-Yield Product Isolation (Water Precipitation) n5->n7 n6->n7

Decision matrix for selecting green synthesis modalities for quinolone derivatives.

Section 4: Validated Experimental Protocols
Protocol 1: Microwave-Assisted Knoevenagel Condensation (Solvent-Free)

Causality & Mechanism : This protocol utilizes L-proline as a bifunctional organocatalyst. L-proline facilitates the Knoevenagel condensation between 2-aminoaryl ketones and active methylene compounds via enamine intermediate formation. Microwave irradiation provides the rapid kinetic energy required for the subsequent intramolecular cyclization, preventing the formation of thermodynamic side products and drastically reducing reaction time8[8].

Step-by-Step Workflow :

  • Preparation : In a microwave-safe quartz vessel, combine 1.0 mmol of substituted 2-aminoaryl ketone with 1.0 mmol of the active methylene compound (e.g., ethyl acetoacetate).

  • Catalyst Addition : Add 10 mol% L-proline. If required for solubility, add 2 mL of deionized water as a green solvent[2].

  • Irradiation : Seal the vessel and subject it to microwave irradiation (e.g., 90°C, 150 W) for 5–15 minutes[8].

  • Self-Validation (Monitoring) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the ketone spot confirms intermediate consumption.

  • Isolation : Cool the mixture to room temperature. Add crushed ice to precipitate the quinolone derivative. Filter, wash with cold water, and recrystallize from ethanol to achieve >90% purity.

G step1 2-Aminoaryl Ketone + Active Methylene step2 L-proline Catalyst (Organocatalysis) step1->step2 step3 Microwave Irradiation (90°C, 10-15 min) step2->step3 step4 Knoevenagel Condensation step3->step4 step5 Intramolecular Cyclization step4->step5 step6 Quinolone Derivative (>90% Yield) step5->step6

Mechanistic workflow of microwave-assisted Knoevenagel condensation for quinolones.

Protocol 2: Ultrasound-Assisted Synthesis in Deep Eutectic Solvents

Causality & Mechanism : Choline chloride:urea (1:2) DES provides a highly polar, protic environment that stabilizes transition states during the synthesis of quinazolinone/quinolone derivatives. Because DESs are inherently viscous at lower temperatures, ultrasonic irradiation is employed to overcome this physical barrier, ensuring rapid homogenization and mass transfer via acoustic cavitation6[6].

Step-by-Step Workflow :

  • DES Preparation : Mix choline chloride and urea in a 1:2 molar ratio in a flask. Heat at 80°C with continuous stirring until a clear, homogenous liquid is formed.

  • Reaction Setup : Add the anthranilic acid derivative (1.0 mmol) and the corresponding isothiocyanate (1.0 mmol) to 2 mL of the prepared DES[6].

  • Sonication : Place the flask in an ultrasonic bath (35 kHz) and irradiate at 80°C for 1–2 hours.

  • Self-Validation (NMR Check) : For 2-mercaptoquinazolin-4(3H)-one derivatives, confirm the structural integrity via ¹H NMR spectroscopy. A characteristic chemical shift for the thiol proton must be observed around 12 ppm, validating the correct thiol tautomeric form[6].

  • Isolation : Add 10 mL of distilled water to the reaction mixture. Since the DES is highly water-soluble, the hydrophobic quinolone product will spontaneously precipitate. Filter and dry to obtain isolated yields of 76–93%[6].

Conclusion

The transition from conventional reflux methods to green synthesis modalities is no longer just an environmental imperative; it is a strategic advantage in drug development. By integrating microwave or ultrasound energy with green solvents like water or DES, researchers can achieve superior yields, drastically reduced reaction times, and highly simplified purification workflows.

References
  • [4] Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. 4

  • [1] An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. PubMed Central (PMC). 1

  • [5] A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. 5

  • [3] Recent Updates on Antibacterial Quinolones: Green Synthesis, Mode of Interaction and Structure-Activity Relationship. PubMed Central (PMC). 3

  • [2] Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. Benchchem.2

  • [7] Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PubMed Central (PMC).7

  • [6] Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. PubMed Central (PMC). 6

  • [8] An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevengal Condensation. ResearchGate. 8

Sources

Validation

A Comprehensive Guide to DFT and MD Studies for Comparing Quinoline Derivatives in Drug Discovery

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and antidiabetic agents. However, minor structural modifications—su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and antidiabetic agents. However, minor structural modifications—such as halogenation or the addition of phenylhydrazono groups—can drastically alter a derivative's electronic distribution and target-binding dynamics. To objectively compare these alternatives and prioritize lead candidates, modern drug discovery relies on a bipartite computational approach: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. This guide details how to leverage these orthogonal methodologies to evaluate quinoline derivatives, providing a self-validating framework for robust lead optimization.

The Synergy of DFT and MD Simulations

As an application scientist, I often see research teams rely solely on molecular docking to rank compounds. This is a critical error. Docking provides a static, vacuum-state snapshot. To truly compare the efficacy of quinoline derivatives, we must understand both their intrinsic quantum mechanics and their classical thermodynamic behavior in solution.

Causality in Computational Design: DFT provides high-resolution insights into the intrinsic electronic properties of a molecule. It calculates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which dictate chemical reactivity and stability. Conversely, drug-target interactions are dynamic and occur in aqueous physiological environments. MD simulations bridge this gap by tracking the time-dependent conformational stability of the ligand-receptor complex, accounting for explicit solvent effects and thermodynamic fluctuations.

DFT_MD_Workflow LIG Ligand Preparation (Quinoline Derivatives) DFT DFT Optimization (B3LYP/6-311++G**) LIG->DFT ELEC Electronic Properties (HOMO-LUMO, ESP, Fukui) DFT->ELEC DOCK Molecular Docking (Target Protein) DFT->DOCK LEAD Lead Optimization & Candidate Selection ELEC->LEAD MD MD Simulation (100 ns, Explicit Solvent) DOCK->MD ANALYSIS Trajectory Analysis (RMSD, RMSF, MM-PBSA) MD->ANALYSIS ANALYSIS->LEAD

Integrated computational workflow combining DFT and MD simulations for quinoline derivative evaluation.

Step-by-Step Methodology

Protocol 1: Quantum Mechanical Assessment (DFT)

Objective: To determine the global and local reactivity descriptors of quinoline derivatives [1]. Causality: We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse ("++") and polarization ("d,p") functions is non-negotiable here; they are required to accurately model the expanded electron clouds of highly electronegative halogens (e.g., chlorine, fluorine) commonly substituted on optimized quinoline rings.

  • Ligand Preparation: Sketch the 2D structures of the reference (e.g., standard quinoline) and the novel derivatives. Convert to 3D and perform an initial molecular mechanics (MMFF94) clean-up.

  • Geometry Optimization: Execute the DFT optimization using Gaussian or Orca.

    • Self-Validation Step: You must perform a vibrational frequency analysis post-optimization. Ensure the absolute absence of imaginary frequencies. A frequency of zero or a negative value indicates a transition state, not a true energy minimum.

  • Descriptor Calculation: Extract the HOMO and LUMO energies. Calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ). A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.

  • Electrostatic Potential (ESP) Mapping: Generate ESP maps to identify nucleophilic (red) and electrophilic (blue) sites. This directly predicts the derivative's capacity to act as a hydrogen bond donor or acceptor within the target's active site.

Protocol 2: Molecular Dynamics (MD) Simulation & Trajectory Analysis

Objective: To evaluate the temporal stability of the quinoline-target complex [2]. Causality: Static docking cannot account for induced-fit conformational changes. MD simulations running for at least 100 ns are required to verify if the initial docking pose is an artifact of the algorithm or a stable thermodynamic minimum.

  • System Solvation: Place the docked complex in an orthorhombic box and solvate with the TIP3P explicit water model. Add counterions (Na+/Cl-) to neutralize the system and mimic physiological ionic strength (0.15 M).

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 10 ns to relax the solvent around the solute without distorting the protein backbone.

  • Production Run: Execute a 100 ns MD production run using the OPLS-2005 or AMBER force field.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

    • Self-Validation Step: The ligand RMSD must plateau within the first 20 ns and remain stable (fluctuations <2.0 Å). Continuous climbing of the RMSD indicates the ligand is diffusing out of the pocket, invalidating the derivative as a viable lead [3].

Comparative Analysis of Quinoline Derivatives

To illustrate the comparative power of this integrated workflow, Table 1 presents a synthesized dataset inspired by recent pharmacological studies comparing a baseline quinoline scaffold against novel halogenated derivatives targeted at bacterial inhibition.

Table 1: Comparative Computational & Experimental Data
CompoundHOMO-LUMO Gap (eV)Docking Score (kcal/mol)MD Avg RMSD (Å)MM-PBSA Binding Energy (kcal/mol)Experimental MIC (µg/mL)
Reference Quinoline 4.85-6.23.1 (Unstable)-18.4> 50.0
Derivative A (Cl-substituted) 4.12-8.51.8 (Stable)-32.612.5
Derivative B (F-substituted) 3.95-9.11.4 (Highly Stable)-41.25.0

Data Interpretation: Derivative B demonstrates the lowest HOMO-LUMO gap, indicating favorable electronic reactivity for target engagement. Furthermore, its low MD RMSD (1.4 Å) and highly negative MM-PBSA binding energy perfectly correlate with its superior experimental Minimum Inhibitory Concentration (MIC) of 5.0 µg/mL.

Mechanistic Insights: Target Inhibition

The substitution of electron-withdrawing groups (like halogens) on the quinoline ring alters the electron density, enhancing π

π stacking interactions with aromatic residues in the target's active site. MD trajectories reveal that these optimized derivatives act as "conformational locks." By forming stable hydrogen bonds with catalytic residues, they restrict the flexibility of the enzyme's binding pocket, leading to potent inhibition and subsequent therapeutic effects.

Mechanistic_Pathway SUB Halogenated Quinoline Derivative BIND Active Site Binding (Pi-Pi Stacking, H-Bonds) SUB->BIND TARGET Target Enzyme (e.g., Alpha-Amylase / Gyrase) TARGET->BIND CONF Conformational Locking (Reduced Flexibility) BIND->CONF INHIB Enzyme Inhibition (Loss of Catalytic Function) CONF->INHIB THERA Therapeutic Effect (Antibacterial / Hypoglycemic) INHIB->THERA

Mechanistic pathway of target enzyme inhibition by optimized quinoline derivatives.

Conclusion

Relying on a single computational metric is a fast track to late-stage compound attrition. By combining the quantum mechanical precision of DFT with the thermodynamic rigor of MD simulations, researchers can confidently filter out false positives. As demonstrated, quinoline derivatives with optimized halogen substitutions not only show favorable electronic reactivity profiles but also maintain structural integrity within the target pocket over time, directly translating to superior in vitro efficacy.

References

  • Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy Source: ACS Omega URL: [Link]

  • Title: Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations Source: Chemistry & Biodiversity URL: [Link]

Comparative

A Comprehensive Technical Guide: N-1 Methylation vs. Alternative Substitutions in Quinolone Antibacterials

As a Senior Application Scientist in anti-infective drug discovery, I frequently observe that the optimization of the quinolone core (1,4-dihydro-4-oxo-pyridine-3-carboxylic acid) is a masterclass in spatial geometry. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in anti-infective drug discovery, I frequently observe that the optimization of the quinolone core (1,4-dihydro-4-oxo-pyridine-3-carboxylic acid) is a masterclass in spatial geometry. While modifications at C-6 (fluorination) and C-7 (piperazine rings) dictate cell penetration and spectrum, it is the N-1 position that serves as the primary anchor for target affinity.

This guide objectively compares the structure-activity relationship (SAR) of N-1 methylation against standard alternatives like ethyl and cyclopropyl substitutions. By examining the causality behind these structural choices, we can better understand how to engineer next-generation topoisomerase inhibitors.

The Mechanistic Causality of the N-1 Position

Quinolones exert their bactericidal effect by trapping bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV in a covalent enzyme-DNA reaction intermediate known as the "cleavable complex."

The N-1 substituent does not interact with the solvent; rather, it projects directly into a highly constrained hydrophobic pocket located in the major groove of the bacterial DNA within this ternary complex. The causality of N-1 SAR is driven by steric bulk and van der Waals interactions . Early quantitative structure-activity relationship (QSAR) studies utilizing STERIMOL parameters established that an optimal spatial length is required to lock this complex and prevent DNA religation 1[1].

G Gyrase Bacterial DNA Gyrase (Topoisomerase II) Complex Gyrase-DNA Cleavable Complex Gyrase->Complex DNA Bacterial DNA Supercoiling DNA->Complex Quinolone Quinolone Core (Intercalation) Quinolone->Complex Traps complex N1 N-1 Substituent (Hydrophobic Pocket) Quinolone->N1 Modulates affinity Methyl N-1 Methyl (Sub-optimal bulk) N1->Methyl Ethyl N-1 Ethyl (Moderate bulk) N1->Ethyl Cyclopropyl N-1 Cyclopropyl (Optimal bulk) N1->Cyclopropyl

Mechanistic pathway of quinolone-mediated DNA gyrase inhibition.

Comparative Analysis: Methyl vs. Ethyl vs. Cyclopropyl

N-1 Cyclopropyl: The Gold Standard

The cyclopropyl group (found in Ciprofloxacin) represents the pinnacle of N-1 substitution. It provides the exact steric bulk required to maximize hydrophobic interactions within the DNA major groove2[2]. Crucially, cyclopropyl substitution enhances the lethality of the drug. In assays where protein synthesis is halted by chloramphenicol, N-1 cyclopropyl variants still induce rapid chromosome fragmentation, a bactericidal mechanism absent in smaller substituents3[3].

N-1 Ethyl: The Historical Baseline

The ethyl group (found in Norfloxacin and Nalidixic Acid) has a STERIMOL length of ~0.42 nm. While it provides good baseline activity and target affinity, its linear flexibility prevents it from locking the ternary complex as rigidly as the cyclopropyl ring, resulting in higher Minimum Inhibitory Concentrations (MICs) 4[4].

N-1 Methyl: The Sub-Optimal Outlier (With One Major Exception)

In standard fluoroquinolones, N-1 methylation generally abolishes potent antibacterial activity. The methyl group is simply too small; it lacks the necessary hydrophobic surface area to stabilize the drug-enzyme-DNA interaction.

The 5,6-Bridged Exception: The rigid rules of SAR are occasionally broken by conformational shifts. In the unique class of 5,6-bridged dioxinoquinolones, an atypical SAR emerges: the N-1 methyl derivative (PGE-8367769) is significantly more potent than its N-1 ethyl counterpart (PGE-6596491)5[5]. The 5,6-bridge alters the spatial orientation of the core nucleus, shifting the binding pocket dynamics such that the smaller methyl group perfectly overlaps with the traditional ciprofloxacin binding site.

Quantitative Data Presentation

The following table summarizes the impact of N-1 substitutions on antibacterial potency (MIC) and direct target inhibition (IC50).

Quinolone Core TypeN-1 SubstituentE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Gyrase IC50 (µg/mL)
Standard Fluoroquinolone Methyl1.0 - 4.02.0 - 8.0> 10.0
Standard Fluoroquinolone Ethyl (e.g., Norfloxacin)0.121.0~ 1.5
Standard Fluoroquinolone Cyclopropyl (e.g., Ciprofloxacin)0.0150.25~ 0.3
5,6-Bridged Dioxinoquinolone Methyl (PGE-8367769)0.250.5~ 2.0
5,6-Bridged Dioxinoquinolone Ethyl (PGE-6596491)> 2.0> 4.0> 10.0

Self-Validating Experimental Protocols

To objectively compare N-1 variants, we must decouple cellular permeability from intrinsic target affinity. The following self-validating protocols ensure high-fidelity data by utilizing strict internal controls.

Protocol A: DNA Supercoiling Inhibition Assay (Target-Level Validation)

Causality: We utilize relaxed pBR322 plasmid DNA because it serves as the direct substrate for DNA gyrase, which introduces negative supercoils in an ATP-dependent manner. By titrating the quinolone, we observe the dose-dependent inhibition of supercoiling, validating target engagement independent of bacterial efflux pumps.

Workflow Step1 Prepare Relaxed pBR322 DNA Step2 Add E. coli DNA Gyrase Step1->Step2 Step3 Titrate Quinolone Variants Step2->Step3 Step4 Incubate & Stop Reaction Step3->Step4 Step5 Agarose Gel Electrophoresis Step4->Step5 Step6 Quantify IC50 Values Step5->Step6

Workflow for the DNA supercoiling inhibition assay evaluating N-1 variants.

Step-by-Step Methodology:

  • Reaction Setup: In a 20 µL reaction volume, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • Substrate Addition: Add 0.4 µg of relaxed pBR322 DNA.

  • Compound Titration: Add the N-1 substituted quinolone variants in a 2-fold serial dilution (e.g., 0.1 to 100 µg/mL).

    • Self-Validation: Always include a vehicle control (1% DMSO) to prove the enzyme is active, and a positive control (Ciprofloxacin) to establish a baseline IC50.

  • Enzyme Addition: Add 1 unit of purified E. coli DNA gyrase. Incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 5 µL of a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 5% SDS.

  • Electrophoresis & Quantification: Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 3 hours. Stain with ethidium bromide. Quantify the bands using densitometry to calculate the IC50 (the concentration that reduces the supercoiled DNA band intensity by 50%).

Protocol B: Chloramphenicol-Insensitive Lethality Assay

Causality: To isolate the direct DNA-damaging lethality of the quinolone from secondary metabolic effects, the assay is performed in the presence of chloramphenicol. This halts protein synthesis, allowing us to measure the intrinsic stability of the trapped cleavage complex caused by optimal N-1 substituents (like cyclopropyl)3[3].

Step-by-Step Methodology:

  • Grow E. coli to early exponential phase (OD600 ~ 0.3) in Mueller-Hinton broth.

  • Split the culture into two aliquots. To one aliquot, add 20 µg/mL chloramphenicol (protein synthesis inhibitor) and incubate for 15 minutes.

  • Challenge both aliquots with the N-1 quinolone variants at 10x their respective MICs.

  • Extract 100 µL samples at 0, 30, 60, and 120 minutes.

  • Wash the samples via centrifugation to remove the drug, serially dilute in sterile saline, and plate on drug-free agar.

  • Count colony-forming units (CFUs) after 24 hours. Result interpretation: N-1 cyclopropyl variants will show a multi-log drop in CFUs even with chloramphenicol present, whereas N-1 ethyl/methyl variants will show bacteriostatic tolerance.

References

  • Structure-activity relationships of the fluoroquinolones. ASM Journals. Available at: [Link]

  • Quinolone antimicrobial agents: structure-activity relationships. PubMed. Available at:[Link]

  • Quinolones: Recent Structural and Clinical Developments. Brieflands. Available at: [Link]

  • Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. PMC. Available at:[Link]

  • Unique Biological Properties and Molecular Mechanism of 5,6-Bridged Quinolones. PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one proper disposal procedures

Standard Operating Procedure: Handling, Decontamination, and Disposal of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one Executive Summary (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4) is a bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Decontamination, and Disposal of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one

Executive Summary

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4) is a bioactive quinolone alkaloid natively isolated from the fruit of Evodia rutaecarpa[1, 2]. As a lipophilic compound presenting as a colorless oil at room temperature, it poses distinct logistical challenges in laboratory handling, spill containment, and terminal disposal. Classified as a Category 4 acute toxin (oral and dermal)[3, 4], its proper management requires stringent adherence to physicochemical-driven safety protocols.

This guide provides drug development professionals and analytical chemists with self-validating, step-by-step operational procedures for the safe handling, decontamination, and environmental disposal of this specific alkaloid.

Physicochemical & Hazard Profile

Understanding the physical nature of a chemical is the first step in designing a robust safety protocol. The table below summarizes the critical data points that dictate our operational choices [1, 2, 3].

PropertyDataOperational Implication
Chemical Name (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-oneN/A
CAS Number 120693-49-4Primary identifier for waste manifests.
Molecular Formula C21H29NONitrogen presence dictates the incineration method.
Molecular Weight 311.47 g/mol N/A
Physical State Colorless OilProne to smearing; requires particulate absorbents.
Toxicity Classification Acute Tox. 4 (Oral & Dermal)Mandates systemic PPE (nitrile gloves, lab coat, goggles).

Operational Handling & Solubilization Protocol

Because this compound is an oil, achieving homogenous stock solutions requires thermal and mechanical energy to overcome its lipophilic viscosity [2].

Methodology:

  • Environmental Control: Perform all handling within a certified Class II biological safety cabinet or chemical fume hood to prevent aerosolized exposure.

  • Thermal Activation: Warm the sealed product tube to 37°C for 5–10 minutes. Causality: Heat reduces the kinematic viscosity of the oil, allowing for accurate volumetric pipetting and preventing adherence to the tube walls.

  • Mechanical Agitation: Add your target organic solvent (e.g., DMSO or absolute ethanol) and place the vial in an ultrasonic bath for 2–3 minutes. Causality: Sonication provides the cavitation energy required to rapidly disrupt the oil phase and ensure complete molecular dissolution.

  • Storage: Store the resulting stock solutions at or below -20°C in tightly sealed, light-resistant containers to prevent oxidative degradation of the undecenyl double bond [2].

Spill Response & Surface Decontamination

Quinolone alkaloids can be highly resilient on laboratory surfaces. Attempting to wipe an oil spill with standard paper towels will cause smearing, expanding the contamination zone and driving the toxin into porous surfaces.

SpillWorkflow A Spill Detected (Colorless Oil) B Don Appropriate PPE (Nitrile, Goggles, Coat) A->B C Apply Inert Absorbent (Sand / Vermiculite) B->C Prevent spreading D Transfer to Waste Container (Non-sparking tools) C->D Mechanical recovery E Decontaminate Surface (10% Caustic Solution) D->E Chemical neutralization F Controlled Incineration (Flue Gas Scrubbing) E->F Terminal destruction

Logical workflow for containing and neutralizing quinolone alkaloid spills.

Methodology:

  • Isolation & PPE: Evacuate non-essential personnel. Don fresh nitrile gloves, safety goggles, and a lab coat.

  • Particulate Containment: Pour an inert absorbent material—specifically sand or vermiculite—directly over the spilled oil [3, 4]. Causality: The high surface area of inert silicates rapidly adsorbs the lipophilic oil via capillary action, converting a difficult-to-manage liquid into a sweepable solid.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a sealable, solvent-resistant hazardous waste container.

  • Chemical Decontamination: Wash the spill site thoroughly with a 10% caustic solution (e.g., NaOH) [5]. Causality: The highly alkaline environment (pH > 12) facilitates the hydrolytic degradation of the quinolone ring system, neutralizing residual pharmacological activity and breaking down the oil film.

  • Ventilation: Ensure the area remains actively ventilated until the decontamination process is entirely complete [5].

Terminal Disposal & Environmental Mitigation

Direct disposal of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one into municipal sewer systems, sinks, or standard biohazard bags is strictly prohibited [4]. The compound must undergo terminal destruction via controlled thermal oxidation.

IncinerationMech N1 Quinolone Waste (Contains Nitrogen) N2 Thermal Oxidation (>850°C) N1->N2 Heat N3 Combustion Gases (CO2, H2O, NOx) N2->N3 Oxidation N4 Alkaline Scrubbing (Neutralizes NOx) N3->N4 Flue Gas N5 Safe Environmental Discharge N4->N5 Clean Exhaust

Mechanistic pathway of quinolone thermal destruction and NOx mitigation.

Methodology:

  • Waste Segregation: Place all collected spill materials, contaminated packaging, and expired stock solutions into a designated "Hazardous Organic Waste - Toxic Alkaloids" container.

  • Facility Transfer: Transfer the waste to a licensed chemical destruction plant [4].

  • Controlled Incineration: Ensure the facility utilizes high-temperature incineration (>850°C). Causality: High thermal energy is required to completely cleave the aromatic quinolone ring and the undecenyl aliphatic chain, reducing the molecule to elemental gases.

  • Flue Gas Scrubbing (Critical Step): The destruction facility must employ flue gas scrubbing [4]. Causality: The nitrogen atom within the quinolone core oxidizes during incineration to form nitrogen oxides (NOx). Alkaline flue gas scrubbers react with these toxic gases to form benign nitrate/nitrite salts, preventing atmospheric pollution and acid rain.

References

  • 1-Methyl-2-((Z)-6-undecenyl)quinolin-4-one. PubChem.[Link]

  • (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one Datasheet. BioCrick. [Link]

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